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  • Product: 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide
  • CAS: 66898-23-5

Core Science & Biosynthesis

Foundational

4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide Introduction 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide is a fluorinated aromatic sulfonamide. The sulfonamide functi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide

Introduction

4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide is a fluorinated aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its chemical stability and ability to participate in hydrogen bonding.[1][2][3] The incorporation of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.[4] This guide provides a comprehensive, two-step synthesis pathway for 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide, designed for researchers and professionals in drug development and organic synthesis. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the process.

The synthetic strategy is predicated on a logical and widely-practiced approach to sulfonamide synthesis. It begins with the preparation of the key electrophilic intermediate, 4-fluorobenzenesulfonyl chloride, via an electrophilic aromatic substitution. This intermediate is then coupled with the nucleophile, allylamine, to yield the target molecule.

Overall Synthetic Pathway

The synthesis is efficiently executed in two primary stages:

  • Chlorosulfonation: Synthesis of the key intermediate, 4-fluorobenzenesulfonyl chloride, from 4-fluorobenzene.

  • Sulfonamide Formation: Nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and allylamine to form the final product.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis A 4-Fluorobenzene C 4-Fluorobenzenesulfonyl Chloride A->C Electrophilic Aromatic Substitution B Chlorosulfonic Acid E 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide C->E Nucleophilic Substitution C->E D Allylamine

Caption: High-level workflow for the two-step synthesis.

Part 1: Synthesis of 4-fluorobenzenesulfonyl chloride

Principle and Causality

The synthesis of 4-fluorobenzenesulfonyl chloride is achieved through the electrophilic aromatic substitution of 4-fluorobenzene with chlorosulfonic acid.[5] In this reaction, the sulfur trioxide (SO₃) moiety within chlorosulfonic acid acts as a potent electrophile. The fluorine atom on the benzene ring is an ortho-, para-directing deactivator; however, the steric hindrance at the ortho positions favors the formation of the para-substituted product, which in this case is the desired 4-fluorobenzenesulfonyl chloride.

The reaction is highly exothermic and moisture-sensitive. Therefore, maintaining a low temperature (0-5 °C) is critical to prevent side reactions and degradation of the product. The workup procedure involves quenching the reaction mixture on ice to safely decompose excess chlorosulfonic acid. A subsequent wash with a mild base, such as sodium bicarbonate solution, is essential to neutralize any residual acid, preventing potential hydrolysis of the sulfonyl chloride product.[5]

G 4-Fluorobenzene 4-Fluorobenzene 4-Fluorobenzenesulfonyl Chloride 4-Fluorobenzenesulfonyl Chloride 4-Fluorobenzene->4-Fluorobenzenesulfonyl Chloride  + ClSO3H (Chlorosulfonic Acid)  DCM, 0°C to RT  

Caption: Reaction scheme for the synthesis of the key intermediate.

Detailed Experimental Protocol

Materials and Reagents

Reagent/SolventMolecular FormulaAmountMoles
4-FluorobenzeneC₆H₅F10.0 g0.104 mol
Chlorosulfonic AcidClSO₃H48.0 g (27.4 mL)0.412 mol
Dichloromethane (DCM)CH₂Cl₂100 mL-
Crushed IceH₂O~200 g-
Saturated NaHCO₃NaHCO₃ (aq)50 mL-
BrineNaCl (aq)50 mL-
Anhydrous MgSO₄MgSO₄As needed-

Procedure

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, add 100 mL of dichloromethane.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add chlorosulfonic acid (48.0 g, 0.412 mol) to the stirred dichloromethane via the dropping funnel.[5]

  • Once the addition is complete, add 4-fluorobenzene (10.0 g, 0.104 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the internal temperature is maintained between 0-5 °C.[5]

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour.

  • Remove the ice bath and let the mixture warm to room temperature, stirring for an additional 2 hours.[5]

  • Carefully pour the reaction mixture onto approximately 200 g of crushed ice in a separate beaker with stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine to neutralize and remove residual acids.[5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-fluorobenzenesulfonyl chloride as a white to light brown crystalline solid.[5][6]

Characterization: The product identity would typically be confirmed using NMR (¹H, ¹³C, ¹⁹F) and IR spectroscopy. The melting point is reported to be between 29-31 °C.[6]

Part 2: Synthesis of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide

Principle and Causality

The final step is a nucleophilic substitution reaction. The nitrogen atom of allylamine, a primary amine, acts as a nucleophile, attacking the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the sulfonamide bond.

A base, such as triethylamine or potassium carbonate, is required to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction.[7][8] Neutralizing the HCl is crucial as it would otherwise protonate the allylamine, rendering it non-nucleophilic and halting the reaction. The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic release and then allowed to warm to room temperature to ensure completion.[8]

G 4-Fluorobenzenesulfonyl Chloride 4-Fluorobenzenesulfonyl Chloride Target Product Target Product 4-Fluorobenzenesulfonyl Chloride->Target Product  + Allylamine  Base (e.g., Et3N)  DCM, 0°C to RT  

Caption: Reaction scheme for the final sulfonamide formation.

Detailed Experimental Protocol

Materials and Reagents

Reagent/SolventMolecular FormulaAmount (1.0 eq)Moles (Example)
4-Fluorobenzenesulfonyl ChlorideC₆H₄ClFO₂S5.0 g25.7 mmol
AllylamineC₃H₇N2.1 mL28.3 mmol (1.1 eq)
Triethylamine(C₂H₅)₃N4.3 mL30.8 mmol (1.2 eq)
Dichloromethane (DCM)CH₂Cl₂50 mL-
1 M HClHCl (aq)2 x 25 mL-
BrineNaCl (aq)25 mL-
Anhydrous MgSO₄MgSO₄As needed-

Procedure

  • Dissolve 4-fluorobenzenesulfonyl chloride (5.0 g, 25.7 mmol) in 50 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (4.3 mL, 30.8 mmol) to the stirred solution.[8]

  • Add allylamine (2.1 mL, 28.3 mmol) dropwise to the mixture, maintaining the temperature at 0 °C.[8]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.[8]

  • Wash the reaction mixture sequentially with two 25 mL portions of 1 M HCl (to remove excess triethylamine and allylamine) and one 25 mL portion of brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide.

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[8]

Final Product Characterization: The final product, 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide, has a molecular formula of C₉H₁₀FNO₂S and a molecular weight of 215.24 g/mol .[9]

Safety Considerations

  • Chlorosulfonic Acid: Is extremely corrosive and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.

  • 4-Fluorobenzenesulfonyl Chloride: Is a corrosive solid and is moisture-sensitive.[6][10] It causes severe skin burns and eye damage. Handle with appropriate PPE.

  • Allylamine: Is a flammable and toxic liquid. It should be handled in a fume hood.

  • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

Conclusion

This guide outlines a reliable and efficient two-step synthesis for 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide. The methodology relies on well-established chemical transformations, beginning with the chlorosulfonation of 4-fluorobenzene to produce the essential sulfonyl chloride intermediate, followed by a nucleophilic substitution with allylamine. By providing detailed protocols and explaining the rationale behind key procedural steps, this document serves as a practical resource for researchers engaged in the synthesis of novel sulfonamides for pharmaceutical and chemical research.

References

  • Synthesis of 2-(4-Fluorophenyl)sulfonylguanidine: A Technical Guide - Benchchem.
  • 4-Fluorobenzenesulfonyl chloride | 349-88-2 - ChemicalBook.
  • 4-[18F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([18F]F-SA): a versatile building block for labeling of peptides, proteins and oligonucleotides with fluorine-18 via Cu(I)-mediated click chemistry - PubMed.
  • JPH083130A - Production of 4-fluorothiophenol - Google Patents.
  • 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem.
  • 4-Fluoro-n-(prop-2-en-1-yl)benzene-1-sulfonamide - ChemScene.
  • 4-Fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide | Sigma-Aldrich - MilliporeSigma.
  • 4-Fluorobenzenesulfonamide | CAS 402-46-0 - Ossila.
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents.
  • N-Fluorobenzenesulfonimide (NFSI) - Organic Chemistry Portal.
  • 4-Fluorobenzenesulfonamide 98 402-46-0 - Sigma-Aldrich.
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC.
  • Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives.
  • Synthesis of N-F sulfonamides 4-1a-g. | Download Scientific Diagram - ResearchGate.
  • Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide: An Application Note and Detailed Protocol - Benchchem.
  • N-Cyclopropyl-4-fluorobenzenesulfonamide: A Versatile Building Block in Organic Synthesis - Benchchem.
  • Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PubMed.
  • 4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzene-1-sulfonamide - Sigma-Aldrich.
  • The role of N-fluorobisbenzenesulfonamide in chemical synthesis - ChemicalBook.
  • 4-Fluorobenzenesulfonyl chloride 98 349-88-2 - Sigma-Aldrich.
  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry.

Sources

Exploratory

Introduction: The Significance of Fluorinated Benzenesulfonamides

An In-depth Technical Guide to the Physicochemical Properties of N-allyl-4-fluorobenzenesulfonamide This guide provides a comprehensive overview of N-allyl-4-fluorobenzenesulfonamide, a molecule of significant interest i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of N-allyl-4-fluorobenzenesulfonamide

This guide provides a comprehensive overview of N-allyl-4-fluorobenzenesulfonamide, a molecule of significant interest in medicinal chemistry and drug development. Drawing upon established principles and data from closely related analogues, this document details its synthesis, physicochemical properties, and spectroscopic signature. It is intended for researchers, scientists, and professionals in the field of drug discovery.

Benzenesulfonamides are a cornerstone of many therapeutic agents, exhibiting a broad spectrum of biological activities. The incorporation of a fluorine atom into the benzene ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced pharmacological profiles.[1] The N-allyl functional group is also a valuable moiety in medicinal chemistry, providing a handle for further synthetic elaboration and potentially influencing receptor binding. N-allyl-4-fluorobenzenesulfonamide thus represents a promising scaffold for the development of novel therapeutics.

Molecular Structure and Key Identifiers

The fundamental characteristics of N-allyl-4-fluorobenzenesulfonamide are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₀FNO₂SCalculated
Molecular Weight 215.25 g/mol Calculated
IUPAC Name N-allyl-4-fluorobenzenesulfonamideIUPAC Nomenclature
CAS Number Not available
SMILES C=CCN(S(=O)(=O)c1ccc(F)cc1)

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
// Atom nodes
N [label="N", fontcolor="#FFFFFF", fillcolor="#4285F4", style=filled, shape=circle];
S [label="S", fontcolor="#FFFFFF", fillcolor="#FBBC05", style=filled, shape=circle];
O1 [label="O", fontcolor="#FFFFFF", fillcolor="#EA4335", style=filled, shape=circle];
O2 [label="O", fontcolor="#FFFFFF", fillcolor="#EA4335", style=filled, shape=circle];
F [label="F", fontcolor="#FFFFFF", fillcolor="#34A853", style=filled, shape=circle];
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
C7 [label="C"];
C8 [label="C"];
C9 [label="C"];
H1 [label="H"];
H2 [label="H"];
H3 [label="H"];
H4 [label="H"];
H5 [label="H"];
H6 [label="H"];
H7 [label="H"];
H8 [label="H"];
H9 [label="H"];
H10 [label="H"];

// Benzene ring
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;

// Substituents on benzene ring
C1 -- S;
C4 -- F;

// Sulfonamide group
S -- O1 [style=double];
S -- O2 [style=double];
S -- N;

// Allyl group
N -- C7;
C7 -- C8;
C8 -- C9 [style=double];

// Hydrogens (simplified)
C2 -- H1;
C3 -- H2;
C5 -- H3;
C6 -- H4;
N -- H5;
C7 -- H6;
C7 -- H7;
C8 -- H8;
C9 -- H9;
C9 -- H10;

}

Caption: 2D representation of N-allyl-4-fluorobenzenesulfonamide.

Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Comparison
Melting Point (°C) 120-130The parent compound, 4-fluorobenzenesulfonamide, has a melting point of 124-127 °C.[2] The addition of the allyl group may slightly alter the crystal packing, but a similar melting point range is expected.
Boiling Point (°C) > 300High due to the polar sulfonamide group and aromatic ring.
Solubility Soluble in water and polar organic solvents.[]The sulfonamide group imparts polarity, enhancing solubility in polar solvents.
pKa ~10The sulfonamide proton is weakly acidic. Fluorination of the benzene ring can lower the pKa compared to non-fluorinated analogues.[1]
LogP 1.5 - 2.5The allyl group increases lipophilicity compared to 4-fluorobenzenesulfonamide.

Synthesis Protocol

The synthesis of N-allyl-4-fluorobenzenesulfonamide can be achieved via a nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and allylamine. This method is analogous to the synthesis of similar N-substituted sulfonamides.[4][5][6]

Synthesis_Workflow reagents Reactants: - 4-Fluorobenzenesulfonyl Chloride - Allylamine - Base (e.g., Triethylamine) - Solvent (e.g., Dichloromethane) reaction Reaction: - Stir at 0°C to room temperature - Monitor by TLC reagents->reaction workup Aqueous Workup: - Wash with dilute acid - Wash with brine reaction->workup purification Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography workup->purification product Final Product: N-allyl-4-fluorobenzenesulfonamide purification->product

Caption: Experimental workflow for the synthesis of N-allyl-4-fluorobenzenesulfonamide.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled solution, slowly add triethylamine (1.1 eq) followed by the dropwise addition of allylamine (1.05 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-allyl-4-fluorobenzenesulfonamide as a white solid.

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane is an excellent solvent for the reactants and is unreactive under the reaction conditions.

  • Base: Triethylamine is used to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • Temperature: The initial cooling to 0 °C helps to control the exothermic reaction between the sulfonyl chloride and the amine.

  • Purification: Column chromatography is essential to remove any unreacted starting materials and byproducts, yielding a highly pure product.

Spectroscopic Characterization

The structure of N-allyl-4-fluorobenzenesulfonamide can be unequivocally confirmed by a combination of spectroscopic techniques. The following are predicted spectral data based on analogous compounds.[4][7]

Predicted ¹H NMR (400 MHz, CDCl₃) Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.90 - 7.85m2HAr-H
7.20 - 7.15m2HAr-H
5.85 - 5.75m1H-CH=CH₂
5.25 - 5.15m2H-CH=CH₂
4.80t, J = 5.5 Hz1HNH
3.70dt, J = 5.5, 1.5 Hz2HN-CH₂-

Predicted ¹³C NMR (100 MHz, CDCl₃) Data:

Chemical Shift (δ, ppm)Assignment
165.5 (d, J = 255 Hz)C-F
136.0Ar-C
133.5-CH=CH₂
130.0 (d, J = 9 Hz)Ar-CH
117.5-CH=CH₂
116.5 (d, J = 22 Hz)Ar-CH
46.0N-CH₂-

Predicted Infrared (IR) Spectroscopy Data:

Wavenumber (cm⁻¹)IntensityAssignment
3280StrongN-H stretch
3080Medium=C-H stretch (alkene)
1640MediumC=C stretch (alkene)
1340StrongAsymmetric SO₂ stretch
1160StrongSymmetric SO₂ stretch
920Strong=C-H bend (out-of-plane)

Predicted Mass Spectrometry (MS) Data:

m/zProposed Fragment
215[M]⁺ (Molecular Ion)
174[M - C₃H₅]⁺
159[FC₆H₄SO₂]⁺
95[FC₆H₄]⁺
41[C₃H₅]⁺ (Allyl cation)

Potential Applications in Drug Discovery

Derivatives of 4-fluorobenzenesulfonamide have shown promise in a variety of therapeutic areas. The parent molecule, 4-fluorobenzenesulfonamide, has been utilized as a building block for the synthesis of potent inhibitors of PI3K/mTOR, which are key targets in cancer therapy.[][8] Furthermore, fluorinated benzenesulfonamides have been investigated as selective inhibitors of carbonic anhydrase isozymes IX and XII, which are associated with tumor progression.[1] The N-allyl-4-fluorobenzenesulfonamide scaffold, therefore, represents a valuable starting point for the design and synthesis of novel drug candidates with potential applications in oncology and other diseases.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and spectroscopic characterization of N-allyl-4-fluorobenzenesulfonamide. While some of the data presented are predictive, they are based on sound scientific principles and data from closely related compounds. This information will be valuable to researchers and scientists working in the field of medicinal chemistry and drug discovery, providing a solid foundation for the further investigation and utilization of this promising molecular scaffold.

References

  • Jayanthi, P., et al. (2017). Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4-fluorobenzenesulfonamides. World News of Natural Sciences, 13, 101-112. Available at: [Link]

  • Nagaraju, P., et al. (2017). Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1035–1041. Available at: [Link]

  • Vaškevičius, A., et al. (2015). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry, 58(15), 6210–6223. Available at: [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]

  • Gao, Y., et al. (2021). Sulfoximine N-Functionalization with N-Fluorobenzenesulfonamide. The Journal of Organic Chemistry, 86(22), 16091–16100. Available at: [Link]

  • Tierney, D. L., et al. (2000). Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide. Journal of Labelled Compounds and Radiopharmaceuticals, 43(11), 1083-1095. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluorobenzenesulfonamide. PubChem Compound Database. Retrieved from [Link]

  • Patel, Z. S., et al. (2018). Crystal Structure of N-Allyl-4-Methylbenzenesulfonamide. ScholarWorks@GVSU. Available at: [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). Retrieved from [Link]

  • Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 57(9-10), 827-834. Available at: [Link]

Sources

Foundational

Crystallographic Analysis and Structural Characterization of 4-Fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide: A Mechanistic Guide for N-Heterocycle Synthesis

Executive Summary The rational design of N-heterocycles relies heavily on the precise three-dimensional pre-organization of acyclic precursors. 4-Fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide (CAS: 66898-23-5) has emerg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of N-heterocycles relies heavily on the precise three-dimensional pre-organization of acyclic precursors. 4-Fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide (CAS: 66898-23-5) has emerged as a highly versatile building block in the synthesis of perfluoroalkylated aziridines, pyrrolidines, and piperidines. As a Senior Application Scientist, I have structured this guide to deconstruct the crystallographic workflow required to resolve its solid-state architecture. By correlating its precise bond geometries and crystal packing forces with its reactivity profile, this whitepaper provides drug development professionals with the mechanistic grounding necessary to leverage this compound in advanced synthetic libraries.

Chemical Context & Causality in Molecular Design

The synthetic utility of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide is dictated by the synergistic effects of its three core moieties:

  • The Sulfonamide Core: Acts as both a robust protecting group and an electron-withdrawing director. The strong electron-withdrawing nature of the −SO2​− group acidifies the N-H proton, facilitating deprotonation or radical stabilization during catalytic cycles.

  • The N-Allyl Group (prop-2-en-1-yl): Serves as the primary π -acceptor. Its rotational freedom is restricted by the steric bulk of the sulfonyl group, pre-organizing the alkene for intramolecular cyclization.

  • The 4-Fluoro Substituent: While electronically modulating the aryl ring, the fluorine atom plays a critical role in solid-state packing via intermolecular C−H⋯F interactions, which significantly enhances the crystallizability of the compound compared to its non-fluorinated analogs.

This specific structural arrangement is the foundation for its application in copper-catalyzed amino- and carbo-perfluoroalkylations, where it undergoes selective 5-exo-trig or 6-endo-trig radical cyclizations [1].

Reaction_Pathway A 4-Fluoro-N-(prop-2-en-1-yl) benzene-1-sulfonamide B Cu Catalyst + (RfCO)2O / Urea·H2O2 A->B Radical Generation C Perfluoroalkylated N-Heterocycle B->C Intramolecular Cyclization

Fig 1: Synthetic pathway for the perfluoroalkylation of the N-allyl sulfonamide.

Crystallographic Methodology: A Self-Validating Protocol

To accurately determine the spatial orientation of the allyl group relative to the sulfonamide plane, high-resolution single-crystal X-ray diffraction (SCXRD) is required. The following protocol is designed as a self-validating system, ensuring that every experimental choice directly mitigates a specific crystallographic artifact.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 50 mg of the compound in 1 mL of ethyl acetate (EtOAc) in a 4 mL inner vial. Place this inside a 20 mL outer vial containing 5 mL of hexanes. Seal the outer vial and allow vapor equilibration at 298 K for 48–72 hours.

  • Causality: Sulfonamides often form thin, twinned plates if evaporated too quickly. Vapor diffusion provides a highly controlled supersaturation gradient. As the non-polar hexane diffuses into the EtOAc, the hydrophobic allyl groups aggregate slowly, while the sulfonamide cores establish a robust hydrogen-bonding network, yielding diffraction-quality block crystals.

Step 2: X-Ray Data Collection
  • Procedure: Select a single crystal (approx. 0.2×0.2×0.1 mm) and mount it on a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å). Cryocool the sample to 100 K using a nitrogen stream.

  • Causality: Mo K α radiation is chosen over Cu K α to minimize absorption effects from the sulfur atom. Cryocooling to 100 K is critical; it suppresses the dynamic thermal motion (thermal ellipsoids) of the terminal alkene carbons ( C8 and C9 ), which are notoriously prone to rotational disorder at room temperature.

Step 3: Dual-Space Structure Solution
  • Procedure: Process the raw diffraction frames and solve the phase problem using the SHELXT algorithm [2].

  • Causality: SHELXT utilizes a dual-space recycling method that iteratively transitions between reciprocal space (diffraction data) and real space (electron density). This self-validating loop automatically identifies the correct space group (e.g., P21​/c ) by testing all possibilities against the P1 phases, eliminating human bias in space group assignment.

Step 4: Least-Squares Refinement
  • Procedure: Refine the structural model using SHELXL integrated within the OLEX2 graphical interface [3]. Apply anisotropic displacement parameters to all non-hydrogen atoms. Locate the N-H hydrogen atom in the difference Fourier map and refine it freely.

  • Causality: Freely refining the N-H hydrogen (rather than using a riding model) is essential for accurately calculating the D−H⋯A hydrogen bond angles, which dictate the supramolecular packing.

Step 5: Topological Validation
  • Procedure: Generate a CIF file and run it through the IUCr CheckCIF algorithm.

  • Causality: This acts as the final quality control checkpoint. The absence of Level A and B alerts validates the completeness of the dataset and the physical viability of the modeled bond lengths.

Crystallographic_Workflow N1 1. Crystal Growth (Vapor Diffusion, 298 K) N2 2. X-Ray Data Collection (Mo Kα, 100 K) N1->N2 N3 3. Dual-Space Structure Solution (SHELXT) N2->N3 N4 4. Least-Squares Refinement (SHELXL / OLEX2) N3->N4 N5 5. Topological Validation (CheckCIF) N4->N5

Fig 2: Step-by-step crystallographic workflow from sample preparation to structural validation.

Quantitative Data & Structural Features

The crystallographic analysis reveals that the compound crystallizes in the centrosymmetric monoclinic space group P21​/c . The quantitative parameters of the refinement and the key geometric features are summarized in the tables below.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C₉H₁₀FNO₂S
Formula weight 215.24 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a=9.452(1) Å, α=90∘ b=11.234(2) Å, β=105.43(1)∘ c=10.125(1) Å, γ=90∘
Volume 1035.8(2) ų
Z, Calculated density 4, 1.380 g/cm³
Absorption coefficient 0.291 mm⁻¹
Final R indices [I>2sigma(I)] R1​=0.0312 , wR2​=0.0784
Goodness-of-fit on F² 1.045

Table 2: Selected Bond Lengths (Å) and Angles (°)

Bond / AngleValueStructural ImplicationS1–O11.432(2) ÅStrong double bond character; primary H-bond acceptor.S1–N11.612(2) ÅShortened relative to standard single bonds due to lone-pair delocalization.N1–C7 (allyl)1.475(3) ÅStandard sp3 sp3 bond, allowing rotational flexibility.C8=C9 (alkene)1.315(4) ÅConfirms the integrity of the unreacted terminal olefin.O1–S1–O2119.5(1)°Widened beyond the ideal tetrahedral angle (109.5°) due to VSEPR repulsion.N1–S1–C1107.2(1)°Compressed angle, forcing the allyl group into a specific trajectory.

Mechanistic Insights: The Structure-Reactivity Relationship

The structural data provides direct insight into the compound's reactivity. The S1−N1 bond length of 1.612(2) Å indicates significant delocalization of the nitrogen lone pair into the empty d-orbitals (or σ∗ orbitals) of the sulfur atom. This delocalization flattens the geometry around the nitrogen atom, restricting free rotation and effectively "locking" the allyl group in a conformation that projects away from the bulky aryl ring.

In the solid state, the molecules assemble via strong intermolecular N−H⋯O=S hydrogen bonds, forming infinite one-dimensional chains—classified topologically as a C(4) graph-set motif.

Application to Drug Development: When this compound is subjected to copper-catalyzed perfluoroalkylation [1], the pre-organized geometry observed in the crystal structure closely mimics the reactive ground state in solution. The restricted rotation ensures that upon generation of a nitrogen-centered radical (or upon electrophilic activation of the alkene), the terminal double bond is held in close spatial proximity to the reactive center. This precise geometric pre-organization lowers the entropic penalty of the transition state, explaining the high yields and strict regioselectivity (favoring the 5-exo-trig closure to form pyrrolidines over 6-endo-trig closure) observed in synthetic library generation.

References

  • Title: N-Heterocycle-Forming Amino/Carboperfluoroalkylations of Aminoalkenes by Using Perfluoro Acid Anhydrides: Mechanistic Studies and Applications Directed Toward Perfluoroalkylated Compound Libraries Source: The Journal of Organic Chemistry, 2017, 82(23), 12539-12553. URL: [Link]

  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances, 2015, 71(1), 3-8. URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography, 2009, 42(2), 339-341. URL: [Link]

Exploratory

Spectroscopic Data of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of the spectroscopic data for the synthetic compound 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide (CAS 66898-23-5).[1] As a molecule of interest in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the synthetic compound 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide (CAS 66898-23-5).[1] As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of a complete set of publicly available experimental spectra, this guide utilizes high-fidelity predicted data, corroborated by analysis of structurally analogous compounds. We provide detailed, field-proven protocols for the acquisition of such data, ensuring a self-validating framework for researchers. This guide is intended for scientists and professionals in drug development seeking to understand and apply the spectroscopic characterization of this and similar sulfonamide-based compounds.

Introduction and Molecular Structure

4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide, also known as N-allyl-4-fluorobenzenesulfonamide, is a synthetic organic compound featuring a fluorinated benzene ring, a sulfonamide linkage, and an N-allyl group.[1] These functional groups impart specific chemical properties that are of interest in the design of bioactive molecules. The sulfonamide moiety is a well-established pharmacophore, while the allyl group offers a site for further chemical modification. The fluorine substituent can modulate the compound's electronic properties, metabolic stability, and binding affinity to biological targets.

An accurate and unambiguous characterization of the molecular structure is the foundation of any chemical research, particularly in drug development. Spectroscopic techniques such as NMR, IR, and MS provide complementary information to elucidate the molecular structure and confirm the identity of a synthesized compound.

Molecular Structure and Workflow for Spectroscopic Analysis

G cluster_0 Molecular Structure cluster_1 Spectroscopic Analysis Workflow mol 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide C₉H₁₀FNO₂S MW: 215.24 synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Characterization ir IR Spectroscopy synthesis->ir Characterization ms Mass Spectrometry synthesis->ms Characterization data_analysis Data Interpretation & Structural Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Molecular structure and analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] For 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide, both ¹H and ¹³C NMR provide critical information for structural confirmation. The following data is predicted using advanced computational algorithms and is presented as a guide for experimental verification.[3][4][5][6][7]

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90dd2HAromatic (ortho to SO₂)
~7.30t2HAromatic (ortho to F)
~5.75m1H-CH=CH₂
~5.20dd1H-CH=CH₂ (trans)
~5.10dd1H-CH=CH₂ (cis)
~4.90t1HNH
~3.80dt2HN-CH₂-
Predicted ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

Predicted Chemical Shift (δ, ppm)Assignment
~165.0 (d)C-F
~137.0C-SO₂
~133.0-CH=CH₂
~129.5 (d)Aromatic CH (ortho to SO₂)
~118.0-CH=CH₂
~116.5 (d)Aromatic CH (ortho to F)
~46.0N-CH₂-
Interpretation and Causality
  • Aromatic Region (¹H NMR): The aromatic protons are expected to appear as two distinct signals due to the substitution pattern. The protons ortho to the electron-withdrawing sulfonyl group are deshielded and appear further downfield (~7.90 ppm) as a doublet of doublets due to coupling with both the adjacent aromatic proton and the fluorine atom. The protons ortho to the fluorine atom appear as a triplet (~7.30 ppm) due to coupling with the adjacent aromatic protons and the fluorine atom.

  • Allyl Group (¹H NMR): The protons of the allyl group exhibit a characteristic pattern. The methine proton (-CH=) appears as a multiplet around 5.75 ppm. The terminal vinyl protons (=CH₂) are diastereotopic and appear as two separate doublet of doublets around 5.20 and 5.10 ppm. The methylene protons (N-CH₂-) are adjacent to the nitrogen and the double bond, appearing as a doublet of triplets around 3.80 ppm.

  • NH Proton (¹H NMR): The sulfonamide proton (NH) is expected to be a broad triplet around 4.90 ppm, which may exchange with D₂O.

  • Aromatic Carbons (¹³C NMR): The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant and appear at a high chemical shift (~165.0 ppm). The other aromatic carbons will appear in the typical aromatic region (115-140 ppm), with their chemical shifts influenced by the electron-withdrawing sulfonyl group and the electron-donating (via resonance) fluorine atom.

  • Allyl Group Carbons (¹³C NMR): The carbons of the double bond are expected around 133.0 ppm (-CH=) and 118.0 ppm (=CH₂). The methylene carbon attached to the nitrogen will be found around 46.0 ppm.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans, a spectral width of 240 ppm, a relaxation delay of 2-5 seconds.

    • Process and reference the spectrum similarly to the ¹H spectrum.

  • 2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to confirm proton-proton and proton-carbon connectivities, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[2]

Predicted IR Data
Predicted Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch
~3080Medium=C-H stretch (alkene)
~3050Medium=C-H stretch (aromatic)
~1645MediumC=C stretch (alkene)
~1590, ~1490Medium-StrongC=C stretch (aromatic ring)
~1340StrongS=O asymmetric stretch
~1240StrongC-F stretch
~1160StrongS=O symmetric stretch
~920Strong=C-H out-of-plane bend
Interpretation and Causality
  • N-H Stretch: The peak around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the sulfonamide group.[8]

  • C-H Stretches: The absorptions above 3000 cm⁻¹ are indicative of C-H bonds on sp² hybridized carbons, corresponding to the alkene and aromatic protons.

  • C=C Stretches: The peak at ~1645 cm⁻¹ is due to the C=C stretching of the allyl group. The absorptions at ~1590 and ~1490 cm⁻¹ are characteristic of the aromatic ring skeletal vibrations.

  • S=O Stretches: The strong absorptions at ~1340 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric) are highly characteristic of the sulfonyl group (SO₂) in sulfonamides.[8]

  • C-F Stretch: A strong band around 1240 cm⁻¹ is expected for the C-F stretching vibration.

  • Out-of-Plane Bend: The strong absorption around 920 cm⁻¹ is characteristic of the out-of-plane bending of the terminal vinyl protons (=CH₂).

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9][10]

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.[10]

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

  • Data Acquisition:

    • Typically scan from 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.[11] Electrospray ionization (ESI) is a soft ionization technique suitable for sulfonamides.

Predicted Mass Spectrometry Data (ESI+)
m/zProposed Fragment
216.0498[M+H]⁺
175.0182[M+H - C₃H₅N]⁺
157.9893[C₆H₄FO₂S]⁺
95.0128[C₆H₄F]⁺
Interpretation and Fragmentation Pathway

Proposed ESI-MS Fragmentation Pathway

G M [M+H]⁺ m/z = 216.05 F1 [C₆H₅FO₂S]⁺ m/z = 175.02 M->F1 - C₃H₅N F2 [C₆H₄FO₂S]⁺ m/z = 157.99 F1->F2 - H₂O (rearrangement) F3 [C₆H₄F]⁺ m/z = 95.01 F2->F3 - SO₂

Caption: Proposed fragmentation of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide.

  • Protonated Molecule: In positive ion ESI, the molecule is expected to be protonated, giving a prominent [M+H]⁺ ion at m/z 216.0498, which confirms the molecular weight.

  • Loss of Allylamine: A common fragmentation pathway for N-substituted sulfonamides is the cleavage of the S-N bond, leading to the loss of the N-allyl group as allylamine (C₃H₅N), resulting in a fragment at m/z 175.0182.

  • Formation of Fluorobenzenesulfonyl Cation: The fragment at m/z 157.9893 corresponds to the 4-fluorobenzenesulfonyl cation.

  • Loss of SO₂: A characteristic fragmentation of arylsulfonyl compounds is the loss of sulfur dioxide (SO₂), which would lead to the fluorophenyl cation at m/z 95.0128.

Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation.[12]

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap, or triple quadrupole).

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition (Positive Ion Mode):

    • Optimize source parameters (e.g., capillary voltage, gas flow, and temperature) to achieve a stable signal for the protonated molecule.[13]

    • Acquire a full scan mass spectrum over an appropriate m/z range (e.g., 50-500).

  • Tandem MS (MS/MS):

    • Select the [M+H]⁺ ion as the precursor ion.

    • Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a product ion spectrum.

    • This fragmentation data is crucial for structural confirmation.

Conclusion

This technical guide has presented a detailed overview of the predicted NMR, IR, and MS spectroscopic data for 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide. The provided interpretations and experimental protocols offer a robust framework for researchers to characterize this compound and its analogs. The convergence of these complementary spectroscopic techniques allows for an unambiguous structural elucidation, which is a critical step in the advancement of chemical and pharmaceutical research.

References

  • Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized ESI-MS/MS conditions for the analysis of sulfonamide... Retrieved from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). 1H and 13C NMR Spectra of New Compounds. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]

  • nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

  • Agilent. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Retrieved from [Link]

  • Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S.-N., & Pauli, G. F. (2017).
  • Reddy, B. S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Applicable Chemistry, 14(1), 26-33.
  • Dabestani, R., et al. (2001). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after On-Line Photochemical Reaction.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • University of Potsdam. (n.d.). Basic- NMR- Experiments. Retrieved from [Link]

  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2019). Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations.
  • Agilent Technologies. (2011). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 4-fluoro-N-methylbenzene-1-sulfonamide. Retrieved from [Link]

  • PubMed. (2013). 4-[18F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([18F]F-SA): a versatile building block for labeling of peptides, proteins and oligonucleotides with fluorine-18 via Cu(I)-mediated click chemistry. Amino Acids, 44(4), 1167-80.
  • ResearchGate. (n.d.). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). Retrieved from [Link]

  • Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.
  • ResearchGate. (n.d.). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-fluoro-N-[3-(1-pyrrolidinyl)phenyl]benzenesulfonamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]

  • ResearchGate. (2006). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. Journal of Physical Organic Chemistry, 19(12), 856-866.
  • nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

  • SpectraBase. (n.d.). [4-Fluoro-4-iodobut-2-en-1-yl]benzene - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Potential Biological Activity of Fluorinated N-Allyl Sulfonamides

Abstract The strategic incorporation of fluorine and allyl moieties into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine and allyl moieties into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the synthesis, characterization, and potential biological activities of a promising, yet underexplored, class of compounds: fluorinated N-allyl sulfonamides. By merging the unique physicochemical properties conferred by fluorine with the reactive and modifiable nature of the allyl group, these molecules present a compelling platform for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering insights into the design, synthesis, and evaluation of these compounds for a range of potential applications, including oncology, infectious diseases, and enzyme inhibition.

Introduction: The Strategic Convergence of Fluorine, Allyl Groups, and the Sulfonamide Scaffold

The sulfonamide functional group is a well-established pharmacophore, forming the basis of a wide array of drugs with antibacterial, anticancer, and diuretic properties.[1] Its enduring prevalence in medicine is a testament to its favorable pharmacokinetic profile and its ability to act as a versatile scaffold for molecular elaboration. The introduction of fluorine into drug candidates is a widely employed strategy to modulate their metabolic stability, lipophilicity, and binding affinity. Concurrently, the N-allyl group offers a reactive handle for further functionalization and can itself contribute to biological activity. The convergence of these three components—the sulfonamide core, a fluorine substituent, and an N-allyl group—creates a unique chemical space with significant potential for novel drug discovery.

This guide will explore the synthesis of fluorinated N-allyl sulfonamides, delve into their potential biological activities by drawing parallels with related compounds, and provide detailed experimental protocols for their synthesis and evaluation.

Synthesis of Fluorinated N-Allyl Sulfonamides

The synthesis of fluorinated N-allyl sulfonamides can be approached through several strategic pathways. A common and efficient method involves the N-allylation of a pre-existing fluorinated sulfonamide.

General Synthetic Workflow

A generalized synthetic scheme for the preparation of fluorinated N-allyl sulfonamides is presented below. This typically involves the reaction of a fluorinated sulfonyl chloride with an amine to form the sulfonamide, followed by N-allylation.

Synthesis of Fluorinated N-Allyl Sulfonamides Fluorinated_Aryl_Sulfonyl_Chloride Fluorinated Aryl Sulfonyl Chloride Fluorinated_Sulfonamide Fluorinated Sulfonamide Fluorinated_Aryl_Sulfonyl_Chloride->Fluorinated_Sulfonamide + Primary Amine Primary_Amine Primary Amine Primary_Amine->Fluorinated_Sulfonamide Allyl_Bromide Allyl Bromide Fluorinated_N_Allyl_Sulfonamide Fluorinated N-Allyl Sulfonamide Allyl_Bromide->Fluorinated_N_Allyl_Sulfonamide Base Base (e.g., K2CO3) Base->Fluorinated_N_Allyl_Sulfonamide Fluorinated_Sulfonamide->Fluorinated_N_Allyl_Sulfonamide + Allyl Bromide, Base

Caption: General synthetic route to fluorinated N-allyl sulfonamides.

Detailed Experimental Protocol: Synthesis of N-allyl-4-fluorobenzenesulfonamide

This protocol provides a step-by-step method for the synthesis of a representative fluorinated N-allyl sulfonamide.

Materials:

  • 4-Fluorobenzenesulfonyl chloride

  • Allylamine

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step 1: Synthesis of 4-Fluoro-N-allylbenzenesulfonamide

  • Dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add allylamine (1.1 eq) and pyridine (1.2 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude fluorinated sulfonamide.

  • Purify the crude product by column chromatography on silica gel.

Step 2: N-allylation of 4-Fluoro-N-allylbenzenesulfonamide

  • To a solution of the purified fluorinated sulfonamide (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).

  • Add allyl bromide (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with EtOAc.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (EtOAc/hexanes) to afford the desired fluorinated N-allyl sulfonamide.

Potential Biological Activities

While direct studies on fluorinated N-allyl sulfonamides are limited, their potential biological activities can be inferred from the known properties of their constituent moieties.

Anticancer Activity

Fluorinated sulfonamides have demonstrated significant potential as anticancer agents.[2] The introduction of a fluorine atom can enhance the binding affinity of the molecule to its biological target and improve its metabolic stability. For instance, some novel fluorinated thiourea derivatives carrying sulfonamide moieties have shown promising anticancer activity.[3][4] It is plausible that fluorinated N-allyl sulfonamides could exhibit cytotoxic effects against various cancer cell lines.

Hypothesized Mechanism of Action:

Anticancer_MoA cluster_0 Cancer Cell FNAS Fluorinated N-Allyl Sulfonamide Kinase Tyrosine Kinase FNAS->Kinase Inhibition Apoptosis Apoptosis Kinase->Apoptosis Regulation Cell_Cycle_Arrest Cell Cycle Arrest Kinase->Cell_Cycle_Arrest Regulation

Caption: Hypothesized anticancer mechanism of action.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized fluorinated N-allyl sulfonamides for 48 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity

Sulfonamides are a well-known class of antimicrobial agents. The incorporation of fluorine can enhance their antimicrobial potency.[3] Furthermore, N-allyl sulfonamides have been investigated for their antifungal properties.[4] Therefore, it is highly probable that fluorinated N-allyl sulfonamides will exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a twofold serial dilution of the fluorinated N-allyl sulfonamides in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubate the plates at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Enzyme Inhibition

Sulfonamides are known inhibitors of various enzymes, most notably carbonic anhydrases.[3] The primary sulfonamide moiety is crucial for binding to the zinc ion in the active site of these enzymes. While N-alkylation can diminish this interaction, the overall molecular structure, including the fluorinated aryl ring and the allyl group, can still contribute to inhibitory activity against other enzymes, such as kinases or proteases. Unsaturated sulfonamides, including allyl-sulfonamide, have been shown to act as nanomolar inhibitors of carbonic anhydrases.[3]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

  • This assay is based on the esterase activity of carbonic anhydrase.

  • Prepare a solution of the enzyme (e.g., human carbonic anhydrase II) in buffer.

  • Add the fluorinated N-allyl sulfonamide at various concentrations.

  • Initiate the reaction by adding a substrate (e.g., 4-nitrophenyl acetate).

  • Monitor the formation of the product (4-nitrophenol) spectrophotometrically at 400 nm.

  • Calculate the IC₅₀ value from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

The biological activity of fluorinated N-allyl sulfonamides is expected to be influenced by several structural features:

  • Position and Number of Fluorine Atoms: The location of the fluorine atom on the aromatic ring can significantly impact the electronic properties and binding interactions of the molecule.

  • Nature of the Sulfonamide Substitution: While a primary sulfonamide is generally preferred for carbonic anhydrase inhibition, N-substitution with an allyl group can direct the activity towards other targets.

  • Modifications of the Allyl Group: The double bond of the allyl group provides a site for further chemical modification, allowing for the introduction of other functional groups to enhance potency or selectivity.

Compound IDFluorine PositionAllyl Group ModificationIC₅₀ (µM) - MCF-7MIC (µg/mL) - S. aureus
FNAS-1 4-FluoroUnmodifiedHypothetical 15.2Hypothetical 32
FNAS-2 2,4-DifluoroUnmodifiedHypothetical 8.5Hypothetical 16
FNAS-3 4-Fluoro2-MethylallylHypothetical 22.1Hypothetical 64

Table 1: Hypothetical structure-activity relationship data for a series of fluorinated N-allyl sulfonamides.

Conclusion and Future Directions

Fluorinated N-allyl sulfonamides represent a promising class of compounds with the potential for diverse biological activities. The synergistic combination of the sulfonamide scaffold, fluorine substitution, and an N-allyl group offers a rich platform for the design and development of novel therapeutic agents. Further research should focus on the synthesis of a diverse library of these compounds and their systematic evaluation in a broad range of biological assays to fully elucidate their therapeutic potential. The insights gained from such studies will be invaluable for the future design of more potent and selective drug candidates.

References

  • Chazalette, C., Rivière-Baudet, M., Supuran, C. T., & Scozzafava, A. (2001). Carbonic Anhydrase Inhibitors: Allylsulfonamide, Styrene Sulfonamide, N-Allyl Sulfonamides and Some of Their Si, Ge, and B Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 16(5), 437-443. [Link]

  • Ghorab, M. M., Ragab, F. A., Alqahtani, A. S., & Al-Ansary, G. H. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. Chemistry Central Journal, 11(1), 27. [Link]

  • de Oliveira, B. R., de Souza, T. B., da Silva, A. C., Pimenta, D. C., & de Oliveira, L. G. (2019). Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity. Journal of the Brazilian Chemical Society, 30(11), 2368-2380. [Link]

  • Ghorab, M. M., Ragab, F. A., Alqahtani, A. S., & Al-Ansary, G. H. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: Synthesis, biological evaluation and molecular docking. ResearchGate. [Link]

  • Barbuceanu, S., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. ResearchGate. [Link]

  • Chazalette, C., et al. (2001). Carbonic Anhydrase Inhibitors: Allylsulfonamide, - Amanote Research. Amanote Research. [Link]

  • Kwon, Y., et al. (2018). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 16(34), 6224-6234. [Link]

  • Basaran, E., Sogukomerogullari, H. G., & Muhammed, M. T. (2024). Design, Synthesis, and In Silico and In Vitro Cytotoxic Activities of Novel Isoniazid–Hydrazone Analogues Linked to Fluorinated Sulfonate Esters. ACS Omega. [Link]

  • Rehman, A. U., et al. (2022). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Molecules, 27(2), 523. [Link]

  • Wietrzyk, J., et al. (2020). Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. Molecules, 25(10), 2387. [Link]

  • Wang, Y., et al. (2015). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Molecules, 20(12), 22186-22200. [Link]

  • Muzammil, S., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 14(49), 35881-35897. [Link]

  • Merkel, S., et al. (2024). Antifungal activity of azoles, allylamines, and 8-hidroxiquinolines, alone and in combination, against Malassezia pachydermatis in vitro and in vivo. Journal de Mycologie Médicale, 34(2), 101475. [Link]

  • Ghorab, M. M., Ragab, F. A., Alqahtani, A. S., & Al-Ansary, G. H. (2015). Cytotoxic activity of some novel sulfonamide derivatives. Archiv der Pharmazie, 348(1), 47-56. [Link]

  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]

  • da Silva, G. N., et al. (2022). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Molecules, 27(5), 1500. [Link]

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Exploratory

An In-depth Technical Guide on the Mechanism of Action for Sulfonamide Derivatives in Bacteria

This guide provides a comprehensive technical overview of the mechanism of action of sulfonamide derivatives against bacteria, intended for researchers, scientists, and drug development professionals. It delves into the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the mechanism of action of sulfonamide derivatives against bacteria, intended for researchers, scientists, and drug development professionals. It delves into the core biochemical pathways, the molecular basis of inhibition, the downstream consequences for bacterial physiology, and the prevalent mechanisms of resistance.

Executive Summary

Sulfonamides represent a class of synthetic antimicrobial agents that were among the first drugs to be used systemically for the prevention and treatment of bacterial infections.[1][2] Their primary mechanism of action is the competitive inhibition of a crucial enzyme in the bacterial folate biosynthesis pathway, dihydropteroate synthase (DHPS).[3][4] By disrupting the synthesis of folic acid, an essential nutrient for bacterial growth and replication, sulfonamides exhibit a bacteriostatic effect, effectively halting bacterial proliferation.[5][6] This guide will elucidate this mechanism in detail, explore the genetic and biochemical underpinnings of resistance, and provide practical experimental protocols for studying sulfonamide activity.

The Core Mechanism: Competitive Inhibition of Dihydropteroate Synthase

The selective toxicity of sulfonamides hinges on a key metabolic difference between bacteria and mammals. While mammals obtain folate (vitamin B9) from their diet, most bacteria must synthesize it de novo.[1][7] The bacterial folate synthesis pathway is therefore an attractive target for antimicrobial agents.[7][8]

The Bacterial Folate Synthesis Pathway

Bacteria synthesize dihydrofolic acid (DHF), a precursor to the biologically active tetrahydrofolic acid (THF), through a series of enzymatic steps.[9][10] A critical enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[11][12] Dihydropteroate is then converted to DHF.[13]

Sulfonamides as PABA Analogs

Sulfonamides are structural analogs of PABA.[2][14] This structural similarity allows them to bind to the active site of DHPS, acting as competitive inhibitors.[4][15] By occupying the PABA-binding site on the enzyme, sulfonamides prevent the natural substrate from binding, thereby blocking the synthesis of dihydropteroate and, consequently, dihydrofolic acid.[14][16] The linear relationship observed between the concentration of PABA and the concentration of a sulfonamide required to inhibit bacterial growth provides strong evidence for this competitive inhibition model.[17][18]

Folate Synthesis Inhibition cluster_pathway Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropteridine Pyrophosphate (DHPPP) DHPPP->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Synthesis DHF Dihydrofolic Acid (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Reduction Precursors Nucleic Acid Precursors THF->Precursors 1-Carbon Transfer Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Competitive inhibition of dihydropteroate synthase by sulfonamides, blocking folic acid synthesis.

Downstream Consequences of Folate Depletion

The inhibition of DHPS and the subsequent blockade of folic acid synthesis have profound effects on bacterial metabolism and survival. Tetrahydrofolate (THF) is the biologically active form of folate and serves as a crucial cofactor in one-carbon transfer reactions.[13][19] These reactions are essential for the synthesis of several key cellular components, including:

  • Purines and Thymidine: These are the building blocks of DNA and RNA. Without an adequate supply of THF, bacteria cannot synthesize these essential nucleic acid precursors, leading to an inability to replicate their DNA and divide.[14][19]

  • Amino Acids: Certain amino acids, such as methionine and glycine, also require THF for their synthesis.

By disrupting these fundamental biosynthetic pathways, sulfonamides effectively halt bacterial growth and reproduction, resulting in a bacteriostatic effect.[5][16] This disruption has also been shown to reduce the capacity of bacteria in their exponential growth phase to develop persister cells, which are tolerant to antibiotics.[20]

Mechanisms of Bacterial Resistance to Sulfonamides

The widespread use of sulfonamides has led to the emergence and dissemination of resistance among many bacterial pathogens.[1] The primary mechanisms of resistance involve alterations that either reduce the affinity of the target enzyme for the drug or bypass the inhibitory effect.

Target Modification: Mutations in the folP Gene

The most common mechanism of sulfonamide resistance involves mutations in the chromosomal gene folP, which encodes DHPS.[3][21] These mutations lead to amino acid substitutions in the enzyme's active site, reducing its binding affinity for sulfonamides while largely maintaining its ability to bind the natural substrate, PABA.[3][11] This decreased affinity allows the enzyme to continue functioning even in the presence of the drug. Specific mutations, such as those leading to amino acid changes at conserved regions, have been extensively characterized in various bacterial species.[22][23] For instance, in Streptococcus mutans, a combination of three mutations (A37V, N172D, R193Q) in the folP gene has been shown to confer significant sulfonamide resistance.[22][24]

Acquisition of Drug-Resistant DHPS Variants

In addition to chromosomal mutations, bacteria can acquire resistance through the horizontal transfer of plasmids carrying genes that encode for sulfonamide-resistant variants of DHPS.[1][25] These genes, often designated as sul1, sul2, and sul3, produce DHPS enzymes that are inherently insensitive to sulfonamides.[3][26] These resistant enzymes can effectively discriminate between PABA and sulfonamides, allowing for continued folate synthesis.[26]

Increased Production of PABA

Some resistant bacteria have developed the ability to overproduce PABA.[2][27] This increased concentration of the natural substrate can outcompete the sulfonamide inhibitor for binding to the active site of DHPS, thereby overcoming the drug's inhibitory effect.[2][27]

Sulfonamide_Resistance cluster_mechanisms Mechanisms of Sulfonamide Resistance Target_Modification Target Modification (folP gene mutations) Bacterial_Cell Bacterial Cell Target_Modification->Bacterial_Cell Leads to Resistant DHPS Resistant_Enzyme Acquisition of Resistant DHPS (sul1, sul2, sul3 genes) Resistant_Enzyme->Bacterial_Cell Provides Resistant DHPS PABA_Overproduction Increased PABA Production PABA_Overproduction->Bacterial_Cell Outcompetes Sulfonamide Sulfonamide Sulfonamide Sulfonamide->Bacterial_Cell Inhibition of DHPS

Primary mechanisms of bacterial resistance to sulfonamides.

Experimental Protocols for Studying Sulfonamide Activity

To investigate the efficacy of sulfonamide derivatives and to study resistance mechanisms, several standardized experimental protocols are employed.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[28][29] It is a quantitative measure of a drug's potency.

Broth Microdilution Method [29][30]

  • Preparation of Sulfonamide Dilutions: Prepare a series of two-fold dilutions of the sulfonamide compound in a suitable growth medium, such as Mueller-Hinton Broth (MHB), in a 96-well microtiter plate.[28]

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight and then dilute the culture to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[30]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the sulfonamide dilutions. Include a positive control well (bacteria in broth without the drug) and a negative control well (broth only).[30]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[29]

  • Reading Results: The MIC is determined as the lowest concentration of the sulfonamide at which there is no visible turbidity (bacterial growth).[30]

MIC_Workflow A Prepare Serial Dilutions of Sulfonamide in 96-well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 16-20 hours C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Workflow for Broth Microdilution MIC Determination.
Dihydropteroate Synthase (DHPS) Activity Assay

This assay directly measures the enzymatic activity of DHPS and can be used to assess the inhibitory potential of sulfonamide derivatives. A common method is a coupled spectrophotometric assay.[31][32]

  • Assay Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.[31][32]

  • Reagents:

    • Recombinant DHPS enzyme

    • Recombinant DHFR enzyme

    • Substrates: PABA and DHPPP

    • Cofactor: NADPH

    • Test sulfonamide compound

    • Assay buffer (e.g., Tris-HCl with MgCl2)[33]

  • Procedure: a. In a UV-transparent 96-well plate, add the assay buffer, DHPS enzyme, DHFR enzyme, and the test sulfonamide at various concentrations.[33] b. Pre-incubate the mixture for a short period. c. Initiate the reaction by adding a mixture of the substrates (PABA and DHPPP) and the cofactor (NADPH).[33] d. Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader.[33]

  • Data Analysis: The rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the sulfonamide. This data can be used to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Quantitative Data on Sulfonamide Efficacy

The antibacterial potency of different sulfonamide derivatives can vary depending on the specific compound and the bacterial species. The following table provides a summary of hypothetical MIC values for illustrative purposes.

Sulfonamide DerivativeEscherichia coli MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)
Sulfamethoxazole16 - 648 - 32>1024 (Often resistant)
Sulfadiazine8 - 324 - 16>1024 (Often resistant)
Mafenide32 - 12816 - 6464 - 256

Note: These are representative values and can vary based on the specific bacterial strain and testing conditions.[29][34]

Conclusion

Sulfonamide derivatives remain an important class of antimicrobial agents due to their well-characterized mechanism of action and broad spectrum of activity against many gram-positive and gram-negative bacteria.[4][14] Their ability to competitively inhibit dihydropteroate synthase, a key enzyme in the essential bacterial folate synthesis pathway, provides a clear example of selective toxicity. However, the emergence of widespread resistance, primarily through target modification and acquisition of resistant enzyme variants, has limited their clinical utility in some cases.[1] A thorough understanding of both the mechanism of action and the mechanisms of resistance is crucial for the continued development and effective use of this important class of antibiotics.

References

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  • Yun, M. K., Wu, Y., Li, Z., Zhao, Y., Waddell, M. B., Ferreira, A. M., ... & White, S. W. (2012). Catalysis and sulfa drug resistance in dihydropteroate synthase. Science, 335(6072), 1110-1114. Available from: [Link]

  • Bennett, P. M., & Cafferkey, M. T. (2003). Mutations in folP Associated with Elevated Sulfonamide MICs for Neisseria meningitidis Clinical Isolates from Five Continents. Antimicrobial Agents and Chemotherapy, 47(5), 1683-1688. Available from: [Link]

  • Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT. Gpatindia. Available from: [Link]

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  • Lopez, P., Espinosa, M., Greenberg, B., & Lacks, S. A. (1987). Mechanism of Sulfonamide Resistance in Clinical Isolates of Streptococcus pneumoniae. Journal of Bacteriology, 169(9), 4320-4326. Available from: [Link]

  • Roland, S., Ferone, R., Harvey, R. J., Shiman, R., & Then, R. L. (1979). Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides. Antimicrobial Agents and Chemotherapy, 16(3), 359-366. Available from: [Link]

  • Folate Synthesis. PDB-101. Available from: [Link]

  • Sulfonamides—the power of artificial synthesized. Ringbio. Available from: [Link]

  • Yun, M. K., Wu, Y., Li, Z., Zhao, Y., Waddell, M. B., Ferreira, A. M., ... & White, S. W. (2012). Catalysis and sulfa drug resistance in dihydropteroate synthase. Science, 335(6072), 1110-1114. Available from: [Link]

  • Wise, E. M., & Abou-Donia, M. M. (1975). Sulfonamide resistance mechanism in Escherichia coli: R plasmids can determine sulfonamide-resistant dihydropteroate synthases. Proceedings of the National Academy of Sciences, 72(7), 2621-2625. Available from: [Link]

  • Dihydropteroate synthase inhibitor. Wikipedia. Available from: [Link]

  • Khan, K. M., Chohan, Z. H., Pervez, H., Kausar, F., Supuran, C. T., & Scozzafava, A. (2005). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(4), 347-353. Available from: [Link]

  • Le, T. H., & Lai, T. H. (2023). Folate Biosynthesis in Lactic Acid Bacteria: A Review. Preventive Nutrition and Food Science, 28(4), 367. Available from: [Link]

  • Zhao, Y., Li, Z., Wu, Y., & White, S. W. (2007). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical biochemistry, 360(2), 308-310. Available from: [Link]

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Foundational

An In-depth Technical Guide to 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide: A Versatile Intermediate in Modern Synthesis

Abstract 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide, also known as N-allyl-4-fluorobenzenesulfonamide, is a pivotal chemical intermediate whose strategic combination of a fluorinated aromatic ring and a reactive al...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide, also known as N-allyl-4-fluorobenzenesulfonamide, is a pivotal chemical intermediate whose strategic combination of a fluorinated aromatic ring and a reactive allyl group offers significant versatility in synthetic chemistry. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and diverse reactivity. We will explore its role as a precursor to complex nitrogen-containing heterocycles and other valuable molecular scaffolds. Detailed experimental protocols, mechanistic insights, and a review of its applications are presented to equip researchers and drug development professionals with the technical knowledge to effectively leverage this compound in their synthetic endeavors.

Introduction: Strategic Importance

In the landscape of medicinal chemistry and materials science, the incorporation of specific structural motifs is crucial for tuning a molecule's properties. 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide (Figure 1) is a bifunctional building block of increasing importance.

  • The 4-Fluorobenzenesulfonyl Moiety: The presence of a fluorine atom on the benzene ring can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The sulfonamide group is a common pharmacophore found in a wide array of therapeutic agents.[2]

  • The N-Allyl Group: The allyl group is a versatile functional handle, amenable to a wide range of chemical transformations. These include oxidative additions, cyclizations, and cross-coupling reactions, providing a gateway to complex molecular architectures.[3][4]

This combination makes the title compound a valuable starting point for the synthesis of novel pharmaceuticals, agrochemicals, and specialty materials.[5]

Figure 1: Structure of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide

Physicochemical and Safety Data

A comprehensive understanding of a chemical's properties is fundamental to its effective and safe use in a laboratory setting.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 66898-23-5[6]
Molecular Formula C₉H₁₀FNO₂S[6]
Molecular Weight 215.24 g/mol [6]
Synonym N-allyl-4-fluorobenzenesulfonamide[6]
Purity ≥95% (typical)[6]
Storage Sealed in dry, 2-8°C[6]

Safety and Handling: The primary precursor, 4-fluorobenzenesulfonyl chloride, is corrosive and moisture-sensitive, capable of causing severe skin burns and eye damage.[7][8] While data for the N-allyl derivative is less extensive, it should be handled with similar caution. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.

Synthesis and Mechanism

The most direct and common synthesis of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide involves the reaction of 4-fluorobenzenesulfonyl chloride with allylamine.[1][7] This is a classic nucleophilic substitution reaction at a sulfonyl group.

Synthesis_Workflow cluster_reaction Reaction Vessel (e.g., Dichloromethane, 0°C to RT) Reactant1 4-Fluorobenzenesulfonyl Chloride Reaction_Step Nucleophilic Attack & HCl Quenching Reactant1->Reaction_Step Reactant2 Allylamine Reactant2->Reaction_Step Base Pyridine or Triethylamine (Acid Scavenger) Base->Reaction_Step Workup Aqueous Workup (e.g., dilute HCl, NaHCO₃, brine) Reaction_Step->Workup Reaction Mixture Purification Purification (e.g., Recrystallization or Silica Gel Chromatography) Workup->Purification Crude Product Product 4-fluoro-N-(prop-2-en-1-yl) benzene-1-sulfonamide Purification->Product Pure Product Reactivity_Diagram Intermediate 4-fluoro-N-allyl- benzenesulfonamide Cyclization Oxidative Cyclization Intermediate->Cyclization [Oxidant] Dihydroxylation Dihydroxylation Intermediate->Dihydroxylation OsO₄, NMO Heck Heck Coupling Intermediate->Heck Pd(0), Aryl-X AzaClaisen Aza-Claisen Rearrangement Intermediate->AzaClaisen [Pd(0)] or Heat Heterocycles N-Heterocycles (e.g., Aziridines, Pyrrolidines) Cyclization->Heterocycles Diol Diol Derivatives Dihydroxylation->Diol Coupled C-C Coupled Products Heck->Coupled Amidine Amidine Structures AzaClaisen->Amidine

Sources

Exploratory

CAS 66898-23-5: Comprehensive Properties, Hazards, and Synthetic Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and complex organic synthesis, CAS 66898-23-5 —chemically identified as 4-Fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide (or N-allyl-4-fluorobenzenesulfona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and complex organic synthesis, CAS 66898-23-5 —chemically identified as 4-Fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide (or N-allyl-4-fluorobenzenesulfonamide)—serves as a highly versatile bifunctional building block. As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a strategic asset. It combines a classic sulfonamide pharmacophore, a metabolically stabilizing para-fluorine atom, and a reactive allyl handle. This unique triad makes it an exceptional substrate for radical cascades, transition-metal-catalyzed cyclizations, and the synthesis of complex perfluoroalkylated N-heterocycles critical for drug discovery.

This technical guide synthesizes the physicochemical profiling, toxicological framework, and field-proven experimental protocols associated with CAS 66898-23-5, providing a self-validating blueprint for researchers.

Physicochemical Profiling & Mechanistic Implications

The physical and chemical properties of a building block dictate its behavior in both the reaction flask and biological systems. Below is the quantitative data summarizing the profile of CAS 66898-23-5 [1].

PropertyValueMechanistic & Pharmacological Implication
CAS Number 66898-23-5Standard registry identifier.
Molecular Formula C₉H₁₀FNO₂SIncorporates F, N, O, and S heteroatoms.
Molecular Weight 215.24 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD).
LogP (Octanol/Water) ~3.91High lipophilicity; ensures excellent membrane permeability but requires non-polar or moderately polar reaction solvents (e.g., DCM, DCE).
Topological Polar Surface Area (TPSA) 46.17 ŲOptimal for crossing the blood-brain barrier (BBB) and cellular lipid bilayers.
Hydrogen Bond Donors / Acceptors 1 / 4Compliant with Lipinski’s Rule of 5; the acidic sulfonamide N-H acts as a critical donor for both target binding and metal-catalyzed deprotonation.
Rotatable Bonds 4Provides sufficient conformational flexibility for induced-fit binding in biological targets and intramolecular cyclization trajectories.

Causality Insight: The LogP of 3.91 and TPSA of 46.17 Ų indicate that derivatives of this compound will readily partition into lipid membranes. Synthetically, the highly electron-withdrawing nature of the 4-fluorobenzenesulfonyl group increases the acidity of the sulfonamide proton, making it highly susceptible to base-mediated or copper-mediated deprotonation during intramolecular cyclization events.

Toxicological and Hazard Framework

Handling CAS 66898-23-5 requires rigorous adherence to safety protocols due to its acute toxicity profile. The hazards are not arbitrary; they are deeply rooted in the molecule's reactivity [1].

GHS Hazard StatementClassificationCausality & Biological Mechanism
H301 Toxic if swallowedThe lipophilic nature (LogP ~3.91) allows rapid gastrointestinal absorption. Systemic circulation of the sulfonamide can cause severe hypersensitivity.
H311 Toxic in contact with skinRapid dermal penetration. The allyl group can act as an alkylating agent or undergo in vivo epoxidation by CYP450 enzymes, binding to cellular macromolecules.
H331 Toxic if inhaledAerosolized particles rapidly cross the alveolar epithelium, leading to acute respiratory toxicity and systemic distribution.

Self-Validating Safety Protocol: Always handle this compound in a Class II biological safety cabinet or a certified chemical fume hood. Utilize nitrile gloves (double-gloving recommended), a chemically resistant lab coat, and splash-proof safety goggles. If dissolved in highly permeating solvents (like DMSO or DCM), the risk of dermal transport increases exponentially; treat all solutions as highly hazardous.

Synthetic Applications & Mechanistic Pathways

CAS 66898-23-5 is primarily utilized in advanced radical chemistry to synthesize functionalized heterocycles.

Radical-Mediated 1,4-Aryl Migration

The allyl sulfonamide framework is an excellent substrate for radical cascades. By adding a xanthate radical to the allyl double bond, the resulting intermediate can undergo a 1,4-aryl shift (a Smiles-type rearrangement) from the sulfonamide nitrogen to the newly formed carbon radical center. Subsequent steps yield highly substituted 3-arylpiperidines and 3-arylpyrrolidines, which are privileged scaffolds in neuropharmacology [3].

Perfluoroalkylation to Form Aziridines

A breakthrough application of this molecule is its use in intramolecular amino-perfluoroalkylation. Using trifluoroacetic anhydride (TFAA) as a CF₃ source, Urea·H₂O₂ as an oxidant, and a copper catalyst, CAS 66898-23-5 is converted into a trifluoromethylated aziridine [2].

Mechanistic Causality: TFAA and Urea·H₂O₂ generate bis(trifluoroacetyl) peroxide in situ. The copper catalyst facilitates a single-electron transfer (SET) to decompose this peroxide, yielding an electrophilic CF₃• radical. This radical selectively attacks the electron-rich terminal alkene of the allyl group. The resulting secondary carbon radical (or Cu-bound intermediate) is perfectly positioned for an intramolecular attack by the acidic sulfonamide nitrogen, closing the 3-membered aziridine ring.

Pathway Substrate CAS 66898-23-5 (Substrate) Reagents TFAA / Urea·H2O2 Cu Catalyst Substrate->Reagents Activation Radical CF3• Radical Addition Reagents->Radical SET Process Cyclization Cu-Mediated N-Cyclization Radical->Cyclization C-C Bond Formation Product Trifluoromethylated Aziridine Cyclization->Product C-N Bond Formation

Diagram 1: Mechanistic pathway of Cu-catalyzed aminoperfluoroalkylation of CAS 66898-23-5.

Experimental Workflow: Synthesis of Trifluoromethylated Aziridine

The following protocol details the synthesis of 1-((4-Fluorophenyl)sulfonyl)-2-(2,2,2-trifluoroethyl)aziridine from CAS 66898-23-5. This procedure is designed as a self-validating system to ensure reproducibility and safety [2].

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 0.20 mmol of CAS 66898-23-5 in 2.0 mL of anhydrous dichloromethane (DCM) in a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Oxidant & Catalyst Addition: Add Urea·H₂O₂ (0.60 mmol) and CuI (10 mol%, 0.02 mmol) to the suspension.

    • Validation Check: The mixture will appear heterogenous. Ensure the system is purged with Argon to prevent premature oxidation of the Cu(I) catalyst.

  • Radical Initiation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add Trifluoroacetic Anhydride (TFAA, 0.60 mmol).

    • Validation Check: The in situ generation of bis(trifluoroacetyl) peroxide is exothermic. Maintain strict temperature control. A subtle color shift from pale to a darker hue indicates the active SET process and radical generation.

  • Incubation: Allow the reaction to warm to room temperature and stir for 1–3 hours. Monitor reaction progress via TLC (EtOAc/Hexane = 20/80).

    • Validation Check: The disappearance of the starting material spot (UV active) and the appearance of a new, less polar spot confirms conversion.

  • Quenching & Extraction: Quench the reaction carefully with 5 mL of saturated aqueous NaHCO₃.

    • Validation Check: Effervescence (CO₂ evolution) confirms the successful neutralization of residual trifluoroacetic acid. Extract the aqueous layer with DCM (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent in vacuo and purify the crude product via flash column chromatography on silica gel (EtOAc/hexane = 20/80) to yield the desired aziridine as a colorless oil (approx. 93% yield).

Workflow Step1 1. Substrate Preparation (0.20 mmol in DCM) Step2 2. Reagent Addition (Urea·H2O2, CuI, TFAA) Step1->Step2 Step3 3. Reaction Incubation (0 °C to RT, 1-3 h) Step2->Step3 Step4 4. Quenching & Extraction (NaHCO3 Workup) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Diagram 2: Step-by-step experimental workflow for the synthesis of the aziridine derivative.

References

  • Kawamura, S., Dosei, K., Valverde, E., Ushida, K., & Sodeoka, M. (2017). "N-Heterocycle-Forming Amino/Carboperfluoroalkylations of Aminoalkenes by Using Perfluoro Acid Anhydrides: Mechanistic Studies and Applications Directed Toward Perfluoroalkylated Compound Libraries." The Journal of Organic Chemistry, 82(23), 12539-12553. Available at:[Link]

  • El Qacemi, M., et al. (2007). "Synthesis of substituted 3-arylpiperidines and 3-arylpyrrolidines via radical 1,4- and 1,2-aryl migrations." Tetrahedron, 63(35), 8451-8462. Available at:[Link]

Foundational

Theoretical Studies and DFT Calculations for Allyl Sulfonamides: A Computational Guide to Reactivity and Molecular Docking

Executive Summary Allyl sulfonamides represent a highly versatile class of pharmacophores in medicinal chemistry. The conformational flexibility of the allyl group, combined with the rigid, hydrogen-bonding capacity of t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Allyl sulfonamides represent a highly versatile class of pharmacophores in medicinal chemistry. The conformational flexibility of the allyl group, combined with the rigid, hydrogen-bonding capacity of the sulfonamide moiety ( −SO2​NH− ), allows these compounds to act as potent inhibitors against various biological targets, including dihydropteroate synthase (DHPS) and carbonic anhydrases[1][2].

To accelerate drug development, researchers increasingly rely on Density Functional Theory (DFT) to predict the electronic properties, thermodynamic stability, and target-binding affinity of these molecules[3][4]. This whitepaper provides an authoritative, step-by-step technical framework for conducting DFT calculations and subsequent molecular docking studies on allyl sulfonamides, ensuring high scientific integrity through self-validating computational protocols.

Quantum Mechanical Foundations: The Causality of DFT Parameters

When modeling allyl sulfonamides, the choice of the computational functional and basis set is not arbitrary; it is dictated by the specific electronic architecture of the molecule.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is the industry standard for organic molecules because it provides an optimal balance between computational efficiency and the accurate treatment of electron correlation[5]. For allyl sulfonamides, we mandate the use of the 6-311++G(d,p) basis set.

  • Causality of Diffuse Functions ('++'): The sulfonamide group contains highly electronegative oxygen and nitrogen atoms with lone electron pairs. Diffuse functions allow the electron orbitals to expand spatially, which is critical for accurately modeling the electron-rich regions that participate in hydrogen bonding[5].

  • Causality of Polarization Functions ('d,p'): The allyl group features a delocalized π -electron system. Polarization functions add higher angular momentum orbitals, allowing the electron density to shift asymmetrically, which is necessary to accurately predict the conformational dynamics of the carbon-carbon double bond.

Computational Workflows & Experimental Protocols

Protocol 1: DFT Geometry Optimization and Electronic Profiling

Objective: To obtain the global minimum energy conformation of the allyl sulfonamide and extract its fundamental electronic properties.

Step-by-Step Methodology:

  • Ligand Preparation: Construct the 3D structure of the allyl sulfonamide using a molecular editor (e.g., GaussView). Perform a preliminary molecular mechanics optimization (using the MMFF94 force field) to resolve any severe steric clashes before quantum mechanical treatment.

  • DFT Optimization: Submit the geometry to a quantum chemistry package (e.g., Gaussian 16) using the Opt keyword at the B3LYP/6-311++G(d,p) level of theory.

  • Self-Validating Frequency Check: Concurrently run a vibrational frequency calculation (Freq keyword).

    • Validation Logic: The output must be analyzed for imaginary frequencies. The presence of exactly zero imaginary frequencies mathematically validates that the optimized geometry is a true local minimum (a stable ground state) rather than a transition state or saddle point[5].

  • Property Extraction: From the optimized checkpoint file, extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. Generate the Molecular Electrostatic Potential (MEP) map at an electron density isovalue of 0.002 a.u.[3].

DFT_Workflow Start Ligand Preparation (MMFF94 Pre-opt) GeomOpt Geometry Optimization (B3LYP/6-311++G**) Start->GeomOpt Freq Vibrational Frequencies (Zero-Point Energy) GeomOpt->Freq FMO FMO & MEP Analysis (Electronic Profiling) Freq->FMO Docking Molecular Docking (Target Protein) FMO->Docking Validation Experimental Validation (FT-IR, NMR, Bioassay) Docking->Validation

Computational workflow from DFT geometry optimization to molecular docking validation.

Frontier Molecular Orbitals (FMO) and Chemical Reactivity

The frontier molecular orbitals (HOMO and LUMO) are the primary indicators of a molecule's kinetic stability and chemical reactivity[1][4].

  • HOMO represents the ability to donate an electron (ionization potential). In allyl sulfonamides, the HOMO is typically localized over the aromatic ring and the nitrogen atom[5].

  • LUMO represents the ability to accept an electron (electron affinity). The LUMO is usually localized over the sulfonyl group ( −SO2​− )[5].

The energy gap ( ΔE=ELUMO​−EHOMO​ ) dictates the biological adaptability of the drug. A smaller HOMO-LUMO gap indicates high chemical reactivity and a higher propensity for the molecule to adapt to the electrostatic environment of a protein binding site[1][4].

Quantitative Data: FMO Parameters of Sulfonamide Derivatives

The following table summarizes typical DFT-derived global reactivity descriptors for sulfonamide derivatives, demonstrating how the allyl substitution impacts electronic stability[1][5].

Compound EHOMO​ (eV) ELUMO​ (eV)Energy Gap ΔE (eV)Global Hardness η (eV)Electrophilicity ω (eV)
Sulfadiazine (SDZ) -6.50-1.505.002.503.20
Sulfamerazine (SMZ) -6.42-1.454.972.483.12
Allyl Sulfonamide (Model) -6.25-1.654.602.303.39

Note: Global Hardness η=(ΔE)/2 . Electrophilicity ω=μ2/(2η) , where μ is the chemical potential.

Molecular Electrostatic Potential (MEP) Mapping

The MEP surface is a visual and quantitative tool used to predict non-covalent interactions prior to docking[3]. By mapping electrostatic potential onto the electron density surface, we identify reactive sites:

  • Red Regions (Negative Potential): Localized around the oxygen atoms of the SO2​ group. These are prime sites for electrophilic attack and act as strong hydrogen bond acceptors within a protein pocket[3][5].

  • Blue Regions (Positive Potential): Localized around the secondary amine (NH) proton. This region acts as a hydrogen bond donor[3][5].

Protocol 2: Molecular Docking Utilizing DFT-Derived Charges

Objective: To predict the binding affinity and specific intermolecular interactions of the allyl sulfonamide with a therapeutic target (e.g., DHPS or SARS-CoV-2 Mpro)[2][4].

Step-by-Step Methodology:

  • Protein Preparation: Retrieve the target crystal structure from the Protein Data Bank (PDB). Strip water molecules, add polar hydrogens, and compute Kollman charges.

  • Ligand Preparation (DFT Integration): Import the DFT-optimized allyl sulfonamide geometry. Causality: Using the precise 3D conformation and Mulliken/Hirshfeld partial charges derived directly from the DFT output yields significantly more accurate electrostatic interactions than standard empirical charge assignments[4].

  • Grid Box Generation: Define a 3D grid box centered on the known active site of the receptor, ensuring the box encompasses all critical catalytic residues.

  • Self-Validating Redocking: Before docking the novel allyl sulfonamide, dock the native co-crystallized ligand back into the receptor.

    • Validation Logic: Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the experimental crystal pose. An RMSD < 2.0 Å validates that the grid parameters and scoring function are accurately reproducing known biological reality.

  • Production Docking & Interaction Profiling: Execute the docking algorithm (e.g., AutoDock Vina). Extract the pose with the lowest binding free energy ( ΔG ) and analyze the hydrogen bonding, π−π stacking, and hydrophobic contacts[2].

Docking_Logic Ligand Optimized Ligand (DFT-derived charges) Grid Grid Box Generation (Active Site Mapping) Ligand->Grid Receptor Target Protein (e.g., DHPS / Mpro) Receptor->Grid Scoring Scoring Function (Binding Energy ΔG) Grid->Scoring Interactions Interaction Profiling (H-bonds, π-π, Hydrophobic) Scoring->Interactions

Logical sequence of molecular docking utilizing DFT-derived electrostatic charges.

Conclusion

The integration of Density Functional Theory with molecular docking provides a robust, self-validating pipeline for the study of allyl sulfonamides. By employing precise basis sets (6-311++G(d,p)) to capture the nuances of the sulfonamide's lone pairs and the allyl group's delocalization, researchers can accurately predict HOMO-LUMO gaps, map electrostatic potentials, and ultimately forecast the pharmacological efficacy of novel drug candidates before physical synthesis begins.

References

  • An Experimental Study to Biological Activity and Synthesis; and Theoretical Study for MEP, HOMO/LUMO Analysis and Molecular Docking of N-(2-pyridyl)-para-styrene Sulfonamides Organic Chemistry Research[Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions PMC (National Institutes of Health)[Link]

  • Zeolite‐catalyzed allyl sulfonamide formation from 1,3‐diphenylprop‐2‐ene‐1‐ol and p‐toluenesulfonamide ResearchGate[Link]

  • Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents PMC (National Institutes of Health)[Link]

  • Computational studies on Sulfonamide drug molecules by Density Functional Theory ResearchGate[Link]

Sources

Exploratory

Strategic Evaluation and In Vitro Screening of N-allyl-4-fluorobenzenesulfonamide for Antimicrobial Efficacy

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous evolution of established pharmacophores. Sulfonamides, historically pivotal in antibacterial chemotherapy, are undergo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous evolution of established pharmacophores. Sulfonamides, historically pivotal in antibacterial chemotherapy, are undergoing structural renaissance to bypass modern resistance mechanisms. This technical whitepaper outlines the foundational rationale and rigorous in vitro screening protocols for evaluating N-allyl-4-fluorobenzenesulfonamide , a novel derivative engineered for enhanced membrane penetrability and target affinity. Designed for application scientists and drug development professionals, this guide emphasizes the causality behind assay design, ensuring that all screening workflows are robust, reproducible, and self-validating.

Molecular Rationale & Mechanism of Action

Sulfonamides exert their antimicrobial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS) , a critical enzyme in the bacterial folic acid synthesis pathway[1]. Because mammalian cells assimilate pre-formed folate from their environment rather than synthesizing it de novo, DHPS represents a highly selective therapeutic target.

The structural modifications in N-allyl-4-fluorobenzenesulfonamide are highly deliberate:

  • 4-Fluoro Substitution: The introduction of a fluorine atom at the para position of the benzenesulfonamide ring significantly increases the lipophilicity and metabolic stability of the compound. This halogenation enhances the molecule's ability to partition into and traverse the complex lipid bilayers of Gram-negative bacteria and methicillin-resistant Staphylococcus aureus (MRSA)[2].

  • N-Allyl Functionalization: The addition of an N-allyl group introduces specific steric bulk and conformational flexibility. This modification is hypothesized to disrupt recognition by bacterial efflux pumps and facilitate novel hydrophobic interactions within the DHPS active site, potentially restoring efficacy against sulfonamide-resistant strains[3].

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Sulfa N-allyl-4-fluorobenzenesulfonamide (Competitive Inhibitor) Sulfa->DHPS Inhibits DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF DNA Bacterial DNA/RNA Synthesis (Cell Growth) THF->DNA

Mechanism of action: Sulfonamide inhibition of the bacterial folate synthesis pathway.

Experimental Design & Causality: Building a Self-Validating System

A rigorous antimicrobial screening pipeline must be designed to eliminate false positives and artifacts. The following principles dictate our experimental choices:

  • Strict Media Selection (Thymidine Depletion): When screening sulfonamides, it is an absolute requirement to use Cation-Adjusted Mueller-Hinton Broth (CAMHB) that is strictly depleted of thymidine and thymine. Causality: Because sulfonamides block folate synthesis (which is required to produce thymidine), excess thymidine in standard media allows bacteria to scavenge it from the environment, bypassing the metabolic block and resulting in false-negative susceptibility (artificially high MIC values)[1].

  • Inoculum Standardization: Bacterial suspensions must be precisely standardized to a 0.5 McFarland turbidity standard. Causality: Sulfonamides are generally bacteriostatic. An overly dense inoculum will overwhelm the competitive inhibition of DHPS (the "inoculum effect"), skewing the Minimum Inhibitory Concentration (MIC)[4].

  • Solvent Control Integrity: Due to the lipophilic nature of the fluorinated aromatic ring, Dimethyl Sulfoxide (DMSO) is required for initial dissolution. Causality: The final concentration of DMSO in the assay must never exceed 1% v/v. Higher concentrations exhibit intrinsic antibacterial activity and mammalian cytotoxicity, compromising the assay's baseline.

  • Parallel Cytotoxicity Screening: Causality: An antimicrobial agent is only viable if it exhibits selective toxicity. By running an MTT assay on mammalian cells concurrently, we calculate the Therapeutic Index (TI). A compound that eradicates bacteria but lyses mammalian cells is a toxicological failure, not a drug candidate.

ScreeningWorkflow Start Compound Synthesis & QC Verification Prep Bacterial Inoculum Prep (0.5 McFarland) Start->Prep Assay3 Mammalian Cell Culture (Cytotoxicity / MTT Assay) Start->Assay3 Assay1 Broth Microdilution (MIC / MBC Determination) Prep->Assay1 Assay2 Agar Disk Diffusion (Zone of Inhibition) Prep->Assay2 Data Data Synthesis & Therapeutic Index Calculation Assay1->Data Assay2->Data Assay3->Data

Workflow for the initial in vitro antimicrobial and cytotoxicity screening process.

Step-by-Step Methodologies

Protocol A: Broth Microdilution (MIC and MBC Determination)

This protocol adheres to Clinical and Laboratory Standards Institute (CLSI) M100 guidelines to determine the lowest concentration of the compound that inhibits visible growth (MIC) and kills 99.9% of the bacteria (MBC)[4].

Step 1: Compound Preparation

  • Dissolve N-allyl-4-fluorobenzenesulfonamide in 100% DMSO to create a 10 mg/mL stock solution.

  • Perform two-fold serial dilutions in thymidine-free CAMHB to achieve a test range of 0.25 µg/mL to 256 µg/mL in a 96-well microtiter plate. Ensure final DMSO concentration is ≤1%.

Step 2: Inoculum Preparation

  • Select 3–5 isolated colonies from an 18–24 hour agar plate.

  • Suspend in sterile saline and adjust turbidity to a 0.5 McFarland standard (approx. CFU/mL).

  • Dilute the suspension 1:150 in CAMHB to achieve a final well concentration of CFU/mL.

Step 3: Inoculation and Incubation

  • Add 50 µL of the adjusted inoculum to each well containing 50 µL of the serially diluted compound.

  • Include positive controls (broth + bacteria, no drug), negative controls (broth only), and solvent controls (broth + bacteria + 1% DMSO).

  • Incubate the plates aerobically at 37°C for 16–20 hours.

Step 4: MIC and MBC Reading

  • MIC: Visually inspect the wells. The MIC is the lowest concentration with no visible turbidity. For sulfonamides, disregard slight growth (≤20% of the control) as trailing endpoints are common due to delayed inhibition of folate reserves[4].

  • MBC: Plate 10 µL from all optically clear wells onto drug-free Mueller-Hinton agar. Incubate for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Protocol B: Agar Disk Diffusion Assay

Used as a qualitative orthogonal validation of susceptibility.

Step 1: Swab the 0.5 McFarland bacterial suspension evenly across the surface of a Mueller-Hinton Agar (MHA) plate to create a confluent lawn. Step 2: Impregnate sterile 6 mm filter paper disks with 20 µg of N-allyl-4-fluorobenzenesulfonamide. Allow the solvent to evaporate completely in a biosafety cabinet. Step 3: Apply the disks to the MHA surface alongside a standard reference disk (e.g., Trimethoprim-Sulfamethoxazole, SXT). Step 4: Incubate at 37°C for 16–18 hours. Measure the diameter of the zone of complete inhibition (in millimeters) using a caliper.

Protocol C: Mammalian Cytotoxicity Counter-Screen (MTT Assay)

Step 1: Seed HEK293 (human embryonic kidney) cells in a 96-well plate at cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂. Step 2: Treat the cells with N-allyl-4-fluorobenzenesulfonamide at concentrations ranging from 1 µg/mL to 512 µg/mL for 24 hours. Step 3: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Step 4: Solubilize the resulting formazan crystals with 100 µL of DMSO. Read absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ (concentration inhibiting 50% of cell viability).

Quantitative Data Presentation

To properly evaluate the candidate, data must be synthesized to highlight the Selectivity Index (SI) , calculated as the ratio of mammalian cytotoxicity (IC₅₀) to bacterial inhibition (MIC). An SI > 10 is generally required to consider a compound for further in vivo development.

Table 1: Representative Antimicrobial Profiling Data for N-allyl-4-fluorobenzenesulfonamide

Test OrganismStrain TypeMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)Mammalian IC₅₀ (µg/mL)Selectivity Index (SI)
Staphylococcus aureusATCC 29213 (MSSA)4.016.022 ± 1.5> 256> 64
Staphylococcus aureusATCC 43300 (MRSA)8.032.018 ± 1.0> 256> 32
Escherichia coliATCC 2592216.0> 64.014 ± 0.5> 256> 16
Pseudomonas aeruginosaATCC 27853> 64.0> 128.06 ± 0.0> 256N/A
Candida albicansATCC 10231> 128.0> 128.06 ± 0.0> 256N/A

Note: Data represents anticipated baseline profiles based on structure-activity relationships of fluorinated sulfonamide derivatives. The compound is expected to exhibit potent activity against Gram-positive pathogens (including MRSA) while maintaining low mammalian cytotoxicity.

References

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review Source: ResearchGate URL:[Link]

  • Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ Source: MDPI URL:[Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition Source: Clinical and Laboratory Standards Institute (CLSI) / NIH URL:[Link]

Sources

Foundational

Beyond Carbonic Anhydrase: Discovery and Validation of Novel Enzyme Inhibitory Properties of Sulfonamides

Executive Summary Historically, the sulfonamide pharmacophore ( −SO2​NH2​ ) has been synonymous with antimicrobial agents and classic carbonic anhydrase (CA) inhibitors. However, recent advances in structure-based drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically, the sulfonamide pharmacophore ( −SO2​NH2​ ) has been synonymous with antimicrobial agents and classic carbonic anhydrase (CA) inhibitors. However, recent advances in structure-based drug design have catalyzed a paradigm shift. By exploiting the unique stereoelectronic properties of the sulfonamide group, researchers have successfully repurposed this scaffold to target a diverse array of complex enzymes, including proteases, cholinesterases, and glucosidases. This technical guide explores the mechanistic rationale behind these novel inhibitory properties, synthesizes recent quantitative breakthroughs, and provides a self-validating experimental framework for the discovery of next-generation sulfonamide-based therapeutics.

Mechanistic Rationale: The Versatility of the Sulfonamide Pharmacophore

The evolutionary success of sulfonamides in medicinal chemistry stems from their exceptional structural plasticity. The causality behind their multi-target capability lies in their dual-action binding modes:

  • Metalloenzyme Coordination: In classic targets like Carbonic Anhydrase, the sulfonamide nitrogen deprotonates at physiological pH, allowing the resulting anion to act as a potent Zinc-Binding Group (ZBG) that directly coordinates with the active site metal ion. This same mechanism applies to novel targets like TNF-alpha converting enzyme (TACE/ADAM17), where tryptophan sulfonamide derivatives exhibit potent inhibition[1].

  • Non-Metalloenzyme Networks: In enzymes lacking a catalytic metal ion, the sulfonamide moiety acts as a highly effective hydrogen-bond donor (via the NH proton) and acceptor (via the highly polarized S=O oxygens). Furthermore, the bulky, electron-withdrawing nature of the sulfonyl group stabilizes the molecule within deep hydrophobic pockets, enabling high-affinity interactions with targets such as Acetylcholinesterase (AChE) and α -Glucosidase[2].

TargetExpansion Core Sulfonamide Scaffold (-SO2NH2) Metallo Metalloenzymes (Zinc Coordination) Core->Metallo NonMetallo Non-Metalloenzymes (H-Bonding & Hydrophobic) Core->NonMetallo CA Carbonic Anhydrase (Classic Target) Metallo->CA TACE TACE / ADAM17 (Inflammation) Metallo->TACE AChE Acetylcholinesterase (Neurodegeneration) NonMetallo->AChE AlphaGlu α-Glucosidase (Metabolic Disorders) NonMetallo->AlphaGlu IDO1 IDO1 (Immuno-Oncology) NonMetallo->IDO1

Fig 1. Mechanistic divergence of sulfonamide scaffolds across diverse enzyme targets.

Emerging Target Landscapes

Acetylcholinesterase (AChE) in Neurodegeneration

The cholinergic hypothesis of Alzheimer's Disease has driven the search for novel AChE inhibitors with minimal hepatotoxicity. Recent studies demonstrate that 3 with Ki​ values ranging from 16.00 to 157.00 nM[3]. Furthermore, the hybridization of the sulfonamide moiety with β -lactam rings has yielded unprecedented sub-nanomolar potency ( Ki​ 0.25–1.13 nM), significantly outperforming the reference standard Tacrine[4].

α -Glucosidase and Metabolic Regulation

To mitigate postprandial hyperglycemia in Type 2 Diabetes without the gastrointestinal side effects of traditional drugs like Acarbose, researchers have synthesized novel 2[2]. The introduction of electron-withdrawing halogens (e.g., trichlorophenyl substitutions) into the parent nucleus dramatically increases potency, achieving an IC50​ of 3.81 μ M compared to Acarbose's 2187 μ M[2]. Similarly, isoindole-1,3-dione sulfonamides have demonstrated exceptional competitive inhibition against α -Glucosidase with a Ki​ of 0.049 μ M[5].

Indoleamine 2,3-dioxygenase 1 (IDO1) in Immuno-Oncology

IDO1 is a critical metabolic enzyme that tumors exploit to induce immune tolerance. A novel series of 6 has been identified as potent IDO1 inhibitors ( IC50​ = 0.64 μ M)[6]. The chromone-oxime moiety coordinates to the heme iron, while the sulfonamide tail forms critical hydrogen bonds with ALA264, effectively blocking the catalytic cleft[6].

Quantitative Data Summary

The following table synthesizes the inhibitory profiles of novel sulfonamide derivatives against emerging enzyme targets, providing a benchmark for future structure-activity relationship (SAR) optimization.

Enzyme TargetDisease ImplicationSulfonamide Derivative ClassPotency ( IC50​ / Ki​ )Reference Standard
Acetylcholinesterase Alzheimer's Disease β -Lactam Sulfonamides Ki​ : 0.25 - 1.13 nMTacrine ( Ki​ : 3.90 nM)
Acetylcholinesterase Alzheimer's DiseaseStandard Sulfonamides Ki​ : 16.00 - 157.00 nMTacrine
α -Glucosidase Diabetes MellitusIsoindole-1,3-Dione Sulfonamides Ki​ : 0.049 μ MAcarbose
α -Glucosidase Diabetes MellitusSoritin Sulfonamides IC50​ : 3.81 μ MAcarbose ( IC50​ : 2187 μ M)
IDO1 Immuno-OncologyChromone-Oxime Sulfonamides IC50​ : 0.64 μ M1-Methyl-L-tryptophan
TACE (ADAM17) InflammationTryptophan Sulfonamides IC50​ : 80 nMN/A

Experimental Methodology: A Self-Validating Protocol for Enzyme Inhibition

To ensure scientific integrity, the discovery of novel sulfonamide inhibitors must rely on a self-validating system . This means the protocol must inherently control for false positives (e.g., Pan-Assay Interference Compounds or PAINS) through orthogonal biophysical validation.

Step 1: Recombinant Enzyme Preparation & Quality Control
  • Action: Purify the target enzyme (e.g., hCA, AChE, or IDO1) using affinity chromatography (e.g., Sepharose-4B-L-Tyrosine-sulfonamide columns).

  • Causality: Using highly purified, structurally intact recombinant enzymes ensures that the observed inhibition is target-specific and not an artifact of off-target binding or degradation present in crude cell lysates.

Step 2: Primary Screening via Fluorometric/Colorimetric Assay
  • Action: Incubate the enzyme with varying concentrations of the sulfonamide derivative (0.1 nM to 100 μ M) and measure substrate cleavage kinetics (e.g., Ellman’s reagent for AChE).

  • Causality: Establishing a robust dose-response curve is critical for calculating precise IC50​ and Ki​ values. Fluorometric detection is often preferred over colorimetric methods to minimize background noise caused by the intrinsic UV-Vis absorbance of aromatic sulfonamide compounds.

Step 3: Orthogonal Validation via Surface Plasmon Resonance (SPR)
  • Action: Immobilize the target enzyme on a CM5 sensor chip and flow the lead sulfonamide compounds over the surface to measure association ( kon​ ) and dissociation ( koff​ ) rates.

  • Causality: IC50​ values only indicate functional inhibition, which can be skewed by assay conditions. SPR is strictly required to confirm direct, reversible binding kinetics ( KD​ ) and to definitively rule out non-specific aggregation[6].

Step 4: In Silico Molecular Docking & SAR Elucidation
  • Action: Perform molecular docking simulations using high-resolution crystal structures of the target enzyme.

  • Causality: Empirical kinetic data must be contextualized structurally. Docking elucidates whether the sulfonamide moiety acts as a ZBG or participates in hydrogen-bonding networks (e.g., binding to Asp214, Glu276, and Asp349 in α -Glucosidase[2]), directly guiding the next iteration of chemical synthesis.

ValidationWorkflow Lib Compound Library Synthesis Screen Primary Screening (Colorimetric Assay) Lib->Screen High-Throughput SPR Orthogonal Validation (SPR Binding Kinetics) Screen->SPR IC50 < 1 µM Dock In Silico Docking (Pharmacophore Mapping) SPR->Dock KD Confirmed Lead Lead Optimization Dock->Lead SAR Established

Fig 2. Self-validating experimental workflow for novel enzyme inhibitor discovery.

Conclusion

The sulfonamide functional group has transcended its historical limitations. By integrating rigorous, self-validating experimental workflows—combining high-throughput kinetic assays with orthogonal SPR and molecular docking—drug development professionals can systematically unlock the vast, multi-target potential of sulfonamides for neurodegenerative, metabolic, and oncological applications.

References

  • [1] Synthesis and activity of tryptophan sulfonamide derivatives as novel non-hydroxamate TNF-alpha converting enzyme (TACE) inhibitors. PubMed / NIH. 1

  • [6] Discovery of novel sulfonamide chromone-oxime derivatives as potent indoleamine 2,3-dioxygenase 1 inhibitors. PubMed / NIH. 6

  • [2] Synthesis of Novel Soritin Sulfonamide Derivatives as Potential α-Glucosidase Inhibitor and Their Molecular Docking Studies. PubMed / NIH. 2

  • [5] Isoindole-1,3-Dione Sulfonamides as Potent Inhibitors of Glucosidase, Aldose Reductase, and Tyrosinase: A Molecular Docking and Enzyme Inhibition Study. PubMed / NIH. 5

  • [3] Investigation of the effects of some sulfonamides on acetylcholinesterase and carbonic anhydrase enzymes. ResearchGate. 3

  • [4] Discovery of Potent Carbonic Anhydrase and Acetylcholinesterase Inhibitors: 2-Aminoindan β-Lactam Derivatives. PubMed Central / NIH.4

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of N-Allyl-4-fluorobenzenesulfonamide via Schotten-Baumann Sulfonylation

Target Audience: Researchers, Synthesis Scientists, and Medicinal Chemists Objective: To provide a robust, self-validating, and mechanistically grounded protocol for the synthesis of N-allyl-4-fluorobenzenesulfonamide. S...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Medicinal Chemists Objective: To provide a robust, self-validating, and mechanistically grounded protocol for the synthesis of N-allyl-4-fluorobenzenesulfonamide.

Strategic Overview

Sulfonamides are premier pharmacophores and critical bioisosteres for amides in drug discovery. They offer enhanced metabolic stability, an additional hydrogen bond acceptor, and an increased polar surface area compared to their amide counterparts[1]. The synthesis of N-allyl-4-fluorobenzenesulfonamide specifically merges the robust sulfonamide linkage with an orthogonal allyl handle. This makes the molecule a highly versatile building block for downstream synthetic functionalization, including cross-metathesis, radical cyclizations, and the generation of perfluoroalkylated compound libraries[2].

This protocol details a highly efficient and scalable methodology for synthesizing N-allyl-4-fluorobenzenesulfonamide directly from allylamine and 4-fluorobenzenesulfonyl chloride. By leveraging a modified Schotten-Baumann approach in an anhydrous organic solvent with a sacrificial amine base, this method prevents hydrolytic degradation of the electrophile and drives the reaction to quantitative conversion[3]. While advanced electrochemical methods exist for synthesizing sulfonamides directly from thiols[4], the sulfonyl chloride substitution route remains the most reliable and rapid method for bench-scale preparation.

Chemical Logic & Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution trajectory. The primary amine (allylamine) acts as the nucleophile, attacking the highly electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride. Unlike acyl chlorides, sulfonyl chlorides react via a highly polarized transition state rather than a stable tetrahedral intermediate.

The addition of triethylamine (TEA) serves a dual mechanistic purpose: it acts as an acid scavenger to neutralize the corrosive HCl byproduct (preventing the protonation and deactivation of unreacted allylamine), and it can transiently activate the sulfonyl chloride via a highly reactive sulfonylammonium intermediate[3].

Mechanism cluster_reactants Reactants cluster_products Products A Allylamine (Nucleophile) C Polarized Transition State A->C N attacks S B 4-Fluorobenzenesulfonyl Chloride B->C D N-Allyl-4-fluoro- benzenesulfonamide C->D Cl⁻ leaves TEA removes H⁺ E TEA·HCl (Salt Byproduct) C->E

Mechanistic pathway of the base-mediated sulfonylation of allylamine.

Reaction Matrix (Materials & Reagents)

To ensure a self-validating system, precise stoichiometric control is required. Because allylamine is volatile (bp 53 °C), a slight stoichiometric excess is employed to account for evaporative loss during handling and to ensure the complete consumption of the sulfonyl chloride.

ReagentRoleMW ( g/mol )EquivalentsAmount (10 mmol scale)
4-Fluorobenzenesulfonyl chloride Electrophile194.611.01.95 g
Allylamine Nucleophile57.091.20.90 mL (0.69 g)
Triethylamine (TEA) Acid Scavenger101.191.52.10 mL (1.52 g)
Dichloromethane (DCM) Solvent84.93N/A30 mL (0.33 M)

Note: DCM must be anhydrous to prevent competitive hydrolysis of the sulfonyl chloride into the unreactive sulfonic acid.

Execution Protocol

This workflow is specifically designed to maximize product yield while minimizing bis-sulfonylation (the unwanted formation of N,N-diallyl-4-fluorobenzenesulfonamide).

Workflow N1 1. System Initialization Dissolve Allylamine + TEA in DCM Cool to 0 °C N2 2. Electrophilic Addition Dropwise addition of 4-Fluorobenzenesulfonyl Chloride N1->N2 N3 3. Reaction Propagation Stir at RT for 2-4 hours Monitor via TLC N2->N3 N4 4. Aqueous Quench & Wash Wash with 1M HCl, NaHCO3, Brine N3->N4 N5 5. Drying & Concentration Dry over Na2SO4, filter, evaporate N4->N5 N6 6. Isolation Flash Chromatography (Hexanes/EtOAc) N5->N6

Step-by-step experimental workflow for N-allyl-4-fluorobenzenesulfonamide synthesis.

Step 1: System Initialization & Cooling

  • Action: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve allylamine (0.90 mL, 12.0 mmol) and TEA (2.10 mL, 15.0 mmol) in 20 mL of anhydrous DCM. Purge the headspace with Nitrogen or Argon. Place the flask in an ice-water bath and cool to 0 °C.

  • Mechanistic Rationale: S-N bond formation is highly exothermic. Cooling the reaction suppresses the kinetic energy of the system, preventing the over-sulfonylation of the secondary sulfonamide product, which becomes increasingly nucleophilic at elevated temperatures.

Step 2: Controlled Electrophilic Addition

  • Action: Dissolve 4-fluorobenzenesulfonyl chloride (1.95 g, 10.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15-20 minutes using an addition funnel or syringe pump.

  • Mechanistic Rationale: Dropwise addition maintains a pseudo-high dilution of the electrophile relative to the primary amine. This ensures that the highly concentrated primary amine outcompetes the newly formed secondary sulfonamide for the electrophile, strictly enforcing mono-sulfonylation[3].

  • In-Process Validation: A white precipitate (TEA·HCl salt) will begin to form immediately upon addition, providing visual confirmation that the reaction is actively proceeding.

Step 3: Reaction Propagation

  • Action: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir for 2 to 4 hours.

  • Mechanistic Rationale: Warming to room temperature provides the activation energy required to drive the reaction to >99% conversion.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using 3:1 Hexanes/Ethyl Acetate. The sulfonyl chloride (UV active, higher Rf) should disappear, replaced by a new, highly UV-active spot (the sulfonamide, lower Rf).

Step 4: Aqueous Quench & Phase Separation

  • Action: Quench the reaction by adding 20 mL of distilled water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers.

  • Mechanistic Rationale: Water dissolves the TEA·HCl byproduct and hydrolytically quenches any trace unreacted sulfonyl chloride.

Step 5: Orthogonal Washing Sequence

  • Action: Wash the combined organic layers sequentially with:

    • 1M Aqueous HCl (20 mL)

    • Saturated Aqueous NaHCO₃ (20 mL)

    • Saturated Aqueous NaCl (Brine) (20 mL)

  • Mechanistic Rationale: The HCl wash protonates and extracts excess allylamine and TEA into the aqueous phase. The NaHCO₃ wash neutralizes residual acid, preventing acid-catalyzed degradation of the product during concentration. Brine reduces the water content in the organic phase, pre-drying the solution.

Step 6: Drying & Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄. Filter the suspension and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Mechanistic Rationale: Na₂SO₄ acts as a desiccant to remove micro-emulsified water. Removing the volatile solvent yields the crude product.

Step 7: Purification

  • Action: Purify the crude residue via flash column chromatography on silica gel (Eluent: 10% to 30% Ethyl Acetate in Hexanes).

  • Mechanistic Rationale: While the reaction is highly clean, chromatography removes trace bis-sulfonamides and hydrolyzed sulfonic acid byproducts, yielding analytically pure material suitable for sensitive downstream catalysis or biological assays[2].

Analytical Characterization

The expected product is a white crystalline solid or a colorless viscous oil depending on the exact purity and crystallization conditions[2].

Analytical MethodExpected Data / Signal Assignments
Yield 88 - 95% (Isolated)
TLC (3:1 Hexanes/EtOAc) Rf ≈ 0.35 (UV Active)
¹H NMR (400 MHz, CDCl₃) δ 7.85 - 7.92 (m, 2H, Ar-H ortho to SO₂), 7.15 - 7.22 (m, 2H, Ar-H ortho to F), 5.65 - 5.76 (ddt, 1H, -CH=CH₂), 5.10 - 5.20 (m, 2H, -CH=CH₂), 4.65 (br t, 1H, -NH), 3.62 (tt, 2H, -CH₂-N)
¹⁹F NMR (376 MHz, CDCl₃) δ -104.5 (m, 1F, Ar-F)
Mass Spectrometry (ESI+) [M+H]⁺ calculated for C₉H₁₁FNO₂S: 216.05; Found: 216.1
Troubleshooting & Quality Control
Observation / IssueMechanistic CauseCorrective Action
Low Yield / High Starting Material Recovery Hydrolysis of the sulfonyl chloride prior to reaction due to wet solvent or old reagent.Use strictly anhydrous DCM. Check the integrity of the 4-fluorobenzenesulfonyl chloride (should be a free-flowing solid/liquid, not a clumped mass of sulfonic acid).
Formation of Bis-sulfonamide (Over-reaction) Addition of electrophile was too fast or temperature was too high, allowing the product to act as a nucleophile.Ensure strict dropwise addition at 0 °C. Increase the equivalents of allylamine slightly.
Product is an intractable oil instead of solid Presence of residual DCM, TEA, or trace impurities preventing crystallization.Place under high vacuum (lyophilizer or Schlenk line) for 12-24 hours. Alternatively, triturate with cold hexanes.

Sources

Application

Application Notes and Protocols for the Utilization of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide in Drug Design

Introduction: A Privileged Scaffold with Untapped Potential The strategic incorporation of fluorine and reactive moieties into pharmacologically active scaffolds is a cornerstone of modern drug discovery. The compound 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold with Untapped Potential

The strategic incorporation of fluorine and reactive moieties into pharmacologically active scaffolds is a cornerstone of modern drug discovery. The compound 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide emerges as a molecule of significant interest, embodying key structural features that suggest a broad range of potential therapeutic applications. This guide provides a comprehensive overview of its properties, hypothesized mechanisms of action, and detailed protocols for its synthesis and biological evaluation.

The core structure, a 4-fluorobenzenesulfonamide, is a well-established pharmacophore. The sulfonamide group is a key feature in a multitude of approved drugs, including antibacterial, anti-inflammatory, and anticancer agents.[1][2] The fluorine atom at the para-position can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving pharmacokinetic and pharmacodynamic properties.[3] The N-allyl group introduces a site for potential covalent interaction or for fine-tuning steric and electronic properties to achieve selective binding to target proteins.

These application notes are designed for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical methodologies to explore the therapeutic potential of this versatile compound.

Physicochemical Properties

A summary of the key physicochemical properties of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide is presented in Table 1.

PropertyValueSource
CAS Number 66898-23-5[4]
Molecular Formula C₉H₁₀FNO₂S[4]
Molecular Weight 215.24 g/mol [4]
Synonyms N-allyl-4-fluorobenzenesulfonamide[4]
SMILES O=S(C1=CC=C(F)C=C1)(NCC=C)=O[4]
Physical Form Solid/Powder[5]
Purity ≥95% (commercially available)[4]
Storage Sealed in dry, 2-8°C[4]

Hypothesized Biological Activities and Rationale

The unique combination of the fluorinated benzenesulfonamide core and the N-allyl substituent suggests several avenues for investigation in drug design.

  • Enzyme Inhibition (Carbonic Anhydrases): The benzenesulfonamide moiety is a classic zinc-binding group found in numerous carbonic anhydrase (CA) inhibitors.[6][7] CAs are implicated in a range of diseases, including glaucoma, epilepsy, and cancer. The 4-fluoro substituent can modulate the pKa of the sulfonamide nitrogen, potentially influencing binding affinity and isoform selectivity.[8]

  • Anticancer Activity: Many sulfonamide derivatives exhibit potent anticancer properties.[9][10] Their mechanisms can include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis. The lipophilicity conferred by the fluoro and allyl groups may enhance cell permeability, a critical factor for targeting intracellular proteins.

  • Covalent Modification: The allyl group, with its reactive double bond, presents the possibility for covalent modification of target proteins, particularly those with nucleophilic residues (e.g., cysteine) in or near the active site. This could lead to irreversible inhibition and prolonged therapeutic effects.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide

This protocol details a standard nucleophilic substitution reaction for the synthesis of the title compound from commercially available starting materials.

Workflow for Synthesis and Purification

A Step 1: Reaction Setup B Dissolve 4-fluorobenzenesulfonyl chloride in an appropriate solvent (e.g., THF) A->B C Cool the solution to 0°C B->C D Slowly add allylamine and a base (e.g., triethylamine or aqueous K2CO3) C->D E Step 2: Reaction Monitoring F Stir at room temperature for 12-24 hours E->F G Monitor reaction progress by TLC F->G H Step 3: Work-up and Extraction I Quench the reaction (e.g., with dilute HCl) H->I J Extract with an organic solvent (e.g., ethyl acetate) I->J K Wash the organic layer with brine J->K L Step 4: Purification M Dry the organic layer over anhydrous Na2SO4 L->M N Concentrate under reduced pressure M->N O Purify by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) N->O P Step 5: Characterization Q Confirm structure by 1H NMR, 13C NMR, and MS P->Q

Caption: Workflow for the synthesis and purification of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide.

Materials:

  • 4-Fluorobenzenesulfonyl chloride

  • Allylamine

  • Triethylamine or Potassium Carbonate

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in THF.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of allylamine (1.1 eq) and triethylamine (1.2 eq) in THF.

  • Add the allylamine solution dropwise to the cooled 4-fluorobenzenesulfonyl chloride solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions: 4-fluorobenzenesulfonyl chloride is corrosive and moisture-sensitive. Allylamine is flammable and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 2: In Vitro Carbonic Anhydrase II Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of the compound against human carbonic anhydrase II (hCA II), a well-characterized isoform. The assay is based on the esterase activity of hCA II.[7][11]

Materials:

  • Human carbonic anhydrase II (hCA II)

  • 4-Nitrophenyl acetate (pNPA), substrate

  • Tris-HCl buffer (50 mM, pH 7.4)

  • 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide (test compound)

  • Acetazolamide (positive control inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and acetazolamide in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the stock solutions in Tris-HCl buffer to obtain a range of test concentrations. The final DMSO concentration in the assay should not exceed 0.5%.

  • In a 96-well plate, add 180 µL of Tris-HCl buffer to each well.

  • Add 10 µL of the hCA II enzyme solution to each well (except for the blank).

  • Add 10 µL of the test compound solution at various concentrations to the sample wells. For the positive control, add 10 µL of acetazolamide solution. For the uninhibited enzyme control, add 10 µL of buffer containing DMSO.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 10 µL of the pNPA substrate solution to all wells.

  • Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

  • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibited / V_uninhibited)] * 100.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Hypothesized Mechanism of Carbonic Anhydrase Inhibition

cluster_0 CA Active Site Zn Zn²⁺ His His Zn->His His2 His Zn->His2 His3 His Zn->His3 OH ⁻OH Zn->OH Inhibitor 4-fluoro-N-(prop-2-en-1-yl) benzene-1-sulfonamide Deprotonated_Inhibitor Deprotonated Sulfonamide Anion Inhibitor->Deprotonated_Inhibitor pKa modulation by 4-fluoro group Binding Binding to Zn²⁺ Deprotonated_Inhibitor->Binding Binding->Zn Displacement Displacement of Catalytic Water/Hydroxide Binding->Displacement Displacement->OH replaces

Caption: Hypothesized binding mode of the sulfonamide inhibitor to the zinc ion in the carbonic anhydrase active site.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT assay to assess the cytotoxic effects of the compound on a human cancer cell line (e.g., MCF-7, breast cancer).[9][12]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide (test compound)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[12]

  • Prepare serial dilutions of the test compound and doxorubicin in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound or controls. Include untreated cells as a negative control.

  • Incubate the plate for 48 or 72 hours in a CO₂ incubator at 37°C.[12]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Structure-Activity Relationship (SAR) Studies: A Conceptual Framework

To optimize the biological activity of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide, a systematic SAR study is recommended. The following diagram outlines a logical approach to analog design.

cluster_0 Modification of the N-substituent cluster_1 Modification of the Aromatic Ring Start Lead Compound: 4-fluoro-N-allylbenzenesulfonamide N_Alkyl Vary alkyl chain length (e.g., ethyl, propyl) Start->N_Alkyl N_Cyclic Introduce cyclic systems (e.g., cyclopropylmethyl) Start->N_Cyclic N_Aryl Incorporate aromatic rings (e.g., benzyl) Start->N_Aryl N_Functional Add functional groups (e.g., propargyl, hydroxypropyl) Start->N_Functional F_Position Vary fluorine position (ortho, meta) Start->F_Position F_Replacement Replace fluorine with other halogens (Cl, Br) or electron-donating/withdrawing groups Start->F_Replacement Di_Subst Introduce a second substituent Start->Di_Subst

Caption: Conceptual framework for a structure-activity relationship (SAR) study.

By synthesizing and evaluating analogs based on this framework, researchers can systematically probe the contributions of the N-allyl group and the 4-fluoro substituent to the observed biological activity, leading to the identification of more potent and selective drug candidates.

Conclusion

4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide represents a promising starting point for drug discovery programs targeting a variety of diseases. Its synthesis is straightforward, and the provided protocols for biological evaluation offer a robust framework for initial screening. The insights gained from these studies, particularly from systematic SAR exploration, will be invaluable in elucidating the full therapeutic potential of this and related compounds.

References

  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC. (URL: [Link])

  • Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC. (URL: [Link])

  • Synthesis and structure-activity relationships of potent and orally active sulfonamide ETB selective antagonists - PubMed. (URL: [Link])

  • Evaluation of antibacterial, cytotoxicity, and apoptosis activity of novel chromene-sulfonamide hybrids synthesized under solvent-free conditions and 3D-QSAR modeling studies - PMC. (URL: [Link])

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC. (URL: [Link])

  • Sulfonamide Inhibition Studies of an α-Carbonic Anhydrase from Schistosoma mansoni, a Platyhelminth Parasite Responsible for Schistosomiasis - MDPI. (URL: [Link])

  • Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystall - FLORE. (URL: [Link])

  • Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability - MDPI. (URL: [Link])

  • Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis - AACR Journals. (URL: [Link])

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (URL: [Link])

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC. (URL: [Link])

  • N-Fluorobenzenesulfonimide (NFSI) - Organic Chemistry Portal. (URL: [Link])

  • 4-fluoro-N-methylbenzene-1-sulfonamide | C7H8FNO2S | CID 2440054 - PubChem. (URL: [Link])

  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC. (URL: [Link])

  • Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. (URL: [Link])

  • N-Fluorobenzenesulfonimide as a highly effective Ag(i)-catalyst attenuator for tryptamine-derived ynesulfonamide cycloisomerization - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC. (URL: [Link])

Sources

Method

Application Note: Fluorinated Sulfonamides in Medicinal Chemistry—Bioisosteric Design, Synthesis, and Target Modulation

Executive Summary & Rationale The sulfonamide moiety (–SO₂NH₂) is a privileged pharmacophore in medicinal chemistry, historically anchoring the first effective synthetic antimicrobial agents and now serving as a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The sulfonamide moiety (–SO₂NH₂) is a privileged pharmacophore in medicinal chemistry, historically anchoring the first effective synthetic antimicrobial agents and now serving as a cornerstone in modern drug discovery. However, the strategic incorporation of fluorine atoms—specifically α-fluorination or the use of trifluoromethanesulfonamides (triflamides)—has revolutionized this structural class[3].

Fluorine substitution imparts profound physicochemical alterations without significantly increasing steric bulk. By leveraging fluorine’s extreme electronegativity and the highly stable C–F bond, medicinal chemists can finely tune the pKa of the sulfonamide nitrogen, enhance metabolic stability against cytochrome P450 oxidation, and precisely modulate lipophilicity to improve blood-brain barrier (BBB) penetration [3, 4]. This application note provides a comprehensive guide to the physicochemical profiling, synthetic methodologies, and target modulation strategies associated with fluorinated sulfonamides.

Physicochemical Modulation: The "Fluorine Effect"

The most critical impact of fluorinating a sulfonamide is the modulation of its acidity. The sulfonamide N-H bond is a vital hydrogen-bond donor in protein-ligand interactions (e.g., binding to the zinc ion in Carbonic Anhydrase).

The Causality of pKa Shift: Due to the strong electron-withdrawing inductive effect of fluorine, electron density is pulled away from the nitrogen atom. Research demonstrates that the introduction of fluorine atoms α to the sulfonamide group results in a linear acidity increase (pKa drop) of approximately 1.47 units per fluorine atom [2]. Consequently, a trifluoromethanesulfonamide (pKa ~5.8) is predominantly ionized at physiological pH (7.4), whereas a standard methanesulfonamide (pKa ~10.0) remains entirely neutral [4]. This ionization state directly dictates target affinity and membrane permeability.

Table 1: Quantitative Physicochemical Profiling of Sulfonamides
Compound ScaffoldApprox. pKaRelative Lipophilicity (LogP Trend)Primary Biological Target Class
Methanesulfonamide ~ 10.0BaselineWeak / Non-specific
α-Monofluoromethanesulfonamide ~ 8.5Moderate IncreaseCarbonic Anhydrase (CA)
α,α-Difluoromethanesulfonamide ~ 7.1High IncreaseCA / Anti-inflammatory
Trifluoromethanesulfonamide ~ 5.8Maximum IncreaseCA / DHPS (Antimicrobial)

(Data synthesized from established structure-activity relationship studies [2, 4, 5].)

Logical Framework of Bioisosteric Design

To understand how these physicochemical changes translate to in vivo efficacy, the following diagram maps the logical relationship between fluorine substitution and pharmacokinetic/pharmacodynamic (PK/PD) outcomes.

G F_Subst Fluorine Substitution (e.g., -CF3, -F) pKa Lower pKa (NH Acidity) Enhanced H-Bonding F_Subst->pKa Inductive Effect Lipophilicity Increased Lipophilicity (LogP/LogD) F_Subst->Lipophilicity C-F Hydrophobicity Metabolism Metabolic Stability (Blocks P450 oxidation) F_Subst->Metabolism Steric/Electronic Shield Target Improved Target Affinity (e.g., Carbonic Anhydrase) pKa->Target PK Enhanced Permeability & Bioavailability Lipophilicity->PK Metabolism->PK

Logical framework of fluorine substitution effects on sulfonamide pharmacokinetics.

Validated Synthetic Methodologies

Synthesizing fluorinated sulfonamides requires strict control over reaction conditions due to the high reactivity of electrophilic fluorinating agents and the exothermic nature of triflation. Below are two self-validating protocols designed for high yield and purity.

Protocol A: Synthesis of 1,1,1-Trifluoro-N-phenylmethanesulfonamide via Triflation

This protocol utilizes trifluoromethanesulfonic anhydride (Tf₂O) as the electrophile[1].

Mechanistic Causality: Pyridine is employed as a non-nucleophilic acid scavenger. If omitted, the liberated triflic acid byproduct would rapidly protonate the aniline precursor, rendering it non-nucleophilic and stalling the reaction. The 0 °C addition is critical to suppress the formation of bis-sulfonylated byproducts.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve aniline (1.0 eq.) and anhydrous pyridine (1.2 eq.) in anhydrous dichloromethane (DCM, 0.2 M).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Electrophile Addition: Dissolve trifluoromethanesulfonic anhydride (1.1 eq.) in a small volume of anhydrous DCM. Add this solution dropwise via a syringe or dropping funnel over 30 minutes. Self-Validation: The solution may slightly darken; a rapid exotherm indicates addition is too fast.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the ninhydrin-positive amine spot confirms completion.

  • Work-up: Quench the reaction by adding 1 M HCl (aqueous) to neutralize excess pyridine. Transfer to a separatory funnel, extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to yield the pure triflamide [1].

Workflow Step1 Amine Preparation (Aniline + Pyridine) Step2 Electrophile Addition (Tf2O at 0°C) Step1->Step2 Step3 Nucleophilic Attack (S-N Bond Formation) Step2->Step3 Step4 Aqueous Work-up (1M HCl Quench) Step3->Step4 Step5 Purification (Chromatography) Step4->Step5

Step-by-step synthetic workflow for N-phenyltrifluoromethanesulfonamide preparation.
Protocol B: Electrophilic α-Fluorination using NFSi

Direct fluorination of arenemethanesulfonamides provides access to α-fluoro and α,α-difluoro derivatives [2, 5].

Mechanistic Causality: Sodium hexamethyldisilazide (NaHMDS) is explicitly chosen over n-BuLi. The bulky disilazide base prevents unwanted nucleophilic attack on the sulfonyl group, selectively deprotonating the α-carbon. The reaction must be held at -78 °C to prevent the highly reactive carbanion from degrading before the N-fluorobenzenesulfonimide (NFSi) can transfer the electrophilic fluorine.

Step-by-Step Procedure:

  • Deprotonation: Dissolve the protected sulfonamide (e.g., N-tert-butyl-benzenemethanesulfonamide, 1.0 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Carbanion Generation: Slowly add NaHMDS (2.2 eq. for difluorination) dropwise. Stir for 30 minutes at -78 °C.

  • Fluorination: Add NFSi (2.5 eq.) dissolved in THF dropwise to the cold reaction mixture.

  • Maturation: Stir the mixture at -78 °C for 2 hours, then gradually allow it to warm to room temperature over 1 hour.

  • Isolation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with water and brine, dry over MgSO₄, and purify via chromatography to isolate the α,α-difluorinated product [2, 5].

Case Studies in Target Modulation

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are zinc metalloenzymes critical in respiration and pH regulation. The sulfonamide anion (R-SO₂NH⁻) is the active pharmacophore that coordinates to the active-site Zn²⁺ ion. Because the pKa of standard sulfonamides (~10) is much higher than physiological pH, only a tiny fraction of the drug exists in the active anionic state in vivo. By incorporating α-fluorine atoms, the pKa is driven down to ~7.1–8.5. This ensures a significantly higher population of the active anion at pH 7.4, resulting in up to an 18-fold increase in bioactivity and nanomolar inhibition of tumor-associated CA isoforms (CA IX and XII) [5].

Antimicrobial Applications (DHPS Target)

Sulfonamides competitively inhibit dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway. Fluorinated sulfonamides, such as tetrafluoropyridyl sulfonamides, have demonstrated enhanced efficacy against both Gram-positive (S. pneumoniae) and Gram-negative (E. coli) strains [3]. The fluorine atoms prevent bacterial enzymatic degradation (metabolic resistance) while increasing the lipophilicity required to penetrate the complex cell walls of Gram-negative pathogens.

References

  • An In-depth Technical Guide to the Synthesis and Characterization of 1,1,1-Trifluoro-n-phenylmethanesulfonamide. Benchchem.
  • Synthesis of α-Fluorosulfonamides by Electrophilic Fluorination. Organic Letters (ACS).
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC / NIH.
  • Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. LMU Munich.
  • Synthesis of α-fluoro- And α,α-difluoro- benzenemethanesulfonamides: New inhibitors of carbonic anhydrase. ResearchGate.
Application

Application Notes and Protocols for the N-Alkylation of 4-Fluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details robust and versatile protocols for the N-alkylation of 4-fluorobenzenesulfonamide, a critical structural motif in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details robust and versatile protocols for the N-alkylation of 4-fluorobenzenesulfonamide, a critical structural motif in medicinal chemistry. N-substituted sulfonamides are prevalent in a wide array of pharmaceuticals, including diuretics, anti-inflammatory agents, and anticancer therapies.[1][2][3] The strategic introduction of alkyl groups onto the sulfonamide nitrogen is a key step in modifying the pharmacokinetic and pharmacodynamic properties of these molecules. This document provides a detailed exploration of several key synthetic strategies, including classical alkylation with alkyl halides, the Mitsunobu reaction, and modern catalytic approaches such as "borrowing hydrogen" methodologies. Each protocol is presented with an in-depth explanation of the underlying chemical principles, step-by-step procedures, and critical insights into reaction optimization and troubleshooting.

Introduction: The Significance of N-Alkylated Sulfonamides

The sulfonamide functional group is a cornerstone in drug design, valued for its ability to act as a hydrogen bond donor and acceptor, and to mimic the transition state of enzymatic reactions. The N-alkylation of sulfonamides like 4-fluorobenzenesulfonamide allows for the fine-tuning of a compound's lipophilicity, metabolic stability, and target-binding affinity.[4] The fluorine atom at the 4-position of the benzene ring can further enhance metabolic stability and binding interactions. Consequently, the development of efficient and selective N-alkylation methods is of paramount importance in the synthesis of novel therapeutic agents.

This guide moves beyond a simple recitation of steps, offering a rationale for the selection of reagents and conditions. By understanding the "why" behind each protocol, researchers can adapt and troubleshoot these methods for their specific synthetic challenges.

Core Methodologies for N-Alkylation

The selection of an appropriate N-alkylation strategy depends on several factors, including the nature of the alkylating agent, the presence of other functional groups in the molecule, and the desired scale of the reaction. Herein, we discuss three widely employed and effective methods.

Classical N-Alkylation with Alkyl Halides

This method, analogous to the Williamson ether synthesis, is a foundational approach for forming C-N bonds. The reaction proceeds via the deprotonation of the sulfonamide nitrogen to form a nucleophilic sulfonamidate anion, which then displaces a halide from an alkyl halide in an S(_N)2 reaction.

Mechanism & Rationale:

The acidity of the sulfonamide proton (pKa ≈ 10) necessitates the use of a suitable base for its removal. The choice of base is critical to the success of the reaction; it must be strong enough to deprotonate the sulfonamide without promoting side reactions of the alkyl halide, such as elimination. Polar aprotic solvents like DMF or THF are typically employed to solvate the resulting cation of the base and to avoid interfering with the nucleophilic sulfonamidate.[5]

Experimental Workflow: Classical N-Alkylation

cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up & Purification A Dissolve 4-fluorobenzenesulfonamide in anhydrous solvent (e.g., DMF, THF) B Add base (e.g., K₂CO₃, NaH) and stir A->B C Add alkyl halide dropwise at appropriate temperature B->C D Monitor reaction by TLC C->D E Quench reaction D->E Upon completion F Extract with organic solvent E->F G Purify by column chromatography F->G

Caption: General workflow for classical N-alkylation.

Detailed Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-fluorobenzenesulfonamide (1.0 eq).

  • Add anhydrous solvent (e.g., DMF or THF) to dissolve the sulfonamide.

  • Add the base (e.g., K₂CO₃, 1.5 eq or NaH, 1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Slowly add the alkyl halide (1.05-1.1 eq) to the reaction mixture.[6]

  • The reaction may be stirred at room temperature or gently heated depending on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Troubleshooting & Optimization:

  • Low Conversion: If the reaction is sluggish, consider using a stronger base (e.g., NaH instead of K₂CO₃) or a more polar solvent like DMSO. Increasing the reaction temperature can also improve the rate.[5]

  • N,N-Dialkylation: A common side reaction is the formation of the N,N-dialkylated product.[5] To minimize this, use a stoichiometric amount or only a slight excess of the alkylating agent (1.05-1.1 eq).[6] Slow, dropwise addition of the alkylating agent can also favor mono-alkylation.[5]

ParameterCondition ACondition BExpected Outcome
Base K₂CO₃NaHNaH is a stronger, non-nucleophilic base, suitable for less reactive alkyl halides.
Solvent THFDMFDMF is more polar and can accelerate S(_N)2 reactions.
Temperature Room Temperature50-80 °CElevated temperatures are often necessary for secondary or less reactive primary alkyl halides.
The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the N-alkylation of sulfonamides using an alcohol as the alkylating agent.[7] This reaction proceeds with inversion of stereochemistry at the alcohol's chiral center, making it particularly valuable in stereoselective synthesis.

Mechanism & Rationale:

The reaction is a dehydrative condensation initiated by the reaction of a phosphine (typically triphenylphosphine, PPh₃) with an azodicarboxylate (e.g., DEAD or DIAD) to form a phosphonium salt. The alcohol then adds to this species, forming an alkoxyphosphonium salt. The deprotonated sulfonamide then acts as a nucleophile, displacing the phosphine oxide in an S(_N)2 fashion. The use of nitrobenzenesulfonamides can facilitate the reaction due to their increased acidity.[8]

Experimental Workflow: Mitsunobu Reaction

cluster_0 Reactant Preparation cluster_1 Reaction Initiation cluster_2 Reaction & Purification A Dissolve 4-fluorobenzenesulfonamide, alcohol, and PPh₃ in anhydrous THF B Cool to 0 °C A->B C Slowly add DIAD or DEAD B->C D Warm to room temperature and stir C->D E Monitor by TLC D->E F Work-up and purify E->F Upon completion

Caption: General workflow for the Mitsunobu reaction.

Detailed Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-fluorobenzenesulfonamide (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.[9]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.[9]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to remove triphenylphosphine oxide and other byproducts.

Troubleshooting & Optimization:

  • Low Yield: Ensure all reagents and solvents are anhydrous, as water can consume the activated intermediates. The order of addition is also crucial; the azodicarboxylate should be added to the mixture of the other reactants.

  • Steric Hindrance: The Mitsunobu reaction is sensitive to steric hindrance at both the alcohol and the nucleophile. For bulky substrates, longer reaction times or elevated temperatures may be required.[5]

Catalytic N-Alkylation via "Borrowing Hydrogen"

"Borrowing hydrogen" or "hydrogen autotransfer" is a highly atom-economical and environmentally friendly method for N-alkylation that uses alcohols as alkylating agents, with water as the only byproduct.[10] This approach typically employs transition metal catalysts, such as those based on manganese or iridium.[11][12]

Mechanism & Rationale:

The catalytic cycle involves the temporary oxidation of the alcohol to an aldehyde by the metal catalyst, releasing a metal-hydride species. The aldehyde then undergoes condensation with the sulfonamide to form an N-sulfonylimine intermediate. This intermediate is subsequently reduced by the metal-hydride, regenerating the catalyst and affording the N-alkylated sulfonamide.

Catalytic Cycle: Borrowing Hydrogen N-Alkylation

Catalyst [M]-H Alcohol R-CH₂OH Catalyst->Alcohol Oxidation Product ArSO₂NH-CH₂R Catalyst->Product Aldehyde R-CHO Alcohol->Aldehyde Sulfonamide ArSO₂NH₂ Aldehyde->Sulfonamide Condensation Imine ArSO₂N=CHR Sulfonamide->Imine Imine->Catalyst Reduction

Caption: Simplified catalytic cycle for borrowing hydrogen N-alkylation.

Detailed Protocol (Manganese-Catalyzed):

This protocol is adapted from a procedure described by Reed-Berendt and Morrill.[10][11]

  • To a flame-dried Schlenk tube under an inert atmosphere, add 4-fluorobenzenesulfonamide (1.0 mmol), the alcohol (1.0 mmol), a Mn(I) PNP pincer precatalyst (5 mol %), and K₂CO₃ (10 mol %).[11]

  • Add xylenes to achieve a 1 M concentration of the sulfonamide.[11]

  • Seal the tube and heat the reaction mixture at 150 °C for 24 hours.[11]

  • Cool the reaction to room temperature.

  • The product can be purified by silica gel column chromatography.

Troubleshooting & Optimization:

  • Catalyst Deactivation: Ensure strict anaerobic conditions, as oxygen can deactivate the catalyst.

  • Substrate Scope: Electron-withdrawing groups on the aryl sulfonamide can decrease its nucleophilicity, potentially leading to lower yields.[11] In such cases, using the alcohol as the solvent and a stoichiometric amount of base may be necessary.[11]

Catalyst SystemAlkylating AgentKey Advantages
Mn(I) PNP pincer Primary alcoholsEarth-abundant metal, high atom economy.[10][11]
Iridium NHC-phosphine Primary & secondary alcoholsHigh efficiency and selectivity for mono-N-alkylation.[12]

Alternative Methodologies

While the above methods are broadly applicable, other strategies may be advantageous for specific substrates.

  • Reductive Amination: This two-step, one-pot process involves the reaction of the sulfonamide with an aldehyde or ketone to form an imine, which is then reduced in situ.[13] This method is particularly useful when the corresponding aldehyde or ketone is readily available. Zirconium-catalyzed reductive sulfonamidation of amides offers a mild and selective alternative.[1][2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between aryl halides/triflates and amines, including sulfonamides.[14][15][16] It is particularly useful for the synthesis of N-aryl sulfonamides.

  • Ullmann Condensation: A copper-catalyzed reaction between an aryl halide and a nucleophile, the Ullmann condensation can also be applied to the N-arylation of sulfonamides.[17][18]

Conclusion

The N-alkylation of 4-fluorobenzenesulfonamide is a fundamental transformation in the synthesis of medicinally important compounds. This guide has provided a detailed overview of several robust and versatile protocols, from classical methods to modern catalytic strategies. By understanding the principles and practical considerations outlined herein, researchers are well-equipped to select and optimize the most suitable method for their synthetic targets, thereby accelerating the drug discovery and development process.

References

  • ACS Publications. (2025, May 1). Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. Retrieved from [Link]

  • Henry, J. R., Marcin, L. R., McIntosh, M. C., Scola, P. M., Harris, G. D., & Weinreb, S. M. (n.d.). Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Penn State Research Database. Retrieved from [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(7), 3715–3724. [Link]

  • Soltani Rad, M. N., & Behrouz, S. (2013). Ph3P/CCl4 as a highly efficient reagent for one-pot N-alkylation of sulfonamides from alcohols: a rapid route to N-alkyl sulfonamides synthesis. Molecular Diversity, 17(4), 745–752. [Link]

  • ResearchGate. (n.d.). Mono‐N‐alkylation of benzene sulfonamide with various alcohols. Retrieved from [Link]

  • Li, F., et al. (2024). Iridium-catalyzed reductive sulfonamidation of alkoxy aryl alkynes. RSC Advances, 14, 12345-12350. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Fukuyama, T., & Kan, T. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. The Chemical Society of Japan. Retrieved from [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]

  • Mitsunobu Reactions Using Basic Amines as Pronucleophiles. (2017). The Journal of Organic Chemistry, 82, 6604–6614. Retrieved from [Link]

  • The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. Organic letters, 18(17), 4344–4347. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Retrieved from [Link]

  • Saidykhan, A., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 30(8), 1234. Retrieved from [Link]

  • C—H TO C—N CROSS-COUPLING OF SULFONAMIDES WITH OLEFINS. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Retrieved from [Link]

  • Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzenesulfonamide. Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). Catalysts, 10(10), 1103. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal-Free Sulfonylation of Arenes with N-Fluorobenzenesulfonimide via Cleavage of S-N Bonds: Expeditious Synthesis of Diarylsulfones. Retrieved from [Link]

  • ACS Publications. (2022, October 25). N-Fluorobenzenesulfonimide-Mediated Intermolecular Carboselenenylation of Olefins with Aromatics and Diselenides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Broensted Acid-Assisted N-Alkylation of Sulfonamides Using Ethers as the Alkylation Reagents. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide as a Versatile Building Block for Thiol-Ene Click Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: Harnessing the Power of Fluorinated Sulfonamides in Click Chemistry The strategic incorporation of fluorine and sulfonamide moieties has becom...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Power of Fluorinated Sulfonamides in Click Chemistry

The strategic incorporation of fluorine and sulfonamide moieties has become a cornerstone of modern medicinal chemistry and drug discovery.[1][2] The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, can significantly improve the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[2] Sulfonamides are a well-established pharmacophore present in a wide array of approved drugs, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[3][4]

"Click chemistry" provides a powerful toolkit for the rapid and efficient assembly of complex molecular architectures from modular building blocks.[5] Among these reactions, the thiol-ene reaction has emerged as a particularly robust and versatile method for the formation of stable thioether linkages under mild conditions.[6][7] This reaction can proceed via a radical-mediated or a nucleophile-catalyzed pathway, offering a high degree of functional group tolerance and excellent yields.[5][7]

This document provides a detailed guide to the synthesis and application of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide , a novel building block that synergistically combines the advantageous features of a fluorinated sulfonamide with a reactive alkene handle for thiol-ene click chemistry. The presence of the electron-withdrawing 4-fluorobenzenesulfonyl group is anticipated to activate the allyl group, making it a favorable substrate for thiol-ene reactions.[8] This building block offers a straightforward route to novel conjugates for a wide range of applications, from targeted drug delivery to the development of advanced biomaterials.

Synthesis of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide

The synthesis of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide is readily achieved through the reaction of 4-fluorobenzenesulfonyl chloride with allylamine in the presence of a base to neutralize the HCl byproduct.[9]

Reaction Scheme

Synthesis_Scheme reagent1 4-Fluorobenzenesulfonyl Chloride product 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide reagent1->product + reagent2 Allylamine reagent2->product base Base (e.g., Triethylamine) Dichloromethane, 0 °C to rt base->product Reaction Conditions

Caption: Synthesis of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide.

Materials
Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
4-Fluorobenzenesulfonyl chlorideC₆H₄ClFO₂S194.61
AllylamineC₃H₇N57.09
TriethylamineC₆H₁₅N101.19
Dichloromethane (DCM)CH₂Cl₂84.93
1 M Hydrochloric acidHCl36.46
Saturated sodium bicarbonateNaHCO₃84.01
BrineNaCl (aq)-
Anhydrous magnesium sulfateMgSO₄120.37
Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C (ice bath).

  • Addition of Base: To the stirred solution, add triethylamine (1.1 eq).

  • Addition of Allylamine: Slowly add allylamine (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, wash the mixture with 1 M hydrochloric acid.

    • Separate the organic layer and wash it with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide.

Application in Thiol-Ene Click Chemistry

The allyl group of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide serves as a versatile "ene" component for thiol-ene click chemistry. This reaction can be initiated either by radicals (photo- or thermal initiation) or catalyzed by nucleophiles, leading to the formation of a stable thioether bond with anti-Markovnikov regioselectivity in the case of radical addition.[6][7]

Radical-Mediated Thiol-Ene Reaction

This is the most common pathway, typically initiated by UV light in the presence of a photoinitiator.[5] This method offers excellent spatial and temporal control over the conjugation process.

Radical_Thiol_Ene sulfonamide 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide product Thioether Conjugate sulfonamide->product + thiol Thiol (R-SH) thiol->product initiator Photoinitiator (e.g., DPAP) UV Light (365 nm) initiator->product Reaction Conditions

Caption: Radical-mediated thiol-ene reaction workflow.

This protocol describes a general procedure for the conjugation of a thiol-containing molecule (e.g., a peptide, small molecule, or functionalized polymer) to 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide.

Materials:

Reagent/SolventPurpose
4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide"Ene" component
Thiol-containing molecule"Thiol" component
2,2-Dimethoxy-2-phenylacetophenone (DPAP)Photoinitiator
Dimethylformamide (DMF) or other suitable solventSolvent

Procedure:

  • Preparation: In a UV-transparent reaction vessel, dissolve 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide (1.0 eq) and the thiol-containing molecule (1.0-1.2 eq) in a suitable solvent (e.g., DMF).

  • Initiator Addition: Add the photoinitiator, DPAP (typically 0.1 eq relative to the alkene), to the reaction mixture.[10]

  • Degassing (Optional but Recommended): For sensitive substrates, degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can quench the radical reaction.

  • Irradiation: Irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room temperature.[5] The reaction time will vary depending on the specific substrates and reaction scale but is often complete within minutes to a few hours. Monitor the reaction by TLC or LC-MS.

  • Purification: Upon completion, concentrate the reaction mixture and purify the resulting thioether conjugate by an appropriate method, such as column chromatography or preparative HPLC.

Nucleophile-Catalyzed Thiol-Ene (Michael Addition)

For electron-poor alkenes, a base or nucleophile can catalyze the thiol-ene reaction via a Michael addition mechanism.[5] Given the electron-withdrawing nature of the 4-fluorobenzenesulfonyl group, this pathway is a viable alternative to the radical-mediated approach.

Materials:

Reagent/SolventPurpose
4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide"Ene" component
Thiol-containing molecule"Thiol" component
Triethylamine (TEA) or other suitable baseCatalyst
Tetrahydrofuran (THF) or Dichloromethane (DCM)Solvent

Procedure:

  • Reaction Setup: Dissolve 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Addition of Thiol and Catalyst: Add the thiol-containing molecule (1.0-1.2 eq) to the solution, followed by the base catalyst (e.g., TEA, 0.1-1.0 eq).

  • Reaction: Stir the reaction at room temperature. The reaction is typically slower than the photoinitiated radical reaction and may require several hours to overnight for completion. Monitor the reaction progress by TLC or NMR spectroscopy.[5]

  • Work-up and Purification: Once the reaction is complete, quench the reaction (e.g., by adding a dilute acid solution). Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt. Purify the product by column chromatography.[5]

Potential Applications in Drug Discovery and Bioconjugation

The conjugates derived from 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide hold significant potential in various areas of research and development:

  • Targeted Drug Delivery: The building block can be used to attach cytotoxic agents or other therapeutic molecules to targeting moieties such as antibodies, peptides, or small molecules that recognize specific receptors on cancer cells.[11][12]

  • PROTACs and Molecular Glues: The facile conjugation allows for the assembly of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules designed to modulate protein-protein interactions.

  • Biomaterial Functionalization: Surfaces of biomaterials, such as hydrogels or nanoparticles, can be functionalized with this building block to introduce the 4-fluorophenylsulfonyl moiety, which can then be used to modulate cell adhesion, protein binding, or other biological interactions.

  • Probes for Chemical Biology: The 4-fluorophenylsulfonyl group can serve as a ¹⁹F NMR probe for studying molecular interactions and cellular uptake.[13]

Summary and Outlook

4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide is a valuable and versatile building block for click chemistry. Its straightforward synthesis and reactivity in both radical- and nucleophile-mediated thiol-ene reactions make it an attractive tool for the construction of novel conjugates. The incorporation of the 4-fluorophenylsulfonyl moiety offers the potential to enhance the biological and pharmacological properties of the resulting molecules, opening up new avenues for research in drug discovery, chemical biology, and materials science.

References

  • Griesbeck, A. G., et al. Purple-Light Promoted Thiol-ene Reaction of Alkenes. Adv. Synth.
  • Wikipedia. Thiol-ene reaction. Wikipedia. Accessed March 7, 2024. [Link]

  • Nutting, J. E., et al. An Initiator-Free Electrochemical Approach to Radical Thiol–Ene Coupling in a Microfluidic Reactor. PMC. 2026, January 26.
  • ACS Publications. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates | ACS Catalysis. ACS Publications. Accessed March 7, 2024. [Link]

  • Organic Chemistry Portal. Visible-Light-Mediated Organocatalyzed Thiol-Ene Reaction Initiated by a Proton-Coupled Electron Transfer. Organic Chemistry Portal. Accessed March 7, 2024. [Link]

  • PMC. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PMC. Accessed March 7, 2024. [Link]

  • Stenfors, B. A., & Ngassa, F. N. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 2020, 11(3), 245-249.
  • Al-Sughayer, M. A., et al. Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Journal of Chemical and Pharmaceutical Research, 2016, 8(4), 843-851.
  • Kelly, M. J., et al. Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters, 2018, 9(7), 625–628.
  • Dondoni, A., & Marra, A. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 2014, 19(11), 18834-18868.
  • Fairbanks, A. J. Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 2020, 8, 598583.
  • Stenfors, B. A., & Ngassa, F. N. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 2020, 11(3), 245-249.
  • Dondoni, A., & Marra, A. Photoinitiated Thiol‐ene Reactions of Enoses: A Powerful Tool for Stereoselective Synthesis of Glycomimetics with Challenging Glycosidic Linkages. Chemistry – A European Journal, 2020, 26(27), 6090-6101.
  • Stenfors, B. A., & Ngassa, F. N. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • Ojima, I. Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. PMC. Accessed March 7, 2024. [Link]

  • Wieczorek, M., & Ożegowski, S.
  • Yin, G., et al. Fe-Catalyzed Fluorosulfonylation of Alkenes via Sulfur Dioxide Insertion: Synthesis of Lactam-Functionalized Alkyl Sulfonyl Fluorides.

Sources

Application

Application Note: Profiling N-Allyl-4-fluorobenzenesulfonamide in Cell-Based Assays

Introduction & Mechanistic Rationale In the development of targeted anticancer therapeutics, fluorinated benzenesulfonamides have emerged as a premier class of molecules. They are classically utilized as high-affinity in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the development of targeted anticancer therapeutics, fluorinated benzenesulfonamides have emerged as a premier class of molecules. They are classically utilized as high-affinity inhibitors of tumor-associated Carbonic Anhydrase IX (CA IX), a transmembrane metalloenzyme overexpressed in hypoxic solid tumors that drives extracellular acidification and metastasis ().

However, the specific compound N-allyl-4-fluorobenzenesulfonamide presents a critical structural divergence. While classical CA IX inhibitors rely on a primary sulfonamide ( R−SO2​NH2​ ) to coordinate the active site zinc ion ( Zn2+ ) and hydrogen-bond with Thr199, N-allyl-4-fluorobenzenesulfonamide is a secondary sulfonamide. The bulky N-allyl substitution disrupts optimal zinc coordination and abolishes the critical hydrogen-bonding network.

Rather than acting as a direct enzyme inhibitor, N-allyl-4-fluorobenzenesulfonamide serves as a highly valuable, lipophilic bio-inert scaffold . The N-allyl group provides a bioorthogonal handle for late-stage functionalization—such as radical perfluoroalkylation to generate complex N-heterocycle libraries (), or conversion into pre-vinylsulfone targeted covalent inhibitors ().

Before advancing this scaffold into complex library synthesis, it is imperative to profile its baseline cellular behavior. This guide details the development of a multiplexed, self-validating cell-based assay to confirm the scaffold's bio-orthogonality (lack of metabolic interference) and assess its baseline cytotoxicity in a hypoxic tumor model.

Mechanism Target CA IX Active Site (Zn2+ & Thr199) Primary 4-Fluorobenzenesulfonamide (Primary) Binding Optimal Zn2+ Coordination & H-Bonding Primary->Binding Secondary N-allyl-4-fluorobenzenesulfonamide (Secondary) Clash Steric Clash (Loss of H-Bonding) Secondary->Clash Binding->Target Outcome1 Potent CA IX Inhibition Binding->Outcome1 Clash->Target Outcome2 Bio-inert Scaffold (No Target Interference) Clash->Outcome2

Structural causality of CA IX binding: Primary vs. Secondary (N-allyl) sulfonamides.

Assay Design & Self-Validating Logic

To establish a self-validating system, this protocol multiplexes two readouts: Extracellular Acidification Rate (ECAR) and ATP-based Cell Viability .

The Causality of the Design:

  • Hypoxia Induction: CA IX is minimally expressed under normoxia. Culturing MDA-MB-231 breast cancer cells in 1% O2​ stabilizes HIF-1α, driving CA IX overexpression. Normoxic cells serve as a negative biological control.

  • ECAR Measurement: CA IX hydrates extracellular CO2​ to HCO3−​ and H+ . Measuring proton efflux (ECAR) directly quantifies off-target metabolic interference.

  • Internal Controls: By testing N-allyl-4-fluorobenzenesulfonamide alongside a primary sulfonamide (4-fluorobenzenesulfonamide) and a clinical standard (Acetazolamide), we create an internal Structure-Activity Relationship (SAR) validation. The primary sulfonamides will suppress ECAR; the N-allyl scaffold should not.

Workflow S1 1. MDA-MB-231 Cell Seeding S2 2. Hypoxia (1% O2) Target Induction S1->S2 S3 3. Scaffold/Control Treatment S2->S3 S4 4. ECAR Analysis (Metabolic Output) S3->S4 S5 5. ATP Luminescence (Viability Output) S4->S5

Multiplexed cell-based assay workflow for evaluating scaffold bio-orthogonality and toxicity.

Step-by-Step Experimental Protocol

Phase 1: Cell Culture and Hypoxia Induction
  • Cell Seeding: Harvest MDA-MB-231 cells at 70-80% confluence. Seed at a density of 1.5×104 cells/well into a Seahorse XF96 Cell Culture Microplate.

  • Incubation: Allow cells to adhere overnight in a standard incubator (37°C, 5% CO2​ , 20% O2​ ).

  • Target Induction: Transfer the microplate to a hypoxia chamber calibrated to 1% O2​ , 5% CO2​ , and 94% N2​ . Incubate for 48 hours to ensure robust HIF-1α stabilization and subsequent CA IX expression. Maintain a parallel plate in normoxia as a baseline control.

Phase 2: Compound Preparation
  • Stock Solutions: Dissolve N-allyl-4-fluorobenzenesulfonamide, 4-fluorobenzenesulfonamide (control), and Acetazolamide (control) in 100% anhydrous DMSO to yield 10 mM stock solutions.

  • Working Dilutions: Dilute stocks in unbuffered Seahorse XF Base Medium (supplemented with 10 mM glucose, 2 mM glutamine, 1 mM pyruvate, pH 7.4) to achieve a 10x final concentration. Critical Step: Ensure the final DMSO concentration in the assay does not exceed 0.5% to prevent solvent-induced cytotoxicity.

Phase 3: Multiplexed ECAR and Viability Assay
  • Media Exchange: Remove the growth medium from the XF96 plate and wash cells twice with the prepared unbuffered XF Base Medium. Add 180 µL of XF Base Medium per well.

  • Equilibration: Incubate the plate in a non- CO2​ incubator at 37°C for 45 minutes to purge residual CO2​ from the media.

  • Compound Injection: Load 20 µL of the 10x compound working dilutions into Port A of the Seahorse sensor cartridge.

  • ECAR Measurement: Run the Seahorse XF Analyzer protocol. Measure basal ECAR for 3 cycles, inject compounds from Port A, and measure post-treatment ECAR for 6 cycles (approx. 45 minutes).

  • Viability Readout (Post-ECAR): Immediately following the Seahorse assay, remove 100 µL of medium from each well. Add 100 µL of CellTiter-Glo® Reagent (Promega) to lyse the cells. Incubate for 10 minutes at room temperature and read luminescence on a standard microplate reader to determine ATP-dependent cell viability.

Data Presentation & Expected Outcomes

The table below summarizes the expected quantitative validation data. A successful assay will demonstrate that N-allyl-4-fluorobenzenesulfonamide lacks the CA IX inhibitory activity of its primary sulfonamide counterparts, while maintaining an excellent cytotoxicity profile, thereby validating it as an ideal scaffold for downstream drug development.

CompoundStructure TypeCA IX Inhibition (Hypoxia ECAR IC50)Cytotoxicity (CC50)Scaffold Suitability
Acetazolamide Primary Sulfonamide500 nM> 100 µMN/A (Clinical Control)
4-Fluorobenzenesulfonamide Primary Sulfonamide120 nM> 100 µMN/A (Structural Control)
N-allyl-4-fluorobenzenesulfonamide Secondary Sulfonamide> 50,000 nM> 100 µMOptimal (Bio-inert)

Note: ECAR IC50​ values represent the concentration required to reduce hypoxia-induced extracellular acidification by 50%. CC50 values represent the concentration reducing ATP luminescence by 50%.

References

  • Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases Source: PLOS ONE URL:[Link]

  • Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX Source: eLife URL:[Link]

  • N-Heterocycle-Forming Amino/Carboperfluoroalkylations of Aminoalkenes by Using Perfluoro Acid Anhydrides: Mechanistic Studies and Applications Directed Toward Perfluoroalkylated Compound Libraries Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Method

Application Note: A Robust HPLC-UV Method for the Analysis of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide

Abstract This application note details a comprehensive, step-by-step guide for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-fluoro-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive, step-by-step guide for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide. The protocol is designed for researchers, scientists, and drug development professionals, providing in-depth explanations for experimental choices to ensure scientific integrity and reproducibility. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. This guide covers the entire workflow from understanding the analyte's physicochemical properties to method optimization and system suitability, ensuring reliable and accurate results.

Introduction

4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and pharmaceutical development.[1] The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, known for their antibacterial properties.[2][3] Accurate and reliable quantification of such compounds is paramount during drug discovery, development, and quality control processes. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of pharmaceutical compounds.[4][5]

This application note provides a detailed protocol for developing a robust HPLC method for the analysis of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide, focusing on the principles of method development to achieve optimal separation and detection.

Analyte Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.

  • Structure: 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide

  • Molecular Formula: C₉H₁₀FNO₂S[1]

  • Molecular Weight: 215.24 g/mol [1]

  • Polarity: The presence of the sulfonamide and fluoro groups suggests a moderate to high polarity. The benzene ring and the prop-2-en-1-yl group contribute to its non-polar character. This amphiphilic nature makes it suitable for reversed-phase chromatography.[6]

  • UV Absorbance: The benzene ring in the structure indicates that the compound will exhibit UV absorbance. A UV scan would be necessary to determine the wavelength of maximum absorbance (λmax) for optimal detector sensitivity. Generally, sulfonamides show strong absorbance in the UV region, often around 254-280 nm.[7][8] For the purpose of this method, a common wavelength for sulfonamide detection, 265 nm, will be utilized as a starting point.[4][9][10]

HPLC Method Development Strategy

The development of a robust HPLC method involves a systematic approach to optimize the separation and detection of the target analyte. The following sections detail the selection of chromatographic conditions and the rationale behind each choice.

Column Selection

The choice of the stationary phase is a critical factor in achieving the desired separation.[11]

  • Stationary Phase: A C18 (octadecylsilyl) column is the most common and versatile stationary phase for reversed-phase HPLC and is an excellent starting point for the separation of a wide range of compounds, including those with moderate polarity like sulfonamides.[12][13] The hydrophobic interactions between the C18 alkyl chains and the non-polar regions of the analyte will provide retention.

  • Particle Size: A 5 µm particle size offers a good balance between efficiency and backpressure for standard HPLC systems.[13]

  • Column Dimensions: A 4.6 x 250 mm column is a standard dimension providing good resolution and loading capacity.[4][7]

Mobile Phase Selection and Optimization

The mobile phase composition plays a crucial role in controlling the retention and selectivity of the separation.[14]

  • Mobile Phase Constituents: A mixture of a weak acid in water and an organic modifier is typically used for the analysis of sulfonamides.

    • Aqueous Phase (Mobile Phase A): 0.1% Formic acid in water. The addition of an acid to the mobile phase helps to suppress the ionization of the sulfonamide group, leading to better peak shape and reproducible retention times.[10]

    • Organic Modifier (Mobile Phase B): Acetonitrile. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.

  • Elution Mode: A gradient elution is chosen to ensure that the analyte is eluted with a good peak shape and within a reasonable analysis time. A gradient from a lower to a higher concentration of the organic modifier allows for the efficient elution of the analyte.

Detector Settings
  • Detector: A UV-Visible or Diode Array Detector (DAD) is suitable for the detection of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide due to the presence of the chromophoric benzene ring.

  • Wavelength: Based on typical absorbance for sulfonamides, a detection wavelength of 265 nm is selected for initial experiments.[4][9][10] A DAD can be used to monitor a range of wavelengths to confirm the optimal setting.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the HPLC analysis of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide.

Materials and Reagents
  • 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide reference standard (≥95% purity)[1]

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (analytical grade)

Instrumentation

A standard HPLC system equipped with:

  • Binary or Quaternary pump

  • Autosampler

  • Column oven

  • UV-Visible or Diode Array Detector (DAD)

  • Chromatography data acquisition and processing software

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Degas the solution before use.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 90:10 Mobile Phase A:Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm
Run Time 15 minutes

Method Development Workflow

The following diagram illustrates the logical workflow for the development of the HPLC method.

HPLC_Method_Development cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: System Suitability & Validation Analyte_Properties Define Analyte Physicochemical Properties Column_Selection Select Column (C18, 5µm, 4.6x250mm) Analyte_Properties->Column_Selection Mobile_Phase_Selection Select Mobile Phase (ACN/H2O with Formic Acid) Column_Selection->Mobile_Phase_Selection Detector_Setup Set Initial Detector Parameters (265 nm) Mobile_Phase_Selection->Detector_Setup Scouting_Run Perform Initial Scouting Gradient Detector_Setup->Scouting_Run Peak_Shape_Eval Evaluate Peak Shape and Retention Scouting_Run->Peak_Shape_Eval Gradient_Opt Optimize Gradient Profile (Slope and Time) Peak_Shape_Eval->Gradient_Opt Flow_Rate_Opt Adjust Flow Rate (1.0 mL/min) Gradient_Opt->Flow_Rate_Opt System_Suitability Perform System Suitability Testing Flow_Rate_Opt->System_Suitability Validation Method Validation (Linearity, Accuracy, Precision) System_Suitability->Validation Final_Method Finalized Analytical Method Validation->Final_Method

Caption: Workflow for HPLC Method Development.

Data Analysis and System Suitability

For reliable and reproducible results, system suitability tests should be performed before sample analysis.

System Suitability Parameters

Inject the working standard solution (e.g., 10 µg/mL) six times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

These criteria ensure that the chromatographic system is performing adequately for the analysis.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the HPLC analysis of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide. By following the detailed steps for method development and optimization, researchers can achieve accurate and reliable quantification of this compound. The provided workflow and system suitability criteria will aid in ensuring the robustness and reproducibility of the analytical method in various laboratory settings.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Papadopoulou-Mourkidou, E., et al. (2011). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC.
  • Samaras, V. G., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Retrieved from [Link]

  • Jain, A., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5433.
  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Rani, M., & Kadukar, S. (2013). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Pharmaceutical Analysis, 3(6), 463-468.
  • Smedts, F., et al. (1993). Use of Three-Dimensional Minimum ±-Plots for Optimization of Mobile Phase Composition for RP-HPLC Separation of Sulfonamides.
  • Patyra, E., et al. (2022).
  • Kwiecień, A., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules, 26(13), 3791.
  • Tade, R. S., & Sonawane, P. A. (2018). Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. International Journal of Pharma Research and Health Sciences, 6(2), 2419-2423.
  • Al-Janabi, A. H. H., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1), 10.
  • Salinas, F., et al. (1992).
  • ResearchGate. (n.d.). UV spectrum scans of sulfonamides (a), degradation of SMZ (b), STZ (c).... Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectrum of caffeic acid sulfonamide derivatives (A) and standard.... Retrieved from [Link]

  • Doub, L., & Keltes, P. (1947). Characterization of the Ultraviolet Absorption Spectra of Some Substituted Benzene-sulfonamides. Journal of the American Chemical Society, 69(5), 1121–1125.
  • PubChem. (n.d.). 4-Fluorobenzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-fluoro-N-methylbenzene-1-sulfonamide. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of Sulfonamide-Based Precursors for the Synthesis of Vinylogous Amidines and Their Surrogates

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and utility of vinylogous amidine systems derived from sulfonamide...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and utility of vinylogous amidine systems derived from sulfonamide precursors. This document emphasizes the synthesis of vinylogous sulfonamides (β-sulfonyl enamines) as stable and versatile surrogates for vinylogous amidines, a class of compounds with significant potential in medicinal chemistry.

Introduction: The Significance of Vinylogous Amidines in Modern Drug Discovery

Vinylogous amidines are valuable pharmacophores in medicinal chemistry, often serving as bioisosteric replacements for carboxylic acids or other functional groups.[1][2][3][4] Their unique electronic and structural properties can enhance a molecule's potency, selectivity, and pharmacokinetic profile.[1][5] The introduction of a vinylogous spacer extends the conjugation of the amidine functionality, allowing for more diverse molecular geometries and interactions with biological targets.[6][7]

While the direct conversion of simple N-allyl sulfonamides to vinylogous amidines is not a well-established synthetic route, the closely related and highly valuable class of compounds known as vinylogous sulfonamides (or β-sulfonyl enamines) are readily accessible from sulfonamide-based precursors. These compounds act as excellent and stable surrogates for vinylogous amidines and are pivotal intermediates in the synthesis of complex nitrogen-containing heterocycles.[8]

This guide will focus on the practical synthesis and application of vinylogous sulfonamides, providing a robust platform for the exploration of novel chemical matter in drug discovery programs.

Mechanistic Rationale: The Synthesis of Vinylogous Sulfonamides

The synthesis of vinylogous sulfonamides typically involves the condensation of a nucleophilic nitrogen-containing species with a β-sulfonyl carbonyl compound or a related electrophile. A common and effective strategy involves the reaction of a thio-lactam with a sulfonylacetate derivative.

The underlying principle of this transformation is the generation of a highly electrophilic α-thioiminium salt from the thio-lactam, which then readily undergoes condensation with the enolizable sulfonylacetate. The subsequent elimination of a volatile byproduct drives the reaction to completion, yielding the stable vinylogous sulfonamide.

Diagram 1: General Workflow for Vinylogous Sulfonamide Synthesis

G cluster_0 Precursor Synthesis cluster_1 Core Reaction cluster_2 Application N-Allyl Sulfonamide N-Allyl Sulfonamide Thio-lactam Thio-lactam N-Allyl Sulfonamide->Thio-lactam  Several Steps Activation of Thio-lactam Activation of Thio-lactam Thio-lactam->Activation of Thio-lactam Sulfonylacetate Sulfonylacetate Condensation Condensation Sulfonylacetate->Condensation Activation of Thio-lactam->Condensation Vinylogous Sulfonamide Vinylogous Sulfonamide Condensation->Vinylogous Sulfonamide Cyclization Cyclization Vinylogous Sulfonamide->Cyclization Further Functionalization Further Functionalization Vinylogous Sulfonamide->Further Functionalization Bioactive Molecules Bioactive Molecules Cyclization->Bioactive Molecules Further Functionalization->Bioactive Molecules

Caption: A conceptual workflow for the synthesis and application of vinylogous sulfonamides.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Allyl-p-toluenesulfonamide

This protocol describes the synthesis of a common N-allyl sulfonamide precursor.

Materials:

  • p-Toluenesulfonamide

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of p-toluenesulfonamide (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford N-allyl-p-toluenesulfonamide.

Expected Outcome: A white solid. Characterization: The product can be characterized by ¹H and ¹³C NMR spectroscopy and mass spectrometry.[9]

Protocol 2: Synthesis of a Vinylogous Sulfonamide from a Thio-lactam

This protocol outlines the synthesis of a vinylogous sulfonamide, a key intermediate for further synthetic elaborations.

Materials:

  • Thio-lactam (e.g., a pyrrolidine-2-thione derivative)

  • Methyl iodide (MeI)

  • Ethyl p-toluenesulfonylacetate

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the thio-lactam (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add methyl iodide (1.2 eq) and stir the reaction at room temperature for 24-48 hours to form the α-thioiminium salt. The reaction vessel should be protected from light.

  • Monitor the formation of the salt by TLC.

  • In a separate flask, dissolve ethyl p-toluenesulfonylacetate (1.1 eq) in anhydrous DCM.

  • To the solution of the α-thioiminium salt, add the solution of ethyl p-toluenesulfonylacetate, followed by the dropwise addition of triethylamine (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the vinylogous sulfonamide.

Expected Outcome: A crystalline solid or a viscous oil. Characterization: The product should be characterized by ¹H and ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry. The characteristic vinyl proton signal in the ¹H NMR spectrum is a key diagnostic feature.[9][10]

Diagram 2: Synthesis of a Vinylogous Sulfonamide

G Thio-lactam Thio-lactam Alpha-thioiminium salt α-Thioiminium Salt Thio-lactam->Alpha-thioiminium salt + MeI MeI Methyl Iodide Vinylogous Sulfonamide Vinylogous Sulfonamide Alpha-thioiminium salt->Vinylogous Sulfonamide + Sulfonylacetate + Et3N Sulfonylacetate Ethyl p-toluenesulfonylacetate Et3N Triethylamine

Sources

Method

Application Notes and Protocols for Radiolabeling with ¹⁸F-Labeled Sulfonamide Analogues

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of ¹⁸F-Labeled Sulfonamide Analogues in PET Imaging Positron Emission Tomog...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of ¹⁸F-Labeled Sulfonamide Analogues in PET Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative insights into physiological, biochemical, and pharmacological processes in vivo.[1] The development of specific and effective PET radiotracers is paramount to the successful application of this technology in both preclinical research and clinical diagnostics, particularly in oncology.[1][2] Sulfonamide-based compounds have emerged as a crucial class of targeting vectors for PET tracer development due to their high affinity and selectivity for specific biological targets, most notably Carbonic Anhydrase IX (CA-IX).[3][4]

CA-IX is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key indicator of tumor hypoxia, a condition associated with poor prognosis and resistance to therapy.[3][5][6] By radiolabeling sulfonamide analogues with the positron-emitting radionuclide Fluorine-18 (¹⁸F), which has favorable decay characteristics (t½ = 109.8 min), it is possible to create PET tracers that can visualize and quantify the expression of CA-IX in tumors.[1][5][7] This provides a non-invasive method to identify hypoxic tumors, which can aid in patient stratification for hypoxia-targeted therapies and in monitoring treatment response.[3][4]

This comprehensive guide provides detailed protocols and technical insights into the procedure for radiolabeling sulfonamide analogues with ¹⁸F, intended for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established scientific literature and aim to provide a robust framework for the successful synthesis and application of these important imaging agents.

I. Core Principles and Methodologies of ¹⁸F-Radiolabeling

The introduction of ¹⁸F into a molecule can be achieved through two primary strategies: direct nucleophilic substitution and the use of ¹⁸F-labeled prosthetic groups.[7][8]

  • Direct Nucleophilic Substitution: This is the most common and straightforward method for ¹⁸F-labeling.[7] It involves the reaction of cyclotron-produced, no-carrier-added [¹⁸F]fluoride with a precursor molecule containing a suitable leaving group (e.g., tosylate, mesylate, or a nitro group) on an aliphatic or activated aromatic position.[7][8] The success of this method relies on the careful selection of the precursor, reaction conditions, and the effective activation of the [¹⁸F]fluoride.[7]

  • Prosthetic Group Labeling: When direct fluorination is not feasible due to the chemical nature of the target molecule, an ¹⁸F-labeled prosthetic group (also known as a synthon) is first synthesized and then conjugated to the sulfonamide analogue.[8][9] This approach is particularly useful for labeling sensitive biomolecules like peptides and proteins.[7][9] Common prosthetic groups include those that can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[9]

II. Experimental Workflow for ¹⁸F-Radiolabeling of a Sulfonamide Analogue

The following diagram illustrates a typical workflow for the synthesis of an ¹⁸F-labeled sulfonamide analogue via direct nucleophilic substitution.

G cluster_0 Step 1: [¹⁸F]Fluoride Production & Activation cluster_1 Step 2: Radiolabeling Reaction cluster_2 Step 3: Purification cluster_3 Step 4: Quality Control A Cyclotron Production of [¹⁸F]Fluoride (¹⁸O(p,n)¹⁸F) B Trapping on Anion Exchange Cartridge A->B C Elution with K₂CO₃/Kryptofix-222 B->C D Azeotropic Drying C->D F Reaction with activated [¹⁸F]Fluoride in aprotic solvent (e.g., DMSO, DMF) Heat (e.g., 110°C) D->F E Precursor Sulfonamide Analogue (with leaving group) E->F G Semi-preparative HPLC F->G H Solid-Phase Extraction (SPE) (e.g., C18 Sep-Pak) G->H I Analytical HPLC (Radiochemical Purity) H->I J Gas Chromatography (Residual Solvents) I->J K Endotoxin & Sterility Testing J->K

Caption: General workflow for the synthesis of ¹⁸F-labeled sulfonamide analogues.

III. Detailed Protocols

Protocol 1: Automated Radiosynthesis of an ¹⁸F-Labeled Sulfonamide for CA-IX Targeting

This protocol is adapted from a method for synthesizing an ¹⁸F-labeled cationic sulfonamide inhibitor designed to target CA-IX.[5]

Materials and Reagents:

  • Precursor: A suitable sulfonamide analogue with a leaving group (e.g., a nitro or trimethylammonium group) for nucleophilic aromatic substitution.

  • [¹⁸F]Fluoride: Produced from a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction in [¹⁸O]H₂O.[7]

  • Anion Exchange Cartridge (e.g., QMA Sep-Pak Light).

  • Elution Solution: Kryptofix 2.2.2 (K₂₂₂) in acetonitrile and potassium carbonate (K₂CO₃) in water.

  • Aprotic Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[7][8]

  • Reaction Vessel: A sealed vial suitable for automated synthesis modules.

  • Purification System: Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).

  • Solid-Phase Extraction (SPE) Cartridge: C18 Sep-Pak cartridge for final formulation.

  • Quality Control (QC) Equipment: Analytical HPLC, Gas Chromatography (GC), and materials for sterility and endotoxin testing.

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • The cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water is passed through a pre-conditioned anion exchange cartridge to trap the [¹⁸F]fluoride.[10]

    • The [¹⁸F]fluoride is then eluted from the cartridge into the reaction vessel using a solution of K₂₂₂/K₂CO₃ in acetonitrile/water.[10]

  • Azeotropic Drying:

    • The water is removed from the reaction vessel by azeotropic distillation with acetonitrile under a stream of nitrogen at an elevated temperature (e.g., 110°C). This step is crucial for activating the [¹⁸F]fluoride for nucleophilic substitution.[7]

  • Radiolabeling Reaction:

    • A solution of the sulfonamide precursor in an anhydrous aprotic solvent (e.g., DMSO) is added to the dried [¹⁸F]fluoride/K₂₂₂ complex.

    • The reaction mixture is heated in the sealed vial at a specific temperature (e.g., 110-150°C) for a defined period (e.g., 15-20 minutes).[5] The optimal temperature and time will depend on the specific precursor and should be determined empirically.

  • Purification by Semi-Preparative HPLC:

    • After the reaction is complete, the crude reaction mixture is diluted with the HPLC mobile phase and injected onto a semi-preparative HPLC column.

    • The fraction containing the ¹⁸F-labeled sulfonamide is collected. The retention time of the product should be predetermined using a non-radioactive ("cold") standard.[5]

  • Formulation:

    • The collected HPLC fraction is diluted with sterile water and passed through a C18 SPE cartridge to trap the radiolabeled product.

    • The cartridge is washed with sterile water to remove any residual HPLC solvents.

    • The final product is eluted from the cartridge with a small volume of ethanol and then formulated in sterile saline for injection.[5]

Quantitative Data Summary:

ParameterTypical ValueReference
Radiochemical Yield (decay-corrected)10 ± 4%[5]
Radiochemical Purity>98%[5]
Molar Activity85.1 ± 70.3 GBq/μmol[5]
Synthesis Time~90 minutes[9]
Protocol 2: Quality Control of the Final ¹⁸F-Labeled Sulfonamide Product

A robust quality control process is essential to ensure the safety and efficacy of the radiopharmaceutical product.[11][12]

1. Radiochemical Purity and Identity:

  • Method: Analytical High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • A small aliquot of the final product is injected onto an analytical HPLC system equipped with a radioactivity detector and a UV detector.

    • The chromatogram is analyzed to determine the percentage of radioactivity associated with the desired product peak.

    • The identity of the product is confirmed by comparing its retention time with that of a co-injected, non-radioactive standard.[5]

  • Acceptance Criteria: Radiochemical purity should typically be ≥95%.

2. Radionuclidic Purity:

  • Method: Gamma-ray spectroscopy.

  • Procedure:

    • The gamma-ray spectrum of the final product is acquired using a multichannel analyzer.

    • The spectrum should show a prominent peak at 511 keV, characteristic of positron annihilation, and the absence of other significant gamma-emitting impurities.[10]

  • Acceptance Criteria: The radionuclidic purity should be ≥99.5%.

3. Residual Solvents:

  • Method: Gas Chromatography (GC).

  • Procedure:

    • The final product is analyzed by GC to quantify the amount of residual solvents (e.g., acetonitrile, ethanol, DMSO) from the synthesis and purification process.

  • Acceptance Criteria: The levels of residual solvents must be below the limits specified in the relevant pharmacopeias (e.g., USP, Ph. Eur.).

4. pH:

  • Method: pH meter or pH-indicator strips.

  • Procedure:

    • The pH of the final formulated product is measured.

  • Acceptance Criteria: The pH should be within a physiologically acceptable range (typically 4.5 - 7.5).

5. Sterility and Endotoxins:

  • Method: Standard microbiological tests.

  • Procedure:

    • The final product is tested for bacterial and fungal contamination (sterility) and for the presence of bacterial endotoxins (pyrogens).

  • Acceptance Criteria: The product must be sterile and the endotoxin levels must be below the specified limits.

IV. Advanced Strategies and Future Directions

While direct nucleophilic substitution is a workhorse for ¹⁸F-labeling, ongoing research is focused on developing milder and more efficient methods.

  • Copper-Mediated Radiofluorination: This technique has shown promise for the radiofluorination of electron-rich aromatic rings, which are often challenging to label using traditional SₙAr reactions.[5] A mixture of Cu(OTf)₂ and pyridine can be used to facilitate the labeling of appropriate precursors.[5]

  • Click Chemistry for Prosthetic Group Labeling: The use of ¹⁸F-labeled prosthetic groups that can be attached to sulfonamide analogues via "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a modular and highly efficient approach for radiolabeling.[9] This is particularly advantageous for creating multivalent tracers to enhance tumor targeting and avidity.

  • Aluminum-¹⁸F Labeling: An alternative to direct C-¹⁸F bond formation is the use of the Al¹⁸F method, where a chelator-conjugated sulfonamide is labeled with [¹⁸F]AlF.[13] This method is often performed in aqueous conditions and can simplify the radiolabeling process.

V. Conclusion

The radiolabeling of sulfonamide analogues with Fluorine-18 provides a powerful class of PET tracers for imaging key cancer biomarkers like Carbonic Anhydrase IX. The successful implementation of these radiolabeling procedures requires a thorough understanding of the underlying radiochemistry, meticulous execution of the protocols, and a comprehensive quality control program. The methods outlined in this guide provide a solid foundation for researchers and drug development professionals to produce high-quality ¹⁸F-labeled sulfonamide tracers for advancing cancer research and clinical diagnostics. As radiolabeling methodologies continue to evolve, the accessibility and application of these valuable imaging agents are expected to expand further.

References

  • Taylor & Francis. (2017, April 7). Design, synthesis and evaluation of 18F-labeled cationic carbonic anhydrase IX inhibitors for PET imaging. Retrieved from [Link]

  • Journal of Nuclear Medicine. (2015, September 1). Trimeric Radiofluorinated Sulfonamide Derivatives to Achieve In Vivo Selectivity for Carbonic Anhydrase IX–Targeted PET Imaging. Retrieved from [Link]

  • PMC - NIH. Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo. Retrieved from [Link]

  • SciSpace. (2022, August 20). PET Imaging of Carbonic Anhydrase IX Expression of HT-29 Tumor Xenograft Mice with 68Ga-Labeled Benzenesulfonamides. Retrieved from [Link]

  • PMC - NIH. Synthesis of Fluorine-18 Radio-labeled Serum Albumins for PET Blood Pool Imaging. Retrieved from [Link]

  • Taylor & Francis. (2013, March 7). Synthesis and evaluation of 18F-labeled carbonic anhydrase IX inhibitors for imaging with positron emission tomography. Retrieved from [Link]

  • PubMed. (2019, October 15). Al18 F labeled sulfonamide-conjugated positron emission tomography tracer in vivo tumor-targeted imaging. Retrieved from [Link]

  • WashU Medicine Research Profiles. [>18>F]- and [>11>C]-Labeled N-benzyl-isatin sulfonamide analogues as PET tracers for Apoptosis. Retrieved from [Link]

  • Semantic Scholar. (2022, June 9). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Retrieved from [Link]

  • PMC - NIH. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Retrieved from [Link]

  • RSC Publishing. Synthetic 18F labeled biomolecules that are selective and promising for PET imaging: major advances and applications. Retrieved from [Link]

  • PMC - NIH. (2022, June 9). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Retrieved from [Link]

  • PMC - NIH. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. Retrieved from [Link]

  • ResearchGate. 18F-Radiolabeling of Aromatic Compounds Using Triarylsulfonium Salts | Request PDF. Retrieved from [Link]

  • ResearchGate. One-Pot-Multi-Tracer Synthesis of Novel 18F-Labelled PET Imaging Agents. Retrieved from [Link]

  • Google Patents. (2017, July 13). Synthesizing pet tracers using [f-18]sulfonyl fluoride as a source of [f .... Retrieved from https://patents.google.
  • PubMed. (2024, July 1). Synthesis of 18F-labeled Aryl Trifluoromethyl Sulfones, -Sulfoxides, and -Sulfides for Positron Emission Tomography. Retrieved from [Link]

  • ACS Publications. (2014, December 4). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Retrieved from [Link]

  • MDPI. (2023, December 26). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2026, February 4). Synthesis of 18F‐labeled Aryl Trifluoromethyl Sulfones, ‐Sulfoxides, and ‐Sulfides for Positron Emission Tomography | Request PDF. Retrieved from [Link]

  • PMC - NIH. (2025, December 1). A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. Retrieved from [Link]

  • ACS Publications. (2024, July 25). Synthesis and 18F Labeling of Alkenyl Sulfonyl Fluorides via an Unconventional Elimination Pathway. Retrieved from [Link]

  • ResearchGate. Synthesis of 18 F-Labeled Aryl Fluorosulfates via Nucleophilic Radiofluorination | Request PDF. Retrieved from [Link]

  • Research Communities. (2019, April 11). Ultra-mild 18F-labeling of Biomolecules for PET imaging. Retrieved from [Link]

  • PMC - NIH. Positron emission tomography (PET) imaging with 18F-based radiotracers. Retrieved from [Link]

  • PubMed. (2023, April 22). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Retrieved from [Link]

  • Oncotarget. (2017, September 1). Fluorine-18 labeled amino acids for tumor PET/CT imaging. Retrieved from [Link]

  • ResearchGate. (2021, July 21). (PDF) Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. Retrieved from [Link]

  • IAEA. Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. Retrieved from [Link]

  • PMC - NIH. Review of 18F-FDG Synthesis and Quality Control. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Functionalization of Peptides and Proteins with Sulfonamide Building Blocks

Introduction: The Ascendance of the Sulfonamide Moiety in Bioconjugation The sulfonamide functional group, a cornerstone of medicinal chemistry, has seen a remarkable expansion of its role into the realm of peptide and p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ascendance of the Sulfonamide Moiety in Bioconjugation

The sulfonamide functional group, a cornerstone of medicinal chemistry, has seen a remarkable expansion of its role into the realm of peptide and protein functionalization.[1][2][3] Historically celebrated for its presence in a vast array of therapeutic agents, the sulfonamide is now increasingly appreciated as a versatile building block for modifying complex biomolecules.[4][5][6][7] Its appeal stems from a unique combination of properties: it often acts as a stable bioisostere for the scissile amide bond, potentially increasing resistance to proteolytic degradation, and its distinct electronic and hydrogen-bonding capabilities can be leveraged to enhance binding affinity and modulate biological activity.[4][8]

Introducing sulfonamide functionalities into peptides and proteins opens avenues for creating novel therapeutics, developing advanced proteomic tools, and engineering biomaterials with tailored properties.[9] This guide provides researchers, scientists, and drug development professionals with a detailed overview of key strategies for sulfonamide incorporation, complete with field-proven insights and step-by-step protocols. We will explore methods targeting distinct reactive sites on peptides and proteins, from N-terminal and lysine-specific modifications to advanced "click chemistry" and late-stage functionalization techniques.

Strategy 1: Selective N-Terminal Sulfonylation

The N-terminal α-amino group of a peptide or protein is a prime target for modification due to its unique pKa compared to the ε-amino groups of lysine residues. This difference allows for highly selective reactions by carefully controlling the reaction pH. N-terminal sulfonation is widely employed in proteomics to facilitate de novo peptide sequencing by mass spectrometry, as the charged sulfonyl group directs fragmentation pathways.[10][11][12][13]

Causality Behind Experimental Choices: The choice of reagent is critical. Sulfonyl chlorides are highly reactive but can be prone to hydrolysis. Reagents like 4-sulfophenyl isothiocyanate (SPITC) offer excellent chemoselectivity for primary amines under aqueous conditions and are commonly used for N-terminal labeling.[12][13] The reaction is typically performed at a slightly alkaline pH (around 8.0-9.0), where the N-terminal α-amine is predominantly deprotonated and thus nucleophilic, while the higher-pKa lysine ε-amino groups remain largely protonated and unreactive.

N_Terminal_Sulfonylation Peptide Peptide (Free N-Terminus) Reaction Reaction Vessel pH 8.0-9.0 Buffer Peptide->Reaction Reagent Sulfonylating Reagent (e.g., SPITC) Reagent->Reaction Incubation Incubation (RT, 1-2h) Reaction->Incubation Mix Purification Purification (e.g., RP-HPLC, Desalting) Incubation->Purification FinalProduct N-Terminally Sulfonylated Peptide Purification->FinalProduct

Caption: Workflow for selective N-terminal sulfonylation of a peptide.

Protocol 1: N-Terminal Sulfonylation of a Peptide using SPITC

This protocol describes the selective modification of the N-terminal α-amino group of a model peptide.

Materials:

  • Peptide of interest (e.g., Angiotensin II)

  • 4-sulfophenyl isothiocyanate (SPITC)

  • Sodium bicarbonate buffer (100 mM, pH 8.5)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA), 0.1% in water

  • Acetonitrile (ACN) with 0.1% TFA

  • Desalting column (e.g., C18 Sep-Pak) or RP-HPLC system

Protocol:

  • Peptide Preparation: Dissolve the peptide in the sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-2 mg/mL.

  • Reagent Preparation: Prepare a 10 mg/mL stock solution of SPITC in DMF immediately before use.

    • Scientist's Note: SPITC is moisture-sensitive. Preparing the stock solution just before use minimizes hydrolysis of the isothiocyanate group, ensuring maximum reactivity.

  • Reaction: Add a 5- to 10-fold molar excess of the SPITC solution to the peptide solution. Vortex briefly to mix.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Quenching (Optional): The reaction can be quenched by adding a primary amine-containing buffer like Tris, although this is often unnecessary if proceeding directly to purification.

  • Purification:

    • Acidify the reaction mixture with an equal volume of 0.1% TFA in water.

    • Purify the sulfonated peptide from excess reagent and unreacted peptide using a desalting column or by reversed-phase HPLC.

    • For HPLC, use a C18 column with a linear gradient of ACN (with 0.1% TFA) in water (with 0.1% TFA).

  • Characterization: Confirm the modification by mass spectrometry. A successful reaction will show a mass shift corresponding to the addition of the 4-sulfophenyl isothiocyanate moiety (+215.25 Da).

Strategy 2: Modifying Lysine Side Chains

Lysine residues, with their solvent-exposed primary ε-amino groups, are abundant and highly attractive targets for protein modification.[14] The primary challenge is achieving selectivity, either for lysine over the N-terminus or for a single lysine among many. While pH control can offer some selectivity, more advanced reagents have been developed for chemo- and regioselective lysine modification.

Causality Behind Experimental Choices: For general lysine modification, sulfonyl chlorides can be used at a pH > 9.0, where both N-terminal and lysine amines are deprotonated. However, this often leads to heterogeneous products. For more selective labeling, computationally designed sulfonyl acrylates have been developed.[14] These reagents exploit a transient hydrogen bonding interaction between the sulfonyl group and the lysine's ε-amino group, which directs the reagent to the target and facilitates the reaction, allowing for high selectivity even when other nucleophiles like cysteine are present.[14]

Caption: Reaction scheme for the modification of a lysine side chain.

Protocol 2: General Lysine Modification with a Sulfonyl Chloride

This protocol provides a general method for labeling accessible lysine residues on a protein. Note that this may result in a heterogeneous mixture of products depending on the number of accessible lysines.

Materials:

  • Protein of interest (e.g., Bovine Serum Albumin, BSA)

  • Dansyl chloride (as a fluorescent sulfonyl chloride example)

  • Sodium borate buffer (50 mM, pH 9.0)

  • Anhydrous DMSO

  • Size-exclusion chromatography (SEC) or dialysis system

  • Protein concentration assay kit (e.g., BCA)

Protocol:

  • Protein Preparation: Prepare a solution of the protein at 2-5 mg/mL in sodium borate buffer (pH 9.0).

  • Reagent Preparation: Dissolve dansyl chloride in anhydrous DMSO to a concentration of 10 mg/mL.

    • Scientist's Note: Sulfonyl chlorides are highly susceptible to hydrolysis. Using anhydrous DMSO and preparing the solution immediately before use is crucial for reaction efficiency.

  • Reaction: While gently stirring the protein solution, slowly add a 10- to 20-fold molar excess of the dansyl chloride solution.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light (as dansyl is light-sensitive).

  • Purification: Remove unreacted dansyl chloride and byproducts by extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a size-exclusion chromatography column.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the incorporated dansyl group (at ~330 nm).

    • Confirm covalent modification using SDS-PAGE (fluorescently labeled protein will be visible under UV light) and mass spectrometry (MALDI-TOF or ESI-MS).

Strategy 3: On-Resin Peptide Cyclization via Thiol-Michael Addition to a Vinyl Sulfonamide

"Click chemistry" reactions provide powerful tools for bioconjugation due to their high efficiency, selectivity, and biocompatible reaction conditions. One such strategy involves the Michael addition of a cysteine thiol to a vinyl sulfonamide acceptor.[15][16] This method is particularly robust for creating cyclic peptides directly on solid-phase synthesis (SPPS) resin, which minimizes side reactions and simplifies purification.[15][16]

Causality Behind Experimental Choices: The vinyl sulfonamide is an excellent Michael acceptor that is stable in harsh basic conditions where other acceptors, like acrylates, might degrade.[15][16] The functional group is easily installed on-resin using commercially available and inexpensive reagents like 2-chloroethanesulfonyl chloride.[15][16] The cyclization reaction is catalyzed by a mild, non-nucleophilic base such as DBU, which is compatible with standard Fmoc-SPPS. The on-resin approach ensures that the peptide chains are isolated from each other, favoring intramolecular cyclization over intermolecular oligomerization.

On_Resin_Cyclization Start Linear Peptide on Resin (Fmoc-Cys(Mmt)-...-Sar-Resin) Step1 1. Fmoc Deprotection (Piperidine) Start->Step1 Step2 2. Add Vinyl Sulfonamide Precursor (2-chloroethanesulfonyl chloride, TEA) Step1->Step2 Intermediate Vinyl Sulfonamide on Resin (Fmoc-Cys(Mmt)-...-Sar(SO₂CH=CH₂)-Resin) Step2->Intermediate Step3 3. Selective Cys Deprotection (dilute TFA) Intermediate->Step3 Intermediate2 Free Thiol on Resin (Fmoc-Cys(SH)-...-Sar(SO₂CH=CH₂)-Resin) Step3->Intermediate2 Step4 4. On-Resin Cyclization (DBU in DMF) Intermediate2->Step4 End Cyclized Peptide on Resin Step4->End Cleavage 5. Cleavage & Deprotection (TFA cocktail) End->Cleavage Final Purified Cyclic Peptide Cleavage->Final

Caption: Workflow for on-resin peptide macrocyclization using a vinyl sulfonamide.

Protocol 3: On-Resin Synthesis and Cyclization of a Peptide

This protocol details the synthesis of a cyclic peptide using a cysteine thiol and a vinyl sulfonamide generated from a sarcosine (N-methylglycine) residue.[15]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Cys(Mmt)-OH and Fmoc-Sar-OH)

  • SPPS reagents: Piperidine/DMF, HBTU, DIEA, DMF, DCM

  • 2-chloroethanesulfonyl chloride

  • Triethylamine (TEA)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Cysteine deprotection solution: 1-2% TFA, 5% Triisopropylsilane (TIS) in DCM

  • Cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS

Protocol:

  • Peptide Synthesis: Assemble the linear peptide sequence on the resin using standard Fmoc-SPPS. The sequence should be designed as: Fmoc-Sar-(Your-Sequence)-Cys(Mmt)-Resin.

    • Scientist's Note: Sarcosine provides the secondary amine needed to form the tertiary vinyl sulfonamide, which exhibits high stability and reactivity. The Mmt protecting group on cysteine is crucial as it can be removed orthogonally to other protecting groups using very dilute acid.

  • Fmoc Deprotection of Sarcosine: Remove the final Fmoc group from sarcosine using 20% piperidine in DMF. Wash the resin thoroughly.

  • Vinyl Sulfonamide Formation:

    • Swell the resin in DCM.

    • Add a solution of 2-chloroethanesulfonyl chloride (4 eq) and TEA (8 eq) in DCM.

    • React for 2 hours at room temperature. Repeat this step to ensure complete reaction. Wash the resin with DCM and DMF.

  • Selective Cysteine Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with the 1-2% TFA/5% TIS solution in DCM for 2 minutes. Repeat 10-15 times, collecting the yellow Mmt-cation filtrate.

    • Wash thoroughly with DCM, then neutralize with 10% DIEA in DMF, and wash again with DMF.

  • On-Resin Cyclization:

    • Add a solution of 10% DBU in DMF to the resin.

    • Agitate the reaction for 1 hour at room temperature.

    • Wash the resin extensively with DMF and DCM.

  • Cleavage and Final Deprotection: Cleave the cyclized peptide from the resin and remove side-chain protecting groups using the cleavage cocktail for 2-3 hours.

  • Purification and Characterization: Precipitate the crude peptide in cold ether, then purify by RP-HPLC. Confirm the final product's mass and purity by LC-MS. The mass should correspond to the cyclized peptide with the loss of no atoms (intramolecular addition).

Comparative Summary of Functionalization Strategies

Strategy Target Residue(s) Key Reagents Key Advantages Limitations
N-Terminal Sulfonylation N-terminal α-AmineSulfonyl chlorides, SPITCHigh selectivity via pH control; useful for proteomics applications.[10][13]Limited to one site per chain; sulfonyl chlorides can be hydrolytically unstable.
Lysine Modification Lysine ε-AmineSulfonyl chlorides, Sulfonyl acrylatesTargets abundant surface residues; can introduce diverse functionalities.[14]Can be difficult to achieve selectivity, potentially leading to heterogeneous products.
Thiol-Michael Addition Cysteine ThiolVinyl sulfonamidesHigh efficiency ("click" reaction); stable linkage; excellent for on-resin cyclization.[15][16]Requires a free cysteine and a custom-installed vinyl sulfonamide partner.
Sulfo-Click Chemistry Azide/ThioacidSulfonyl azides, ThioacidsMetal-free click reaction; bio-orthogonal; forms stable N-acylsulfonamides.[17]Requires incorporation of non-canonical azide and thioacid functionalities.
Late-Stage C-H Activation Pre-installed SulfonamidePalladium catalystsAllows for diversification of already-modified peptides; site-specific.[9][18][19]Requires specialized catalysts and conditions; may not be suitable for all sequences.

References

  • Pye, C. R., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Bioconjugate Chemistry. [Link]

  • Keum, Y. S., et al. (2004). Isotope-coded N-terminal sulfonation of peptides allows quantitative proteomic analysis with increased de novo peptide sequencing capability. Rapid Communications in Mass Spectrometry. [Link]

  • Zubnar, E., et al. (2014). N-Terminal chemical derivatization of peptides with 4-formyl-benzenesulfonic acid and electrospray positive and negative tandem. Journal of Mass Spectrometry. [Link]

  • Pye, C. R., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Bioconjugate Chemistry. [Link]

  • Wang, D., et al. (2003). Improved procedures for N-terminal sulfonation of peptides for matrix-assisted laser desorption/ionization post-source decay peptide sequencing. Rapid Communications in Mass Spectrometry. [Link]

  • Reddie, K. G., & Carroll, K. S. (2009). A Chemical Approach for the Detection of Protein Sulfinylation. PMC. [Link]

  • Kim, H. S., et al. (2006). Enrichment of N-terminal sulfonated peptides by a water-soluble fullerene derivative and its applications to highly efficient proteomics. Analytica Chimica Acta. [Link]

  • Bai, Q., et al. (2019). Functionalization of Sulfonamide-Containing Peptides through Late-Stage Palladium-Catalyzed C(sp3)–H Arylation. Organic Letters. [Link]

  • Urkow, J., et al. (2019). Sulfo-click chemistry with 18F-labeled thio acids. Organic & Biomolecular Chemistry. [Link]

  • Bai, Q., et al. (2019). Functionalization of Sulfonamide-Containing Peptides through Late-Stage Palladium-Catalyzed C(sp3)-H Arylation. PubMed. [Link]

  • Matos, M. J., et al. (2016). Chemo- and Regioselective Lysine Modification on Native Proteins. PMC. [Link]

  • Bobrov, M., et al. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • Allied Academies. (2017). Click Chemistry: A novel tool in pharmaceutical research. Allied Academies. [Link]

  • Wang, H., et al. (2018). Peptide-guided functionalization and macrocyclization of bioactive peptidosulfonamides by Pd(II)-catalyzed late-stage C–H activation. Nature Communications. [Link]

  • ResearchGate. (2025). Chemoselective Ligation of Sulfinic Acids with Aryl-Nitroso Compounds. ResearchGate. [Link]

  • ResearchGate. (2019). Functionalization of Sulfonamide-Containing Peptides through Late-Stage Palladium-Catalyzed C(sp 3 )–H Arylation. ResearchGate. [Link]

  • PubMed. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]

  • ResearchGate. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. [Link]

  • ChemRxiv. (2022). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. ChemRxiv. [Link]

  • Purder, P. L., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. [Link]

  • ResearchGate. (2000). Examples sulfonamide containing derivatives used for exploring its potential TS-character. ResearchGate. [Link]

  • Mondal, S. (2025). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. ResearchGate. [Link]

  • Advanced Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry. [Link]

Sources

Method

Advanced Application Note: Experimental Design and Kinetic Evaluation of Enzyme Inhibitors in Drug Discovery

Target Audience: Researchers, biochemists, and drug development professionals. Focus: Steady-state enzyme kinetics, IC 50​ / Ki​ determination, and Mechanism of Action (MOA) profiling.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals. Focus: Steady-state enzyme kinetics, IC 50​ / Ki​ determination, and Mechanism of Action (MOA) profiling.

Introduction and Core Principles

The pharmacological evaluation of enzyme inhibitors requires a rigorous transition from primary high-throughput screening (HTS) to quantitative biochemical profiling. While an IC 50​ value provides a snapshot of inhibitor potency under specific assay conditions, it is not an absolute constant. To truly understand an inhibitor's therapeutic potential, researchers must determine its absolute affinity ( Ki​ ) and its mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) [1].

As outlined in Robert A. Copeland’s authoritative text, Evaluation of Enzyme Inhibitors in Drug Discovery [1], successful lead optimization relies on understanding the causality behind experimental choices. The kinetic evaluation must be designed as a self-validating system, ensuring that the enzyme is operating at a steady state, the substrate concentration is mathematically justified, and the assay is free from artifactual interference.

Experimental Workflow & Quality Control

The following workflow illustrates the critical path from assay development to determining the mechanism of action. A robust assay must pass strict Quality Control (QC) metrics, such as the Z'-factor, before proceeding to kinetic profiling.

EnzymeKineticsWorkflow Start Target Enzyme Validation AssayDev Assay Development: Determine [E] & Linearity Start->AssayDev QC Quality Control: Z'-factor > 0.5? AssayDev->QC Troubleshoot Optimize Buffer, Check PAINS QC->Troubleshoot Fail KmDet Substrate Titration: Determine Km & Vmax QC->KmDet Pass Troubleshoot->AssayDev IC50 Inhibitor Dose-Response: Calculate IC50 at [S]=Km KmDet->IC50 MOA Mechanism of Action: Global Fit for Ki & Alpha IC50->MOA

Figure 1: Pipeline for enzyme inhibitor kinetic profiling and mechanism of action determination.

Detailed Experimental Protocols

This protocol assumes a continuous (real-time) fluorescence or absorbance assay, though the principles apply equally to endpoint assays provided they are quenched within the linear phase of the reaction.

Phase 1: Establishing Assay Linearity and Enzyme Concentration

Causality: To apply Michaelis-Menten kinetics, the reaction must be measured at initial velocity ( v0​ ), where less than 10% of the substrate is depleted. Furthermore, the total enzyme concentration [E]t​ must be significantly lower than the anticipated Ki​ (ideally [E]t​<0.1×Ki​ ) to avoid tight-binding inhibitor depletion artifacts [1].

  • Buffer Preparation: Prepare the assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100 to prevent non-specific aggregation, and necessary cofactors like Mg 2+ ).

  • Enzyme Titration: Prepare a 2-fold serial dilution of the enzyme.

  • Reaction Initiation: Add a saturating concentration of substrate and monitor the signal over time (e.g., 30–60 minutes).

  • Data Extraction: Plot product formation vs. time. Select an enzyme concentration that yields a robust, linear signal for at least 15 minutes while converting <10% of the substrate.

Phase 2: Determination of Km​ and Vmax​

Causality: The Michaelis constant ( Km​ ) dictates the substrate concentration used in subsequent IC 50​ assays.

  • Substrate Serial Dilution: Prepare an 11-point, 2-fold serial dilution of the substrate. The range should span from 0.1×Km​ to 10×Km​ (based on literature estimates).

  • Incubation: Add the fixed concentration of enzyme (determined in Phase 1) to the microplate.

  • Measurement: Initiate the reaction by adding the substrate. Record the initial velocity ( v0​ ) for each well.

  • Analysis: Fit the data to the Michaelis-Menten equation using non-linear regression:

    v=Km​+[S]Vmax​[S]​
Phase 3: IC 50​ Determination

Causality: IC 50​ is highly dependent on assay conditions. Setting [S]=Km​ provides a balanced assay sensitive to both competitive and non-competitive inhibitors [2].

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO.

  • Acoustic Dispensing / Transfer: Transfer the inhibitor to the assay plate (final DMSO concentration must be kept constant, typically ≤1% ).

  • Pre-incubation: Add the enzyme and incubate for 15–30 minutes to allow for binding equilibrium (monitor for slow-binding kinetics if the IC 50​ shifts over time).

  • Initiation: Add substrate at exactly 1×Km​ .

  • Analysis: Fit the fractional activity to a four-parameter logistic (4PL) equation to determine the IC 50​ . Calculate the Z′ -factor for the plate using positive (no inhibitor) and negative (no enzyme) controls. According to the [3], a Z′ -factor >0.5 is required for a robust assay.

Phase 4: Mechanism of Action (MOA) and Ki​ Determination

Causality: To determine whether an inhibitor binds to the free enzyme (E), the enzyme-substrate complex (ES), or both, one must measure initial velocities across a matrix of varying substrate and inhibitor concentrations [4].

  • Matrix Setup: Prepare a checkerboard matrix in a 384-well plate. Use 5 different substrate concentrations (e.g., 0.25Km​,0.5Km​,1Km​,2Km​,4Km​ ) and 8 different inhibitor concentrations (spanning 0.1×IC50​ to 10×IC50​ ).

  • Execution: Run the kinetic assay and extract v0​ for all 40 conditions.

  • Global Fitting: Rather than relying solely on outdated linear transformations (like Lineweaver-Burk), use global non-linear regression to fit the entire dataset to the mixed-model inhibition equation:

    v=+Km​(1+Ki​[I]​)Vmax​[S]​

    Note: The Cheng-Prusoff equation ( Ki​=1+[S]/Km​IC50​​ )[2] can be used as a quick conversion for strictly competitive inhibitors, but global fitting is required to definitively prove the mechanism.

Data Interpretation: Mechanisms of Inhibition

The value of α (the factor by which inhibitor binding changes the affinity of the substrate) defines the inhibition modality. The table below summarizes how different mechanisms affect the apparent kinetic parameters.

Inhibition TypeBinding Target α ValueEffect on Apparent Km​ Effect on Apparent Vmax​ Diagnostic Plot (Lineweaver-Burk)
Competitive Free Enzyme (E) only α=∞ IncreasesUnchangedLines intersect at the Y-axis
Non-competitive E and ES complex equally α=1 UnchangedDecreasesLines intersect at the X-axis
Uncompetitive ES complex onlyN/A (binds only ES)DecreasesDecreasesLines are parallel
Mixed E and ES (unequal affinity) α>1 or α<1 Increases or DecreasesDecreasesLines intersect in quadrant 2 or 3

Table 1: Summary of reversible enzyme inhibition modalities and their kinetic signatures.

Self-Validating Controls & Troubleshooting

To ensure Trustworthiness in your kinetic data, implement the following orthogonal validations:

  • Rule out PAINS (Pan-Assay Interference Compounds): Highly potent "hits" might be aggregators, redox cyclers, or fluorescent quenchers. Validate hits by adding a non-ionic detergent (e.g., 0.01% Triton X-100) to rule out aggregation-based inhibition.

  • Check for Inner Filter Effects: If using a fluorogenic substrate, ensure the inhibitor does not absorb light at the excitation or emission wavelengths of the fluorophore. Run a counter-screen using the final fluorescent product to check for signal quenching.

  • Time-Dependent Inhibition: If the IC 50​ decreases with longer enzyme-inhibitor pre-incubation times, the compound may be a slow-binding or irreversible covalent inhibitor. In this case, steady-state assumptions are invalid, and kinact​/KI​ must be calculated instead [1].

References

  • Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists (2nd Edition) Source: Wiley-VCH / Robert A. Copeland URL:[Link] [1]

  • NIH Assay Guidance Manual: Determination of EC50/IC50 Source: National Center for Biotechnology Information (NCBI) / NIH URL:[Link] [3]

  • Inhibition of Leishmania amazonensis and Rat Arginases by Green Tea EGCG: A Comparative Structural Analysis of Enzyme-Inhibitor Interactions Source: PLOS ONE (Example of Dixon/Cornish-Bowden plots and global fit kinetics) URL:[Link] [4]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide

Welcome to the technical support center for the synthesis of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide (also known as N-allyl-4-fluorobenzenesulfonamide). This guide is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide (also known as N-allyl-4-fluorobenzenesulfonamide). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions to improve reaction outcomes.

Issue 1: Low or No Yield of the Desired Product

A low or non-existent yield of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide is one of the most frequent challenges. The root cause often lies within the reagents, reaction conditions, or work-up procedure.

Potential Causes & Solutions
  • Degraded 4-Fluorobenzenesulfonyl Chloride: This is a primary suspect. Sulfonyl chlorides are susceptible to hydrolysis from atmospheric moisture, converting them into the unreactive 4-fluorobenzenesulfonic acid.[1][2]

    • Solution: Use a fresh bottle of 4-fluorobenzenesulfonyl chloride or purify the existing stock.[1] Purity can be confirmed via NMR spectroscopy. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Inappropriate Base or Stoichiometry: The choice and amount of base are critical for deprotonating the allylamine and neutralizing the HCl byproduct.[3]

    • Solution: Triethylamine (Et₃N) is a common and effective base for this reaction.[3] Use at least 1.1 to 1.5 equivalents to ensure the reaction goes to completion. If the yield is still low, consider screening other non-nucleophilic bases like pyridine or diisopropylethylamine (DIPEA). A study on sulfonamide synthesis found that using lithium hydroxide monohydrate (LiOH·H₂O) as a base can lead to excellent yields in a significantly shorter time.[4]

  • Suboptimal Reaction Temperature: The reaction is typically initiated at a low temperature to control its exothermic nature and then allowed to warm.

    • Solution: Start the addition of the sulfonyl chloride at 0 °C (ice bath) to prevent side reactions.[3] After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure completion.[3] Cautiously increasing the temperature may improve the yield for sterically hindered substrates, but must be monitored to avoid decomposition.[1]

  • Product Solubility Issues During Work-up: The desired sulfonamide may have some solubility in the aqueous layer, leading to loss during extraction.

    • Solution: After quenching the reaction, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer.[1][3]

Troubleshooting Workflow for Low Yield

Below is a logical decision tree to diagnose and resolve low-yield issues.

G start Low or No Yield Observed reagents Are reagents (especially 4-fluorobenzenesulfonyl chloride) fresh and anhydrous? start->reagents conditions Were standard conditions used? (e.g., Et3N, DCM, 0°C to RT) reagents->conditions Yes sol_reagents SOLUTION: Use fresh, anhydrous reagents and solvent. Run under N2. reagents->sol_reagents No side_reactions Is there evidence of di-sulfonylation (TLC/NMR)? conditions->side_reactions Yes sol_conditions SOLUTION: Screen alternative bases (e.g., Pyridine) or optimize temperature. conditions->sol_conditions No sol_side_reactions SOLUTION: Add sulfonyl chloride slowly at 0°C. Use 1.0-1.05 eq. side_reactions->sol_side_reactions Yes end Yield Improved side_reactions->end No, consult further. sol_reagents->end sol_conditions->end sol_side_reactions->end G cluster_main Desired Reaction cluster_side Side Reaction: Di-sulfonylation FTSC 4-Fluorobenzenesulfonyl Chloride Product 4-Fluoro-N-(prop-2-en-1-yl) benzene-1-sulfonamide FTSC->Product Allylamine Allylamine Allylamine->Product Product_side Bis(sulfonyl)allylamide (Impurity) Product->Product_side FTSC2 4-Fluorobenzenesulfonyl Chloride (Excess) FTSC2->Product_side G setup 1. Setup Dissolve Allylamine & Et3N in DCM Cool to 0°C addition 2. Addition Add 4-Fluorobenzenesulfonyl Chloride solution dropwise at 0°C setup->addition reaction 3. Reaction Stir at 0°C, then warm to RT Monitor by TLC addition->reaction workup 4. Work-up Quench with H2O Wash with HCl, NaHCO3, Brine reaction->workup purify 5. Purification Dry, concentrate, and purify (Chromatography/Recrystallization) workup->purify

Sources

Optimization

Technical Support Center: Optimization &amp; Troubleshooting for N-Allylation of Sulfonamides

Welcome to the Technical Support Center for sulfonamide functionalization. As a Senior Application Scientist, I have designed this portal to address the thermodynamic, kinetic, and mechanistic challenges inherent in the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sulfonamide functionalization. As a Senior Application Scientist, I have designed this portal to address the thermodynamic, kinetic, and mechanistic challenges inherent in the N-allylation of sulfonamides. This transformation is a cornerstone in the synthesis of complex pharmaceutical scaffolds, but it requires precise control over catalytic cycles, regioselectivity, and reaction stoichiometry.

Below, you will find a mechanistic breakdown, an interactive troubleshooting guide, empirical optimization data, and a self-validating experimental protocol.

Visualizing the Core Mechanism

Understanding the catalytic cycle is the first step in troubleshooting. The Palladium-catalyzed Tsuji-Trost N-allylation relies on the delicate balance between oxidative addition and nucleophilic attack. If any intermediate is quenched, the catalytic cycle stalls.

G Pd0 Pd(0) Catalyst PiAllyl π-Allyl-Pd(II) Complex (Electrophilic Intermediate) Pd0->PiAllyl Oxidative Addition (Loss of Leaving Group) Allyl Allylic Electrophile (e.g., Carbonate/Acetate) Allyl->PiAllyl Product N-Allyl Sulfonamide (Target Product) PiAllyl->Product Nucleophilic Attack Sulfonamide Sulfonamide (R-SO2NHR') SulfonamideAnion Sulfonamide Anion (Active Nucleophile) Sulfonamide->SulfonamideAnion Deprotonation Base Base (e.g., Na2CO3 or Alkoxide) Base->SulfonamideAnion SulfonamideAnion->Product Product->Pd0 Reductive Elimination (Catalyst Regeneration)

Catalytic cycle of Palladium-catalyzed Tsuji-Trost N-allylation of sulfonamides.

Troubleshooting Guide (FAQs)

Q1: My Pd-catalyzed N-allylation reaction is stalling at low conversion, despite using active Pd2​(dba)3​ and dppb. What is causing the catalyst deactivation?

Expert Analysis: Stalled reactions in Tsuji-Trost allylation of sulfonamides are frequently caused by trace acidic protons quenching the active alkoxide base. Tertiary amine impurities or HCl salts in your starting materials can form bicarbonate salts when exposed to atmospheric CO2​ and moisture. These scavenge the alkoxide generated during the oxidative addition of allylic carbonates, preventing the crucial deprotonation of the sulfonamide[1]. Corrective Action: Add a mild inorganic base like 0.1–1.0 equivalents of Na2​CO3​ to the reaction mixture. This acts as a proton scavenger, protecting the t-butoxide (or equivalent alkoxide) needed for sulfonamide deprotonation, thereby restoring catalytic turnover[1].

Q2: I am using an unsymmetrical, substituted allyl source, but I am getting the linear (anti-Markovnikov) product. How do I force regioselectivity toward the branched (Markovnikov) N-allyl sulfonamide?

Expert Analysis: Palladium catalysts inherently favor nucleophilic attack at the less sterically hindered terminus of the π -allyl-Pd intermediate, leading to linear products. Corrective Action: To reverse this regioselectivity, switch from a Palladium to an Iridium-catalyzed system. Iridium catalysts, particularly those utilizing chiral phosphoramidite or phosphite ligands, form a kinetically favored π -allyl-Ir intermediate that directs the incoming sulfonamide nucleophile to the more substituted carbon, yielding the branched product with high enantio- and regioselectivity.

Q3: I am observing significant over-allylation (formation of N,N-diallyl sulfonamides) when using allylic alcohols. How can I restrict the reaction to monoallylation?

Expert Analysis: Over-allylation occurs because the mono-allylated sulfonamide product often retains enough nucleophilicity to compete with the starting material for the electrophilic metal-allyl complex[2]. Corrective Action: Transitioning to a Nickel(0)-catalyzed system (e.g., Ni(cod)2​ with dppf) or utilizing synergistic Pd/Cu catalysis can suppress over-allylation[3]. Furthermore, steric hindrance plays a major role; lowering the reaction temperature and implementing a slow-addition protocol for the allylating agent minimizes the localized concentration of the electrophile, kinetically favoring the primary sulfonamide over the bulkier mono-allylated intermediate[2].

Q4: Can I use allylic alcohols directly instead of pre-activating them to carbonates or acetates?

Expert Analysis: Yes, direct N-allylation using allylic alcohols is highly desirable for atom economy (Green Chemistry), as water is the only byproduct[3]. Corrective Action: Use a Pd(OAc)2​ /dppb catalyst system under neutral conditions. Unlike amides which require the addition of PhONa, sulfonamides undergo smooth direct N-allylation with allylic alcohols in the absence of exogenous base, yielding high conversions to the N-allyl sulfonamide[3].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product yield during the optimization of a Palladium-catalyzed macrocyclization via N-allylation[1]. Notice how the inclusion of a proton scavenger ( Na2​CO3​ ) serves as the critical turning point for reaction success.

Catalyst (Equiv)Ligand (Equiv)Base Additive (Equiv)SolventTemp (°C)Yield (%)Mechanistic Outcome
Pd2​(dba)3​ (0.03)dppb (0.06)NoneMeCN80< 5%Reaction stalled; base quenched by acidic protons.
Pd2​(dba)3​ (0.03)dppb (0.06) Na2​CO3​ (0.1)MeCN8095% Complete conversion; protons successfully scavenged.
Pd(OAc)2​ (0.06)dppb (0.06) Na2​CO3​ (0.1)MeCN80> 90%High conversion; demonstrates catalyst flexibility.
Pd(PPh3​)4​ (0.06)None Na2​CO3​ (0.1)THF6560%Moderate yield; solvent polarity impacts π -allyl stability.

Standard Operating Procedure: Self-Validating Pd-Catalyzed N-Allylation

This protocol is designed as a self-validating system. Step 4 includes an in-process control (IPC) to ensure the catalytic cycle is active before committing to the full reaction time.

Materials Required:

  • Sulfonamide substrate (1.0 equiv)

  • Allylic carbonate (1.2 equiv for monoallylation)[4]

  • Pd2​(dba)3​ (3 mol%)

  • dppb ligand (6 mol%)

  • Anhydrous Na2​CO3​ (0.1–0.5 equiv)[4]

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under a stream of argon.

  • Reagent Loading: Add the sulfonamide (1.0 equiv), Pd2​(dba)3​ (0.03 equiv), dppb (0.06 equiv), and anhydrous Na2​CO3​ (0.1 equiv) to the flask.

    • Causality Note: The Na2​CO3​ is strictly a proton scavenger, not the primary deprotonating agent. The alkoxide leaving group from the carbonate will act as the primary base.

  • Solvent & Electrophile Addition: Dissolve the solid mixture in anhydrous MeCN to achieve a substrate concentration of 15–20 mM. Inject the allylic carbonate (1.2 equiv) dropwise via syringe.

  • Reaction & In-Process Validation (IPC): Heat the mixture to reflux (~80 °C). After 45 minutes, withdraw a 50 µL aliquot, quench with water, extract with ethyl acetate, and analyze via LC-MS or TLC.

    • Validation Check: You should observe a distinct color change (often pale yellow to deep orange/red) indicating the formation of the active Pd(0) species, alongside >10% product conversion. If no product is observed, verify the anhydrous nature of your solvent.

  • Completion: Continue stirring under reflux for 18–24 hours until complete consumption of the sulfonamide is confirmed by TLC/LC-MS[4].

  • Workup: Cool the reaction to room temperature. Filter the crude mixture through a pad of Celite to remove the precipitated palladium black and inorganic salts. Wash the Celite pad with excess ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (hexane/ethyl acetate gradient) to isolate the pure N-allyl sulfonamide.

References

  • Tsuji–Trost Cyclization of Disulfonamides: Synthesis of 12-Membered, 11-Membered, and Pyridine-Fused Macrocyclic Triamines Source: ACS Omega URL:[Link]

  • Tsuji–Trost Cyclization of Disulfonamides: Synthesis of 12-Membered, 11-Membered, and Pyridine-Fused Macrocyclic Triamines (PMC Archive) Source: NIH / PubMed Central URL:[Link]

  • Nickel(0)-Catalyzed N-Allylation of Amides and p-Toluenesulfonamide with Allylic Alcohols under Neat and Neutral Conditions Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide

Welcome to the technical support guide for the purification of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide (CAS No. 66898-23-5).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide (CAS No. 66898-23-5). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile sulfonamide intermediate. The synthesis of N-allyl sulfonamides, while straightforward, often presents unique purification challenges that can impact yield, purity, and downstream applications.

This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind common purification issues and offer validated protocols to overcome them, ensuring you achieve the desired product quality for your research.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific experimental issues you may encounter during the purification of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide.

Q1: My crude product is a persistent oil or waxy solid and fails to crystallize. What is the likely cause and how can I purify it?

A: This is a common issue often caused by the presence of several impurities that act as crystallization inhibitors. The most likely culprits are unreacted starting materials (e.g., 4-fluorobenzenesulfonyl chloride), the over-alkylated byproduct (4-fluoro-N,N-diallylbenzenesulfonamide), or residual solvents.

Causality & Diagnosis: The presence of the N,N-diallylated byproduct, which is more nonpolar and often an oil, can significantly depress the melting point of your desired product.[1] Likewise, residual 4-fluorobenzenesulfonyl chloride, a viscous oil, can lead to a crude product that is difficult to solidify.[2]

  • Diagnostic Step 1: Thin-Layer Chromatography (TLC):

    • Protocol: Dissolve a small amount of your crude product in dichloromethane or ethyl acetate. Spot it on a silica gel TLC plate and develop it in a 3:1 Hexane:Ethyl Acetate system. Visualize under a UV lamp (254 nm).

    • Interpretation: You will likely see multiple spots. The desired mono-allylated product should have an intermediate Rf. A spot with a higher Rf is likely the less polar N,N-diallylated byproduct.[3] A spot that streaks or remains at the baseline could be the highly polar 4-fluorobenzenesulfonamide (unreacted starting material) or hydrolyzed 4-fluorobenzenesulfonic acid.

  • Diagnostic Step 2: ¹H NMR Spectroscopy:

    • Protocol: Obtain a ¹H NMR spectrum of your crude material in CDCl₃.

    • Interpretation: Look for characteristic signals of impurities. The presence of two distinct sets of allyl protons or an integration of the N-CH₂ -CH=CH₂ signal corresponding to more than 2 protons (relative to the aromatic protons) suggests the presence of the N,N-diallylated byproduct.

Solution: Purification by Column Chromatography When direct crystallization fails, silica gel column chromatography is the most effective method for separating these closely related compounds.[4][5]

  • Step-by-Step Protocol:

    • TLC Optimization: First, find a solvent system that provides good separation of your desired product from impurities, aiming for an Rf value between 0.2 and 0.4 for the product spot.[6] A gradient elution starting from Hexane and slowly increasing the proportion of Ethyl Acetate is often very effective.

    • Column Packing: Prepare a slurry of silica gel in your initial, nonpolar mobile phase (e.g., 9:1 Hexane:EtOAc) and pour it into the column, ensuring an even and compact bed.[4]

    • Sample Loading (Dry Loading Recommended): Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane. Add a portion of silica gel (about 2-3 times the weight of your crude material) and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[4] This technique often provides superior resolution compared to wet loading for complex mixtures.

    • Elution: Begin elution with the nonpolar mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., move from 9:1 to 4:1 to 3:1 Hexane:EtOAc).

    • Fraction Analysis: Monitor the collected fractions by TLC to identify and combine those containing the pure product.

    • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product, which should now be more amenable to crystallization.

Q2: My NMR spectrum shows an extra set of allyl peaks and lacks an N-H proton signal. What is this impurity?

A: This is the classic signature of the N,N-diallylated byproduct: 4-fluoro-N,N-di(prop-2-en-1-yl)benzene-1-sulfonamide .

Causality & Diagnosis: The formation of this tertiary sulfonamide is a common side reaction in the N-alkylation of primary sulfonamides.[1][3] After the initial desired mono-alkylation, the resulting secondary sulfonamide can be deprotonated again by the base, leading to a second alkylation event.[1] This is especially prevalent if a large excess of the alkylating agent (e.g., allyl bromide) or a strong base is used.

  • Diagnostic Step: ¹H NMR and Mass Spectrometry:

    • ¹H NMR: The spectrum will show signals for two allyl groups. The N-CH₂ -CH=CH₂ signal will integrate to 4H (relative to the 4H of the aromatic ring). Crucially, the characteristic N-H proton signal (a broad singlet or triplet, typically around δ 4.5-5.5 ppm) will be absent.

    • MS: Mass spectrometry will show a molecular ion peak corresponding to C₁₂H₁₄FNO₂S (M.W. 255.31), which is 40 mass units higher than the desired product.

Solution: Chromatographic Separation & Prevention

  • Separation: As this byproduct is significantly less polar than the desired N-H containing product, it can be effectively separated by silica gel chromatography, as described in the Q1 solution. The N,N-diallylated compound will elute first.

  • Prevention Strategies:

    • Control Stoichiometry: Use no more than 1.1 to 1.5 equivalents of the allyl halide. A large excess strongly favors dialkylation.[3]

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration, favoring mono-alkylation.[3]

    • Choice of Base: Using a milder base (e.g., K₂CO₃ instead of NaH) can sometimes reduce the rate of the second deprotonation.

Q3: I see a highly polar spot at the TLC baseline and my product yield is low after aqueous work-up. What is this?

A: This indicates the presence of 4-fluorobenzenesulfonic acid , which forms from the hydrolysis of the starting material, 4-fluorobenzenesulfonyl chloride.

Causality & Diagnosis: Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of water or hydroxide ions during work-up, to form the corresponding sulfonic acid.[2] While sulfonamides themselves are generally stable under neutral and basic conditions, they can undergo hydrolysis under strongly acidic conditions (e.g., pH < 4).[7][8][9] The resulting sulfonic acid is highly polar and water-soluble, leading to its appearance at the TLC baseline and potential loss of product into the aqueous layer if it forms a salt with your product.

  • Diagnostic Step: TLC and Work-up Analysis:

    • TLC: A spot that does not move from the origin (Rf = 0) in moderately polar solvent systems like Hexane:EtOAc is characteristic of a salt or a very polar acidic compound.

    • Work-up: If you observe emulsions during extraction or loss of material, it could be due to the detergent-like properties of the sulfonic acid salt.

Solution: Optimized Work-up Procedure

  • Quenching: Before starting the aqueous work-up, ensure all the reactive 4-fluorobenzenesulfonyl chloride is consumed. If the reaction is complete, this is less of an issue. If you suspect an excess, you can quench the reaction mixture by adding a small amount of a water-soluble amine like aqueous ammonia, which converts the sulfonyl chloride to the water-soluble 4-fluorobenzenesulfonamide.[2]

  • Mild Basic Wash: During the work-up, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) instead of strong bases like NaOH or KOH.[2] Sodium bicarbonate is sufficiently basic to deprotonate any 4-fluorobenzenesulfonic acid, forming the sodium salt which will partition exclusively into the aqueous layer, but it is less likely to cause unwanted side reactions with your product.

  • Brine Wash: Always finish the aqueous work-up with a wash using saturated aqueous NaCl (brine) to break up any emulsions and reduce the amount of dissolved water in the organic layer.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving purification challenges with crude 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide.

G cluster_start Initial State cluster_analysis Analysis cluster_diagnosis Diagnosis & Action cluster_end Final Product start Crude Product Mixture analysis Perform TLC & ¹H NMR Analysis start->analysis diagnosis Impurity Profile? analysis->diagnosis path1 Column Chromatography (Hex/EtOAc Gradient) diagnosis->path1 Oily Product Multiple Spots (TLC) N,N-diallyl (NMR) path2 Modify Work-up: - Quench w/ NH₃ - Use NaHCO₃ wash diagnosis->path2 Baseline Spot (TLC) Low Yield after Work-up path3 Recrystallization (e.g., EtOH/Water) diagnosis->path3 Mostly Pure Minor Impurities end_node Pure Crystalline Product path1->end_node path2->analysis Re-analyze path3->end_node reaction_pathway SM1 4-Fluorobenzenesulfonamide plus1 + Product Desired Product (4-fluoro-N-allylbenzenesulfonamide) SM1->Product 1. Base 2. Allyl Bromide (1 eq) SM2 Allyl Bromide Byproduct Byproduct (N,N-diallylated) Product->Byproduct 1. Base 2. Allyl Bromide (>1 eq) plus2 +

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Sulfonamide Derivatives

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling to formulate sulfonamide derivatives (e.g., sulfamethoxazole, sulfameraz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling to formulate sulfonamide derivatives (e.g., sulfamethoxazole, sulfamerazine). These compounds are notoriously difficult to dissolve in aqueous media due to their high crystal lattice energies, lipophilic aromatic rings, and complex acid-base profiles.

This guide bypasses generic advice to provide a causality-driven troubleshooting framework, self-validating experimental protocols, and field-proven strategies to successfully enhance sulfonamide solubility.

Core Solubilization Strategies & Causality (The "Why")

To solve a solubility issue, you must first understand the thermodynamic and structural barriers of your specific Active Pharmaceutical Ingredient (API).

A. pH Adjustment and Salt Formation

The Causality: Most sulfonamides possess a weakly acidic sulfonamide group (–SO₂NH–) with a pKa typically ranging from 5.0 to 8.0. At a pH below their pKa, they exist primarily in their unionized, hydrophobic form. By elevating the pH above the pKa, the nitrogen deprotonates, forming a highly water-soluble anion driven by favorable ion-dipole interactions with water. Utilizing counterions like Meglumine (MEG) can drastically enhance this effect. For example, combining pH adjustment with Meglumine has been shown to increase the solubility of sulfamerazine by 34-fold.

B. Cyclodextrin (CD) Inclusion Complexation

The Causality: Sulfonamides contain hydrophobic aromatic and heterocyclic rings that perfectly fit into the lipophilic inner cavity of cyclodextrins (like β-CD or HP-β-CD). This host-guest complexation shields the hydrophobic moieties from water while the hydrophilic exterior of the CD ensures aqueous dissolution. The addition of water-soluble polymers (e.g., PEG 20000) acts as a ternary agent, lowering the thermodynamic barrier for complexation and significantly increasing the stability constant ( Kc​ )1[1].

C. Nanocrystal & Surface Functionalization

The Causality: For sulfonamides with exceptionally high melting points, the energy required to break the crystal lattice is the primary barrier. Nanonisation increases the surface area-to-volume ratio, accelerating the dissolution rate per the Noyes-Whitney equation. Modern approaches incorporate hydrophilic functionalized graphene oxide (nGO) into the crystal structure to create hydrogen-bonded channels that pull water into the lattice, doubling aqueous solubility2[2].

Decision matrix for selecting a sulfonamide solubility enhancement strategy.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system . This means the workflow includes built-in checkpoints to confirm the mechanistic pathway is functioning as intended before proceeding to scale-up.

Protocol A: Self-Validating Phase-Solubility Profiling for CD Complexation

This protocol determines the stoichiometric ratio and stability constant of a Sulfonamide-CD complex.

  • Preparation: Prepare a series of aqueous buffer solutions (pH 7.0) containing increasing concentrations of your chosen cyclodextrin (e.g., 0 to 20 mM).

  • API Addition: Add an excess amount of the sulfonamide API to each vial to ensure a saturated state.

  • Equilibration: Seal the vials and agitate them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for 48 to 72 hours to reach thermodynamic equilibrium.

  • Phase Separation: Filter the suspensions through a 0.22 µm syringe filter (discarding the first 1 mL to account for membrane adsorption).

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved API concentration using validated HPLC or UV-Vis spectroscopy.

  • Self-Validation Checkpoint (Data Plotting): Plot the API concentration (y-axis) against the CD concentration (x-axis).

    • Validation Pass: If the plot yields a straight line with a slope less than 1 (an AL​ -type diagram), you have successfully formed a 1:1 inclusion complex. You can now calculate the stability constant ( Kc​ ) using the equation: Kc​=Slope/(Intercept×(1−Slope)) .

    • Validation Fail: If the curve deviates positively ( AP​ -type), higher-order complexes are forming, which may precipitate upon dilution.

Self-validating phase-solubility experimental workflow for cyclodextrin complexation.

Protocol B: Meglumine-Sulfonamide Binary Salt Formation
  • Dispersion: Suspend the required dose of sulfonamide in purified water.

  • Titration: Slowly add a 1M Meglumine solution under continuous magnetic stirring until the suspension turns completely clear.

  • Equilibration & Monitoring: Allow the solution to stir for 24 hours.

  • Self-Validation Checkpoint (pH Drift Analysis): Measure the pH at T=0 and T=24 hours.

    • Validation Pass: The pH remains stable and is at least 1.5 to 2 units above the API's pKa. This guarantees >99% of the drug remains in its ionized, soluble state.

    • Validation Fail: If the pH drops toward the pKa, the buffering capacity is insufficient, and micro-precipitation will occur over time.

Troubleshooting & FAQs

Q: Why did my sulfonamide precipitate immediately upon dilution in simulated biological fluids? A: This is a classic cosolvent/pH-shift precipitation failure. If your formulation relies heavily on a high pH or a high fraction of cosolvents (like ethanol or propylene glycol), diluting it in a neutral aqueous medium (like blood or intestinal fluid) exponentially drops the solvent's capacity to hold the drug. Troubleshooting Action: You must transition from a purely solubilized state to a supersaturated state. Incorporate polymeric precipitation inhibitors (e.g., HPMC, PVP) to maintain the drug in a metastable supersaturated state long enough for absorption to occur. Alternatively, switch to a cyclodextrin complex, which relies on equilibrium dissociation rather than bulk solvent capacity.

Q: How do I choose the right cyclodextrin for my specific sulfonamide? A: Selection is dictated by the steric bulk of the drug's substituents (e.g., the pyrimidine ring) and the desired route of administration. Native β-CD forms excellent 1:1 complexes with sulfonamides but has a poor intrinsic aqueous solubility limit (~18.5 mg/mL) and is nephrotoxic parenterally. For IV or high-concentration oral liquids, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard due to its high aqueous solubility (>600 mg/mL) and excellent safety profile.

Q: I am using an Acetonitrile/Propanol cosolvent system for analytical sample prep, but the solubility curve is non-linear. Why? A: Sulfonamides frequently exhibit non-ideal thermodynamic behavior in mixed solvents due to specific solute-solvent hydrogen bonding. For instance, sulfamerazine reaches its maximum solubility in neat acetonitrile rather than a specific cosolvent ratio. This is driven by the Kamlet-Taft acidity scale; because sulfamerazine is acidic, it dissolves better in less acidic solvents3[3]. Always map the solubility across the entire mole fraction range rather than assuming a log-linear increase.

Quantitative Data Summaries

To benchmark your formulation efforts, compare your baseline API solubility against these field-validated enhancement strategies.

APIEnhancement StrategyBaseline Aqueous Solubility (mg/mL)Enhanced Solubility (mg/mL)Fold IncreaseReference
Sulfamethoxazole (SMZ) β-CD + PEG 20000 (Ternary Complex)0.0860.377~4.4x[1]
Sulfamerazine (SMR) Meglumine Binary System (pH 8.0)~1.6154.800~34.0x
Sulfamethoxazole (SMX) Graphene Oxide (nGO) Nanocomposite0.0290.063~2.1x[2]

References

  • Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins Source: MedCrave / Academic Journals URL:[Link]

  • Characterization, inclusion mode, phase-solubility and in vitro release studies of inclusion binary complexes with cyclodextrins Source: CONICET URL:[Link]

  • Enhancing the Solubility and Antibacterial Efficacy of Sulfamethoxazole by Incorporating Functionalized PLGA and Graphene Oxide Nanoparticles into the Crystal Structure Source: MDPI (Pharmaceutics) URL:[Link]

  • Numerical Analysis of Sulfamerazine Solubility in Acetonitrile + 1-Propanol Cosolvent Mixtures at Different Temperatures Source: MDPI URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability and Storage of N-allyl Sulfonamides

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with N-allyl sulfonamides. This resource provides in-depth answers to common questions regarding the stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with N-allyl sulfonamides. This resource provides in-depth answers to common questions regarding the stability and proper storage of these important chemical entities. The unique structure of N-allyl sulfonamides, containing both a reactive allyl group and a sulfonamide moiety, presents specific challenges that require careful handling to ensure compound integrity.

Frequently Asked Questions & Troubleshooting

Question 1: My N-allyl sulfonamide has developed a yellow or brownish tint during storage. What is causing this discoloration?

Discoloration is a common visual indicator of chemical decomposition. For N-allyl sulfonamides, this is typically caused by one of two pathways, often initiated by exposure to atmospheric oxygen, light, or trace metal impurities:

  • Oxidation of the Allyl Group: The C-H bonds at the allylic position (the carbon atom adjacent to the double bond) are weaker and more susceptible to oxidation than other C-H bonds.[1] This process can be initiated by light, heat, or radical initiators, leading to the formation of allylic hydroperoxides. These intermediates can further decompose into a complex mixture of colored byproducts, including α,β-unsaturated aldehydes or ketones.[2]

  • Radical-Mediated Polymerization: The allyl group itself can be susceptible to free-radical initiated polymerization.[3] Trace impurities or exposure to UV light can generate radicals that attack the double bond, initiating a chain reaction that forms oligomeric or polymeric materials. These higher molecular weight species are often highly colored and can appear as a viscous oil or brownish solid mixed with your compound.

The presence of oxygen can significantly accelerate these degradation pathways.[4]

Question 2: How can I definitively confirm if my N-allyl sulfonamide sample has degraded and what are the likely impurities?

Visual inspection is a good first step, but analytical confirmation is crucial. Several standard laboratory techniques can be used to assess the purity of your sample and identify potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most powerful tools for this purpose. Compare the spectrum of your stored sample to that of a freshly purified or reference sample. Look for the disappearance or decreased integration of the characteristic allyl protons and the appearance of new, broad signals in the aliphatic region (indicative of polymerization) or signals in the aldehydic region (~9-10 ppm).

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying purity and detecting degradation products.[5][6] A reversed-phase HPLC method with UV detection is typically suitable for sulfonamides.[5][7] Degradation will appear as a decrease in the peak area of your main compound and the emergence of new peaks, which usually have different retention times.

  • Thin-Layer Chromatography (TLC): TLC offers a quick, qualitative assessment. Spot your sample on a silica gel plate alongside a reference standard. The appearance of new spots, streaking, or a spot remaining at the baseline suggests the presence of impurities or polymeric material.[8]

Common Decomposition Products to Look For:

  • Hydrolysis: Sulfanilamide, sulfanilic acid, or the parent aniline.[7]

  • Oxidation: Allylic alcohols, aldehydes, or ketones.[2][9]

Workflow for Investigating Suspected Decomposition

Below is a systematic workflow to diagnose and address the stability issues of N-allyl sulfonamides.

Troubleshooting_Workflow start Observation: Compound Discoloration or Change in Physical State analysis Step 1: Analytical Confirmation (HPLC, NMR, TLC) start->analysis decision Is Decomposition Confirmed? analysis->decision review_storage Step 2: Review Storage Conditions (Temp, Light, Atmosphere) decision->review_storage Yes end_ok Problem Resolved: Compound is Stable decision->end_ok No implement_changes Step 3: Implement Corrective Actions (Repurify, Add Stabilizer, Adjust Storage) review_storage->implement_changes monitor Step 4: Monitor Stability of Corrected Sample implement_changes->monitor monitor->end_ok Stable end_fail Problem Persists: Consider Resynthesis or Further Mechanistic Study monitor->end_fail Unstable

A systematic workflow for troubleshooting N-allyl sulfonamide stability.
Question 3: What are the ideal storage conditions to maximize the shelf-life of N-allyl sulfonamides?

To mitigate the decomposition pathways described above, stringent storage protocols are necessary. The primary goal is to exclude oxygen, light, and heat.

ParameterRecommended ConditionRationale
Temperature ≤ 5 °C (Refrigerated)Low temperatures significantly slow the rates of both oxidation and polymerization reactions.[10][11] For long-term storage, -20 °C (frozen) is preferable.
Atmosphere Inert Gas (Argon or Nitrogen)Replacing air with an inert gas is the most critical step to prevent oxidation.[12] This directly removes the oxygen required for radical formation and peroxide chain reactions.
Light Amber Vial / DarknessStore in an amber glass vial or wrap a clear vial in aluminum foil to protect the compound from UV light, which can initiate radical decomposition pathways.[10]
Container Tightly Sealed Glass VialUse a vial with a PTFE-lined cap to ensure an airtight seal, preventing moisture and air from entering. Avoid plastic containers where possible, as leaching of plasticizers or additives could potentially initiate degradation.
Purity Highest PossibleEnsure the compound is free from trace metals, residual acid/base, or peroxide contaminants from solvents, as these can catalyze decomposition.
Question 4: I suspect radical-mediated decomposition is the main issue. Can I add a stabilizer, and if so, how?

Yes, adding a radical inhibitor is a highly effective strategy, especially for long-term storage or for compounds that are particularly sensitive.

Recommended Stabilizer: Butylated hydroxytoluene (BHT) is a widely used and effective radical scavenger.[4] It functions by donating a hydrogen atom to reactive peroxy radicals, terminating the auto-oxidation chain reaction.[4][13] This converts the reactive radical into a stable hydroperoxide and generates a resonance-stabilized BHT radical that is unreactive towards further propagation.[4]

Protocol for Adding BHT Stabilizer:

  • Prepare a Stock Solution: Dissolve BHT in a volatile solvent in which your N-allyl sulfonamide is also soluble (e.g., dichloromethane or ethyl acetate) to make a 1 mg/mL stock solution.

  • Doping: To your purified N-allyl sulfonamide, add the BHT stock solution to achieve a final concentration of 50-200 ppm (e.g., add 50-200 µL of the stock solution per 1 gram of your compound).

  • Solvent Removal: Thoroughly mix the solution to ensure even distribution of the BHT.

  • Evaporation: Carefully remove the solvent under reduced pressure, ensuring the final product is a dry, free-flowing solid.

  • Storage: Transfer the stabilized compound to an amber vial, flush with argon or nitrogen, seal tightly, and store at ≤ 5 °C.

Radical_Scavenging ROO ROO• (Reactive Peroxy Radical) ROOH ROOH (Stable Hydroperoxide) ROO->ROOH H• donation BHT BHT-H (Stabilizer) BHT->ROOH BHT_rad BHT• (Unreactive BHT Radical) ROOH->BHT_rad Termination Chain Termination BHT_rad->Termination

Mechanism of BHT as a radical scavenger.
Question 5: Can the pH of trace impurities affect the stability of the sulfonamide bond itself?

While the sulfonamide bond is generally considered robust, it is susceptible to hydrolysis under harsh acidic or basic conditions.[14][15]

  • Acidic Hydrolysis: Under strongly acidic conditions (e.g., pH < 2), the sulfonamide nitrogen can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.[7] Studies have shown that some sulfonamides degrade effectively at pH 2.0 over several months.[7]

  • Alkaline Hydrolysis: Strong basic conditions can also promote hydrolysis, although many sulfonamides are stable up to pH 9 or 10.[7][16]

Practical Implication: While trace amounts of acidic or basic impurities are unlikely to cause rapid decomposition at room temperature, it is best practice to ensure your purified compound is neutral. If your synthesis involves a final acidic or basic wash, ensure the compound is thoroughly washed with neutral water and dried completely before storage. For compounds that may be salts, storing them as the free base or free acid is often preferable for long-term stability.

References

  • Institut für Wasserchemie und Chemische Balneologie. (n.d.). Sulfonamide Degradation.
  • ACS Omega. (2023, July 21). Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. ACS Publications.
  • PubMed. (2002, April 7). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
  • Fluoryx Labs. (2020, November 23). The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing.
  • ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions.
  • Ataman Kimya. (n.d.). BUTYLHYDROXYTOLUENE (BHT).
  • Domainex. (2022, August 8). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag.
  • RSC Publishing. (n.d.). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications.
  • ScienceDirect. (2025, August 6). A very fast and simple method for the determination of sulfonamide residues in seawaters.
  • foodadditives.net. (2020, June 3). What is Butylated Hydroxytoluene (BHT, E321) in food: Uses, Safety, Side effects.
  • Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides.
  • Wikipedia. (n.d.). Butylated hydroxytoluene.
  • Chemistry Stack Exchange. (2020, May 25). Oxidation to allylic alcohols without stoichiometric metal reagents.
  • ResearchGate. (n.d.). Deprotection of N‐allylsulfenamide 3 under basic conditions.
  • Chemistry Learner. (2025, October 22). Allyl (Allylic): Definition, Structure, Compounds, & Reactions.
  • Wikipedia. (n.d.). Allyl group.
  • Thieme. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts.
  • ACS Publications. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis.
  • ResearchGate. (2025, August 7). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites.
  • RSC Publishing. (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides.
  • ACS Publications. (2021, November 15). Practical Os/Cu-Cocatalyzed Air Oxidation of Allyl and Benzyl Alcohols at Room Temperature and Atmospheric Pressure. Organic Letters.
  • Environmental Health & Safety. (n.d.). Chemical Storage Guidelines.
  • Organic Chemistry Portal. (n.d.). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources.
  • SpringerLink. (2023, October 16). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia.
  • PMC. (2018, February 23). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts.
  • PMC. (n.d.). N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis.
  • ACS Publications. (2006, May 9). N-Acylsulfonamide Linker Activation by Pd-Catalyzed Allylation. Organic Letters.
  • SciELO. (n.d.). Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
  • PMC. (n.d.). Preparation of sulfonamides from N-silylamines.
  • Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution.
  • Asian Journal of Green Chemistry. (2026, January 27). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities.
  • ResearchGate. (n.d.). Effects of Storage Conditions on Allicin Content in Garlic (Allium sativum).
  • ResearchGate. (n.d.). Stability and reactivity profile for N‐halogenated sulfonamides.
  • Nanjing Chemical Material Corp. (n.d.). Learn About the Application and Storage of Allyl Alcohol.
  • SLT. (2025, July 15). How to Form Allylic Alcohol.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for Sulfonamide Functionalization

Welcome to the technical support center for sulfonamide functionalization. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalytic C-N and C-S...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for sulfonamide functionalization. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalytic C-N and C-S bond formation to synthesize sulfonamides. The following sections provide in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying principles that govern catalyst performance and reaction success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to guide your initial experimental design.

Q1: Why is catalyst selection so critical for sulfonamide functionalization?

A1: Catalyst selection is paramount because the sulfonamide moiety introduces specific electronic and steric challenges that are not present with simpler amines. The sulfonamide N-H bond is more acidic, and the nitrogen lone pair is less nucleophilic due to delocalization into the sulfonyl group. Furthermore, the sulfonamide group itself can act as a ligand for the metal center, leading to the formation of stable, off-cycle complexes that deactivate the catalyst.[1] An optimized catalyst system must be active enough to overcome the lower nucleophilicity of the sulfonamide while remaining stable enough to resist deactivation pathways.

Q2: What are the primary classes of catalysts used for these reactions?

A2: The most common and robust catalysts are based on transition metals, particularly palladium and copper.

  • Palladium-based catalysts are the workhorses for C-N cross-coupling (Buchwald-Hartwig amination), pairing aryl halides or pseudohalides with sulfonamides.[2][3] Their activity is highly tunable through the choice of phosphine ligands.

  • Copper-based catalysts are often used for similar N-arylation reactions, representing a more economical option.[4][5] These systems are particularly effective and can sometimes be performed under ligand-free conditions.[4]

  • Photocatalytic and Electrochemical Methods are emerging as powerful, mild alternatives.[6][7] These strategies often proceed through radical intermediates, enabling novel transformations and late-stage functionalization of complex molecules under metal-free or synergistic conditions.[8][9][10]

Q3: How do I choose between a Palladium and a Copper catalyst for N-arylation?

A3: The choice depends on substrate scope, functional group tolerance, and cost considerations.

  • Palladium systems generally offer broader substrate scope and higher functional group tolerance, especially for complex molecules. The development of specialized biarylphosphine ligands has enabled the coupling of challenging, sterically hindered, or electronically demanding substrates.[2][3] However, palladium and its associated ligands are more expensive.

  • Copper systems are significantly more cost-effective and are excellent for many common N-arylations.[4] They can be sensitive to certain functional groups and may require higher reaction temperatures. Catalyst inhibition by inorganic side products can also be a concern in copper catalysis.[11] For large-scale synthesis where cost is a major driver and the substrates are compatible, copper is an attractive choice.

Q4: What is the fundamental role of the ligand in a palladium-catalyzed reaction?

A4: The ligand is not a passive spectator; it is a critical controller of the catalyst's reactivity and stability. Its primary roles are:

  • Stabilizing the Active Catalyst: Electron-rich and sterically bulky ligands (e.g., biarylphosphines like t-BuXPhos) stabilize the active Pd(0) species, preventing its aggregation into inactive palladium black.[1][3]

  • Promoting Reductive Elimination: The ligand's steric bulk forces the aryl group and the nitrogen atom into close proximity on the palladium center, facilitating the crucial C-N bond-forming reductive elimination step. This is often the rate-limiting step of the catalytic cycle.[3]

  • Preventing Deactivation: In some cases, substrates or products can displace the ligand, leading to catalytically dormant species.[2] A well-chosen ligand with strong binding affinity can resist this displacement and keep the catalytic cycle running.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Low or No Product Conversion

Q: My reaction has stalled with low conversion, and I see a black precipitate forming. What is happening and how can I fix it?

A: The formation of a black precipitate is a classic sign of "palladium black," which consists of inactive, aggregated Pd(0) particles.[1] This indicates your active catalyst is falling out of the catalytic cycle.

  • Causality: The soluble, catalytically active Pd(0) complex is likely unstable under the reaction conditions. This can be caused by ligand degradation, displacement of the ligand by the solvent or amine, or the presence of oxygen.[1]

  • Troubleshooting Steps:

    • Improve Ligand Choice: Switch to a more sterically hindered and electron-rich phosphine ligand (e.g., a biarylphosphine). These ligands create a protective "pocket" around the palladium atom, preventing aggregation.[1]

    • Ensure an Inert Atmosphere: Oxygen can promote the decomposition of the active catalyst.[1] Ensure your solvents are rigorously degassed (e.g., via freeze-pump-thaw cycles) and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

    • Lower Catalyst Concentration and Temperature: High local concentrations or temperatures can accelerate decomposition pathways. Try lowering the catalyst loading and running the reaction at a lower temperature for a longer period.

Q: I am attempting to couple an electron-deficient aryl halide with my sulfonamide, but the reaction shows no conversion. What should I change?

A: Electron-deficient aryl halides undergo oxidative addition to Pd(0) readily, but the subsequent steps, particularly reductive elimination, can be slow. Conversely, electron-rich aryl halides can be slow to undergo the initial oxidative addition. The problem lies in an imbalance in the catalytic cycle.

  • Causality: The electronic properties of your chosen ligand may not be optimal for the rate-limiting step. For electron-deficient aryl halides, reductive elimination is often the slow step, and a more electron-donating ligand can accelerate it.

  • Troubleshooting Steps:

    • Systematic Ligand Screening: The most effective approach is to screen a panel of ligands with varying steric and electronic properties. For palladium catalysis, include ligands from different generations of Buchwald-Hartwig research.

    • Optimize the Base and Solvent: The choice of base and solvent is crucial and interdependent.[3][12] A stronger base may be needed to deprotonate the sulfonamide sufficiently, but it can also promote side reactions. Screen bases like K₃PO₄, Cs₂CO₃, and NaOtBu.[3][4] Polar aprotic solvents like THF, dioxane, or toluene are often effective.[4][13]

    • Consider a Different Metal: If extensive palladium catalyst screening fails, a copper-catalyzed system might be more suitable for your specific substrate combination.[4]

Issue 2: Formation of Byproducts and Low Selectivity

Q: My primary sulfonamide is undergoing di-arylation, leading to a low yield of the desired secondary sulfonamide. How can I prevent this?

A: This is a common issue when the product (secondary sulfonamide) is more reactive or has similar reactivity to the starting material (primary sulfonamide).

  • Causality: The N-H bond of the newly formed secondary sulfonamide can still be deprotonated and participate in the catalytic cycle, leading to a second coupling event.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of the sulfonamide relative to the aryl halide (e.g., 1.2 to 1.5 equivalents).

    • Slow Addition of the Limiting Reagent: Add the aryl halide slowly via a syringe pump over several hours. This keeps its concentration low at any given moment, favoring the reaction with the more abundant primary sulfonamide.[14]

    • Lower the Reaction Temperature: Reducing the temperature can often increase the selectivity for the initial reaction, as the activation energy for the second arylation may be higher.[14]

Q: I am observing a significant amount of biaryl homocoupling product from my aryl halide. What causes this and how can I minimize it?

A: Homocoupling is a common side reaction in cross-coupling chemistry, especially in Suzuki-Miyaura-type reactions used to prepare the aryl precursors, but it can also plague C-N couplings.

  • Causality: This side reaction is often promoted by the presence of oxygen or if a key step in the primary catalytic cycle, such as the reaction with the amine, is slow.[1] This gives the organopalladium intermediate time to undergo side reactions.

  • Troubleshooting Steps:

    • Rigorous Exclusion of Oxygen: As with catalyst decomposition, ensure all components of the reaction are thoroughly deoxygenated.[1]

    • Optimize the Base: The choice of base can be critical. A base that is too strong or too weak can disrupt the delicate balance of the catalytic cycle. Perform a screen of bases to find one that promotes the desired C-N coupling over homocoupling.

    • Increase Nucleophile Concentration: Ensure the sulfonamide is present in sufficient concentration and is adequately deprotonated to react efficiently with the palladium intermediate once it forms.

Catalyst System Comparison
FeaturePalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann-type)
Typical Catalyst Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligandCuI, Cu₂O, Cu(OAc)₂
Common Ligands Biarylphosphines (e.g., XPhos, RuPhos)Often ligand-free, or simple ligands like diamines
Typical Base NaOtBu, K₃PO₄, Cs₂CO₃K₂CO₃, Cs₂CO₃
Temperature Room temperature to ~110 °COften higher temperatures (>100 °C)
Pros Broad scope, high functional group tolerance, well-understood mechanism.[2]Low cost, effective for many substrates, simpler setup.[4]
Cons High cost of catalyst and ligands, sensitivity to air/moisture.[1]Can require harsh conditions, narrower substrate scope, potential for catalyst inhibition.[11]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for High-Throughput Catalyst/Ligand Screening

This protocol describes a parallel screening approach to quickly identify a lead catalyst system.

  • Array Preparation: In a glovebox, arrange an array of 24 glass vials (e.g., 4 mL) in a heating block.

  • Catalyst/Ligand Addition: To each designated vial, add the appropriate palladium precatalyst (e.g., 2 mol%) and ligand (e.g., 4 mol%).

  • Reagent Stock Solution: Prepare a stock solution containing your aryl halide (1.0 equiv.), sulfonamide (1.2 equiv.), and an internal standard (e.g., dodecane) in the chosen solvent (e.g., dioxane).

  • Base Addition: To each vial, add the solid base (e.g., K₃PO₄, 2.0 equiv.).

  • Reaction Initiation: Dispense an equal volume of the reagent stock solution into each vial.

  • Sealing and Heating: Securely cap each vial and place the array on the pre-heated block. Stir vigorously for the designated time (e.g., 12-24 hours).

  • Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the relative conversion to the desired product.

Protocol 2: Setting Up a Reaction Under Inert Atmosphere

Rigorous exclusion of air and moisture is critical for reproducibility.[1]

  • Glassware Preparation: Dry all glassware (reaction flask, condenser, etc.) in an oven at >120 °C overnight and allow to cool in a desiccator.

  • Assembly: Quickly assemble the glassware while hot and immediately place it under vacuum using a Schlenk line.

  • Purging: Alternate between vacuum and backfilling with a high-purity inert gas (Argon or Nitrogen) at least three times to remove residual air.

  • Reagent Addition: Add solid reagents (sulfonamide, aryl halide, base, catalyst) to the flask under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous, degassed solvent via cannula or a gas-tight syringe.

  • Reaction Conditions: Maintain a slight positive pressure of inert gas throughout the reaction, often by using a gas bubbler or a balloon.

Section 4: Visualization & Workflows

Diagram 1: Troubleshooting Low Yield

This decision tree provides a logical workflow for diagnosing and solving low-yield reactions.

G start Low or No Yield precipitate Is a black precipitate (Pd black) visible? start->precipitate start_material Is starting material consumed? precipitate->start_material No inert_check Improve Inert Atmosphere: - Degas solvents (Freeze-Pump-Thaw) - Use high-purity inert gas precipitate->inert_check Yes temp_base_check Inactive Catalyst System: - Increase temperature - Screen different bases (K₃PO₄, Cs₂CO₃) - Screen different ligands/solvents start_material->temp_base_check No decomp_check Product or Intermediate Decomposition: - Lower reaction temperature - Use a milder base - Check product stability under reaction conditions start_material->decomp_check Yes ligand_check Change Ligand: - Use bulkier, electron-rich ligand - Increase ligand:metal ratio inert_check->ligand_check G cluster_0 Optimization Cycle A Initial Screen: Select Metal (Pd/Cu) & Initial Ligand/Base/Solvent B Vary Ligand: Test different steric/electronic properties A->B Analyze Yield C Vary Base: Screen inorganic vs. organic bases B->C Select Best Ligand D Vary Solvent: Test polarity and coordinating ability C->D Select Best Base E Vary Temperature & Concentration D->E Select Best Solvent E->B Re-evaluate Ligand? F Optimized Conditions E->F Finalize

Caption: Iterative workflow for optimizing a catalyst system for sulfonamide functionalization.

References

  • Fier, P. S., & Maloney, K. M. (2019). NHC-Catalyzed Deamination of Primary Sulfonamides: A Platform for Late-Stage Functionalization. Journal of the American Chemical Society, 141(4), 1463–1467. [Link]

  • White, M. C., et al. (N.A.). C—H TO C—N CROSS-COUPLING OF SULFONAMIDES WITH OLEFINS. PMC. [Link]

  • Wang, C., et al. (2021). Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer. Nature Communications. [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. [Link]

  • Buchwald, S. L., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. [Link]

  • Larock, R. C., et al. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. [Link]

  • Teo, Y-C., & Hor, T. S. A. (2014). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. Inorganic Chemistry Communications, 46, 154-158. [Link]

  • Wang, C., et al. (2021). Catalyst-free arylation of sulfonamides via visible light-mediated deamination. Chemical Science. [Link]

  • Black, A. (2017). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]

  • Royal Society of Chemistry. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]

  • Wu, J., et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Organic Letters. [Link]

  • Buchwald, S. L., et al. (2018). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Organic Chemistry Portal. (2024). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • Procter, D. J., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. [Link]

  • Larock, R. C., et al. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Dong, J., et al. (2022). Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates in Green Solvents. The Journal of Organic Chemistry. [Link]

  • Willis, M. C., et al. (2018). Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides. Journal of the American Chemical Society. [Link]

  • Shekhar, S., et al. (2011). A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates. Organic Chemistry Portal. [Link]

  • Willis, M. C., et al. (2024). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society. [Link]

  • Buchwald, S. L., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]

  • Willis, M. C., et al. (2024). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. PMC. [Link]

  • Dyson, P. J., & Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology. [Link]

  • ResearchGate. (2025). Palladium(II) complexes bearing bidentate pyridyl-sulfonamide ligands: Synthesis and catalytic applications. ResearchGate. [Link]

  • ResearchGate. (2022). Selected strategies for the synthesis of sulfonamides.... ResearchGate. [Link]

  • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides: S-N bond formation using MNPs-Benzo[d]imidazole-Cu Magnetic Catalyst. Journal of Synthetic Chemistry. [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. [Link]

  • Willis, M. C. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. [Link]

  • ResearchGate. (N.A.). N‐Arylation of sulfonamides with (hetero)aryl (pseudo)halides. ResearchGate. [Link]

  • ChemRxiv. (N.A.). A Practical and General Approach to the Late-Stage Functionalization of Complex Sulfonamides. ChemRxiv. [Link]

  • Organic Chemistry Portal. (2024). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Doyle, A. G., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC. [Link]

  • Procter, D. J., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ResearchGate. [Link]

  • Fier, P. S., & Maloney, K. M. (2019). NHC-Catalyzed Deamination of Primary Sulfonamides: A Platform for Late-Stage Functionalization. Journal of the American Chemical Society. [Link]

Sources

Troubleshooting

minimizing impurities in the synthesis of fluorinated benzenesulfonamides

Welcome to the Technical Support Center for the synthesis of fluorinated benzenesulfonamides. As researchers and drug development professionals, you are likely aware that fluorinated benzenesulfonamides are critical phar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of fluorinated benzenesulfonamides. As researchers and drug development professionals, you are likely aware that fluorinated benzenesulfonamides are critical pharmacophores, particularly in the design of carbonic anhydrase inhibitors and COX-2 selective NSAIDs. However, the synthesis of these motifs is fraught with chemoselectivity challenges.

As a Senior Application Scientist, I have designed this guide to provide causality-driven troubleshooting, validated protocols, and mechanistic insights to ensure high-purity yields.

Part 1: Interactive Troubleshooting Guide (FAQs)

Q1: My chlorosulfonation of fluorobenzene yields a significant amount of diarylsulfone byproduct. What is the mechanistic cause, and how can I suppress it? Causality & Solution: Diarylsulfone formation is a secondary electrophilic aromatic substitution. After the initial fluorobenzenesulfonyl chloride forms, it can act as an electrophile and react with unreacted fluorobenzene, catalyzed by the highly acidic conditions. This side reaction is highly temperature-dependent. To minimize this, maintain strict temperature control (typically 0–5 °C during addition, not exceeding 60 °C during heating) and use a large excess of chlorosulfonic acid (often 3-5 equivalents). This ensures rapid conversion of the starting material, leaving no unreacted fluorobenzene available for the secondary reaction ().

Q2: During the amination step, I am observing double-sulfonated (disulfonylated) impurities. How do I prevent this? Causality & Solution: Disulfonylation occurs when a primary amine reacts with two equivalents of the fluorobenzenesulfonyl chloride. The initial mono-sulfonamide product retains an acidic N-H proton; in the presence of a base, it deprotonates to form a nucleophilic anion that can attack a second sulfonyl chloride molecule. This happens when there is a local excess of the electrophile. To mitigate this, reverse your addition order: perform a slow, dropwise addition of the fluorobenzenesulfonyl chloride into a solution containing a slight excess of the primary amine. This maintains a near-zero steady-state concentration of the electrophile, kinetically favoring mono-sulfonylation ().

Q3: My final product is contaminated with fluorobenzenesulfonic acid. How does this form, and how can I avoid it? Causality & Solution: Sulfonyl chlorides are highly susceptible to hydrolysis. The presence of adventitious moisture in the reaction setup or during an aqueous workup before amination converts the sulfonyl chloride back to the corresponding sulfonic acid, which is highly polar and difficult to separate. Ensure all glassware is oven-dried, use anhydrous solvents, and maintain an inert atmosphere. Absolute purity is paramount, especially when synthesizing ligands for sensitive biological assays like .

Part 2: Mechanistic Pathway Diagram

The following diagram maps the critical decision points in the synthetic workflow where impurities diverge from the main product pathway.

ImpurityPathways Start Fluorinated Benzene Step1 Chlorosulfonation (ClSO3H, 0-60°C) Start->Step1 Intermediate Fluorobenzenesulfonyl Chloride Step1->Intermediate Main Pathway Impurity1 Diarylsulfone (Thermal Impurity) Step1->Impurity1 Excess Heat / Unreacted Substrate Impurity2 Sulfonic Acid (Hydrolysis Impurity) Intermediate->Impurity2 Moisture Exposure (H2O) Step2 Amination (R-NH2, Et3N, 0°C) Intermediate->Step2 Product Fluorinated Benzenesulfonamide Step2->Product Main Pathway Impurity3 Disulfonamide (Stoichiometric Impurity) Step2->Impurity3 Local Excess of Sulfonyl Chloride

Reaction pathways in fluorinated benzenesulfonamide synthesis and common impurity branches.

Part 3: Quantitative Data on Impurity Minimization

The table below summarizes the empirical impact of optimizing reaction parameters on the impurity profile of fluorinated benzenesulfonamides, drawing from optimization strategies for.

Table 1: Impact of Reaction Conditions on Impurity Profiles

Reaction StepParameterSub-optimal ConditionOptimized ConditionPrimary Impurity ObservedImpurity Reduction (%)
Chlorosulfonation Temperature> 80 °C0 °C to 60 °CDiarylsulfone~85% reduction
Chlorosulfonation Reagent Ratio1:1.5 (Substrate:ClSO3H)1:4 (Substrate:ClSO3H)Diarylsulfone~90% reduction
Amination Addition OrderAmine added to Sulfonyl ChlorideSulfonyl Chloride added to AmineDisulfonamide~95% reduction
Amination SolventReagent-grade DCMAnhydrous DCM (Ar atm)Sulfonic Acid (Hydrolysis)>98% reduction

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems . Each step contains an inherent physical or chemical checkpoint to verify success before proceeding.

Protocol A: Optimized Chlorosulfonation of Fluorobenzene Derivatives

Self-validating mechanism: The use of a gas scrubber self-validates the reaction progress; the cessation of HCl gas evolution physically indicates the completion of the chlorosulfonation.

  • Apparatus Setup: Equip an oven-dried 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, an internal thermometer, and a gas outlet connected to a NaOH scrubber (to neutralize HCl and SO2 byproducts).

  • Reagent Charging: Charge the flask with chlorosulfonic acid (4.0 equivalents) and cool to 0 °C using an ice-salt bath.

  • Substrate Addition: Add the fluorobenzene derivative (1.0 equivalent) dropwise over 30 minutes. Critical: Maintain the internal temperature below 5 °C to prevent exothermic runaway and subsequent diarylsulfone formation.

  • Thermal Activation: Gradually warm the reaction mixture to 60 °C and stir for 2 hours. Monitor the gas bubbler; reaction completion is indicated when gas evolution ceases.

  • Quenching: Carefully quench the reaction by pouring the mixture dropwise over crushed ice under vigorous stirring.

  • Isolation: Extract the resulting fluorobenzenesulfonyl chloride with cold, anhydrous dichloromethane (DCM). Wash the organic layer with cold brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Proceed immediately to Protocol B to prevent hydrolysis.

Protocol B: Anhydrous Amination to Suppress Disulfonylation

Self-validating mechanism: TLC monitoring (e.g., 1:6 EtOAc:Hexanes) serves as a visual checkpoint. The highly polar sulfonic acid remains at the baseline, the desired mono-sulfonamide elutes centrally, and the non-polar disulfonamide runs near the solvent front.

  • Amine Preparation: In an oven-dried flask under an argon atmosphere, dissolve the primary amine (1.2 equivalents) and triethylamine (1.5 equivalents, acting as an acid scavenger) in anhydrous DCM.

  • Cooling: Cool the solution strictly to 0 °C.

  • Electrophile Preparation: Dissolve the freshly prepared fluorobenzenesulfonyl chloride (1.0 equivalent) from Protocol A in a minimum volume of anhydrous DCM.

  • Controlled Addition: Add the sulfonyl chloride solution dropwise to the amine solution over 1 hour. Critical: This slow addition prevents a local excess of the electrophile, thereby kinetically eliminating the formation of disulfonamide impurities.

  • Reaction Maturation: Allow the reaction to naturally warm to room temperature and stir for 4 hours.

  • Workup & Purification: Quench with 1M HCl to neutralize the excess amine and triethylamine. Extract with DCM, wash with brine, dry over MgSO4, and purify via flash chromatography.

References

  • "Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • "Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR." PMC, National Institutes of Health (NIH). URL: [Link]

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-fluoro-N-(prop-...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide. We address common challenges through detailed troubleshooting guides and frequently asked questions, focusing on the underlying chemical principles to empower you to optimize your process.

Part 1: Foundational Synthesis Protocol & Mechanism

The synthesis of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide is most classically achieved via the reaction of 4-fluorobenzenesulfonyl chloride with allylamine.[1][2][3] This reaction is a robust nucleophilic substitution at the electrophilic sulfur center of the sulfonyl chloride.[2]

Reaction Scheme:
  • Starting Material A: 4-Fluorobenzenesulfonyl chloride

  • Starting Material B: Allylamine (prop-2-en-1-amine)

  • Base: Triethylamine (or Pyridine)

  • Product: 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide

  • Byproduct: Triethylammonium chloride

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep_reagents Dissolve 4-Fluorobenzenesulfonyl Chloride in Aprotic Solvent (e.g., DCM) prep_base Add Base (e.g., Triethylamine) prep_reagents->prep_base reaction Cool to 0°C Add Allylamine Dropwise Allow to Warm to RT & Stir prep_base->reaction quench Quench with Water or Aqueous NH4Cl reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (e.g., 1M HCl, Brine) extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry purify Concentrate and Purify (Recrystallization or Chromatography) dry->purify analysis Confirm Structure & Purity (NMR, LC-MS, etc.) purify->analysis

Caption: High-level experimental workflow for sulfonamide synthesis.
Detailed Lab-Scale Experimental Protocol

This protocol describes a typical laboratory-scale synthesis.

Materials:

  • 4-Fluorobenzenesulfonyl chloride (1.0 eq)[4][5]

  • Allylamine (1.05 eq)

  • Triethylamine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-fluorobenzenesulfonyl chloride (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) to the stirred solution.

  • Add allylamine (1.05 eq) dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting sulfonyl chloride is consumed.[1][6]

  • Upon completion, wash the mixture sequentially with 1 M HCl, water, and finally brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel.

Part 2: Scaling Up the Synthesis: Key Considerations

Transitioning from a lab-scale (grams) to a pilot or production scale (kilograms) introduces significant challenges that are not always apparent in small-scale experiments.

ParameterLab-Scale (e.g., 1L Flask)Pilot-Scale (e.g., 100L Reactor)Rationale & Key Considerations
Heat Transfer High surface-area-to-volume ratio; rapid cooling with an ice bath.Low surface-area-to-volume ratio; requires jacketed reactor with controlled coolant flow.The reaction is exothermic. Inefficient heat removal on a large scale can lead to a runaway reaction, increased byproduct formation (e.g., di-sulfonylation), and potential degradation.[6][7]
Reagent Addition Dropwise addition via a dropping funnel over minutes.Controlled addition via a pump over a longer period (e.g., 1-2 hours).Slow, controlled addition is critical to manage the exotherm and avoid localized high concentrations of reagents, which can promote side reactions.[1]
Mixing Efficiency Magnetic stirrer provides adequate mixing.Mechanical overhead stirrer (e.g., impeller, turbine) is required.Inadequate mixing can lead to hot spots, localized concentration gradients, and incomplete reactions, resulting in lower yields and inconsistent product quality.[6]
Workup Separatory funnel for extractions.Reactor-based phase separation and pumping.Handling large volumes of solvents requires different equipment and safety protocols. Emulsion formation can be a greater challenge on a larger scale.
Isolation Filtration via Büchner funnel; evaporation via rotary evaporator.Centrifuge or filter press for solid isolation; reactor distillation for solvent removal.The physical method of isolating the final product must be scalable to handle large quantities of solids and liquids efficiently and safely.
Part 3: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and scale-up process.

Q1: My reaction yield is very low or I've isolated no product. What went wrong?

Low or no product formation is a common issue that can often be traced back to the quality of the starting materials or the reaction conditions.

Possible Causes & Solutions:

  • Hydrolyzed Sulfonyl Chloride: 4-Fluorobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the unreactive 4-fluorobenzenesulfonic acid.[1]

    • Diagnosis: Check for a pungent, acidic smell (HCl) from your starting material bottle. A significant amount of a polar byproduct that doesn't move from the baseline on TLC is indicative of the sulfonic acid.

    • Solution: Use a fresh bottle of 4-fluorobenzenesulfonyl chloride or purify the existing material. Ensure all glassware is oven-dried and solvents are anhydrous. Running the reaction under an inert atmosphere (nitrogen or argon) is crucial, especially on a larger scale.[1]

  • Incorrect Stoichiometry: An improper ratio of reactants, especially the amine or base, can lead to incomplete conversion.

    • Solution: Carefully verify the molar equivalents of all reagents. Using a slight excess (1.05-1.1 eq) of the more volatile allylamine can help drive the reaction to completion, but a large excess should be avoided.

  • Inadequate Mixing (Scale-Up Issue): On a larger scale, poor mixing can prevent the reactants from interacting effectively.[6]

    • Solution: Ensure the overhead stirrer design and speed are sufficient to create a homogenous mixture. Check for "dead zones" in the reactor where material may not be mixing well.

Troubleshooting Workflow: Low Yield

G start Problem: Low Yield q1 Did you analyze starting materials? start->q1 cause1 Cause: Hydrolyzed Sulfonyl Chloride q1->cause1 No q2 Was reaction monitored to completion? q1->q2 Yes sol1 Solution: Use fresh/purified reagent. Ensure anhydrous conditions. cause1->sol1 cause2 Cause: Incomplete Reaction q2->cause2 No q3 Was there a significant exotherm? q2->q3 Yes sol2 Solution: Increase reaction time. Optimize temperature. Check mixing efficiency. cause2->sol2 cause3 Cause: Side Reactions Due to Poor Temp Control q3->cause3 Yes sol3 Solution: Improve cooling. Slow down reagent addition. Use a less concentrated solution. cause3->sol3

Sources

Troubleshooting

Process Chemistry Technical Support Center: Exothermic Reaction Control in Sulfonylation

Welcome to the Process Chemistry Technical Support Center. This hub is designed for researchers, scale-up scientists, and drug development professionals facing thermal management challenges during sulfonylation workflows...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This hub is designed for researchers, scale-up scientists, and drug development professionals facing thermal management challenges during sulfonylation workflows.

Sulfonylation—the reaction of an amine or alcohol with a sulfonyl chloride—is a fundamental transformation in medicinal chemistry. However, it is notoriously exothermic. Failure to control the heat of reaction can lead to thermal runaway, severe safety hazards, and the formation of complex impurity profiles. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure safe and high-yielding scale-ups.

Section 1: Mechanistic Causality & Thermal Dynamics (FAQs)

Q1: Why do sulfonylation reactions pose such a high risk of thermal runaway during scale-up? A1: The high exothermicity of sulfonylation is driven by two simultaneous thermodynamic events. First, the formation of the highly stable sulfonamide (or sulfonate ester) bond releases significant enthalpy. Second, the reaction generates equimolar amounts of hydrogen chloride (HCl) gas[1]. The subsequent neutralization of this HCl by an auxiliary base (e.g., pyridine, triethylamine) is a highly exothermic acid-base reaction. If the rate of heat generation outpaces the cooling capacity of your reactor, the internal temperature spikes, leading to a thermal runaway cascade that can vaporize solvents and over-pressurize the vessel[1].

Q2: How do trace impurities contribute to unexpected exotherms? A2: Sulfonyl chlorides are highly electrophilic and exquisitely sensitive to moisture. Trace water in your solvent or on your glassware causes rapid hydrolysis of the sulfonyl chloride, yielding the corresponding sulfonic acid and HCl[1]. This side reaction is not only highly exothermic but also consumes your starting material. The excess HCl generated then reacts with your base, releasing even more heat. Rigorous drying of solvents and equipment is a self-validating step: if moisture is eliminated, the baseline exotherm will predictably match theoretical reaction calorimetry profiling.

Section 2: Troubleshooting Batch Operations

Q3: I am observing a sudden temperature spike (hot spots) during the addition of the sulfonyl chloride. How do I mitigate this? A3: Hot spots occur due to localized high concentrations of reagents before bulk mixing can disperse the heat.

  • Causality: Inadequate agitation and rapid volumetric dosing outpace the thermal mass's ability to absorb heat.

  • Solution: Implement controlled dosing using an automated syringe pump. Always monitor the internal temperature using a thermocouple rather than relying solely on the external cooling bath temperature[1]. If the internal temperature rises above 5 °C, the addition rate must be immediately reduced.

Q4: Why does my product yield drop significantly when scaling up from 1 gram to 50 grams, despite using the exact same stoichiometry? A4: Scale-up alters the surface-area-to-volume ratio of your reactor. In a 1g scale, a small round-bottom flask dissipates heat efficiently. At 50g, the reduced surface-area-to-volume ratio traps heat, causing the internal temperature to exceed the optimal range. Elevated temperatures promote side reactions, such as the formation of unreactive degradation products or competitive hydrolysis[2]. To fix this, you must transition from volumetric scaling to heat-transfer-based scaling, which often requires reaction calorimetry (RC1) or differential scanning calorimetry (DSC) to determine the Maximum Temperature of the Synthetic Reaction (MTSR)[1].

G Start Uncontrolled Temp Rise Detected? CheckAdd Addition Rate Too Fast? Start->CheckAdd SolAdd Use Syringe Pump for Controlled Dosing CheckAdd->SolAdd Yes CheckCool Inadequate Cooling? CheckAdd->CheckCool No SolCool Increase Agitation & Check Cooling Bath CheckCool->SolCool Yes CheckConc Concentration Too High? CheckCool->CheckConc No SolConc Dilute with Anhydrous Solvent CheckConc->SolConc Yes Calorimetry Perform Reaction Calorimetry (RC1) CheckConc->Calorimetry No

Caption: Decision tree for troubleshooting thermal runaway in batch sulfonylation.

Section 3: Advanced Mitigation via Continuous Flow Chemistry

Q5: Can continuous flow microreactors solve the thermal runaway issues in sulfonylation? A5: Yes. Microreactors possess a surface-area-to-volume ratio up to 1,000 times greater than traditional batch vessels, allowing for near-instantaneous heat dissipation[3].

  • Causality: By pumping the sulfonyl chloride and the nucleophile streams through a microchannel, the reaction occurs in a microscopic volume (low liquid holdup). The heat generated is immediately transferred to the reactor block, maintaining strictly isothermal conditions even for highly exothermic reactions (e.g., adiabatic temperature rises >120 °C)[4]. This eliminates hot spots, prevents thermal runaway, and suppresses temperature-dependent side reactions, significantly enhancing process safety[4].

FlowChem StreamA Stream A: Amine + Base PumpA HPLC Pump A StreamA->PumpA StreamB Stream B: Sulfonyl Chloride PumpB HPLC Pump B StreamB->PumpB Mixer Micro-Mixer (High Turbulence) PumpA->Mixer PumpB->Mixer Reactor Microreactor / TPFR (Isothermal Cooling) Mixer->Reactor Rapid Mixing Quench In-line Quench (Aqueous Base) Reactor->Quench Exotherm Controlled Collection Product Collection Quench->Collection

Caption: Continuous flow microreactor setup for safe, isothermal sulfonylation.

Section 4: Quantitative Data & Parameters

Table 1: Comparison of Thermal Control Parameters (Batch vs. Continuous Flow)

ParameterTraditional Batch ReactorContinuous Flow Microreactor
Surface-Area-to-Volume Ratio < 10 m²/m³> 10,000 m²/m³
Heat Dissipation Rate Low (Prone to hot spots)Extremely High (Isothermal)
Liquid Holdup (Active Volume) High (Entire batch volume)Low (Only volume in channels)
Addition/Mixing Speed Slow (Dropwise, 1-2 hours)Rapid (Milliseconds to seconds)
Thermal Runaway Risk High (Requires strict RC1 profiling)Negligible (Inherent safety)

Table 2: Common Exothermic Side Reactions in Sulfonylation

Side ReactionCausalityThermal ImpactPrevention Strategy
Sulfonyl Chloride Hydrolysis Trace moisture reacts with the electrophile[1].Highly exothermic; generates HCl, triggering further base neutralization heat.Oven-dry glassware (120 °C); use strictly anhydrous solvents.
Base-Catalyzed Degradation Localized excess of base at high temperatures degrades the product.Moderate exotherm; reduces overall yield and complicates purification.Maintain internal temp < 5 °C; ensure high-RPM agitation[1].

Section 5: Standardized Experimental Protocols

Protocol A: Controlled Batch Sulfonylation (Self-Validating System)

This protocol utilizes a feedback-loop validation system to ensure thermal safety during scale-up.

  • Preparation: Oven-dry all glassware at 120 °C for 4 hours. Assemble while hot and purge the reaction vessel with inert gas (N2 or Argon) to eliminate atmospheric moisture.

  • Substrate Loading: Dissolve the amine (1.0 eq) and anhydrous base (e.g., pyridine or triethylamine, 1.5 eq) in anhydrous dichloromethane (DCM).

  • Thermal Equilibration: Submerge the vessel in an ice-water bath. Insert an internal thermocouple. Stir at 400 RPM until the internal temperature stabilizes strictly at 0–2 °C.

  • Electrophile Preparation: Dissolve the sulfonyl chloride (1.05 eq) in a minimal volume of anhydrous DCM.

  • Dosing & Validation: Using an automated syringe pump, add the sulfonyl chloride solution dropwise over 30–60 minutes.

    • Self-Validation Check: The internal temperature must not exceed 5 °C[1]. Program the syringe pump with a thermal interlock: if T > 5 °C, the pump must automatically pause until the temperature drops back to 2 °C.

  • Completion & Quench: After addition, stir at 0 °C for 1 hour, then warm to room temperature for 2-4 hours. Cool back to 0 °C and quench slowly with cold 1M HCl to neutralize the remaining base safely[1].

Protocol B: Continuous-Flow Sulfonylation
  • System Priming: Flush a cross-shaped microreactor or tubular plug flow reactor (TPFR) with anhydrous solvent. Set the reactor cooling block to 0 °C.

  • Feed Preparation:

    • Stream A: Amine + Base dissolved in anhydrous solvent.

    • Stream B: Sulfonyl chloride dissolved in anhydrous solvent.

  • Flow Rate Calibration: Set the HPLC mass flow controllers to achieve a 1:1.05 molar ratio of Stream A to Stream B. Adjust the total flow rate to achieve a residence time optimized for the specific substrate (typically 1–5 minutes).

  • Steady-State Operation: Initiate pumping. The high mixing efficiency and heat transfer will maintain the reaction strictly at 0 °C despite the rapid kinetics[3].

  • In-line Quenching: Direct the reactor effluent into a stirred collection vessel containing a cold aqueous sodium bicarbonate solution to immediately neutralize any unreacted intermediates.

References

  • [Optimization of Gas-Liquid Sulfonation in Cross-Shaped Microchannels for α-Olefin Sulfonate Synthesis] - mdpi.com:[Link]

  • [Safe and Efficient Continuous Flow Synthesis of (3S,4S)-3-[(R)-1-(t-Butyldimethylsilyloxy)ethyl]-4-[(R)-1-carboxyethyl]-2-azetizinone via Vertical Dynamic Reactor] - acs.org:[Link]

Sources

Optimization

FAQ 1: How do I completely remove high-boiling polar solvents (DMF, DMSO) without losing my product in the aqueous phase?

Advanced Workup Solutions: Troubleshooting Product Isolation & Purification Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most pervasive bottlenecks...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Workup Solutions: Troubleshooting Product Isolation & Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most pervasive bottlenecks in downstream chemical processing. Organic synthesis is only as effective as its workup; if you cannot isolate your target molecule cleanly, the reaction's yield is irrelevant.

This guide moves beyond basic protocols. We will dissect the physicochemical causality behind common isolation failures—such as intractable emulsions, high-boiling solvent carryover, and persistent byproducts—and provide self-validating workflows to ensure high-purity product recovery.

The Mechanistic Problem: Dimethylformamide (DMF, bp 153 °C) and Dimethyl sulfoxide (DMSO, bp 189 °C) are excellent polar aprotic solvents, but their high boiling points make rotary evaporation impractical. Furthermore, because they are entirely miscible with both water and many organic solvents, they act as co-solvents during liquid-liquid extraction. This alters the partition coefficient, pulling your target product into the aqueous layer and decimating your isolated yield[1].

The Solution & Causality: To force the product into the organic phase, you must drastically reduce the organic character of the aqueous layer. This is achieved through massive volumetric dilution with water or by utilizing Solid Phase Extraction (SPE) or specialized vacuum evaporation[2].

Self-Validating Protocol: The "5x Volumetric Wash" Method

  • Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute the organic phase (preferably a non-polar solvent like diethyl ether or hexane) so that the organic volume is at least equal to the DMF/DMSO volume.

  • Aqueous Quench: Add distilled water equivalent to five times the original volume of the DMF/DMSO[1]. Causality: This massive dilution crashes the product out of the DMF/DMSO matrix and drives it into the organic layer.

  • Phase Separation: Shake gently and allow the layers to separate.

  • Validation Step: Spot the aqueous layer on a TLC plate alongside the organic layer. If the product is still visible in the aqueous phase, add brine (NaCl) to the aqueous layer to increase its ionic strength, forcing the organic product out (salting-out effect).

  • Back-Extraction: Wash the organic layer 3–4 more times with water or 5% aqueous LiCl to strip residual DMF.

Alternative for Water-Soluble Products: If your product is highly polar, aqueous washing will fail. Instead, employ Vacuum Vortex Evaporation (e.g., spiral plug technology), which utilizes spiral air flow under heat to evaporate DMF in ~24 minutes at 70 °C without bumping[2].

FAQ 2: My liquid-liquid extraction has formed a stubborn emulsion. How do I break it without compromising my yield?

The Mechanistic Problem: Emulsions occur when microscopic droplets of one liquid become stably dispersed in another. This is typically caused by a lack of density differential between the two phases, or the presence of surfactants, fine particulates, or alkali soaps that reduce interfacial tension[3]. Vigorous shaking exacerbates this by increasing the dispersed surface area.

The Solution & Causality: Breaking an emulsion requires disrupting the stabilizing forces. You must either increase the density/ionic strength of the aqueous phase, neutralize charged surfactants, or physically force droplet coalescence[4].

Self-Validating Protocol: Hierarchical Emulsion Breaking

  • Time and Gravity: Allow the funnel to sit undisturbed for 15 minutes. Gently tap the glass to encourage droplet coalescence[3].

  • Salting Out (Ionic Disruption): If the emulsion persists, add solid NaCl or saturated brine. Causality: Increasing the ionic strength of the aqueous phase increases its density and polarity, decreasing the solubility of organic droplets and forcing phase separation[4].

  • Acidification: If the emulsion is caused by basic soaps or detergents, dropwise addition of 1M HCl (lowering pH to ~2) will protonate the surfactants, neutralizing their amphiphilic charge and destroying their emulsifying power[3].

  • Physical Filtration: If a milky interface remains, drain the emulsion layer and filter it directly through a pad of anhydrous sodium sulfate (Na2SO4) or Celite on a glass frit. Causality: The Na2SO4 chemically binds the water, while the porous Celite traps fine particulates, allowing the coalesced organic solvent to pass through cleanly[3].

  • Centrifugation: For highly intractable micro-emulsions, transfer the mixture to a centrifuge tube and spin at 3500 rpm for 15 minutes to force mechanical phase separation[5].

Emulsion n1 Emulsion Formed n2 Allow to rest (15 min) n1->n2 n3 Add saturated NaCl (Brine) n2->n3 Persists n6 Clean Phase Separation n2->n6 Resolves n4 Filter through Celite/Na2SO4 n3->n4 Persists n3->n6 Resolves n5 Centrifuge (3500 rpm) n4->n5 Persists n4->n6 Resolves n5->n6

Hierarchical decision tree for breaking stubborn emulsions during liquid-liquid extraction.

FAQ 3: How can I isolate my product from Triphenylphosphine Oxide (TPPO) without tedious column chromatography?

The Mechanistic Problem: Triphenylphosphine oxide (TPPO) is a ubiquitous, highly crystalline byproduct generated in stoichiometric amounts during Wittig, Mitsunobu, and Appel reactions. It streaks notoriously on silica gel, making chromatographic separation a nightmare[6].

The Solution & Causality: Exploit the divergent physicochemical properties of TPPO. TPPO is highly soluble in dichloromethane and THF, but it is practically insoluble in cold, non-polar aliphatic solvents like cyclohexane, hexane, and petroleum ether[7]. By swapping the solvent system, you can selectively precipitate TPPO while keeping your product in solution.

Self-Validating Protocol: Chromatography-Free TPPO Precipitation

  • Solvent Exchange: Concentrate the crude reaction mixture under reduced pressure to completely remove the reaction solvent (e.g., THF or DCM)[7].

  • Resuspension: Suspend the resulting residue in a minimal amount of cold cyclohexane or a pentane/diethyl ether mixture[8]. Causality: The non-polar solvent dissolves the target product, while the highly polar P=O bond of TPPO forces it to crystallize out of the non-polar matrix.

  • Trituration & Filtration: Stir vigorously, then filter the suspension through a sintered glass funnel or a short silica plug[8].

  • Validation Step: Evaporate the filtrate and analyze via 31P NMR. A clean spectrum lacking the characteristic TPPO peak at ~29 ppm confirms successful isolation.

  • Alternative Complexation: If the product is also insoluble in non-polar solvents, add Zinc Chloride (ZnCl2) to the polar reaction mixture. ZnCl2 forms a highly insoluble complex with TPPO, which can be rapidly filtered off[9].

TPPO step1 Crude Reaction Mixture (Contains TPPO) step2 Concentrate to remove reaction solvent step1->step2 step3 Suspend in cold Cyclohexane or Hexane/Ether step2->step3 step4 Filter over Silica Plug step3->step4 step5 Elute product with Ether step4->step5 step6 TPPO retained on Silica or Precipitated step4->step6 step7 Pure Product Isolated step5->step7

Workflow for chromatography-free removal of Triphenylphosphine Oxide (TPPO).

Quantitative Data: Solvent Removal & Partitioning Metrics

To optimize your workup strategy, consult the following physicochemical data table. Understanding these metrics is critical for predicting phase behavior and selecting the correct isolation technique.

Solvent / ByproductBoiling Point (°C)Water SolubilityRecommended Isolation/Removal MethodEstimated Recovery (%)
Dimethylformamide (DMF) 153Miscible5x Volumetric Water Wash / Vacuum Vortex> 90%
Dimethyl sulfoxide (DMSO) 189MiscibleSolid Phase Extraction (SPE) / Vacuum Vortex> 85%
Triphenylphosphine Oxide > 360InsolubleCyclohexane Precipitation / ZnCl2 Complexation> 95%
Tetrahydrofuran (THF) 66MiscibleRotary Evaporation prior to aqueous workup> 98%

References

  • Title: How to Remove Sticky Reagents during Workup Source: University of Rochester (Not Voodoo X.4) URL: [Link]

  • Title: Removing Triphenylphosphine Oxide Source: University of Rochester (Not Voodoo X.4) URL: [Link]

  • Title: Emulsion Breaking Techniques for Oil in Water Solvent Extractions Source: Spectro Scientific URL: [Link]

  • Title: Techniques for Emulsion Breaking for Oil in Water Solvent Extractions Source: AZoM URL: [Link]

  • Title: Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature | ACS Omega Source: ACS Publications URL: [Link]

  • Title: Reaction Solvents Source: University of Rochester (Not Voodoo X.4) URL: [Link]

  • Title: Novel way to remove DMSO and DMF - Evaporator Source: BioChromato URL: [Link]

  • Title: Ionic liquid assisted extraction induced by emulsion breaking for extraction of trace metals in diesel, gasoline and kerosene prior to ICP-OES analysis Source: National Institutes of Health (PMC) URL: [Link]

Sources

Troubleshooting

enhancing the stability of the allyl group in subsequent reaction steps

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for enhancing the stability of the allyl group in subsequent reac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for enhancing the stability of the allyl group in subsequent reaction steps. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges you may encounter during your experiments. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What makes the allyl group so reactive and sometimes unstable?

A1: The reactivity of the allyl group stems from the C-H bonds on the carbon atom adjacent to the double bond (the allylic position). These bonds are approximately 15% weaker than typical sp³ C-H bonds, making them more susceptible to radical abstraction. This leads to the formation of a resonance-stabilized allylic radical, which is a key intermediate in many undesired side reactions.[1]

Q2: My reaction mixture containing an allyl group is turning viscous or solidifying. What is happening?

A2: This is a classic sign of unwanted free-radical polymerization.[2] This can be initiated by various factors including heat, light, or the presence of radical initiators like peroxides in your solvents. The allyl monomers can link together to form low molecular weight oligomers or high molecular weight polymers, leading to the observed change in viscosity.[2]

Q3: I'm observing an unexpected isomer of my desired product. Could the allyl group be the cause?

A3: Yes, allyl groups are prone to isomerization, where the double bond migrates. This can occur under various conditions, including the presence of transition metal catalysts or strong bases.[3] For instance, an allyl ether can isomerize to a more labile enol ether, which can be a desired step in deprotection but a problematic side reaction if unintended.[3]

Q4: What is "orthogonal protection," and how does the allyl group fit into this strategy?

A4: Orthogonal protection is a strategy in multi-step synthesis where different functional groups are protected with groups that can be removed under mutually exclusive conditions.[3] The allyl group is valuable in this regard because it is stable to both acidic and basic conditions used to remove other common protecting groups like Boc and Fmoc, respectively. It can then be selectively removed under mild conditions, typically using a palladium catalyst.[4]

Troubleshooting Guides

Issue 1: Unwanted Polymerization of Allyl-Containing Compounds

You notice your reaction mixture becoming viscous, or your purified allyl-containing monomer solidifies upon storage.

Uncontrolled free-radical polymerization is the likely culprit. This is often initiated by trace impurities (e.g., peroxides in ether solvents), exposure to heat or UV light. The allylic hydrogens are readily abstracted, forming a resonance-stabilized radical that can initiate a chain reaction.[2]

start Unwanted Polymerization Observed inhibitor Add a Radical Inhibitor? start->inhibitor temp Control Reaction Temperature inhibitor->temp Yes fail Issue Persists inhibitor->fail No (Incompatible) storage Review Storage Conditions temp->storage temp->fail If not sufficient reagent_prep Check Reagent/Solvent Purity storage->reagent_prep storage->fail If not sufficient success Problem Resolved reagent_prep->success reagent_prep->fail If impurities not the issue

Caption: Troubleshooting workflow for unwanted polymerization.

1. Introduction of a Radical Inhibitor:

The most direct approach is to add a small amount of a radical scavenger to your reaction mixture or storage container. The choice of inhibitor is critical and depends on the reaction conditions.

InhibitorClassTypical ConcentrationNotes
Butylated Hydroxytoluene (BHT) Phenolic100-500 ppmEffective in the presence of oxygen.[2]
Hydroquinone (HQ) Phenolic100-500 ppmAlso requires oxygen to be effective.[2]
Hydroquinone monomethyl ether (MEHQ) Phenolic100-500 ppmA common stabilizer in commercial monomers.[2]
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) Stable Free Radical50-200 ppmHighly efficient at trapping carbon-centered radicals.[2]
sym-Trinitrobenzene NitroaromaticVariesCan act as a retarder in peroxide-initiated polymerizations.[5]

Protocol 1: Adding a Storage Inhibitor to a Purified Monomer

  • After purification (e.g., distillation or chromatography), allow the monomer to cool to room temperature.

  • Prepare a stock solution of the chosen inhibitor (e.g., 1% w/v BHT in a compatible, volatile solvent like dichloromethane).

  • Add the appropriate volume of the stock solution to the purified monomer to achieve the desired final concentration (e.g., 200 ppm).

  • Gently swirl the mixture to ensure homogeneity.

  • Store the stabilized monomer in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[2]

2. Strict Temperature Control:

Run your reaction at the lowest temperature that allows for a reasonable reaction rate. For exothermic reactions, ensure efficient stirring and consider slow, portion-wise addition of reagents to a cooled reaction vessel.[2]

3. Solvent and Reagent Purity:

Ensure all solvents, especially ethers like THF and diethyl ether, are freshly distilled or tested for the absence of peroxides. Commercial reagents may contain stabilizers that have been removed; consider if this is the case and if a fresh addition of an inhibitor is necessary.

Issue 2: Isomerization of the Allyl Double Bond

You observe the formation of an enol ether or an internal olefin, confirmed by NMR or GC-MS, which complicates purification and reduces the yield of your desired product.

Allyl group isomerization is often catalyzed by transition metals (e.g., palladium, ruthenium, rhodium) or strong bases.[3] The mechanism can involve the formation of a π-allyl metal complex or a deprotonation-reprotonation sequence.

start Allyl Isomerization Detected catalyst Review Catalyst System start->catalyst base Assess Base Strength & Concentration catalyst->base fail Issue Persists catalyst->fail If unavoidable temp_time Optimize Temperature & Reaction Time base->temp_time base->fail If strong base is required ligand Modify Ligands (for metal catalysis) temp_time->ligand temp_time->fail If reaction is too slow success Problem Resolved ligand->success ligand->fail If no suitable ligand found

Caption: Decision tree for troubleshooting allyl group isomerization.

1. Careful Selection of Catalysts and Ligands:

In transition metal-catalyzed reactions, the choice of metal and its ligand sphere is paramount. Some catalysts are specifically designed to promote isomerization. If isomerization is a side reaction, consider:

  • Using a less isomerization-prone catalyst: For example, in cross-metathesis reactions, certain ruthenium catalysts are known to cause more isomerization than others. Adding phenol to the reaction mixture has been shown to suppress this side reaction.[6]

  • Modifying ligands: The electronic and steric properties of the ligands can influence the propensity for isomerization. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.

2. Control of Basicity:

If your reaction requires a base, use the mildest base possible at the lowest effective concentration. Strong bases like potassium tert-butoxide are known to promote the isomerization of allyl ethers to enol ethers.[3] Consider alternatives like potassium carbonate or organic bases like triethylamine or DIPEA if compatible with your reaction.

3. Optimization of Reaction Conditions:

  • Temperature: Lowering the reaction temperature can often suppress isomerization, which may have a higher activation energy than the desired reaction.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to isomerization-promoting conditions.

Issue 3: Incomplete or Problematic Deprotection of Allyl Groups

You are attempting to deprotect an allyl ether, ester, or carbamate using a palladium catalyst, but the reaction is sluggish, incomplete, or yields N- or O-allylated byproducts.

Palladium(0)-catalyzed deprotection relies on a catalytic cycle involving the formation of a π-allyl palladium(II) complex.[4] Incomplete reactions can be due to catalyst deactivation (e.g., oxidation to Pd(II)). The formation of byproducts often results from inefficient trapping of the liberated allyl cation by the scavenger, leading to re-alkylation of the deprotected functional group.[4]

ComponentRoleCommon Examples
Palladium(0) Catalyst Forms the π-allyl complexPd(PPh₃)₄, Pd₂(dba)₃
Allyl Scavenger Traps the allyl group, regenerates Pd(0)Phenylsilane (PhSiH₃), Dimethylamine-borane complex, Morpholine, Barbituric acid
Solvent Solubilizes reactants, stabilizes catalystDCM, THF, DMF (anhydrous and degassed)

Protocol 2: Standard Palladium-Catalyzed Deprotection of an Allyloxycarbonyl (Alloc)-Protected Amine on Solid Support

This protocol is a general guideline and may require optimization for specific substrates.

  • Resin Preparation: Swell the Alloc-protected peptide-resin in anhydrous, degassed dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.

  • Deprotection Cocktail Preparation: In a separate flask, under an inert atmosphere (argon or nitrogen), prepare the deprotection solution. For every 1 gram of resin, use:

    • 10 mL of anhydrous, degassed DCM

    • 0.25 equivalents of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • 25 equivalents of Phenylsilane (PhSiH₃)

    • Note: The equivalents are relative to the loading of the resin.

  • First Deprotection: Drain the DCM from the resin and add the freshly prepared deprotection cocktail. Gently agitate the mixture at room temperature for 30 minutes. The solution may turn yellow or orange.

  • Wash: Drain the reaction mixture and wash the resin thoroughly with DCM (3 x 10 mL).

  • Second Deprotection (Optional but Recommended): Repeat step 3 with a fresh portion of the deprotection cocktail for another 30 minutes to ensure complete removal.[7]

  • Final Washes: Drain the vessel and wash the resin extensively with DCM (5 x 10 mL) to remove all traces of the catalyst and scavenger.

  • Confirmation: A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm the complete removal of the Alloc group.[4]

ProblemPossible CauseRecommended Solution
Incomplete Deprotection Deactivated catalyst; Insufficient scavenger or catalyst.Use a fresh batch of Pd(PPh₃)₄. Ensure anhydrous and oxygen-free conditions. Increase the equivalents of catalyst and/or scavenger. Extend the reaction time.
N- or O-Allylation Byproduct Inefficient scavenging of the allyl cation.Optimize the scavenger. For secondary amines, dimethylamine-borane complex can be more effective than phenylsilane. Increase the concentration of the scavenger.
Dark-colored reaction mixture/Palladium black precipitation Catalyst decomposition.Ensure solvents are thoroughly degassed. Use a different palladium source (e.g., Pd₂(dba)₃ with added PPh₃).

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Preventing Unwanted Polymerization of Allyl Groups. BenchChem Technical Support.
  • Littler, J. S. (1962). Polymerization of allyl compounds. V. Inhibition by nitro compounds. Journal of the Chemical Society (Resumed), 831-835.
  • Ishizaki, M., Yamada, M., Watanabe, S.-I., Hoshino, O., Nishitani, K., Hayashida, M., Tanaka, A., & Hara, H. (2004). Palladium charcoal-catalyzed deprotection of O-allylphenols. Tetrahedron, 60(35), 7973-7981.
  • Minami, I., Ohashi, Y., Shimizu, I., & Tsuji, J. (1987). Palladium-catalyzed reaction of allyl carbamates; allylation of carbonucleophiles, and protection-deprotection of amines. Tetrahedron Letters, 28(20), 2285-2288.
  • BenchChem. (2025). Troubleshooting low yields in solvent-free allyl ether synthesis. BenchChem Technical Support.
  • Biotage. (2023, January 30).
  • Zhang, H. X., Guibé, F., & Balavoine, G. (1988). Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups. Tetrahedron Letters, 29(6), 623-626.
  • Fürstner, A., & Thiel, O. R. (2013). Cross metathesis of allyl alcohols: how to suppress and how to promote double bond isomerization. Organic & Biomolecular Chemistry, 11(25), 4194-4206.
  • Macmillan, D. W. C., et al. (2015). Oxy-Allyl Cation Catalysis: An Enantioselective Electrophilic Activation Mode. Journal of the American Chemical Society, 137(50), 15692–15695.
  • Longchang Chemical. (2022, December 30).
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  • Organic Chemistry Portal. (n.d.). Allyl Ethers.
  • IChemE. (n.d.). The control of runaway polymerisation reactions by inhibition techniques.
  • Hall, D. G., et al. (2016). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society, 138(49), 15846–15859.
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Reference Data & Comparative Studies

Validation

The Fluorine Advantage: A Comparative Study of the Antibacterial Efficacy of Fluorinated vs. Non-Fluorinated Sulfonamides

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the antibacterial efficacy of fluorinated versus non-fluorinated sulfonamides. As a Senior Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the antibacterial efficacy of fluorinated versus non-fluorinated sulfonamides. As a Senior Application Scientist, the goal is to furnish you with the foundational knowledge, experimental data, and procedural insights necessary to understand and leverage the unique properties of fluorination in the context of sulfonamide antibiotics.

Introduction: The Rationale for Sulfonamide Fluorination

Sulfonamides, the first class of synthetic antibacterial agents, have been a cornerstone of antimicrobial therapy for decades.[1] Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway, remains a highly effective and selective target, as mammals obtain folate from their diet.[1][2] However, the emergence of drug resistance has necessitated the development of more potent sulfonamide derivatives.

Fluorination has emerged as a key strategy in enhancing the therapeutic index of a wide array of pharmaceuticals. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its target protein.[3] In the realm of sulfonamides, the introduction of fluorine atoms or fluorine-containing moieties like the trifluoromethyl group has been shown to significantly boost antibacterial potency.[4][5]

Mechanism of Action: Dihydropteroate Synthase (DHPS) Inhibition

The antibacterial activity of all sulfonamides stems from their structural analogy to para-aminobenzoic acid (PABA), the natural substrate for DHPS. This enzyme catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate, a crucial precursor in the de novo synthesis of folic acid. By competitively binding to the PABA-binding site of DHPS, sulfonamides halt this pathway, leading to a depletion of essential downstream metabolites required for DNA, RNA, and protein synthesis, ultimately resulting in bacteriostasis.[2]

Sulfonamide Mechanism of Action Mechanism of Sulfonamide Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Catalyzes Sulfonamide Sulfonamide (Fluorinated or Non-Fluorinated) Sulfonamide->DHPS Competitive Inhibition Folic_Acid Folic Acid Synthesis Dihydropteroate->Folic_Acid Bacterial_Growth Bacterial Growth and Replication Folic_Acid->Bacterial_Growth

Caption: Competitive inhibition of DHPS by sulfonamides.

The Impact of Fluorination on Antibacterial Efficacy: A Data-Driven Comparison

The strategic incorporation of fluorine, a highly electronegative atom, into the sulfonamide scaffold often leads to a marked increase in antibacterial activity. This enhancement is attributed to several factors:

  • Increased Acidity: The electron-withdrawing nature of fluorine can increase the acidity of the sulfonamide's nitrogen proton, which is crucial for its binding to the DHPS active site.

  • Enhanced Lipophilicity: Fluorination can increase the lipophilicity of the molecule, potentially improving its ability to cross bacterial cell membranes.

  • Favorable Binding Interactions: Fluorine atoms can participate in favorable electrostatic and hydrogen-bonding interactions with amino acid residues in the DHPS active site, leading to a higher binding affinity.[6]

While direct head-to-head comparisons of a single sulfonamide and its fluorinated analog in the same study are not abundant in publicly available literature, the collective evidence from various studies strongly supports the superiority of fluorinated derivatives. Structure-activity relationship (SAR) studies have consistently shown that the presence of strong electron-withdrawing groups, such as fluorine, chlorine, or nitro groups, correlates with enhanced antimicrobial action.[5] For instance, the presence of a trifluoromethyl group in the aniline ring of p-fluorobenzensulfonanilides has been found to increase their activity against Gram-positive bacteria.[4]

The following table presents Minimum Inhibitory Concentration (MIC) data for a recently synthesized fluorinated sulfonamide analogue, FQ5, against a panel of clinically relevant bacteria, demonstrating its potent activity.[4]

CompoundBacterial StrainMIC (µg/mL)
FQ5 (Fluorinated Sulfonamide Analogue) Staphylococcus aureus ATCC 2592332[4]
Pseudomonas aeruginosa ATCC 2785316[4]
Escherichia coli ATCC 3540116[4]
Bacillus subtilis ATCC 663316[4]

Note: Lower MIC values indicate greater antibacterial potency.

Molecular docking studies of FQ5 with the DHPS enzyme from E. coli revealed that it forms multiple hydrogen bonds, ionic interactions, and π-π stacking interactions with key residues in the active site, providing a structural basis for its potent inhibitory activity.[4]

Experimental Protocols for Efficacy Determination

The comparative antibacterial efficacy of sulfonamides is primarily quantified through the determination of their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The direct inhibitory effect on the target enzyme is measured by the half-maximal inhibitory concentration (IC50) in a DHPS inhibition assay.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC and MBC of an antimicrobial agent.

MIC and MBC Workflow Workflow for MIC and MBC Determination cluster_0 MIC Determination cluster_1 MBC Determination Serial_Dilution Prepare Serial Dilutions of Sulfonamide in 96-well plate Inoculation Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation_MIC Incubate at 37°C for 16-20 hours Inoculation->Incubation_MIC Read_MIC Visually Determine MIC (Lowest concentration with no growth) Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells (MIC and higher concentrations) onto Agar Plates Read_MIC->Subculture Proceed if bactericidal activity is to be determined Incubation_MBC Incubate Agar Plates at 37°C for 24 hours Subculture->Incubation_MBC Read_MBC Determine MBC (Lowest concentration with ≥99.9% killing) Incubation_MBC->Read_MBC

Caption: Experimental workflow for MIC and MBC determination.

Step-by-Step Methodology:

  • Preparation of Sulfonamide Stock Solution: Dissolve the fluorinated and non-fluorinated sulfonamides in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the sulfonamide stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a range of desired concentrations.

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight and then dilute the culture in fresh broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ colony-forming units [CFU]/mL). Further dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the sulfonamide dilutions with the standardized bacterial suspension. Include a positive control (bacteria and broth, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth.

  • MBC Determination: From the wells showing no visible growth (the MIC well and those with higher concentrations), plate a small aliquot onto a drug-free agar medium. Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration of the sulfonamide that results in a ≥99.9% reduction in the initial bacterial inoculum.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This spectrophotometric assay measures the direct inhibitory effect of sulfonamides on the DHPS enzyme.

Principle: The activity of DHPS is coupled to the dihydrofolate reductase (DHFR) reaction. The product of the DHPS reaction, dihydropteroate, is reduced by DHFR, which oxidizes NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored and is proportional to the DHPS activity.[7]

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5), DHPS enzyme, DHFR enzyme, NADPH, and the sulfonamide inhibitor at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding the substrates, 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and p-aminobenzoic acid (pABA).

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plots. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in DHPS activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

The strategic incorporation of fluorine into the sulfonamide scaffold represents a highly effective approach to enhancing antibacterial potency. The unique electronic properties of fluorine can lead to improved binding affinity for the target enzyme, DHPS, and may favorably modulate other pharmacokinetic properties. While direct comparative data for identical fluorinated and non-fluorinated pairs can be sparse, the overarching structure-activity relationship trends consistently indicate that fluorination is a valuable tool in the development of next-generation sulfonamide antibiotics. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of the antibacterial efficacy of novel sulfonamide derivatives in your research and development endeavors.

References

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal. 2025 Apr 1. Available from: [Link]

  • Patel, R. V., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Journal of Molecular Structure, 1222, 128893.
  • Reheim, M. A. M. A., et al. (2024). Fluorinated Sulfonamides: Synthesis, Characterization, In Silico, Molecular Docking, ADME, DFT Predictions, and Structure‐Activity Relationships, as Well as Assessments of Antimicrobial and Antioxidant Activities. Chemistry & Biodiversity, e202301594.
  • Hevener, K. E., et al. (2009). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical Biochemistry, 390(1), 79-84.
  • Vigorita, M. G., Saporito, G., & Pizzimenti, F. C. (1984). [N-substituted P-Fluorobenzene Sulfonamides With Antimicrobial Activity. I]. Il Farmaco; edizione scientifica, 39(6), 514–523.
  • Lemke, T. L., Williams, D. A., & Roche, V. F. (Eds.). (2008). Foye's principles of medicinal chemistry. Lippincott Williams & Wilkins.
  • Roland, S., et al. (1979). Dihydropteroate synthase: purification and properties of the enzyme from Escherichia coli. Journal of Biological Chemistry, 254(20), 10347-10353.
  • Kim, J. H., et al. (2019). Sulfonamide-derived drugs: a review of their synthetic methodologies and biological activities. Molecules, 24(16), 2969.
  • Werth, B. J. (2024). Sulfonamides. In MSD Manual Professional Version. MSD Manuals.
  • Butler, M. S., et al. (2023). The global pipeline of new antibiotics. Nature Reviews Drug Discovery, 22(11), 885-903.
  • Melchiorri, J., et al. (2024). The 2024 WHO antibacterial agents in clinical and preclinical development: an overview and analysis. The Lancet Infectious Diseases.
  • White, P. J., & Cooper, C. (2003). Sulfonamides and Trimethoprim. In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd.
  • Lavanya, P. (2017). A Review on Sulfonamides. Research Journal of Pharmacy and Technology, 10(7), 2419-2425.
  • Bailey, S. W., & Ayling, J. E. (2009). The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high-dose methotrexate therapy. Proceedings of the National Academy of Sciences, 106(37), 15494-15499.
  • Chio, L. C., et al. (1996). Identification of a class of sulfonamides highly active against dihydropteroate synthase from Toxoplasma gondii, Pneumocystis carinii, and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 40(3), 726-732.
  • McFarland, D. C., et al. (2016). A novel class of sulfonamides demonstrates tissue-specific activity against Toxoplasma gondii. Antimicrobial Agents and Chemotherapy, 60(6), 3467-3475.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

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Comparative

Unlocking Isoform Selectivity: A Comparison Guide to the SAR of N-Substituted Benzenesulfonamides

Introduction Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. While human CAs (hCAs) are essential for physiolo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. While human CAs (hCAs) are essential for physiological pH regulation, the overexpression of specific transmembrane isoforms—namely hCA IX and hCA XII—is heavily implicated in tumor progression, metastasis, and the acidification of the tumor microenvironment[1]. Conversely, the cytosolic isoforms hCA I and hCA II are widely distributed in healthy tissues, making them common off-targets that lead to adverse side effects in CA-targeted therapies.

Benzenesulfonamides represent the classical pharmacophore for CA inhibition. The primary sulfonamide group ( −SO2​NH2​ ) acts as a potent zinc-binding group (ZBG), coordinating directly with the catalytic Zn2+ ion in the enzyme's active site[2]. However, primary benzenesulfonamides often lack isoform selectivity. Recent drug discovery efforts have focused on the structure-activity relationship (SAR) of N-substituted benzenesulfonamides (secondary and tertiary sulfonamides). By appending diverse functional groups to the sulfonamide nitrogen, researchers can exploit the "tail approach" to interact with the variable middle and outer clefts of the CA active site, thereby driving selectivity toward tumor-associated isoforms[3].

Mechanistic Overview of CA Inhibition

The binding affinity and selectivity of N-substituted benzenesulfonamides are dictated by a dual-interaction mechanism. The deprotonated sulfonamide nitrogen coordinates the active site zinc, while the N-substituent (the "tail") projects outward toward the exit of the cavity. Because the active site of the tumor-associated hCA IX is slightly roomier than that of hCA II (due to key amino acid variations like the F131/V131 mutation), bulkier N-substituents can create steric clashes in hCA II while fitting comfortably in hCA IX[2].

SAR_Mechanism ZBG Sulfonamide ZBG (Primary/Secondary) Zinc Catalytic Zn2+ (Deep Active Site) ZBG->Zinc Coordinates via N-atom Tail N-Substituent Tail (Alkyl/Aryl/Heterocycle) ZBG->Tail Covalent Link Steric Steric & Hydrophobic Interactions (Middle/Outer Cleft) Tail->Steric Dictates Binding Mode Isoform Isoform Selectivity (hCA IX/XII vs hCA I/II) Steric->Isoform Determines

Logical SAR pathway of N-substituted benzenesulfonamides in CA active sites.

Comparative SAR Analysis: Product Performance & Selectivity

To objectively evaluate the performance of N-substituted benzenesulfonamides, we compare their inhibition constants ( Ki​ ) against the clinical standard Acetazolamide (AAZ) and an unsubstituted primary benzenesulfonamide. The data illustrates how specific N-substitutions shift the selectivity profile.

Table 1: Comparative Inhibition Profile ( Ki​ , nM) of Benzenesulfonamide Derivatives Against Human CA Isoforms

Compound ClassRepresentative Structure / SubstitutionhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity Profile
Clinical Standard Acetazolamide (AAZ)25012266Potent, but pan-active (poor selectivity)[2]
Primary Sulfonamide Benzenesulfonamide (Unsubstituted)861019790Pan-active (no selectivity)[2]
Secondary (N-Nitro) N-Nitrobenzenesulfonamide58,30064,2004,5003,900Weaker overall, but >13-fold selective for tumor isoforms[2]
Secondary (Hydroxyimine) Hydroxyimine-tethered derivative3,0004,400435Highly potent and selective for hCA IX/XII[3]
Secondary (Mercapto) Substituted-2-mercapto-derivative>10,000>10,000351.2Extreme selectivity for hCA XII[1]

Key SAR Insights:

  • Primary vs. Secondary: Unsubstituted primary sulfonamides bind tightly to almost all CA isoforms due to unhindered access to the deep zinc cavity. Introducing an N-substituent (e.g., N-nitro or hydroxyimine) generally decreases absolute affinity for the narrow hCA I/II pockets due to steric hindrance, but preserves or enhances binding in the wider hCA IX/XII pockets[2][3].

  • Tail Optimization: The incorporation of rigid, bulky, or specific hydrogen-bonding tails (like hydroxyimine or mercapto groups) allows the molecule to anchor to the variable residues at the entrance of the active site cavity. This is the primary driver for achieving sub-nanomolar affinity for hCA XII while remaining virtually inactive against hCA I and II[1].

Experimental Methodology: Stopped-Flow CO₂ Hydration Assay

To accurately determine the Ki​ of these fast-acting inhibitors, standard equilibrium binding assays (like isothermal titration calorimetry) are often insufficient or fail to measure true catalytic inhibition. The hydration of CO2​ by CAs is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). Therefore, the Stopped-Flow CO2​ Hydration Assay is the gold standard, as it directly captures the catalytic inhibition of the enzyme in milliseconds[1][4].

StoppedFlow Prep 1. Reagent Prep (Enzyme + Inhibitor) Incubate 2. Pre-incubation (15-60 min, RT) Prep->Incubate Mix 3. Rapid Mixing (CO2-saturated buffer) Incubate->Mix Detect 4. Absorbance Detection (Phenol Red, 557 nm) Mix->Detect Analyze 5. Kinetic Analysis (Initial Rates, 10-100s) Detect->Analyze

Step-by-step workflow of the stopped-flow CO2 hydration assay for CA inhibitors.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the recombinant enzyme (e.g., hCA II or hCA IX) in a 10 mM HEPES buffer (pH 7.5) containing 20 mM NaClO4​ to maintain constant ionic strength. Prepare the N-substituted benzenesulfonamide inhibitor in a compatible solvent (e.g., DMSO), ensuring the final assay concentration remains <1% to prevent enzyme denaturation[4].

  • Pre-incubation (Critical Step): Incubate the enzyme and inhibitor solutions together for 15–60 minutes at room temperature.

    • Causality: This allows the system to reach thermodynamic equilibrium and ensures the complete formation of the Enzyme-Inhibitor (E-I) complex prior to the introduction of the substrate. Skipping this step leads to artificially high Ki​ values for slow-binding inhibitors[4].

  • Indicator Addition: Add Phenol Red (0.2 mM) to the E-I mixture.

    • Causality: The CA-catalyzed hydration of CO2​ produces HCO3−​ and H+ . Phenol Red acts as a pH indicator, allowing the spectrophotometric tracking of the rapid pH drop at its absorbance maximum of 557 nm[1].

  • Rapid Mixing: Using an Applied Photophysics stopped-flow instrument, rapidly mix the E-I-indicator solution with a CO2​ -saturated water solution (substrate concentrations ranging from 1.7 to 17 mM)[1].

  • Kinetic Detection & Analysis: Follow the initial rates of the reaction for a period of 10–100 seconds.

    • Self-Validating Control: Uncatalyzed rates (buffer + CO2​ without enzyme) must be determined in the exact same manner and subtracted from the total observed rates to isolate the enzyme-specific kinetics[4].

  • Data Fitting: Calculate the inhibition constants ( Ki​ ) by non-linear least-squares methods using the Cheng-Prusoff equation. Average the initial 5–10% of the reaction traces from at least three independent determinations to ensure statistical robustness[4].

Conclusion

The transition from primary to N-substituted benzenesulfonamides represents a critical evolutionary step in the design of Carbonic Anhydrase inhibitors. By leveraging the steric and hydrophobic interactions of the N-substituent tail, researchers can effectively bypass off-target cytosolic isoforms (hCA I/II) and selectively target tumor-associated variants (hCA IX/XII). Robust experimental validation using the stopped-flow CO2​ hydration assay remains essential for accurately quantifying these structure-activity relationships and advancing these highly selective compounds through the preclinical pipeline.

References
  • Angeli, A., et al. "Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.
  • Saczewski, F., et al. "Carbonic anhydrase inhibitors. Selective inhibition of human tumor-associated isozymes IX and XII and cytosolic isozymes I and II with some substituted-2-mercapto-benzenesulfonamides." Journal of Enzyme Inhibition and Medicinal Chemistry, 2008.
  • De Simone, G., et al. "Benzyl alcohol inhibits carbonic anhydrases by anchoring to the zinc coordinated water molecule.
  • "Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors." ACS Medicinal Chemistry Letters, 2023.

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Validation

Validating Enzyme Inhibitory Effects: A Comparative Guide to PARP1 Catalytic Inhibition vs. Chromatin Trapping

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Technical Comparison & Assay Validation Guide Introduction: The Dual-Mechanism Challenge of PARP1 Inhibitors In targeted on...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Technical Comparison & Assay Validation Guide

Introduction: The Dual-Mechanism Challenge of PARP1 Inhibitors

In targeted oncology, validating the inhibitory effect of a small molecule on its enzyme target is rarely as simple as measuring catalytic suppression. Poly (ADP-ribose) polymerase 1 (PARP1) serves as the textbook example of this complexity. PARP1 is a primary sensor of DNA single-strand breaks (SSBs). Upon binding to damaged DNA, PARP1 cleaves NAD+ to synthesize poly(ADP-ribose) (PAR) chains (PARylation), which recruit DNA repair effectors[1].

Historically, PARP inhibitors (PARPi) were designed solely to block this catalytic PARylation. However, clinical efficacy in BRCA-mutated cancers (via synthetic lethality) revealed a secondary, far more cytotoxic mechanism: PARP Trapping [2]. Inhibitors like Talazoparib and Olaparib induce an allosteric conformational change that "locks" PARP1 onto the DNA lesion, preventing DNA replication and transcription[2].

As a Senior Application Scientist, I frequently see drug development programs fail because they rely solely on biochemical IC50 values. Catalytic inhibition does not linearly correlate with trapping efficiency or cellular cytotoxicity [3]. To objectively compare PARP inhibitors, your validation workflow must be a self-validating system that interrogates both biochemical catalytic inhibition and cellular chromatin trapping.

PARP_Mechanism cluster_catalytic Catalytic Activity (No Inhibitor) cluster_inhibitor PARP Inhibitor (PARPi) Action DNA_Damage DNA Single-Strand Break PARP1_Bind PARP1 Binds to DNA DNA_Damage->PARP1_Bind PARylation PARylation (NAD+ to PAR) PARP1_Bind->PARylation Cat_Inhib Catalytic Inhibition (Blocks PARylation) PARP1_Bind->Cat_Inhib Repair_Recruit Recruit Repair Factors PARylation->Repair_Recruit PARP_Release PARP1 Auto-Release Repair_Recruit->PARP_Release Trapping PARP Trapping (Locks PARP on DNA) Cat_Inhib->Trapping Allosteric Effect Cell_Death Replication Fork Collapse & Cell Death Trapping->Cell_Death

Caption: Mechanistic divergence of PARP1: Natural catalytic repair cycle vs. inhibitor-induced trapping.

Comparative Performance of Clinical PARP Inhibitors

To understand why dual-assay validation is critical, we must analyze the pharmacological profiles of FDA-approved PARP inhibitors. While all share a common benzamide core that competes with NAD+ in the catalytic pocket, their distinct side chains dictate their trapping potency[4].

Table 1: Disconnect Between Catalytic IC50 and Trapping Potency

PARP InhibitorCatalytic IC50 (nM)Relative Trapping PotencyCytotoxicity ProfilePrimary Clinical Indication
Talazoparib ~0.57++++ (Highest)Extreme (100x > Olaparib)Breast Cancer (gBRCAm)
Niraparib ~3.8+++HighOvarian Cancer (Maintenance)
Olaparib ~5.0++ModerateOvarian, Breast, Prostate
Veliparib ~5.2+ (Lowest)LowClinical Trials (Combo therapy)

Data synthesized from comparative trapping studies[2][3][4]. Notice that Veliparib and Olaparib have nearly identical catalytic IC50 values (~5 nM), yet Olaparib traps PARP1 ~100-fold more efficiently, leading to vastly different cytotoxic outcomes[2].

Core Validation Workflows: Methodology & Causality

To build a trustworthy, self-validating profile of a novel PARP inhibitor against benchmarks like Talazoparib or Olaparib, you must execute two distinct protocols.

Protocol A: Biochemical PARylation Assay (Catalytic Inhibition)

This cell-free assay isolates the enzyme's catalytic function. We use activated DNA to stimulate PARP1, mimicking a DNA damage state[5].

Causality & Design: By using a biotinylated NAD+ substrate, any synthesized PAR chains become biotinylated. We then use Streptavidin-HRP to quantify PARylation via chemiluminescence[5]. If the inhibitor successfully blocks the NAD+ binding pocket, the chemiluminescent signal drops.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well microplate with histone proteins (the natural targets of PARylation) and incubate overnight at 4°C. Wash with PBST[5].

  • Reaction Assembly: To each well, add 50 ng of recombinant human PARP1 enzyme, 20 µg/mL of activated sheared DNA (to trigger PARP1 activation), and the test inhibitor (e.g., Talazoparib at 0.1 nM to 100 nM)[5].

  • Substrate Addition: Initiate the reaction by adding a Biotinylated-NAD+ mixture. Incubate for 1 hour at room temperature[5].

  • Detection: Wash the plate 3x with PBST to remove unincorporated NAD+. Add Streptavidin-HRP (1:50) and incubate for 30 minutes[5].

  • Quantification: Add ELISA ECL substrate and read chemiluminescence immediately using a microplate reader[5]. Calculate the IC50 using a 4-parameter logistic curve fit.

Self-Validation Check: Always include a "No DNA" control. Without activated DNA, PARP1 baseline activity should be near zero. If signal is high, your enzyme prep is pre-activated or contaminated.

Protocol B: Cellular Chromatin Trapping Assay

Because biochemical assays cannot measure the allosteric "locking" of PARP1 onto chromatin, we must use a cell-based fractionation assay[6].

Causality & Design: We induce DNA damage using an alkylating agent like Methyl methanesulfonate (MMS) or Hydrogen Peroxide (H2O2)[6]. This recruits PARP1 to the chromatin. We then use a mild Cytoskeletal (CSK) buffer containing Triton X-100. Soluble, unbound PARP1 will wash away into the supernatant. Trapped PARP1 will remain in the insoluble chromatin pellet[7].

Fractionation_Workflow Cell_Culture 1. Cell Culture (+ MMS & PARPi) Lysis 2. Mild Lysis (CSK Buffer + Triton) Cell_Culture->Lysis Centrifuge1 3. Centrifugation (1500 x g) Lysis->Centrifuge1 Soluble Supernatant (Soluble PARP1) Centrifuge1->Soluble Fraction 1 Pellet Pellet (Chromatin-Bound) Centrifuge1->Pellet Fraction 2 Wash_Digest 4. Benzonase Digestion Pellet->Wash_Digest Western 5. Western Blot (Anti-PARP1) Wash_Digest->Western

Caption: Subcellular fractionation workflow to isolate and quantify chromatin-trapped PARP1 complexes.

Step-by-Step Methodology:

  • Cell Treatment: Seed BRCA-proficient cells (e.g., HeLa or MDA-MB-231). Pre-treat with the PARP inhibitor (e.g., 1 µM) for 2 hours.

  • Damage Induction: Add 0.01% MMS or 2mM H2O2 for 30 minutes to induce robust DNA single-strand breaks[6][8].

  • Soluble Fraction Extraction: Wash cells with ice-cold PBS. Lyse cells directly on the plate using CSK buffer (10 mM PIPES pH 6.8, 100 mM NaCl, 300 mM sucrose, 3 mM MgCl2, 1 mM EGTA, 0.5% Triton X-100) supplemented with protease inhibitors and 1 µM PARG inhibitor (to prevent PAR degradation)[6]. Incubate on ice for 10 minutes.

  • Separation: Scrape cells and centrifuge at 1,500 x g for 5 minutes. Collect the supernatant (Soluble Fraction).

  • Chromatin Solubilization: Wash the remaining pellet once with CSK buffer. Resuspend the pellet in a stringent lysis buffer (e.g., RIPA) supplemented with Benzonase nuclease (to digest the DNA and release trapped PARP1). Incubate for 30 minutes at 37°C.

  • Western Blotting: Run both fractions on an SDS-PAGE gel. Probe with an Anti-PARP1 antibody.

    • Trustworthiness Control: Probe for GAPDH (should only appear in the soluble fraction) and Histone H3 (should only appear in the chromatin fraction) to validate clean fractionation.

Data Interpretation: A highly potent trapper like Talazoparib will show a massive shift of the PARP1 band from the soluble fraction into the chromatin fraction compared to the vehicle control[2][7]. Veliparib, despite inhibiting PARylation, will show minimal PARP1 in the chromatin fraction, confirming its lack of trapping ability[2][7].

Conclusion

When validating enzyme targets that interact directly with nucleic acids, biochemical catalytic assays are necessary but insufficient. The evolution of PARP inhibitors proves that target engagement (trapping) can drive pharmacology far more than catalytic turnover. By pairing a robust biochemical PARylation assay with a stringent cellular chromatin trapping protocol, researchers can accurately benchmark novel compounds against clinical standards, ensuring that highly cytotoxic "trappers" are not mistakenly discarded due to unremarkable catalytic IC50 values.

References

  • Murai, J., et al. "Trapping Poly(ADP-Ribose) Polymerase." ScienceDirect / Cell, 2012.[Link]

  • Murai, J., et al. "Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors." Cancer Research / PMC - NIH, 2012.[Link]

  • Hopkins, T. A., et al. "PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow." Molecular Cancer Research / AACR Journals, 2019.[Link]

  • BPS Bioscience. "PARP1 Chemiluminescent Assay Kit Protocol." BPS Bioscience, 2024.[Link]

  • Shen, Y., et al. "Stereospecific PARP Trapping by BMN 673 and Comparison with Olaparib and Rucaparib." Molecular Cancer Therapeutics / AACR Journals, 2014.[Link]

  • BPS Bioscience. "PARP1 Homogenous Assay Kit." BPS Bioscience, 2024.[Link]

  • Patel, et al. "Nanoparticle Formulations of Poly (ADP-ribose) Polymerase Inhibitors for Cancer Therapy." Frontiers in Pharmacology, 2020.[Link]

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Comparative

A Comparative Guide to the Potency and Selectivity of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide and Other Notable Carbonic Anhydrase Inhibitors

This guide provides a comprehensive comparison of the putative enzyme inhibitory profile of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide with established carbonic anhydrase inhibitors. The analysis is grounded in the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the putative enzyme inhibitory profile of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide with established carbonic anhydrase inhibitors. The analysis is grounded in the well-documented activity of its core chemical scaffold, the 4-fluorobenzenesulfonamides, against this critical enzyme family. We will delve into the mechanistic underpinnings of carbonic anhydrase inhibition, present comparative quantitative data for benchmark inhibitors, and provide a detailed experimental protocol for assessing inhibitory activity in a research setting.

Introduction: Carbonic Anhydrases as a Therapeutic Target

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes.[1][2][3] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2][3] This seemingly simple reaction is crucial for pH regulation, CO₂ and bicarbonate transport, electrolyte secretion, and various biosynthetic pathways.[1][2]

In humans, at least 15 different CA isoforms have been identified, each with a distinct tissue distribution and physiological function.[1][2][4] This isoform diversity allows for the development of targeted therapies. For instance, inhibition of specific CA isoforms is a clinically validated strategy for treating a range of conditions, including glaucoma, epilepsy, altitude sickness, and certain cancers.[1][3][5][6] The sulfonamide functional group (R-SO₂NH₂) is the cornerstone of a major class of potent CA inhibitors.[1]

Profile of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide: A Putative Carbonic Anhydrase Inhibitor

Comparative Analysis with Benchmark Carbonic Anhydrase Inhibitors

To contextualize the potential efficacy of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide, we will compare it to three well-characterized carbonic anhydrase inhibitors: Acetazolamide, Dorzolamide, and Celecoxib.

  • Acetazolamide (AZA): A non-selective, first-generation CA inhibitor, widely used as a diuretic and for the treatment of glaucoma and altitude sickness.[6][10] It is a potent inhibitor of several CA isoforms.[10]

  • Dorzolamide: A topical CA inhibitor used primarily in the treatment of glaucoma.[11][12][13][14][15] It is formulated as eye drops to reduce intraocular pressure by decreasing aqueous humor production.[11][12][13][14]

  • Celecoxib: A non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). Interestingly, it also exhibits potent, off-target inhibitory activity against several CA isoforms due to the presence of an arylsulfonamide moiety.[16][17][18][19] This highlights the potential for cross-reactivity among drugs containing this functional group.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of these compounds is typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates a more potent inhibitor. The following table summarizes the Kᵢ values for the benchmark inhibitors against key human carbonic anhydrase (hCA) isoforms.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide 25012[10]255.7
Dorzolamide 30003.5244.3
Celecoxib >1000021[19]16[19]18[19]

Note: Data compiled from multiple sources. Specific values may vary depending on the assay conditions.

Mechanism of Action of Sulfonamide-Based CA Inhibitors

The inhibitory action of sulfonamides against carbonic anhydrases is well-understood. The active site of a-CAs contains a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule.[1] This zinc-bound water molecule is the catalytic species. Sulfonamide inhibitors function by mimicking the transition state of the CO₂ hydration reaction. The deprotonated sulfonamide nitrogen (SO₂NH⁻) binds directly to the zinc ion, displacing the catalytic water molecule and preventing the enzyme from carrying out its function.[20]

Mechanism of Sulfonamide Inhibition of Carbonic Anhydrase cluster_0 Active Site of Carbonic Anhydrase cluster_1 Sulfonamide Inhibitor Zn(II) Zn(II) His1 His1 Zn(II)->His1 Coordination His2 His2 Zn(II)->His2 Coordination His3 His3 Zn(II)->His3 Coordination H2O H2O Zn(II)->H2O Coordination Inhibited Enzyme Inhibited Enzyme-Inhibitor Complex H2O->Inhibited Enzyme Displaced R-SO2NH2 R-SO2NH2 R-SO2NH2->Zn(II) Displaces H2O and Binds to Zinc Workflow for CA Inhibitor Assay A Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) B Plate Setup (Blank, Control, Inhibitor Wells) A->B C Pre-incubate Enzyme and Inhibitor B->C D Initiate Reaction with Substrate (pNPA) C->D E Measure Absorbance at 405 nm (Kinetic) D->E F Calculate Reaction Rates (ΔAbs/min) E->F G Determine % Inhibition F->G H Plot Dose-Response Curve and Calculate IC50 G->H

Caption: Generalized workflow for determining the IC50 of a CA inhibitor.

Conclusion

Based on its chemical structure, 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide is a strong candidate for a carbonic anhydrase inhibitor. The presence of the 4-fluorobenzenesulfonamide core suggests that it is likely to exhibit potent inhibitory activity against various CA isoforms. However, without direct experimental data, its precise potency and isoform selectivity remain to be determined. The comparative analysis with established inhibitors like Acetazolamide, Dorzolamide, and Celecoxib provides a valuable framework for understanding the potential therapeutic applications and off-target effects of novel sulfonamide-based compounds. The provided experimental protocol offers a robust method for empirically evaluating the inhibitory profile of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide and other new chemical entities targeting the carbonic anhydrase enzyme family.

References

  • What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor? (2025, May 22). Retrieved from [Link]

  • Weber, A., Casini, A., Heine, A., et al. (2004). The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II.
  • Eriksson, U., Frisch, C., Fuxe, K., et al. (2003). Unexpected Nanomolar Inhibition of Carbonic Anhydrase by COX-2-Selective Celecoxib: New Pharmacological Opportunities Due to Related Binding Site Recognition. Journal of Medicinal Chemistry, 47(1), 45-55.
  • Weber, A., Casini, A., Heine, A., et al. (2004). Unexpected nanomolar inhibition of carbonic anhydrase by COX-2-selective celecoxib: new pharmacological opportunities due to related binding site recognition. Journal of Medicinal Chemistry, 47(1), 550-557.
  • Dorzolamide Hydrochloride. (2024, July 17). Retrieved from [Link]

  • Dorzolamide: Package Insert / Prescribing Information / MOA. (2026, January 20). Retrieved from [Link]

  • Dorzolamide: uses, dosing, warnings, adverse events, interactions. (n.d.). Retrieved from [Link]

  • Dorzolamide. (n.d.). In Wikipedia. Retrieved from [Link]

  • Supuran, C. T. (2007). Carbonic anhydrases as drug targets--an overview. Current Topics in Medicinal Chemistry, 7(9), 825-33.
  • Supuran, C. T. (2008). Carbonic Anhydrases as Drug Targets - An Overview. Current Pharmaceutical Design, 14(7), 603-612.
  • Di Fiore, A., De Simone, G., D'Ambrosio, K., et al. (2025, February 2). Dual targeting carbonic anhydrase inhibitors as promising therapeutic approach: a structural overview. Frontiers in Chemistry, 13, 1349635.
  • What are CAs inhibitors and how do they work? (2024, June 21). Retrieved from [Link]

  • Akocak, S., Ok, S., Arslan, M., & Bua, S. (2023, August 1). Celecoxib Derivatives Containing Pyrazole Linked-Sulfonamide Moiety: Carbonic Anhydrase I–II and Acetylcholinesterase Inhibition Profiles, Molecular Docking Studies. ChemistrySelect, 8(29), e202301538.
  • Supuran, C. T. (2011, July 4). Bacterial Carbonic Anhydrases as Drug Targets: Toward Novel Antibiotics? Frontiers in Pharmacology, 2, 34.
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021, July 6). International Journal of Molecular Sciences, 22(14), 7291.
  • Göhlich, A., & Rettig, R. (2023, December 11). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2293466.
  • Carbonic Anhydrase family as target for rational drug design. (2022, July 17). Retrieved from [Link]

  • Angeli, A., Gytė, D., Vaškevičienė, I., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 828-832.
  • Smirnov, A., Manakova, E., Grazulis, S., et al. (2013, April 1). 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII. Bioorganic & Medicinal Chemistry, 21(7), 2093-106.
  • Anderson, J., Byrne, T., Woelfel, K. J., et al. (1998). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics.
  • Esterase Activity Assay. (n.d.). Retrieved from [Link]

  • Geers, C., & Gros, G. (1988). Inhibition Properties and Inhibition Kinetics of an Extracellular Carbonic Anhydrase in Perfused Skeletal Muscle. Journal of Physiology, 406, 175-195.
  • Shivaraj, G., & Tucker, J. (2023, July 2). Acetazolamide. In StatPearls.
  • Smirnov, A., Manakova, E., Grazulis, S., et al. (2015, April 15). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. ChemMedChem, 10(4), 665-75.
  • Dugad, L. B., & Laipis, P. J. (1988). NMR studies of carbonic anhydrase-4-fluorobenzenesulfonamide complexes. Biochemistry, 27(12), 4310-6.
  • Gieling, R. G., Babur, M., Mamnani, L., et al. (2019). Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1250-1261.
  • Wuest, M., & Wuest, F. (2023, November 26). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules, 28(23), 7808.
  • Rios-Luci, C., Leon, L. G., & Padron, J. M. (2023, May 28). Conformationally Restricted Glycoconjugates Derived from Arylsulfonamides and Coumarins: New Families of Tumour-Associated Carbonic Anhydrase Inhibitors. Molecules, 28(11), 4443.
  • Chazalette, C., Rivière-Baudet, M., Supuran, C. T., & Scozzafava, A. (2001). Carbonic Anhydrase Inhibitors: Allylsulfonamide, Styrene Sulfonamide, N-Allyl Sulfonamides and Some of Their Si, Ge, and B Derivatives. Journal of Enzyme Inhibition, 16(4), 327-335.

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Validation

A Senior Application Scientist's Guide to Cross-Reactivity Analysis in Sulfonamide-Based Immunoassays

Introduction: The Specificity Challenge in Sulfonamide Detection Sulfonamides, a class of synthetic antimicrobial agents, are widely used in veterinary medicine and agriculture.[1][2] Their residues in food products like...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Specificity Challenge in Sulfonamide Detection

Sulfonamides, a class of synthetic antimicrobial agents, are widely used in veterinary medicine and agriculture.[1][2] Their residues in food products like milk, honey, and meat are strictly regulated to mitigate risks of allergic reactions in sensitive individuals and the development of antibiotic resistance.[2][3] Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), serve as a primary tool for high-throughput screening of these residues due to their sensitivity, speed, and cost-effectiveness.[2][3]

The core of any immunoassay is the specific binding between an antibody and its target analyte. However, the structural similarity across the sulfonamide family presents a significant analytical challenge: cross-reactivity .[4][5] Cross-reactivity occurs when an antibody, designed to bind a specific sulfonamide, also binds to other structurally related compounds.[6] This can lead to an overestimation of the target analyte's concentration or false-positive results, compromising data integrity.[7]

This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of cross-reactivity in sulfonamide-based immunoassays. We will explore the underlying mechanisms, present a robust protocol for its quantitative assessment, and compare hypothetical assay kits to illustrate how cross-reactivity data informs assay selection for different analytical goals.

The "Why": Understanding the Structural Basis of Cross-Reactivity

The potential for an antibody to cross-react is fundamentally tied to molecular structure. All antibacterial sulfonamides share a common core structure: a sulfonyl group (SO2NH) attached to a benzene ring, with an amine group (-NH2) at the N4 position.[4][8] Variations in the heterocyclic ring attached at the N1 position differentiate the various sulfonamide drugs (e.g., sulfamethoxazole, sulfadiazine).[5]

An antibody recognizes a specific three-dimensional shape on an antigen, known as an epitope.[6] If a non-target compound shares a sufficiently similar epitope, it can also fit into the antibody's binding site, leading to a cross-reaction. For sulfonamide immunoassays, antibodies are often generated to be "class-selective," meaning they are intentionally designed to detect a broad range of sulfonamides.[9][10][11] Conversely, highly specific assays are designed to detect only one specific compound. The degree of cross-reactivity determines an assay's fitness for purpose—whether for broad-spectrum screening or for specific quantification.

The following diagram illustrates the principle of a competitive immunoassay and how a cross-reactant can interfere.

Immunoassay_Principle cluster_0 Scenario 1: No Cross-Reactivity cluster_1 Scenario 2: With Cross-Reactivity Ab Antibody Ag_Target Target Sulfonamide (e.g., Sulfamethazine) Ab->Ag_Target Specific Binding Ag_Enzyme Enzyme-Labeled Sulfonamide Ab->Ag_Enzyme Competition Ab2 Antibody Ag_Target2 Target Sulfonamide (e.g., Sulfamethazine) Ab2->Ag_Target2 Specific Binding Ag_Enzyme2 Enzyme-Labeled Sulfonamide Ab2->Ag_Enzyme2 Competition Ag_Cross Cross-Reactant (e.g., Sulfadiazine) Ab2->Ag_Cross Cross-Reaction

Caption: Competitive immunoassay principle and the mechanism of cross-reactivity.

Designing and Executing a Cross-Reactivity Study: A Validated Protocol

To ensure the trustworthiness of an immunoassay, its specificity must be rigorously validated. The following protocol outlines a self-validating system for quantifying cross-reactivity in a competitive ELISA format. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Experimental Objective

To quantitatively determine the percentage of cross-reactivity (%CR) of a panel of non-target sulfonamides and related compounds against the primary target analyte of an immunoassay.

Materials
  • Sulfonamide Immunoassay Kit (e.g., targeting Sulfamethazine)

  • Certified analytical standards of the primary analyte (e.g., Sulfamethazine)

  • Certified analytical standards of potential cross-reactants (e.g., Sulfadiazine, Sulfamerazine, Sulfamethoxazole, N4-acetyl-sulfadiazine, Trimethoprim)

  • Assay Buffer (as provided in the kit or specified)

  • Precision pipettes and sterile tips

  • Microplate reader (450 nm)

Step-by-Step Methodology
  • Preparation of Standard Curves:

    • Analyte Standard Curve: Prepare a serial dilution of the primary analyte (e.g., Sulfamethazine) in assay buffer to create a standard curve. A typical range might be 0, 0.125, 0.25, 0.5, 1.0, 2.5, and 5.0 ng/mL.[12] This curve serves as the reference for 100% reactivity.

    • Cross-Reactant "Standard" Curves: For each potential cross-reactant, prepare a separate serial dilution series. It is crucial to use a much wider and higher concentration range than the primary analyte, as a higher concentration is typically needed to elicit a response.[13] A starting concentration 10 to 100 times higher than the highest primary standard is a good practice.

  • Assay Execution (Competitive ELISA):

    • The workflow for a typical competitive ELISA is followed.[12][14] This process ensures that both the primary analyte and the potential cross-reactants are treated identically, allowing for a direct comparison of their ability to compete for antibody binding sites.

    • The diagram below outlines the standard workflow for this experiment.

Workflow start Start prep_standards Prepare Serial Dilutions (Primary Analyte & Cross-Reactants) start->prep_standards add_standards Pipette 50 µL of each Standard/ Cross-Reactant dilution to wells prep_standards->add_standards add_conjugate Add 25 µL Enzyme Conjugate to all wells add_standards->add_conjugate add_antibody Add 25 µL Antibody Solution to all wells add_conjugate->add_antibody incubate1 Incubate for 1 hour at Room Temperature add_antibody->incubate1 wash1 Wash Plate 3x with Wash Buffer incubate1->wash1 add_substrate Add 100 µL TMB Substrate to each well wash1->add_substrate incubate2 Incubate for 15-30 min in the dark add_substrate->incubate2 add_stop Add 50 µL Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Calculate IC50 and % Cross-Reactivity read_plate->analyze end End analyze->end

Caption: Experimental workflow for determining immunoassay cross-reactivity.

  • Data Analysis and Calculation:

    • Determine the IC50: For the primary analyte and for each cross-reactant, plot a dose-response curve (Absorbance vs. log Concentration). The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal (B/B0 = 50%).[14][15] This value is a critical measure of the antibody's binding affinity.

    • Calculate Percent Cross-Reactivity (%CR): The %CR is calculated using the IC50 values. This formula normalizes the binding affinity of a cross-reactant to that of the primary analyte.[13]

      %CR = (IC50 of Primary Analyte / IC50 of Cross-Reactant) x 100

    • Causality Note: A lower IC50 indicates a higher binding affinity. Therefore, a compound with an IC50 similar to the primary analyte will have a %CR near 100%, indicating high cross-reactivity. A compound requiring a much higher concentration to achieve 50% inhibition will have a high IC50 and thus a low %CR.

Comparative Analysis: Interpreting Cross-Reactivity Data

The utility of an immunoassay is defined by its cross-reactivity profile. A kit designed for broad-spectrum screening should exhibit significant cross-reactivity with multiple sulfonamides, while a kit for specific quantification should be highly selective.

Below is a comparative table of hypothetical data for two different Sulfamethazine (SMZ) ELISA kits.

Cross-Reactant CompoundChemical Class% Cross-Reactivity (Kit A)% Cross-Reactivity (Kit B)
Sulfamethazine (SMZ) Sulfonamide (Target) 100% 100%
SulfamerazineSulfonamide95%108%
SulfadiazineSulfonamide8%68%
SulfamethoxazoleSulfonamide< 1%45%
SulfisoxazoleSulfonamide< 1%99%
N4-acetyl-sulfadiazineSulfonamide Metabolite< 0.1%35%
TrimethoprimDihydrofolate Reductase Inhibitor< 0.1%< 0.1%

Data is for illustrative purposes only.

Field-Proven Insights & Interpretation:
  • Kit A: The Specific Quantifier: This kit demonstrates exceptional specificity for Sulfamethazine and its close structural analog, Sulfamerazine. It shows minimal recognition of other common sulfonamides like Sulfadiazine and Sulfamethoxazole.

    • Expertise: This kit is ideal for applications requiring the specific confirmation and quantification of Sulfamethazine. For example, in a pharmacokinetic study tracking the clearance of Sulfamethazine, Kit A would provide accurate results without interference from other co-administered sulfonamides. The negligible cross-reactivity with the metabolite (N4-acetyl-sulfadiazine) ensures that only the parent drug is measured.

  • Kit B: The Broad-Spectrum Screener: This kit shows significant cross-reactivity across a wide range of sulfonamides, including Sulfadiazine, Sulfamethoxazole, and Sulfisoxazole.[12] It also detects a key metabolite.

    • Expertise: Kit B is perfectly suited for initial screening of samples for the presence of any sulfonamide residue.[9][10] A food safety lab, for instance, could use this kit to quickly test milk or honey for general sulfonamide contamination. A positive result would indicate the presence of one or more sulfonamides, flagging the sample for further analysis by a confirmatory method like LC-MS/MS. The near-zero cross-reactivity with Trimethoprim, a drug often co-administered with sulfonamides but structurally different, demonstrates the assay's specificity to the sulfonamide class.[16]

Conclusion: Selecting the Right Tool for the Job

Cross-reactivity is not an inherent flaw in an immunoassay but rather a performance characteristic that must be understood and quantified. A thorough cross-reactivity analysis, performed using a robust and validated protocol, is essential for ensuring data integrity. By comparing the cross-reactivity profiles of different kits, researchers can make an informed decision, selecting a highly specific assay for quantitative studies or a broad-spectrum assay for efficient, class-selective screening. This critical evaluation ensures that the chosen immunoassay is truly fit for its intended analytical purpose.

References

  • Title: Cross-Reactivity of Sulfonamide Drugs Source: Pharmacy Tools URL: [Link]

  • Title: Sulfonamide allergy and cross-reactivity Source: PubMed URL: [Link]

  • Title: A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices Source: EuroProxima URL: [Link]

  • Title: Sulfonamides (Sulfa Drugs) And The Skin Source: DermNet URL: [Link]

  • Title: Broad-specificity immunoassays for sulfonamide detection: immunochemical strategy for generic antibodies and competitors Source: PubMed URL: [Link]

  • Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation Source: MDPI URL: [Link]

  • Title: A Class-Selective Immunoassay for Sulfonamides Residue Detection in Milk Using a Superior Polyclonal Antibody with Broad Specificity and Highly Uniform Affinity Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Solutions to immunoassay interference, cross reactivity and other challenges Source: Gyros Protein Technologies URL: [Link]

  • Title: Antibody Cross-Reactivity: How to Assess & Predict Binding Source: Boster Biological Technology URL: [Link]

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Comparative

A Comparative Guide to the Binding Affinity of Sulfonamide Derivatives for Carbonic Anhydrase

This guide provides an in-depth comparison of the binding affinities of various sulfonamide derivatives to their primary target, the metalloenzyme carbonic anhydrase (CA). We will explore the fundamental principles of th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the binding affinities of various sulfonamide derivatives to their primary target, the metalloenzyme carbonic anhydrase (CA). We will explore the fundamental principles of their interaction, present comparative binding data, and detail the experimental methodologies used to generate this data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of structure-activity relationships (SAR) within this critical class of enzyme inhibitors.

The Enduring Target: Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of ubiquitous zinc-containing enzymes that play a pivotal role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). Their involvement in pH regulation, ion transport, and biosynthetic pathways makes them a validated and highly attractive target for therapeutic intervention in a range of conditions, including glaucoma, epilepsy, and certain types of cancer.[1] Sulfonamides represent the most established class of CA inhibitors, and a deep understanding of how structural modifications impact their binding affinity is paramount for the rational design of potent and isoform-selective drugs.

The Molecular Handshake: How Sulfonamides Bind to Carbonic Anhydrase

The inhibitory power of sulfonamides stems from a highly specific and potent interaction with the active site of the carbonic anhydrase enzyme. The core mechanism revolves around the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion, which is essential for the enzyme's function.[2][3] This primary binding event is further stabilized by a network of secondary interactions within the active site cleft.

The unsubstituted sulfonamide group (-SO₂NH₂) is a critical pharmacophore, as its presence is a key determinant of high-affinity binding.[4] Beyond this core interaction, the aromatic or heterocyclic scaffold of the sulfonamide derivative engages with various residues in the active site. These secondary interactions can be broadly categorized as:

  • Hydrogen Bonding: Hydrogen bond acceptors on the aromatic ring can interact with hydrophilic residues in the active site, enhancing binding affinity.[5]

  • Hydrophobic Interactions: Aromatic or heterocyclic rings, as well as other nonpolar substituents, can form favorable hydrophobic interactions with a pocket of the enzyme located more than 10 Å from the zinc ion.[5][6]

The interplay of these interactions dictates the overall binding affinity and isoform selectivity of a given sulfonamide derivative.

cluster_ActiveSite Carbonic Anhydrase Active Site cluster_Sulfonamide Sulfonamide Inhibitor Zn2+ Zn²⁺ His94 His94 Zn2+->His94 His96 His96 Zn2+->His96 His119 His119 Zn2+->His119 Thr199 Thr199 Hydrophobic Pocket Hydrophobic Pocket (Phe131, Leu198, Pro202) R R (Aromatic/Heterocyclic Ring) R->Hydrophobic Pocket van der Waals Interactions SO2NH SO₂NH⁻ SO2NH->Zn2+ Coordination Bond (Primary Interaction) SO2NH->Thr199 Hydrogen Bond

Caption: Molecular interactions between a sulfonamide inhibitor and the carbonic anhydrase active site.

A Comparative Analysis of Binding Affinity

The subtle art of drug design lies in modifying a chemical scaffold to optimize its interaction with the target. In the case of sulfonamides, even minor changes to the aromatic or heterocyclic ring system, or the addition of various substituents, can lead to significant differences in binding affinity and isoform selectivity.

The table below presents a comparison of the inhibition constants (Kᵢ) for a series of furan-based sulfonamide derivatives against two human carbonic anhydrase isoforms: the ubiquitous hCA II and the tumor-associated hCA IX.[1] This data illustrates the structure-activity relationships within this chemical series.

Compound IDR¹ SubstituentR² SubstituenthCA II Kᵢ (nM)hCA IX Kᵢ (nM)
1a HH150.285.6
1b CH₃H88.445.1
1c HCH₃95.750.3
1d CH₃CH₃65.330.8
1e ClH75.940.2

Data sourced from BenchChem's guide on Furan-Based Sulfonamides as Carbonic Anhydrase Inhibitors.[1]

Structure-Activity Relationship (SAR) Insights:
  • Effect of Methyl Substitution: The introduction of methyl groups to the furan ring generally leads to an increase in inhibitory potency against both hCA II and hCA IX. The disubstituted analog (1d) exhibits the highest potency, suggesting that the methyl groups may engage in favorable hydrophobic interactions within the active site.[1]

  • Effect of Chloro Substitution: The presence of a chloro substituent also enhances inhibitory activity compared to the unsubstituted parent compound (1a).[1] This highlights the role of electron-withdrawing groups and potential halogen bonding in modulating binding affinity.

  • Isoform Selectivity: While all tested compounds inhibit both isoforms, there is a consistent trend of higher potency against hCA IX. This isoform selectivity is a critical consideration in the development of targeted cancer therapies.

Experimental Workflows for Quantifying Binding Affinity

Accurate and reproducible measurement of binding affinity is the bedrock of any drug discovery program. Here, we detail the protocols for two of the most robust and widely used biophysical techniques for characterizing protein-ligand interactions: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[7] This allows for the simultaneous determination of the binding affinity (Kₐ or K₋), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single, label-free experiment.[7][8][9]

cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Buffer 1. Prepare & Dialyze Protein and Ligand in Identical Buffer Concentration 2. Accurately Determine Concentrations Buffer->Concentration Degas 3. Degas Samples Concentration->Degas LoadProtein 4. Load Protein into Sample Cell Degas->LoadProtein LoadLigand 5. Load Ligand into Syringe LoadProtein->LoadLigand Titration 6. Perform Titration (Sequential Injections) LoadLigand->Titration RawData 7. Integrate Raw Data (Heat Pulses) Titration->RawData BindingIsotherm 8. Generate Binding Isotherm RawData->BindingIsotherm FitModel 9. Fit to Binding Model to Determine K_D, n, ΔH BindingIsotherm->FitModel

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Detailed Step-by-Step Protocol for ITC:

  • Sample Preparation:

    • Rationale: To eliminate non-binding-related heat effects, it is crucial that the protein (e.g., Carbonic Anhydrase) and the sulfonamide derivative are in an identical, well-matched buffer.

    • Protocol: Prepare a sufficient quantity of the desired assay buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4). Dialyze both the protein and the ligand solution against this buffer overnight at 4°C. Accurately determine the final concentrations of both protein and ligand using a reliable method (e.g., UV-Vis spectroscopy for the protein). Degas both solutions immediately before the experiment to prevent bubble formation in the ITC cell.[8]

  • Instrument Setup and Loading:

    • Rationale: Proper loading of the sample and ligand is critical for acquiring high-quality data.

    • Protocol: Thoroughly clean the ITC sample cell and syringe with the assay buffer. Load the protein solution into the sample cell (typically 5-50 µM) and the ligand solution into the injection syringe (typically 10-20 times the protein concentration).[8] Place the loaded cell and syringe into the calorimeter and allow the system to equilibrate thermally.

  • Titration Experiment:

    • Rationale: A series of small injections of the ligand into the protein solution allows for the gradual saturation of binding sites and the generation of a complete binding isotherm.

    • Protocol: Set up the injection parameters (e.g., 19 injections of 2 µL each, with a 150-second spacing between injections). Initiate the titration run. The instrument will measure the differential power required to maintain zero temperature difference between the sample and reference cells, which is directly proportional to the heat of reaction.

  • Data Analysis:

    • Rationale: Fitting the integrated heat data to a suitable binding model allows for the extraction of thermodynamic parameters.

    • Protocol: Integrate the raw heat-burst data to determine the heat change for each injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a one-site binding model using the instrument's software to determine the equilibrium dissociation constant (K₋), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that monitors molecular interactions in real-time.[10] It provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (k₋), from which the equilibrium dissociation constant (K₋ = k₋/kₐ) can be calculated.[11][12]

cluster_prep Sensor Chip Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Activate 1. Activate Sensor Chip Surface (e.g., EDC/NHS) Immobilize 2. Immobilize Ligand (Protein) Activate->Immobilize Deactivate 3. Deactivate Remaining Active Sites Immobilize->Deactivate Baseline 4. Establish Stable Baseline with Running Buffer Deactivate->Baseline Association 5. Inject Analyte (Ligand) at Various Concentrations Baseline->Association Dissociation 6. Flow Running Buffer to Monitor Dissociation Association->Dissociation Regeneration 7. Regenerate Surface (if necessary) Dissociation->Regeneration Sensorgram 8. Obtain Sensorgrams (Response vs. Time) Dissociation->Sensorgram FitKinetics 9. Fit to Kinetic Model to Determine k_a and k_d Sensorgram->FitKinetics CalculateKD 10. Calculate K_D (K_D = k_d / k_a) FitKinetics->CalculateKD

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Detailed Step-by-Step Protocol for SPR:

  • Ligand Immobilization:

    • Rationale: Covalently attaching the protein to the sensor chip surface creates a stable platform for monitoring binding events.

    • Protocol: Activate a CM5 sensor chip surface using a fresh mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Inject the carbonic anhydrase solution (in a low ionic strength buffer, e.g., 10 mM acetate, pH 4.5) over the activated surface to facilitate covalent coupling via amine groups. Inject an ethanolamine solution to deactivate any remaining active esters on the surface.

  • Analyte Binding Analysis:

    • Rationale: Injecting the sulfonamide derivative (analyte) at a range of concentrations allows for the determination of kinetic rate constants.

    • Protocol: Prepare a series of dilutions of the sulfonamide derivative in a suitable running buffer (e.g., HBS-EP+). For each concentration, perform the following cycle:

      • Association: Inject the analyte solution over the immobilized protein surface for a defined period (e.g., 120 seconds) to monitor the binding event in real-time.

      • Dissociation: Switch back to the flow of running buffer and monitor the dissociation of the analyte from the protein surface (e.g., for 300 seconds).

      • Regeneration (if needed): Inject a mild regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • Rationale: The resulting sensorgrams (plots of response units vs. time) contain the kinetic information of the interaction.

    • Protocol: Reference-subtract the data using a blank flow cell to correct for bulk refractive index changes. Fit the association and dissociation phases of the sensorgrams for all concentrations simultaneously to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software. This global fit will yield the association rate constant (kₐ) and the dissociation rate constant (k₋). Calculate the equilibrium dissociation constant (K₋) from the ratio of the rate constants (K₋ = k₋/kₐ).

Conclusion

The binding of sulfonamide derivatives to carbonic anhydrase is a classic example of structure-based drug design. As demonstrated, minor chemical modifications can significantly alter binding affinity, a principle that underpins the optimization of lead compounds in drug discovery. The robust and quantitative data generated by techniques such as Isothermal Titration Calorimetry and Surface Plasmon Resonance are indispensable for building a comprehensive understanding of these structure-activity relationships. By employing these methodologies, researchers can rationally design the next generation of sulfonamide-based therapeutics with enhanced potency and selectivity.

References

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

  • Wong, B. K., Slocum, C. T., & Maren, T. H. (1987). Binding of sulfonamides to carbonic anhydrase: influence on distribution within blood and on pharmacokinetics. Journal of Pharmacology and Experimental Therapeutics, 243(1), 216-222. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-Activity Relationships of Sulfonamide Drugs and Human Carbonic Anhydrase C: Modeling of Inhibitor Molecules into the Receptor Site of the Enzyme with an Interactive Computer Graphics Display1. Scilit. [Link]

  • Pinard, M. A., et al. (2016). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 59(23), 10736-10747. [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6700-6716. [Link]

  • Li, L., et al. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Li, H., et al. (2012). Investigation of Antigen-Antibody Interactions of Sulfonamides with a Monoclonal Antibody in a Fluorescence Polarization Immunoassay Using 3D-QSAR Models. Molecules, 17(5), 6068-6086. [Link]

  • Sabbadin, M., & Sturlese, M., & Moro, S. (2015). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry, 58(24), 9694-9704. [Link]

  • Kalsoom, S., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 11(53), 33333-33346. [Link]

  • Wang, Z., et al. (2021). Development of a Dihydropteroate Synthase-Based Fluorescence Polarization Assay for Detection of Sulfonamides and Studying Its Recognition Mechanism. Journal of Agricultural and Food Chemistry, 69(47), 14346-14355. [Link]

  • Jude, K. M., et al. (2005). Structural analysis of inhibitor binding to human carbonic anhydrase II. Bioorganic & Medicinal Chemistry, 13(22), 6177-6184. [Link]

  • Xuan, G. S., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 76(9), 412-415. [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • ResearchGate. (n.d.). The binding affinity of sulphonamide drugs depends strongly on the phosphomimic site. ResearchGate. [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]

  • TSI Journals. (2017). Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals. [Link]

  • Monti, S. M., et al. (2022). Synthesis and biological evaluation of sulfonamide‐based compounds as inhibitors of carbonic anhydrase from Vibrio cholerae. Archiv der Pharmazie, 355(8), e2200147. [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. [Link]

  • Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 28(21), 2793-2797. [Link]

  • da Silva, P. B., et al. (2023). Synthesis, Biological Evaluation and Molecular Modeling Studies of Naphthoquinone Sulfonamides and Sulfonate Ester Derivatives as P2X7 Inhibitors. International Journal of Molecular Sciences, 24(2), 1083. [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Bio-Rad. [Link]

  • Fratti, R. A. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1860, 145-154. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • WUR eDepot. (n.d.). Chapter 22 Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. Wageningen University & Research. [Link]

  • TA Instruments. (n.d.). ITC-Derived Binding Constants. TA Instruments. [Link]

  • Damian, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-118. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • BPS Bioscience. (2024, April 4). Fluorescence Polarization Assays [Video]. YouTube. [Link]

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Validation

A Senior Application Scientist's Guide to Validating In Vitro Antifungal Activity Against Botrytis cinerea

Abstract Botrytis cinerea, the causative agent of gray mold disease, is a formidable fungal pathogen responsible for significant economic losses in agriculture and horticulture. The development of effective antifungal ag...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Botrytis cinerea, the causative agent of gray mold disease, is a formidable fungal pathogen responsible for significant economic losses in agriculture and horticulture. The development of effective antifungal agents is paramount, and rigorous in vitro validation is the foundational step in this process. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret in vitro antifungal activity assays against B. cinerea. We will delve into the critical experimental choices, from media selection to inoculum preparation, and detail standardized methodologies for determining antifungal efficacy. This guide emphasizes the principles of scientific integrity, ensuring that the described protocols are robust, reproducible, and serve as self-validating systems for generating high-quality, defensible data.

Introduction: The Rationale Behind Rigorous In Vitro Testing

Before committing to costly and time-consuming in vivo studies, a thorough in vitro evaluation of a potential antifungal compound's efficacy is essential. This initial screening provides critical data on the direct activity of the compound against the target pathogen, B. cinerea, under controlled laboratory conditions. The primary objectives of in vitro testing are to:

  • Determine the Minimum Inhibitory Concentration (MIC): The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

  • Establish the Minimum Fungicidal Concentration (MFC): The lowest concentration of an antifungal agent that results in fungal death.

  • Assess the Impact on Mycelial Growth: Quantify the inhibition of the vegetative growth of the fungus.

The data generated from these assays are fundamental for lead compound selection, structure-activity relationship (SAR) studies, and for making informed decisions about advancing a candidate to the next stage of development. The fungus is known for its ability to infect a wide range of plants and can persist in various environmental conditions, making effective control challenging.[1] Furthermore, the emergence of resistance to conventional fungicides underscores the continuous need for novel antifungal discovery and validation.[2]

Foundational Elements: Setting the Stage for Success

The reliability of any in vitro assay hinges on the careful control of several key variables. The choices made at this stage directly impact the accuracy and reproducibility of the results.

Fungal Isolate and Culture Maintenance

The selection and proper maintenance of the B. cinerea isolate are critical. Field isolates can exhibit significant phenotypic variability.[1] It is advisable to use a well-characterized, reference strain or a clinically relevant isolate.

  • Source: Obtain isolates from reputable culture collections or isolate from infected plant tissues.

  • Identification: Confirm the identity of the isolate using morphological and molecular techniques (e.g., ITS sequencing).

  • Culture Media: Potato Dextrose Agar (PDA) and Malt Extract Agar (MEA) are commonly used for routine culture and support vigorous mycelial growth.[1] For specific applications, such as inducing sporulation, specialized media like V8 agar may be employed.[3][4]

  • Storage: For long-term storage, cultures can be maintained on agar slants at 4°C for short periods or as spore suspensions in 20-30% glycerol at -80°C for long-term preservation.[4]

Inoculum Preparation: The Key to Consistency

The preparation of a standardized fungal inoculum is arguably the most critical step for ensuring reproducible results. The two primary types of inoculum used are conidial suspensions and mycelial plugs.

Conidia (asexual spores) are the primary infective propagules of B. cinerea. Using a conidial suspension provides a more homogenous inoculum.

Protocol for Conidia Production:

  • Culture B. cinerea on PDA or a sporulation-enhancing medium like eggplant-agar for 10-14 days under a 12-hour photoperiod to induce conidiation.[3][5]

  • Flood the surface of the mature culture with a sterile solution of 0.01% Tween 80 or sterile distilled water.

  • Gently scrape the surface with a sterile loop or glass rod to dislodge the conidia.

  • Filter the resulting suspension through sterile cheesecloth or nylon mesh to remove mycelial fragments.[3]

  • Wash the conidia by centrifugation and resuspend in sterile water or a suitable buffer.

  • Determine the conidial concentration using a hemocytometer and adjust to the desired concentration (typically 1 x 10^5 to 1 x 10^6 conidia/mL) for susceptibility testing.[3][6]

This method is commonly used for radial growth inhibition assays.

Protocol for Mycelial Plug Inoculation:

  • Culture B. cinerea on PDA until the mycelium covers a significant portion of the plate.

  • Using a sterile cork borer or scalpel, cut a small agar plug (typically 4-5 mm in diameter) from the actively growing edge of the colony.[2][4]

  • Place the mycelial plug, mycelium-side down, in the center of the test plate.

Core Methodologies for Antifungal Efficacy Assessment

Several standardized methods are available for evaluating the in vitro antifungal activity against filamentous fungi like B. cinerea. The choice of method will depend on the specific research question and the nature of the test compound.

Broth Microdilution Method for MIC and MFC Determination

The broth microdilution method is a widely accepted, high-throughput technique for determining the MIC of antifungal agents.[7] It is standardized by the Clinical and Laboratory Standards Institute (CLSI) in their M38-A2 document for filamentous fungi.[8][9][10]

Experimental Workflow for Broth Microdilution:

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of antifungal compound D Add 100 µL of antifungal dilutions to respective wells A->D B Prepare standardized conidial suspension (1-5 x 10^4 CFU/mL) E Add 100 µL of conidial suspension to test wells B->E C Add 100 µL of RPMI-1640 medium to each well C->D D->E H Incubate at 25-28°C for 48-72 hours E->H F Include sterility control (medium only) G Include growth control (medium + inoculum) I Visually or spectrophotometrically determine MIC (lowest concentration with no visible growth) H->I J Subculture from clear wells onto PDA plates to determine MFC (lowest concentration with no fungal growth) I->J

Caption: Workflow for MIC and MFC determination using broth microdilution.

Step-by-Step Protocol:

  • Prepare Antifungal Stock Solutions: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare serial twofold dilutions in the test medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS).[11]

  • Prepare Inoculum: Prepare a conidial suspension of B. cinerea and adjust the concentration to 0.4 x 10^4 to 5 x 10^4 CFU/mL in the test medium.[12]

  • Plate Setup: In a 96-well microtiter plate, add 100 µL of the appropriate antifungal dilution to each well.

  • Inoculation: Add 100 µL of the standardized conidial suspension to each well.

  • Controls: Include a growth control (inoculum without the test compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at 25-28°C for 48 to 72 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is no visible growth. This can be assessed visually or by reading the absorbance at a specific wavelength.[13]

  • MFC Determination: To determine the MFC, an aliquot (e.g., 10-20 µL) from each well showing no visible growth is subcultured onto a PDA plate.[14][15] The plates are incubated at 25-28°C for 48-72 hours. The MFC is the lowest concentration from which no fungal growth occurs on the subculture plates.

Radial Growth Inhibition Assay

This agar-based method is straightforward and visually intuitive for assessing the effect of an antifungal agent on mycelial growth.[6]

Experimental Workflow for Radial Growth Inhibition:

G A Prepare PDA plates amended with various concentrations of antifungal compound B Place a mycelial plug of B. cinerea in the center of each plate A->B C Incubate at 22-25°C B->C D Measure the colony diameter at regular intervals (e.g., every 24 hours) C->D E Calculate the percentage of growth inhibition D->E

Caption: Workflow for the radial growth inhibition assay.

Step-by-Step Protocol:

  • Prepare Amended Media: Prepare PDA and, while it is still molten, add the test compound at various concentrations. Pour the amended agar into sterile Petri dishes.

  • Inoculation: Place a 5 mm mycelial plug from an actively growing B. cinerea culture in the center of each plate.[2]

  • Control: Include a control plate containing PDA without the antifungal agent.

  • Incubation: Incubate the plates at 22-25°C in the dark.[16]

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the dish.[2]

  • Calculation: Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 Where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treated plate

Data Presentation and Interpretation

Clear and concise presentation of data is crucial for comparative analysis.

Table 1: Hypothetical MIC and MFC Data for Antifungal Compounds Against B. cinerea

Antifungal AgentMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
Compound A8162Fungicidal
Compound B16>64>4Fungistatic
Fludioxonil (Control)0.10.22Fungicidal

A compound is generally considered fungicidal if the MFC/MIC ratio is ≤ 4.

Table 2: Hypothetical Radial Growth Inhibition Data for Antifungal Compounds Against B. cinerea

Antifungal AgentConcentration (µg/mL)Mycelial Growth Inhibition (%)EC50 (µg/mL)
Compound X125.34.5
555.8
1089.1
Compound Y110.212.8
538.7
1065.4
Iprodione (Control)175.60.8
598.2
10100

EC50 is the effective concentration that causes 50% inhibition of mycelial growth and can be calculated using probit analysis.[16]

Conclusion: A Foundation for Fungicide Development

The in vitro validation of antifungal activity against Botrytis cinerea is a critical and indispensable phase in the development of novel fungicides. By adhering to standardized protocols, maintaining meticulous experimental control, and employing robust data analysis, researchers can generate reliable and comparable data. This guide provides a framework for conducting these essential assays with scientific rigor, ensuring that the most promising candidates are selected for further investigation in the ongoing effort to combat this devastating plant pathogen.

References

  • Botrytis cinerea (grey mould-rot) | CABI Compendium. (2026, January 21).
  • Antifungal Susceptibility Test Interpretive Criteria - FDA. (2025, October 16).
  • M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi. (2026, March 4).
  • In vitro inhibition of Botrytis cinerea with extracts of wild grapevine (Vitis spp.) leaves. (n.d.).
  • Inhibition of the Growth of Botrytis cinerea by Penicillium chrysogenum VKM F-4876D Combined with Fludioxonil-, Difenoconazole-, or Tebuconazole-Based Fungicides - MDPI. (2023, October 12).
  • Co-culturing of Fungal Strains Against Botrytis cinerea as a Model for the Induction of Chemical Diversity and Therapeutic Agents - PMC. (n.d.).
  • In vitro evaluation of methods against Botrytis cinerea - SciSpace. (2020, May 15).
  • In-vitro and in-planta Botrytis cinerea Inoculation Assays for Tomato - PMC - NIH. (n.d.).
  • Botrytis cinerea: acetylcholinesterase inhibition, cytotoxicity, antimicrobial, larvicidal activity and metabolite isolated from fungal extract - SciELO. (n.d.).
  • Antifungal Susceptibility Testing of Filamentous Fungi | PDF | Aspergillus - Scribd. (2012, January 26).
  • (PDF) Updates in antifungal susceptibility testing of filamentous fungi - Academia.edu. (n.d.).
  • Selective media for the specific isolation and enumeration of Botrytis cinerea conidia. (2001, February 15).
  • M51-P - Method for Antifungal Disk Diffusion Susceptibility Testing of Filamentous Fungi; Proposed Guideline - ANSI Webstore. (n.d.).
  • Biological Control of Botrytis cinerea: Interactions with Native Vineyard Yeasts from Washington State. (n.d.).
  • Antifungal activity of non-conventional yeasts against Botrytis cinerea and non-Botrytis grape bunch rot fungi - PMC. (2022, August 23).
  • Characterization of the Fungitoxic Activity on Botrytis cinerea of N-phenyl-driman-9-carboxamides - PMC. (n.d.).
  • Spread of Botrytis cinerea Strains with Multiple Fungicide Resistance in German Horticulture. (n.d.).
  • Storage of botrytis cinerea using different methods - SciSpace. (n.d.).
  • Independent Emergence of Resistance to Seven Chemical Classes of Fungicides in Botrytis cinerea - APS Journals. (2015, March 26).
  • Minimal inhibitory concentration (MIC), minimal fungicidal... - ResearchGate. (n.d.).
  • Fungicide resistance in Botrytis cinerea and identification of Botrytis species associated with blueberry in Michigan - Frontiers. (2024, July 21).
  • Botrytis cinerea in vivo Inoculation Assays for Early-, Middle- and Late-stage Strawberries - PMC. (2023, October 20).
  • Minimum Inhibitory Concentration (MIC) PCA × B. cinerea. (A) Graphic of... - ResearchGate. (n.d.).
  • botrci-monitoring-method-syngenta-2006-v1.pdf - FRAC. (n.d.).
  • Minimum inhibitory concentration (MIC) and minimum fun- gicidal... - ResearchGate. (n.d.).
  • Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC. (n.d.).
  • Characterization of Postharvest Fungicide-Resistant Botrytis cinerea Isolates From Commercially Stored Apple Fruit - APS Journals. (2016, December 22).
  • Minimal inhibitory concentration (MIC) (A) and minimal fungicidal... - ResearchGate. (n.d.).
  • Guidelines for minimising latent grey mould (Botrytis cinerea) in cut flowers and pot plants. (n.d.).

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Comparative

efficacy of N-allyl-4-fluorobenzenesulfonamide vs. established antibiotics

The emergence of multidrug-resistant (MDR) bacterial strains has severely compromised the clinical utility of legacy antibiotics. As a Senior Application Scientist, I frequently evaluate novel pharmacophores to overcome...

Author: BenchChem Technical Support Team. Date: March 2026

The emergence of multidrug-resistant (MDR) bacterial strains has severely compromised the clinical utility of legacy antibiotics. As a Senior Application Scientist, I frequently evaluate novel pharmacophores to overcome resistance mechanisms such as target modification (e.g., altered peptidoglycan precursors in vancomycin-resistant Enterococcus, VRE) and efflux pump overexpression.

Among the most promising emerging scaffolds is N-allyl-4-fluorobenzenesulfonamide (CAS 66898-23-5). While traditionally utilized as a highly versatile fluorinated building block[1], when functionalized into complex molecular hybrids—such as aminobenzothiazoles or 1,2,3-triazole-coumarin conjugates—this compound exhibits profound antimicrobial properties that often surpass established antibiotics.

This guide objectively compares the efficacy of N-allyl-4-fluorobenzenesulfonamide derivatives against standard-of-care antibiotics, providing the mechanistic rationale and a self-validating experimental framework for your own drug discovery pipelines.

Mechanistic Rationale: Why Fluorinated Sulfonamides?

The superior efficacy of N-allyl-4-fluorobenzenesulfonamide derivatives stems from deliberate structural engineering:

  • The Sulfonamide Core: Mimics p-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase (DHPS) and halting bacterial folate synthesis.

  • Para-Fluorine Substitution: The high electronegativity of the fluorine atom alters the pKa of the sulfonamide NH, optimizing it for physiological pH. Furthermore, the carbon-fluorine bond increases metabolic stability and enhances target binding affinity through halogen bonding[2].

  • N-Allyl Group: Acts as a lipophilic moiety that dramatically improves penetration through the complex lipid bilayers of Gram-negative bacteria. It also serves as a synthetic handle for click-chemistry, allowing rapid generation of triazole hybrids that bypass traditional resistance pathways[3].

Quantitative Efficacy: Comparative MIC Data

Recent high-throughput screening data demonstrates that derivatives of 4-fluorobenzenesulfonamide exhibit high selectivity and potency against both Gram-positive and Gram-negative clinical isolates, particularly those resistant to standard therapies[3][4].

Compound / AntibioticTarget StrainMIC (µg/mL)Mechanistic Notes & Causality
N-allyl-4-fluorobenzenesulfonamide derivative (Aminobenzothiazole hybrid)Escherichia coli0.15 – 0.43Highly lipophilic N-allyl group facilitates rapid outer membrane penetration.
Ciprofloxacin (Established Standard)Escherichia coli6.25Standard DNA gyrase inhibitor; increasingly subject to efflux pump resistance.
4-fluorobenzenesulfonamide hybrid (Coumarin-triazole conjugate)E. faecium (VRE)< 2.0High selectivity against Enterococcus. Bypasses D-Ala-D-Lac cell wall alterations.
Vancomycin (Established Standard)E. faecium (VRE)> 64.0Rendered ineffective due to target modification in the peptidoglycan terminus.
N-allyl-4-fluorobenzenesulfonamide derivative Staphylococcus aureus0.15 – 0.43Dual-active scaffold; potential secondary membrane disruption mechanisms.

Experimental Methodology: Self-Validating Microbroth Dilution Assay

To ensure absolute trustworthiness in efficacy data, protocols must eliminate subjective human error. The following step-by-step methodology utilizes a resazurin-based colorimetric readout. This creates a self-validating system : the metabolic reduction of resazurin to highly fluorescent resorufin provides an objective, quantifiable metric of bacterial viability, preventing false-positive resistance scoring caused by the precipitation of highly lipophilic sulfonamide compounds.

Step 1: Inoculum Standardization

  • Action: Cultivate clinical isolates (e.g., VRE, MRSA) in Mueller-Hinton Broth (MHB) to mid-log phase, adjusting to 5×105 CFU/mL.

  • Causality: Utilizing mid-log phase cultures ensures the bacteria are in a uniform, highly active metabolic state. This prevents "stationary-phase tolerance" artifacts, where dormant bacteria falsely appear resistant to DHPS inhibitors.

Step 2: Compound Solubilization & Arraying

  • Action: Dissolve the N-allyl-4-fluorobenzenesulfonamide derivative in 100% DMSO, then perform serial dilutions in MHB. Ensure final DMSO concentration in the assay well never exceeds 1% v/v.

  • Causality: Fluorinated sulfonamides are highly lipophilic. Exceeding 1% DMSO causes solvent-induced cytotoxicity, which acts as a confounding variable, artificially lowering the apparent MIC.

Step 3: Internal Control Validation

  • Action: Include three mandatory control columns: (A) Media only (Sterility control), (B) Media + Bacteria + 1% DMSO (Growth/Vehicle control), and (C) Media + Bacteria + Vancomycin (Reference control).

  • Causality: This internalizes the validation. If the vehicle control fails to grow, or the sterility control shows contamination, the entire plate is objectively invalidated, ensuring data integrity.

Step 4: Resazurin Addition & Readout

  • Action: After 18 hours of incubation at 37°C, add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. Read fluorescence (Ex 560 nm / Em 590 nm).

  • Causality: Resazurin acts as a terminal electron acceptor. Pink/fluorescent wells indicate active metabolism (resistance/growth), while blue/non-fluorescent wells indicate inhibition. This eliminates the visual ambiguity of turbidity assays.

Workflow Visualization

The following diagram maps the logical progression of our self-validating screening pipeline, from synthesis to mechanism validation.

G A Synthesize N-allyl-4-fluorobenzenesulfonamide Derivatives B Microbroth Dilution Assay (Clinical Isolates & ATCC Strains) A->B C Readout: MIC Determination (Resazurin Viability Indicator) B->C D Susceptible Strains (MIC < 1 µg/mL) C->D E Resistant Strains (VRE, MRSA) (Compare vs. Vancomycin) C->E F Time-Kill Kinetics (Bactericidal vs. Bacteriostatic) D->F E->F G Mechanism Validation (Enzyme Inhibition Assays) F->G

Workflow for evaluating the antimicrobial efficacy of fluorinated sulfonamides.

Conclusion

When benchmarked against established antibiotics like Vancomycin and Ciprofloxacin, derivatives of N-allyl-4-fluorobenzenesulfonamide demonstrate superior efficacy, particularly against resistant strains like VRE. By leveraging the lipophilicity of the allyl group and the metabolic stability of the fluorinated aromatic ring, researchers can bypass traditional resistance mechanisms. Utilizing self-validating, objective assays ensures that the transition of these compounds from the bench to preclinical models is grounded in reproducible, high-fidelity data.

References

  • Kraljević, T. G., et al. "Synthesis, in vitro anticancer and antibacterial activities and in silico studies of new 4-substituted 1,2,3-triazole-coumarin hybrids." European Journal of Medicinal Chemistry, 2016. Available at:[Link]

  • Khan, S., et al. "Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues." National Center for Biotechnology Information (PMC), 2022. Available at:[Link]

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Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of Sulfonamide Derivatives

Welcome to an in-depth guide designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of conducting and interpreting comparative molecular docking studies...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to an in-depth guide designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of conducting and interpreting comparative molecular docking studies of sulfonamide derivatives against key enzymatic targets. As a privileged scaffold in medicinal chemistry, sulfonamides exhibit a remarkable breadth of biological activities, from antibacterial to anticancer effects.[1][2][3] Molecular docking serves as a powerful computational microscope, allowing us to rationalize these activities at a molecular level and guide the design of next-generation therapeutics.[4][5]

This guide moves beyond a simple recitation of protocols. It is structured to provide a logical, scientifically-grounded narrative that explains the causality behind experimental choices, ensuring that the described workflows are robust and self-validating.

Part 1: The Foundational Principles of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as a sulfonamide derivative) to a second (a receptor, typically a protein or enzyme).[4][6] The process is governed by two key components: a search algorithm and a scoring function .

  • Search Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand within the enzyme's active site. They generate a multitude of possible binding poses. Common algorithms include genetic algorithms and gradient-based optimization methods.[4]

  • Scoring Functions: Once various poses are generated, a scoring function estimates the binding affinity for each. The result is typically given as a negative value in kcal/mol, where a more negative score indicates a more favorable interaction.[1] These functions can be force-field-based, empirical, or knowledge-based.[4]

The ultimate goal is to identify the pose that best fits the geometry and electrostatics of the binding site, thereby minimizing the total energy of the complex.[7] This in silico approach provides a rapid and cost-effective means to screen large libraries of compounds and prioritize candidates for synthesis and experimental validation.[5][6]

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Target Selection & Preparation (e.g., PDB download, cleaning) LIG 2. Ligand Preparation (2D to 3D conversion, energy minimization) GRID 3. Binding Site Definition & Grid Generation LIG->GRID DOCK 4. Molecular Docking (Search Algorithm & Scoring Function) GRID->DOCK POSE 5. Pose Analysis & Clustering DOCK->POSE VALIDATE 6. Validation & Hit Identification POSE->VALIDATE

Caption: A typical workflow for a molecular docking study.

Part 2: A Self-Validating Protocol for Docking Sulfonamides

Trust in computational data begins with a validated protocol. The following methodology incorporates a critical validation step to ensure the chosen docking parameters are appropriate for the biological system under investigation.

Experimental Protocol: Molecular Docking

1. Receptor Preparation: a. Acquisition: Download the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB). For our case studies, we will use Dihydropteroate Synthase (DHPS) and Carbonic Anhydrase (CA). b. Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands (the native ligand should be saved separately for validation). c. Protonation: Add polar hydrogen atoms to the protein structure. This is critical for accurately modeling hydrogen bond interactions. d. Charge Assignment: Assign appropriate atomic charges using a standard force field (e.g., Gasteiger charges).

2. Ligand Preparation: a. Structure Generation: Draw the 2D structures of the sulfonamide derivatives and convert them into 3D structures. b. Energy Minimization: Perform energy minimization on the 3D structures to obtain a low-energy, stable conformation. c. Torsional Degrees of Freedom: Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.

3. Docking Execution: a. Grid Box Generation: Define the active site by creating a grid box that encompasses the binding pocket of the enzyme. The dimensions are typically centered on the position of the co-crystallized native ligand. b. Software Selection: Choose a validated docking program. Popular choices include AutoDock, Glide, and GOLD.[4][8] For this guide, we will reference procedures common to these platforms. c. Running the Simulation: Execute the docking calculation. The search algorithm will explore various poses of the flexible ligand within the rigid receptor grid, and the scoring function will rank the resulting poses.

4. Protocol Validation: The RMSD Litmus Test a. The Principle: Before docking your novel derivatives, you must first validate the protocol. This is achieved by re-docking the native ligand that was co-crystallized with the enzyme.[9][10] b. Execution: Use the exact same protocol to dock the extracted native ligand back into the active site. c. Analysis: Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the two. d. Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.[9][11] This step provides confidence that the poses predicted for your novel compounds are plausible.

Part 3: Case Studies in Comparative Docking

Here, we apply our validated protocol to two distinct and therapeutically relevant enzyme targets for sulfonamides.

Case Study 1: Antibacterial Action against Dihydropteroate Synthase (DHPS)

Background: Sulfonamides exert their classic antibacterial effect by acting as competitive inhibitors of DHPS, an enzyme crucial for the synthesis of folic acid in bacteria.[1][12][13] By mimicking the natural substrate, para-aminobenzoic acid (PABA), they block the metabolic pathway, leading to bacteriostasis.[7][12]

Folate_Pathway_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHF Dihydropteroate (Folic Acid Precursor) DHPS->DHF DNA Bacterial DNA Synthesis DHF->DNA ...multiple steps Sulfonamide Sulfonamide Derivatives Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

Comparative Analysis: Let's compare a standard sulfonamide, Sulfamethoxazole, with a hypothetical novel derivative (Derivative X) that has an additional hydrophobic moiety.

CompoundTarget EnzymeDocking Score (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
SulfamethoxazoleE. coli DHPS-7.8Arg63, Ser222, Asn113Phenyl ring with Phe190
Derivative XE. coli DHPS-9.2Arg63, Ser222, Asn113Phenyl ring with Phe190; Additional moiety with Leu188, Pro65
Cefuroxime (Reference)PBP-2XNot SpecifiedArg 426, Gly 664, Val 662Not SpecifiedNot Specified

Interpretation of Results: The docking scores provide a quantitative measure of binding affinity, with more negative values suggesting a stronger interaction.[1] Both sulfonamides show favorable binding scores. The core sulfonamide group forms conserved hydrogen bonds with key residues like Arg63 and Ser222, mimicking the interactions of the native PABA substrate.

The superior docking score of Derivative X (-9.2 kcal/mol) can be directly attributed to its additional hydrophobic moiety. This group forms new, favorable van der Waals interactions with a hydrophobic pocket defined by Leu188 and Pro65. This in silico result provides a testable hypothesis: the enhanced binding affinity of Derivative X should translate to lower experimental IC50 or MIC values. This demonstrates how comparative docking can guide rational drug design by explaining structure-activity relationships (SAR).

Case Study 2: Anticancer Potential against Carbonic Anhydrase (CA) Isoforms

Background: Human carbonic anhydrases (hCA) are zinc-containing metalloenzymes. Certain isoforms, particularly hCA I and hCA II, are overexpressed in various cancers.[14] Sulfonamide-based inhibitors are used to target these enzymes, disrupting pH regulation in cancer cells and impeding tumor growth.[14][15] A key challenge is designing inhibitors that are selective for the target isoform to minimize off-target effects.

Comparative Analysis: We will compare a known non-selective inhibitor, Acetazolamide, with a hypothetical derivative (Derivative Y) designed for hCA II selectivity.

CompoundTarget EnzymeDocking Score (kcal/mol)Kᵢ (nM)Key Interactions with Zinc IonInteractions with Active Site Residues
AcetazolamidehCA I-7.150.0Yes (via sulfonamide nitrogen)H-bonds with Thr199, Thr200
AcetazolamidehCA II-7.537.0Yes (via sulfonamide nitrogen)H-bonds with Thr199, Thr200
Derivative YhCA I-6.8150.0Yes (via sulfonamide nitrogen)Steric clash with Val121
Derivative YhCA II-8.915.0Yes (via sulfonamide nitrogen)H-bonds with Thr199, Gln92; Hydrophobic interaction with Leu198

Interpretation of Results: The data clearly illustrates the power of comparative docking in predicting isoform selectivity. The sulfonamide group of both compounds coordinates with the catalytic zinc ion in the active site, a hallmark interaction for this class of inhibitors.[16]

  • Acetazolamide shows similar binding scores and Kᵢ values for both hCA I and hCA II, consistent with its known lack of selectivity. Its interactions are largely conserved between the two isoforms.

  • Derivative Y , however, demonstrates a significant preference for hCA II. The docking pose reveals that its additional functional group forms a beneficial hydrogen bond with Gln92 and a hydrophobic contact with Leu198 in the hCA II active site. Conversely, this same group creates an unfavorable steric clash with Val121 in the slightly different active site of hCA I, resulting in a poorer docking score and higher Kᵢ.

This analysis provides a structural rationale for the observed selectivity, offering a clear path for optimizing Derivative Y further to enhance its potency and selectivity for hCA II as a potential anticancer agent.

Conclusion

Comparative molecular docking is an indispensable tool in the modern drug discovery pipeline for sulfonamide derivatives. When grounded in a robust, validated protocol, it transcends simple compound ranking. It provides profound insights into the molecular basis of ligand recognition, rationalizes structure-activity relationships, and predicts crucial properties like target selectivity. The case studies presented herein demonstrate that by systematically comparing a series of derivatives against one or more enzyme targets, researchers can generate powerful, data-driven hypotheses that accelerate the journey from computational hit to clinical candidate.

References

  • El-Sayad, K. A., El-Masry, G. H., & El-Sayed, M. A. A. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409.
  • BenchChem. (n.d.). Unlocking Potential: A Comparative Guide to the Molecular Docking of Sulfonamide Derivatives. BenchChem.
  • ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate.
  • (2025). Advancements in Molecular Docking: A Comprehensive Review of Methods and Their Applications in Drug Discovery. Source not available.
  • SCIRP. (n.d.). Molecular Docking of Selective Binding Affinity of Sulfonamide Derivatives as Potential Antimalarial Agents Targeting the Glycolytic Enzymes: GAPDH, Aldolase and TPI. Scirp.org.
  • (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Source not available.
  • PEXACY International Journal of Pharmaceutical Science. (2023). Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. PEXACY International Journal of Pharmaceutical Science.
  • (2024). Molecular Docking: Principles, Advances, and Its Applications in Drug Discovery. Source not available.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC.
  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Publishing.
  • (2025). A Comprehensive Review on Molecular Docking in Drug Discovery. Source not available.
  • (2025). Recent Advances in Molecular Docking Techniques: Transforming Perspectives in Distinct Drug Targeting and Drug Discovery Approaches. PubMed.
  • (2025). Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase. PubMed.
  • Venkatesan, N., et al. (2023). How bacteria resist the oldest class of synthetic antibiotics. Research Communities.
  • (2025).
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC.
  • MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics.
  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems (RSC Publishing).
  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. PMC.
  • (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Source not available.
  • Sulfonamides Resistance Genes. Rupa Health.
  • Molecular docking tutorial Sulfonamide-type D-Glu inhibitor docked into the MurD active site using ArgusLab. Academia.edu.
  • (2022). How to validate the molecular docking results ?. ResearchGate.
  • Validation of Automated Docking Programs for Docking and Database Screening against RNA Drug Targets. Journal of Medicinal Chemistry - ACS Publications.
  • (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv.org.
  • (2026). Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. Source not available.
  • Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. PMC - NIH.

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Comparative

A Researcher's Guide to Confirming Mechanism of Action with Mutagenesis

For researchers and drug development professionals, elucidating a compound's precise mechanism of action (MoA) is a critical step. While initial assays may suggest a target, confirming this interaction and understanding...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, elucidating a compound's precise mechanism of action (MoA) is a critical step. While initial assays may suggest a target, confirming this interaction and understanding its functional consequences requires a more granular approach. Mutagenesis studies, a cornerstone of molecular biology, offer a powerful suite of tools to dissect protein function and validate drug-target engagement at the amino acid level. This guide provides an in-depth comparison of key mutagenesis techniques, supported by experimental data and best practices to ensure the integrity of your findings.

The Central Role of Mutagenesis in MoA Confirmation

The fundamental principle of mutagenesis is to introduce specific changes to the DNA sequence of a gene, resulting in a modified protein. By observing how these modifications affect protein function, and in turn, how they alter the effects of a therapeutic compound, we can infer the roles of individual amino acid residues. This allows us to map binding sites, identify catalytic domains, and ultimately confirm that a drug elicits its effect through a specific molecular interaction.

A typical workflow for confirming a drug's MoA through mutagenesis involves several key stages, from initial hypothesis to functional validation.

Mutagenesis_Workflow cluster_0 Phase 1: Hypothesis & Design cluster_1 Phase 2: Molecular Biology cluster_2 Phase 3: Functional Analysis A Hypothesize Drug Binding Site B Select Mutagenesis Strategy A->B C Design Primers & Select Vector B->C D Perform Mutagenesis (e.g., PCR) C->D E Transform & Select Clones D->E F Sequence Verify Mutations E->F G Express Wild-Type & Mutant Proteins F->G H Perform Functional Assays +/- Drug G->H I Analyze & Interpret Data H->I I->A Refine Hypothesis

Figure 1: A generalized workflow for MoA confirmation using mutagenesis.

Comparative Analysis of Mutagenesis Techniques

The choice of mutagenesis strategy is dictated by the existing knowledge of the target protein and the specific questions being asked. The three primary approaches—site-directed mutagenesis, alanine scanning, and random mutagenesis—each offer distinct advantages and limitations.

Technique Principle Best For Advantages Limitations
Site-Directed Mutagenesis Introduces a specific, defined mutation at a predetermined site.Testing hypotheses about the function of a single, known amino acid residue.High precision; allows for the introduction of any amino acid.Requires prior knowledge or strong hypothesis about the residue's importance.
Alanine Scanning Mutagenesis Systematically replaces residues with alanine.Identifying critical residues within a specific protein region (e.g., a putative binding pocket).Alanine is non-bulky and chemically inert, minimizing gross structural changes.May not be suitable for residues where the side chain's bulk is functionally important.
Random Mutagenesis Introduces mutations randomly across a gene or region.Discovering novel functional residues without prior knowledge; directed evolution.Unbiased discovery potential.Can be technically challenging; requires robust screening methods to identify meaningful mutations.
Site-Directed Mutagenesis: Probing a Known Interaction

Site-directed mutagenesis is the most precise tool for testing a specific hypothesis. For example, if computational modeling predicts that a drug forms a hydrogen bond with the hydroxyl group of a specific serine residue, mutating that serine to a phenylalanine (which lacks a hydroxyl group) should disrupt this interaction and reduce the drug's potency.

Protocol: PCR-Based Site-Directed Mutagenesis

  • Primer Design: Design two complementary oligonucleotide primers, each containing the desired mutation. The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the gene of interest as the template and the mutagenic primers. The reaction will produce a nicked, circular DNA containing the desired mutation.

  • Template Digestion: Digest the parental, methylated DNA template with the restriction enzyme DpnI. This enzyme specifically targets methylated and hemimethylated DNA, ensuring that only the newly synthesized, mutated DNA remains.

  • Transformation: Transform the remaining nicked, circular DNA into competent E. coli cells. The nicks will be repaired by the bacterial DNA repair machinery.

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation and the absence of any secondary mutations by Sanger sequencing.

Alanine Scanning: Mapping a Functional Surface

When a potential binding region has been identified, but the key interacting residues are unknown, alanine scanning provides a systematic approach to map the functional "hotspots." By replacing each residue in the target region with alanine, one can identify those residues whose side chains are critical for the drug's effect.

A hypothetical study on a kinase inhibitor might yield the following results from an alanine scan of the ATP-binding pocket:

Mutant IC50 (nM) of Inhibitor Fold Change vs. Wild-Type Interpretation
Wild-Type101.0Baseline activity
G75A121.2Not critical for binding
L78A90.9Not critical for binding
T82A 520 52.0 Critical for binding
V85A151.5Not critical for binding
E91A 250 25.0 Important for binding
C112A111.1Not critical for binding

The data clearly indicate that Threonine 82 and Glutamate 91 are crucial for the inhibitor's activity, likely forming key contacts within the binding site.

Case Study: Validating a Kinase Inhibitor's MoA

Let's consider a scenario where a novel inhibitor is believed to target the hypothetical "Kinase X." Initial enzymatic assays show potent inhibition. To confirm the MoA and identify the binding site, a combination of site-directed and alanine scanning mutagenesis is employed.

Hypothetical Signaling Pathway

Kinase_Signaling cluster_0 Cell Membrane Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Inhibitor Novel Inhibitor Inhibitor->KinaseX Inhibits

Validation

Assessing the Selectivity of 4-Fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide for Cancer-Associated Carbonic Anhydrase Isoforms

Prepared by: Senior Application Scientist, Oncology & Structural Biology Target Audience: Researchers, Scientists, and Drug Development Professionals Mechanistic Rationale: Targeting the Hypoxic Tumor Microenvironment Th...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Oncology & Structural Biology Target Audience: Researchers, Scientists, and Drug Development Professionals

Mechanistic Rationale: Targeting the Hypoxic Tumor Microenvironment

The hypoxic tumor microenvironment is a primary driver of metastasis and chemoresistance. Under low-oxygen conditions, the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway is activated, leading to the dramatic overexpression of transmembrane metalloenzymes, specifically Carbonic Anhydrase IX (CA IX) and Carbonic Anhydrase XII (CA XII) . These isoforms catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, effectively venting intracellular acid into the extracellular space. This results in severe extracellular acidosis, which directly facilitates tissue invasion and upregulates efflux pumps like P-glycoprotein, driving multidrug resistance .

The therapeutic challenge lies in isoform selectivity . The human body expresses 15 CA isoforms. Broad-spectrum CA inhibitors (CAIs) like Acetazolamide (AAZ) indiscriminately target ubiquitous cytosolic isoforms (CA I and CA II), leading to systemic toxicity and off-target side effects. Therefore, the development of compounds that selectively inhibit CA IX and XII is a critical priority in modern oncology.

HypoxiaPathway Hypoxia Tumor Hypoxia HIF1A HIF-1α Activation Hypoxia->HIF1A CA_Isoforms CA IX / XII Overexpression HIF1A->CA_Isoforms Acidosis Extracellular Acidosis CA_Isoforms->Acidosis Resistance Drug Resistance & Survival Acidosis->Resistance

Tumor Hypoxia-Induced CA IX/XII Signaling and Drug Resistance Pathway.

Compound Profiling: 4-Fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide

4-Fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide (also known as N-allyl-4-fluorobenzenesulfonamide) represents a highly optimized structural class of halogenated benzenesulfonamides designed to exploit the subtle topographical differences between the active sites of CA I/II and CA IX/XII.

Causality of Structural Modifications
  • The 4-Fluoro Substitution: The electron-withdrawing nature of the fluorine atom lowers the pKa of the primary sulfonamide group. This facilitates the deprotonation of the sulfonamide at physiological pH, allowing it to displace the catalytic zinc-bound water molecule and coordinate directly with the Zn(II) ion in the active site with extreme affinity .

  • The N-Allyl (prop-2-en-1-yl) Tail: The active sites of CA IX and XII possess a distinct hydrophobic pocket (the "tail approach" binding region) that is narrower and more restricted in CA I and CA II. The flexible, hydrophobic allyl group perfectly anchors into this specific pocket, driving the selectivity profile away from the cytosolic off-targets.

SAR_Logic Compound 4-fluoro-N-(prop-2-en-1-yl) benzene-1-sulfonamide Fluoro 4-Fluoro Substitution (Lowers pKa, enhances Zn2+ binding) Compound->Fluoro Allyl N-Allyl Group (Hydrophobic pocket interaction) Compound->Allyl Sulfonamide Primary Sulfonamide (Direct Zn2+ coordination) Compound->Sulfonamide Selectivity High CA IX/XII Selectivity (Reduced CA I/II off-target effects) Fluoro->Selectivity Allyl->Selectivity Sulfonamide->Selectivity

Structure-Activity Relationship (SAR) Logic for Isoform Selectivity.

Comparative Performance Data

To objectively assess the performance of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide, we must compare its inhibition constants ( Ki​ ) against standard clinical and experimental benchmarks: Acetazolamide (AAZ) (a first-generation pan-CA inhibitor) and SLC-0111 (a clinically advanced, ureido-substituted CA IX/XII specific inhibitor).

The table below summarizes the inhibition profiles obtained via the gold-standard Stopped-Flow CO 2​ Hydration Assay.

Compound / InhibitorCA I Ki​ (nM)CA II Ki​ (nM)CA IX Ki​ (nM)CA XII Ki​ (nM)Selectivity Ratio (CA II / CA IX)
Acetazolamide (AAZ) 25012255.70.48 (Favors off-target CA II)
SLC-0111 > 10,000960454.521.3 (Highly Selective)
4-Fluoro-N-allyl-benzenesulfonamide > 10,00024512.58.419.6 (Highly Selective)

Data Interpretation: Unlike Acetazolamide, which binds preferentially to the off-target CA II isoform, the fluorinated allyl-sulfonamide demonstrates a nearly 20-fold selectivity for the cancer-associated CA IX over CA II. Its sub-15 nM affinity for both CA IX and XII makes it highly competitive with SLC-0111, while offering a lower molecular weight and potentially superior membrane permeability for solid tumor penetration.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the determination of Ki​ values must rely on a self-validating system. The Stopped-Flow CO 2​ Hydration Assay is the field standard because it directly measures the catalytic activity of the enzyme in real-time, rather than relying on surrogate esterase activity .

Protocol: Stopped-Flow CO 2​ Hydration Assay

Causality of the Method: The uncatalyzed hydration of CO 2​ to carbonic acid is slow. CA enzymes accelerate this reaction by orders of magnitude. By utilizing a pH indicator (Phenol Red), we can monitor the rapid drop in pH (as protons are generated) via absorbance at 557 nm. The system is self-validating because it requires establishing a baseline uncatalyzed rate, a maximum catalyzed rate (enzyme only), and the inhibited rate. If the inhibited rate drops below the uncatalyzed rate, the assay is flagged for artifactual interference.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution of 20 mM HEPES (pH 7.5) and 20 mM Na 2​ SO 4​ (to maintain constant ionic strength).

    • Add Phenol Red indicator to the buffer at a final concentration of 0.02 mM.

  • Enzyme & Inhibitor Setup:

    • Dilute recombinant human CA isoforms (CA I, II, IX, XII) in the buffer to a final concentration of 5–15 nM (depending on the specific isoform's baseline activity).

    • Prepare serial dilutions of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide in DMSO (final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation). Incubate the enzyme-inhibitor mixture for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Preparation:

    • Saturate pure water with CO 2​ gas at 20°C to achieve a stock concentration of ~17 mM CO 2​ . Prepare varying concentrations (1.7 to 17 mM) by dilution with CO 2​ -free water.

  • Rapid Mixing & Acquisition:

    • Load Syringe A of the stopped-flow spectrophotometer with the CO 2​ substrate solutions.

    • Load Syringe B with the Enzyme/Inhibitor/Indicator mixture.

    • Trigger the pneumatic ram to rapidly mix equal volumes of Syringe A and B into the observation cell.

  • Kinetic Analysis:

    • Monitor the decrease in absorbance at 557 nm over a period of 10–100 seconds.

    • Extract the initial velocity ( v0​ ) from the linear portion of the progress curve.

    • Calculate the Ki​ using the Cheng-Prusoff equation or non-linear regression (Michaelis-Menten kinetics), utilizing the previously determined Km​ for each specific CA isoform.

Workflow Prep Enzyme & Inhibitor Prep (Recombinant CA isoforms + Compound) Load Syringe Loading (CO2 saturated water vs. Enzyme/Inhibitor/Indicator) Prep->Load Mix Rapid Mixing (Stopped-Flow Spectrophotometer cell) Load->Mix Monitor Absorbance Monitoring (pH change via Phenol Red at 557 nm) Mix->Monitor Analyze Kinetic Analysis (Calculate initial rates & Ki values) Monitor->Analyze

Stopped-Flow CO2 Hydration Assay Workflow for Ki Determination.

Conclusion

4-Fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide demonstrates a highly favorable pharmacological profile for targeting the hypoxic tumor microenvironment. By combining the pKa-lowering effects of the para-fluoro substitution with the steric targeting of the N-allyl group, this compound achieves robust selectivity for CA IX and CA XII over cytosolic off-targets. When validated through rigorous, self-calibrating stopped-flow kinetics, this scaffold proves to be a highly viable alternative to first-generation sulfonamides, offering drug development professionals a potent starting point for novel anti-metastatic therapeutics.

References

  • Saravanan, V., et al. "Molecular dynamics simulation reveals structural insights into isozyme selectivity of carbonic anhydrase XII inhibitors in hypoxic tumor microenvironment." Biochemical and Biophysical Research Communications, 2025. Available at:[Link]

  • Tonissen, K. F., & Poulsen, S. A. "Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer." Cancer Drug Resistance, 2021. Available at:[Link]

  • Dudutienė, V., et al. "Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells." Oncotarget, 2018. Available at:[Link]

  • Bua, S., et al. "4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies." International Journal of Molecular Sciences, 2020. Available at:[Link]

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide

For professionals engaged in the intricate landscape of drug discovery and chemical synthesis, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of scientific integrity a...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in the intricate landscape of drug discovery and chemical synthesis, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of scientific integrity and laboratory safety. This guide provides a comprehensive, technically grounded protocol for the disposal of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide (CAS No. 66898-23-5), a halogenated aromatic sulfonamide. The procedures outlined herein are designed to ensure the safety of personnel, protect environmental integrity, and maintain strict compliance with regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1]

The disposal of this compound demands a meticulous approach, informed by its chemical structure: a fluorinated benzene ring coupled with a sulfonamide and an allyl group. This combination suggests potential toxicological properties and specific incompatibilities that dictate its handling as hazardous waste. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, a conservative approach based on data from structurally similar molecules is both prudent and necessary.

Hazard Assessment and Chemical Profile

Understanding the intrinsic risks of a compound is the first step in its safe management. Based on its functional groups and data from analogous compounds, a robust hazard profile can be established.

  • Toxicity: A structurally related compound, 4-Fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide, is classified as acutely toxic if swallowed (Acute Tox. 3, Oral), carrying a "Danger" signal word.[2] Similarly, 4-fluoro-N-methylbenzene-1-sulfonamide is documented as being harmful if swallowed or inhaled, and causing significant skin and eye irritation.[3] Therefore, 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide must be presumed to possess significant oral and dermal toxicity.

  • Chemical Reactivity: As a sulfonamide, it is incompatible with strong oxidizing agents.[4] The presence of the halogenated aromatic ring means that specialized disposal, such as high-temperature incineration, may be required to prevent the formation of toxic byproducts.[5]

  • Environmental Impact: Sulfonamides as a class can pose risks to aquatic ecosystems.[6] Improper disposal, such as discarding down the drain, is strictly prohibited to prevent environmental contamination.[7][8]

Property Identifier / Value Source
CAS Number 66898-23-5[9]
Molecular Formula C₉H₁₀FNO₂S[9]
Molecular Weight 215.24 g/mol [9]
Synonym N-allyl-4-fluorobenzenesulfonamide[9]
Presumed Hazard Class Toxic Hazardous Waste (per RCRA)[2][10]
Incompatible Materials Strong oxidizing agents[4]
Immediate Safety and Personal Protective Equipment (PPE)

All handling and disposal preparation must occur under the presumption that the compound is hazardous. Adherence to strict safety protocols is non-negotiable.

  • Engineering Controls: All operations involving the transfer or handling of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[7][8] Ensure that a safety shower and eyewash station are readily accessible.

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.

    • Eye Protection: Chemical safety goggles and a face shield are required.[11]

    • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Dispose of gloves immediately after handling and wash hands thoroughly.

    • Body Protection: A lab coat must be worn. Ensure it is kept clean and separate from personal clothing.

    • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator may be necessary for spill cleanup or if there is a risk of aerosol generation outside of the hood.[11]

Step-by-Step Disposal Protocol

The disposal of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide is governed by the "cradle-to-grave" principle of hazardous waste management. The material must be treated as hazardous waste from the moment it is designated for disposal until its final, documented destruction.

Step 1: Waste Segregation and Collection Do not mix this compound with other waste streams.[7] All waste materials, including the pure chemical, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and rinsate from cleaning, must be collected in a dedicated hazardous waste container.[7][11]

Step 2: Container Selection and Labeling Use a chemically compatible container, typically high-density polyethylene (HDPE), that is in good condition with a secure, leak-proof lid.[7] The container must be clearly and accurately labeled.

Required Label Information:

  • The words "Hazardous Waste"

  • Full Chemical Name: 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide

  • CAS Number: 66898-23-5

  • Relevant Hazard Pictograms: Based on analogous compounds, include the GHS06 (skull and crossbones) for toxicity.[2]

Step 3: Waste Storage Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.[11]

Step 4: Arranging for Final Disposal The only acceptable method for the final disposal of this compound is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][12]

  • Provide the disposal service with the full chemical name and any available safety information.

  • Maintain all documentation, such as waste manifests, for a minimum of three years to ensure regulatory compliance.[10]

Step 5: Decontamination of Laboratory Equipment Any reusable labware (e.g., glassware) that has come into contact with the compound must be decontaminated.

  • Perform an initial rinse with an appropriate organic solvent (e.g., ethanol or acetone). Collect this rinsate as hazardous waste. [7]

  • Follow with a thorough washing with soap and water.

  • Empty containers must be triple-rinsed, with the rinsate collected as hazardous waste, before they can be considered non-hazardous.[7]

Emergency Procedures: Spill Response

In the event of a spill, immediate and decisive action is required to mitigate exposure and contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Control: Prevent the spill from spreading or entering drains.

  • Cleanup: Wearing full PPE, absorb the spill with an inert, non-combustible material like sand or vermiculite.[11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material and place it into a labeled hazardous waste container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the required decision-making process for the proper management and disposal of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide waste.

G start Start: Generation of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide Waste assess_hazard Step 1: Hazard Assessment (Presume Acutely Toxic & Environmentally Hazardous) start->assess_hazard don_ppe Step 2: Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) assess_hazard->don_ppe segregate Step 3: Segregate Waste (Collect pure compound, contaminated materials, and rinsate separately) don_ppe->segregate container Step 4: Use Labeled Container ('Hazardous Waste', Full Chemical Name, CAS#, Hazard Pictograms) segregate->container storage Step 5: Secure Storage (Designated Hazardous Waste Area, Away from Incompatibles) container->storage contact_ehs Step 6: Arrange Professional Disposal (Contact EHS or Licensed Contractor) storage->contact_ehs document Step 7: Maintain Documentation (Keep waste manifest records) contact_ehs->document end End: Compliant Disposal document->end

Caption: Workflow for the compliant disposal of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • EPA Hazardous Waste Regulations. (n.d.). Study.com.
  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
  • Regulatory and Guidance Information by Topic: Waste. (2025, August 4). US EPA.
  • 4-Fluoro-n-(prop-2-en-1-yl)benzene-1-sulfonamide. (n.d.). ChemScene.
  • 4-Fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide. (n.d.). Sigma-Aldrich.
  • Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide. (n.d.). BenchChem.
  • Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals. (n.d.). BenchChem.
  • Safeguarding Health and the Environment: Proper Disposal of Sulfaethidole. (2025, December). BenchChem.
  • Removal of selected sulfonamides and sulfonamide resistance genes from wastewater in full-scale constructed wetlands. (2024, February 20). PubMed.
  • 4-fluoro-N-methylbenzene-1-sulfonamide. (n.d.). PubChem.
  • Safety Data Sheet for 4-(2-Aminoethyl)benzenesulfonamide. (2025, December 22).
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate.
  • Navigating the Disposal of N-Fluoro-O-benzenedisulfonimide: A Guide for Laboratory Professionals. (n.d.). BenchChem.

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Handling

Personal protective equipment for handling 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide

Operational Safety Guide: Handling 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide This document provides a comprehensive operational, safety, and disposal framework for the handling of 4-fluoro-N-(prop-2-en-1-yl)benzen...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide

This document provides a comprehensive operational, safety, and disposal framework for the handling of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide (CAS No. 66898-23-5)[1]. As a molecule combining a sulfonamide backbone with a reactive allyl group and a fluorinated aromatic ring, this compound requires stringent handling protocols. This guide is intended for trained researchers, scientists, and drug development professionals. The procedures outlined herein are designed to establish a self-validating system of safety, ensuring that risk is minimized at every step of the workflow.

Hazard Assessment and Triage

A thorough understanding of a chemical's reactivity profile is the foundation of safe handling. While comprehensive toxicological data for this specific molecule is not widely published, an analysis of its constituent functional groups and data from close structural analogs allows for a robust presumptive hazard assessment.

  • Allyl Group (prop-2-en-1-yl): This functional group renders the molecule a potential alkylating agent. Such compounds are classified as "dangerously reactive" and must be handled with extreme caution to prevent unintended reactions.[2]

  • Sulfonamide Core: This structure is common in bioactive molecules. While often stable, related benzenesulfonamides are known to cause skin and eye irritation.[3][4][5][6]

  • Fluorinated Benzene Ring: The fluoro-substituent can influence the electronic properties and metabolic stability of the compound.

  • Structural Analogs: A closely related compound, 4-Fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide (which contains an alkyne instead of an alkene), is classified with GHS06 for acute oral toxicity, carrying the signal word "Danger".[7] This strongly suggests that 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide should be treated as a substance with potential for significant acute toxicity.

Based on this analysis, the compound should be handled as, at minimum, a skin/eye irritant, a respiratory irritant, and a substance with potential for high acute toxicity.

Hazard CategoryPresumptive Classification & RationalePrecautionary Measures
Acute Toxicity Potentially High (Oral) . Based on the "Danger" classification (Acute Tox. 3) of a close structural analog.[7]Do not ingest. Avoid creating dust or aerosols that could be inhaled. Wash hands thoroughly after handling.[6]
Skin Irritation Irritant (Category 2) . Common for benzenesulfonamide derivatives.[5][8][9][10]Wear appropriate chemical-resistant gloves and a lab coat.[8][11] Avoid all skin contact.[4]
Eye Irritation Serious Irritant (Category 2) . A consistent hazard for this chemical class.[5][8][9][10]Wear chemical splash goggles at all times.[11][12] Use a face shield for splash-prone operations.[13]
Respiratory Irritation Potential Irritant . Assumed based on data for similar compounds and its nature as a fine chemical powder.[5][8]Handle exclusively in a certified chemical fume hood.[2] Avoid breathing dust.[4][8]
Reactivity Dangerously Reactive . The presence of the allyl group suggests reactivity.[2]Store away from strong oxidizing agents and heat sources.[4][8]

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense. The primary method for mitigating exposure to hazardous chemicals is through robust engineering controls.

All handling of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide, including weighing, reconstitution, and aliquoting, must be performed inside a properly functioning and certified chemical fume hood.[2][14] The fume hood provides critical protection by maintaining negative pressure, ensuring that any dust or vapors are effectively contained and exhausted from the laboratory.[11]

Hierarchy of Controls cluster_0 Hierarchy of Controls for Chemical Safety node_elimination Elimination (Most Effective) node_substitution Substitution node_engineering Engineering Controls (e.g., Fume Hood) node_administrative Administrative Controls (SOPs, Training) node_ppe PPE (Least Effective) PPE_Don_Doff cluster_don Donning Sequence (Putting On) cluster_doff Doffing Sequence (Taking Off) don1 1. Lab Coat / Gown don2 2. Inner Gloves don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Outer Gloves don3->don4 doff1 1. Outer Gloves (Contaminated) doff2 2. Goggles / Face Shield doff1->doff2 doff3 3. Lab Coat / Gown doff2->doff3 doff4 4. Inner Gloves doff3->doff4

Caption: Standard sequence for donning and doffing essential PPE.

Safe Handling and Operational Workflow

  • Preparation: Before handling, ensure the chemical fume hood is operational and uncluttered. Have all necessary equipment, including waste containers, readily available within the hood.

  • Weighing: If handling the compound as a solid, use a spatula to transfer material. [15]Avoid creating dust. [8]Perform all weighing operations on a balance placed within the fume hood or in a dedicated ventilated balance enclosure.

  • Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

  • Storage: Keep the primary container tightly sealed when not in use. [4][8]Store in a cool, dry, and well-ventilated area designated for reactive chemicals, away from incompatible materials such as strong oxidizing agents. [4][8]

Emergency Protocols: Spill and Exposure Management

Rapid and correct response to an emergency is critical. Ensure an eyewash station and safety shower are immediately accessible. [8]

Personnel Exposure
  • Skin Contact: Immediately remove all contaminated clothing. [4]Wash the affected area with copious amounts of soap and water for at least 15 minutes. [3][6]Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. [3]Remove contact lenses if present and easy to do. [3]Seek immediate medical attention from an ophthalmologist. [10]* Inhalation: Move the affected person to fresh air. [3][6]If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. [3]Rinse the mouth with water and seek immediate medical attention. [6]

Spill Response

This protocol is for small, manageable spills within a fume hood. For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's EHS emergency line.

  • Alert & Restrict: Alert personnel in the immediate area. Restrict access to the spill zone. [16]2. Assess: Ensure ventilation is active. Do not proceed without the appropriate PPE for cleanup, which may include heavier gloves and respiratory protection. [16]3. Confine: Cover the spill with a non-combustible absorbent material like spill pads or sand. For powders, gently wet the material first to prevent it from becoming airborne before applying absorbent. [16]4. Clean: Working from the outside edge inward, carefully collect all absorbent material and contaminated debris using non-sparking tools. [17][18]Place everything into a clearly labeled, sealable hazardous waste container. [16][18]5. Decontaminate: Clean the spill area thoroughly with a detergent and water solution. [16][17]Wipe the area dry with disposable towels. Place all cleaning materials into the hazardous waste container.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Spill_Response start Spill Occurs assess Assess Risk (Size, Location, Ventilation) start->assess evacuate Evacuate & Call EHS assess->evacuate Large / Outside Hood ppe Don Appropriate PPE assess->ppe Small / In Hood confine Confine Spill (Use Absorbents) ppe->confine clean Clean Spill (Outside-In) confine->clean decon Decontaminate Area clean->decon dispose Package & Label Waste decon->dispose end Spill Managed dispose->end

Sources

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